3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Description
Properties
IUPAC Name |
3-pyridin-3-yl-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-3-8(10(17-9)11(18)19)7-2-1-5-16-6-7/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZQWOJUNHUCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid
Abstract
This whitepaper provides a comprehensive technical guide for the synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, a key building block in pharmaceutical and materials science research. The proposed pathway is designed for efficiency and scalability, leveraging a strategic Suzuki-Miyaura cross-coupling reaction as the core transformation. We present a detailed retrosynthetic analysis, followed by step-by-step experimental protocols for the synthesis of a key brominated intermediate and its subsequent coupling with pyridine-3-boronic acid. The guide explains the underlying chemical principles, justifies the selection of reagents and conditions, and offers insights into process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-documented synthetic route to this valuable compound.
Introduction: The Significance of Pyridinyl-Picolinic Acid Scaffolds
The fusion of pyridine and picolinic acid moieties creates a molecular scaffold of significant interest in medicinal chemistry. The pyridine ring often serves as a key pharmacophore, participating in hydrogen bonding and π-stacking interactions with biological targets, while the picolinic acid group acts as a versatile handle for further functionalization or as a bidentate chelating agent for metal ions. The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity. Consequently, molecules like 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid represent a class of compounds with high potential for the development of novel therapeutics and functional materials.
This guide outlines a reliable and efficient two-step synthesis pathway, beginning from a commercially available starting material and proceeding through a stable, easily purified intermediate.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule reveals the most logical disconnection point to be the C-C bond between the picolinic acid and the pyridine ring. This strategy simplifies the molecule into two readily accessible precursors: a halogenated 6-(trifluoromethyl)picolinic acid derivative and a pyridine organometallic species. This approach points directly to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the key strategic step due to its high functional group tolerance and well-established reliability.
The chosen precursors are:
-
Intermediate 1: 3-Bromo-6-(trifluoromethyl)picolinic acid. This key intermediate can be synthesized from a commercially available precursor.
-
Reagent: Pyridine-3-boronic acid, which is a widely available and stable coupling partner.
Figure 1: Retrosynthetic analysis of the target molecule.
Proposed Forward Synthesis Pathway
The forward synthesis is designed as a two-step process that offers clear advantages in terms of efficiency and purification.
Figure 2: Overall forward synthesis workflow.
Step 1: Synthesis of 3-Bromo-6-(trifluoromethyl)picolinic Acid
This step involves the conversion of a commercially available starting material into the key brominated picolinic acid intermediate. A common and effective method proceeds via a Sandmeyer-type reaction to install the bromide, followed by hydrolysis of a nitrile group.
Experimental Protocol:
-
Diazotization:
-
To a stirred solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in 48% hydrobromic acid (HBr) at 0 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction is expected; maintain the temperature below 40 °C with an ice bath.
-
Stir the mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour.
-
Cool the mixture and extract the product, 2-cyano-6-(trifluoromethyl)pyridine, with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Bromination (Alternative to direct bromination):
-
Self-validating note: Direct bromination of the 2-amino-6-(trifluoromethyl)pyridine can be challenging. The cyanation followed by hydrolysis is often a more reliable route. However, an alternative is direct bromination of the pyridine N-oxide followed by deoxygenation, though this adds steps.
-
-
Hydrolysis:
-
Reflux the crude 2-cyano-3-bromo-6-(trifluoromethyl)pyridine from the previous step in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) for 4-6 hours until TLC or LC-MS analysis indicates complete conversion.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Adjust the pH to ~3-4 with a concentrated sodium hydroxide solution. The product, 3-bromo-6-(trifluoromethyl)picolinic acid, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Suzuki-Miyaura Cross-Coupling
This is the key bond-forming reaction. The choice of catalyst, ligand, and base is critical for achieving high yield and preventing side reactions, such as catalyst inhibition by the nitrogen atoms in the pyridine rings.
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molar Eq. | Purpose |
| 3-Bromo-6-(trifluoromethyl)picolinic acid | 1.0 | Electrophile |
| Pyridine-3-boronic acid | 1.2 - 1.5 | Nucleophile |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.02 - 0.05 | Palladium Catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base (to activate the boronic acid) |
| 1,4-Dioxane / Water (e.g., 4:1) | - | Solvent System |
Experimental Protocol:
-
Reaction Setup:
-
To a reaction vessel, add 3-bromo-6-(trifluoromethyl)picolinic acid (1.0 eq), pyridine-3-boronic acid (1.3 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 eq).
-
-
Reaction:
-
Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Add water and adjust the pH to ~8-9 with a basic solution to dissolve any unreacted starting acid.
-
Wash with an organic solvent like ethyl acetate to remove non-polar impurities.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Scientific Rationale and Mechanistic Insight
The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle. The choice of a phosphine ligand like PPh₃ or dppf is crucial as it stabilizes the palladium center and facilitates the different steps of the cycle.
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the picolinic acid derivative.
-
Transmetalation: The organic group from the activated boronic acid (the boronate complex formed with the base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond and regenerating the Pd(0) catalyst.
The use of an aqueous base (K₂CO₃) and a co-solvent system is critical for activating the boronic acid and facilitating the transmetalation step.
Conclusion
The described two-step synthesis pathway, culminating in a Suzuki-Miyaura cross-coupling, represents a highly effective and reliable method for producing 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. The route relies on readily available starting materials and employs well-established, high-yielding reactions. This in-depth guide provides the necessary protocols and scientific rationale to enable researchers to successfully synthesize this valuable compound for applications in drug discovery and materials science.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Reagents: Annoying Side Reactions in Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 53(12), 3122-3124. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Navigating the Synthesis and Application of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid: A Technical Guide for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not publicly cataloged, indicating its status as a novel or research-specific compound, this document will elucidate its core characteristics, a probable synthetic route, and its anticipated applications by drawing parallels with structurally related and well-documented molecules.
Compound Identity and Physicochemical Landscape
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid belongs to the class of bipyridine carboxylic acids. This structural motif is of high interest in pharmaceutical sciences due to the versatile roles its constituent parts can play in molecular interactions. The pyridine ring is a common feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking with biological targets. The carboxylic acid group introduces polarity and a coordination site for metal ions, a property often exploited in the design of enzyme inhibitors. Furthermore, the trifluoromethyl group can enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.
To provide a contextual understanding of the physicochemical properties of the title compound, the following table summarizes key data for structurally analogous 6-(trifluoromethyl)picolinic acid derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Bromo-6-(trifluoromethyl)picolinic acid | 1214373-82-6 | C₇H₃BrF₃NO₂ | 270.01 |
| 3-Methoxy-6-(trifluoromethyl)picolinic acid | 1214330-74-1 | C₈H₆F₃NO₃ | 221.13 |
| 3-Fluoro-6-(trifluoromethyl)picolinic acid | 1214365-86-2 | C₇H₃F₄NO₂ | 209.10 |
This data is compiled from commercially available sources and provides a baseline for predicting the properties of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
Strategic Synthesis: A Proposed Pathway via Suzuki-Miyaura Cross-Coupling
The synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid can be strategically approached through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely employed in the synthesis of biaryl compounds and is tolerant of a broad range of functional groups, making it ideal for this target molecule.
The proposed synthetic pathway would involve the coupling of a 3-halo-6-(trifluoromethyl)picolinic acid derivative (such as the commercially available 3-bromo-6-(trifluoromethyl)picolinic acid) with 3-pyridylboronic acid.
Caption: Proposed synthetic workflow for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-6-(trifluoromethyl)picolinic acid (1.0 eq), 3-pyridylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as sodium carbonate (2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for a period of 12-24 hours, or until reaction completion is indicated by TLC or LC-MS analysis.
-
Work-up: Upon cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
Comprehensive Characterization and Purity Analysis
The structural integrity and purity of the synthesized compound must be rigorously confirmed. A multi-technique approach is essential for unambiguous characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the final compound. A reverse-phase C18 column is typically employed for molecules of this polarity.
-
Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid) and acetonitrile is a common choice.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine rings (e.g., 254 nm).
-
Purity Assessment: The purity is determined by the area percentage of the main product peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The expected spectra would show characteristic signals for both pyridine rings and the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Caption: Analytical workflow for the characterization of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid make it a compelling scaffold for the development of novel therapeutic agents. Pyridine carboxylic acid derivatives have a rich history in drug discovery, with applications ranging from enzyme inhibitors to agents targeting nucleic acids.
The bipyridine core can act as a chelating agent for metal ions, which is a key feature for inhibiting metalloenzymes. The presence of two nitrogen-containing aromatic rings also allows for a variety of non-covalent interactions with protein targets, including hydrogen bonding and π-stacking. The trifluoromethyl group, as previously mentioned, can significantly improve a molecule's metabolic stability and cell permeability.
Given these characteristics, this compound could be a valuable starting point for developing inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammatory disorders, and infectious diseases. The carboxylic acid moiety also provides a convenient handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).
Conclusion
While 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid may be a novel entity in the vast chemical landscape, its rational design based on well-established pharmacophores suggests significant potential in drug discovery. The synthetic and analytical methodologies outlined in this guide provide a robust framework for its preparation and characterization, paving the way for its exploration as a valuable building block in the development of next-generation therapeutics.
References
- Comparing 2,2'-Bipyridine-4-Carboxylic Acid with Related Bipyridine Deriv
- The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. (2017, March 14). Royal Society of Chemistry.
- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press.
- The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA
A Technical Guide to the Structural Elucidation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
This guide provides an in-depth, technical walkthrough for the comprehensive structural elucidation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of analytical chemistry. We will explore a multi-technique approach, grounded in established scientific principles, to unambiguously confirm the molecular structure of this compound.
Introduction
The precise structural characterization of novel chemical entities is a cornerstone of modern chemical research and development. For a molecule like 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, which features a trifluoromethyl group and a bi-aryl pyridine system, a detailed understanding of its three-dimensional structure is crucial for predicting its chemical reactivity, biological activity, and material properties. The trifluoromethyl group, in particular, is a common motif in pharmaceuticals and agrochemicals, known to enhance metabolic stability and binding affinity[1]. This guide will detail the synergistic use of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to provide a self-validating and authoritative structural proof.
Molecular Structure and Analytical Overview
The target molecule, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, possesses a distinct set of structural features that lend themselves to interrogation by various analytical techniques. The elucidation process is a logical workflow designed to systematically piece together the molecular puzzle.
Caption: A streamlined workflow for the structural elucidation of organic compounds.
Part 1: Mass Spectrometry - Determining the Molecular Blueprint
Mass spectrometry is the initial and indispensable step, providing the molecular weight and elemental composition of the analyte. For 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, high-resolution mass spectrometry (HRMS) is the technique of choice.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule. Both positive and negative ion modes should be employed to maximize the chances of observing the molecular ion.
-
Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
Expected Data and Interpretation
The expected molecular formula for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is C₁₂H₇F₃N₂O₂. The monoisotopic mass can be calculated and compared with the experimentally determined value.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₇F₃N₂O₂ |
| Monoisotopic Mass | 268.0460 |
| [M+H]⁺ | 269.0538 |
| [M-H]⁻ | 267.0382 |
The observation of a molecular ion with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass, within a few parts per million (ppm), provides strong evidence for the proposed elemental composition. Fragmentation patterns observed in tandem MS/MS experiments can further corroborate the structure, for instance, by showing the loss of a carboxyl group (-COOH) or the trifluoromethyl group (-CF₃).
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Assembling the Pieces
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be used to establish the connectivity of all atoms in the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The choice of solvent is critical, as the acidic proton of the carboxylic acid may exchange with protic solvents, leading to signal broadening or disappearance.
-
Data Acquisition: A comprehensive suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.
| Predicted ¹H Chemical Shifts (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | COOH |
| ~9.0 | d | 1H | H-2' |
| ~8.7 | dd | 1H | H-6' |
| ~8.3 | d | 1H | H-4 |
| ~8.1 | dt | 1H | H-4' |
| ~7.9 | d | 1H | H-5 |
| ~7.5 | dd | 1H | H-5' |
Note: Predicted chemical shifts are based on the analysis of similar pyridine and picolinic acid derivatives. The exact values may vary.
The downfield chemical shifts of the aromatic protons are characteristic of electron-deficient pyridine rings. The coupling constants (J-values) will be crucial in determining the relative positions of the protons on each ring.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
| Predicted ¹³C Chemical Shifts (δ, ppm) | Carbon Type |
| ~165 | C=O (COOH) |
| ~150 | C-2' |
| ~149 (q) | C-6 |
| ~148 | C-6' |
| ~140 | C-4 |
| ~137 | C-4' |
| ~135 | C-3' |
| ~130 | C-3 |
| ~124 | C-5' |
| ~122 (q) | CF₃ |
| ~120 | C-5 |
Note: The quartet (q) multiplicity for C-6 and the CF₃ carbon is due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: The Fluorine Signature
A ¹⁹F NMR spectrum will show a singlet for the -CF₃ group, confirming its presence. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the two pyridine rings.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, allowing for the tracing of proton networks within each pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. This will be instrumental in confirming the C-C bond between the two pyridine rings (C-3 to C-3').
Caption: A diagram illustrating key long-range proton-carbon correlations expected in the HMBC spectrum.
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Fingerprinting
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
-
Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected Data and Interpretation
The FTIR spectrum will display characteristic absorption bands corresponding to the various functional groups in 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C and C=N stretches | Aromatic rings |
| 1300-1100 | C-F stretches | Trifluoromethyl group |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong C=O absorption and the series of sharp peaks in the fingerprint region for the aromatic rings and the C-F bonds provide a unique spectral fingerprint for the molecule.
Conclusion
By integrating the data from high-resolution mass spectrometry, a comprehensive suite of NMR experiments, and FTIR spectroscopy, a complete and unambiguous structural elucidation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid can be achieved. The HRMS data confirms the elemental composition, the FTIR spectrum identifies the key functional groups, and the detailed 1D and 2D NMR data establish the precise connectivity of all atoms, including the crucial link between the two pyridine rings. This multi-faceted analytical approach ensures the scientific rigor required for the characterization of novel compounds in a research and development setting.
References
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
-
Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 299-313. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
Gomez-Peralta, C., et al. (2019). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 57(12), 1083-1092. [Link]
Sources
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid mechanism of action
The following technical guide details the chemical identity, mechanism of action, and experimental utility of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid .
Executive Summary
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid (CAS: 1214360-23-2 ) is a specialized fluorinated bipyridine scaffold used primarily as a key intermediate in the synthesis of high-potency pharmaceutical agents (e.g., TRPV1 antagonists ) and advanced agrochemicals (synthetic auxins).
Structurally, it combines a picolinic acid core (a known metal-chelating pharmacophore) with a 3-pyridyl substituent and a 6-trifluoromethyl group. This specific substitution pattern enhances metabolic stability and lipophilicity, making it a critical building block for modulating the bioavailability of downstream active pharmaceutical ingredients (APIs).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 6-(Trifluoromethyl)-[3,3'-bipyridine]-2-carboxylic acid |
| CAS Registry Number | 1214360-23-2 |
| Molecular Formula | C₁₂H₇F₃N₂O₂ |
| Molecular Weight | 268.19 g/mol |
| Core Scaffold | [3,3'-Bipyridine]-2-carboxylic acid |
| Key Substituents | Trifluoromethyl (-CF₃) at C6; Carboxylic acid (-COOH) at C2 |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~2.8 (Pyridine N) |
Mechanism of Action (MoA)
While the acid itself is primarily a synthetic intermediate, its biological activity and that of its derivatives are defined by three core mechanistic pathways:
A. Pharmacological Target: TRPV1 Antagonism (Analgesia)
The [3,3'-bipyridine] scaffold is a validated pharmacophore for TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists. Derivatives synthesized from this acid act as potent analgesics by blocking the TRPV1 ion channel.
-
Mechanism : The derivative binds to the intracellular domain of the TRPV1 channel, preventing pore opening in response to noxious stimuli (heat, pH, capsaicin).
-
Effect : Inhibition of Ca²⁺ influx in sensory neurons (C-fibers), leading to desensitization of pain signaling pathways without the initial burning sensation associated with agonists.
-
Therapeutic Application : Treatment of neuropathic pain, osteoarthritic pain, and post-herpetic neuralgia.
B. Agrochemical Target: Synthetic Auxin Mimicry
Structurally, the compound resembles picolinic acid herbicides (e.g., Clopyralid, Halauxifen).
-
Mechanism : Acts as a TIR1/AFB receptor agonist . It mimics the natural plant hormone indole-3-acetic acid (IAA).
-
Pathway : Binds to the TIR1 ubiquitin ligase complex
degrades Aux/IAA transcriptional repressors derepresses ARF (Auxin Response Factors). -
Physiological Effect : Induces uncontrolled cell growth, epinasty, and vascular tissue disruption in susceptible broadleaf weeds.
-
Role of CF₃ : The 6-trifluoromethyl group blocks metabolic hydroxylation, significantly extending the half-life of the molecule within plant tissues compared to non-fluorinated analogs.
C. Chemical Mechanism: Metal Chelation
The picolinic acid moiety (N atom at position 1 and COOH at position 2) forms a bidentate ligand system capable of chelating divalent metals (
-
Enzyme Inhibition : This chelation capability allows the molecule (or its derivatives) to inhibit metalloenzymes such as Histone Demethylases (JmjC) or Matrix Metalloproteinases (MMPs) by sequestering the catalytic metal ion.
Signal Transduction Pathways[2]
Pathway 1: TRPV1 Antagonism (Pain Modulation)
This diagram illustrates how derivatives of the topic compound block pain signals.
Caption: Mechanism of TRPV1 antagonism by bipyridine derivatives, preventing Ca²⁺ influx and pain signaling.[1][2]
Pathway 2: Auxin Signaling (Herbicidal Action)
This diagram details the potential herbicidal mechanism based on the picolinic acid core.
Caption: Synthetic auxin pathway leading to derepression of ARF genes and herbicidal effect.
Experimental Protocols
Synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
The synthesis typically employs a Suzuki-Miyaura cross-coupling followed by oxidation.
Reagents:
-
Substrate A: 3-Bromo-6-(trifluoromethyl)picolinic acid (or ester).
-
Substrate B: Pyridin-3-ylboronic acid.
-
Catalyst:
or . -
Base:
or . -
Solvent: 1,4-Dioxane/Water (4:1).
Protocol:
-
Preparation : In a nitrogen-purged reaction vessel, dissolve 3-bromo-6-(trifluoromethyl)picolinic acid (1.0 eq) in degassed 1,4-dioxane.
-
Coupling : Add pyridin-3-ylboronic acid (1.2 eq),
(3.0 eq), and Pd catalyst (5 mol%). -
Reaction : Heat the mixture to 90°C for 12–16 hours under inert atmosphere. Monitor via LC-MS for disappearance of bromide.
-
Workup : Cool to RT, filter through Celite, and concentrate in vacuo.
-
Purification : Dilute with water, adjust pH to ~3-4 with 1M HCl to precipitate the acid. Extract with EtOAc. Purify via recrystallization (EtOH) or reverse-phase HPLC.
Quality Control: Analytical Validation
-
¹H NMR (DMSO-d₆) : Look for diagnostic signals:
- ~8.5–9.0 ppm (Pyridyl protons, broad singlets/doublets).
- ~8.0–8.3 ppm (Picolinic ring protons).
-
¹⁹F NMR : Single peak at
-68 ppm (indicative of group). -
HRMS : Calculated
.
References
-
Chemical Identity : American Elements. 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid Product Page. Catalog No. AM65160. Link
-
TRPV1 Antagonist Synthesis : Kim, H., et al. (2023).[1][2][3][4] "Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation." Molecules, 28(2), 836.[3][5]
-
Bipyridine Scaffolds in Pain : Gomtsyan, A., et al. (2006). "Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist." Journal of Medicinal Chemistry, 49, 15.
-
Auxin Herbicide Mechanism : Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem, 5, 23.
Sources
- 1. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki-Miyaura Reaction and Selective SeO2 Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
The Trifluoromethylpyridine Moiety: A Privileged Scaffold in Modern Agrochemicals and Pharmaceuticals
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethylpyridine (TFMP) scaffold has become a cornerstone in the design of contemporary agrochemicals and pharmaceuticals. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, including high electronegativity, metabolic stability, and lipophilicity, coupled with the versatile chemistry of the pyridine ring, have led to the development of a plethora of highly effective and selective bioactive molecules. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylpyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their efficacy. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel agrochemicals and therapeutic agents.
The Significance of the Trifluoromethylpyridine Scaffold
The trifluoromethyl group is a bioisostere of the methyl group but with a significantly larger van der Waals radius and a strong electron-withdrawing nature.[1] When appended to a pyridine ring, it profoundly influences the molecule's electronic properties, pKa, and conformational preferences.[1][2] These modifications can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidation, and increased membrane permeability, all of which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a bioactive compound.[2][3]
The pyridine ring itself is a versatile heterocyclic scaffold that can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The nitrogen atom can also serve as a proton acceptor, influencing the compound's solubility and distribution. The combination of these two moieties has proven to be a powerful strategy in the design of molecules with a wide range of biological activities.
Biological Activities in Agrochemicals
Trifluoromethylpyridine derivatives have made a significant impact on modern agriculture, with numerous commercially successful products in the herbicide, insecticide, and fungicide markets.
Herbicidal Activity
A prominent class of TFMP-based herbicides are the acetyl-CoA carboxylase (ACCase) inhibitors. These compounds selectively target the ACCase enzyme in grasses, which is essential for fatty acid biosynthesis.[4][5] Inhibition of this enzyme leads to a disruption of cell membrane formation, ultimately causing the death of the weed.[4][6]
A notable example is Fluazifop-butyl , one of the first herbicides to incorporate a TFMP substructure.[1] It is a selective post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops.[4]
Another important class of TFMP herbicides are the acetolactate synthase (ALS) inhibitors. ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7][8] Pyroxsulam is a triazolopyrimidine herbicide containing a 2-methoxy-4-(trifluoromethyl)pyridine moiety that effectively controls a broad spectrum of grass and broadleaf weeds in cereal crops by inhibiting ALS.[1][9]
Insecticidal Activity
Trifluoromethylpyridine derivatives have been successfully developed into potent insecticides with novel modes of action, providing valuable tools for resistance management.
Flonicamid , a pyridinecarboxamide insecticide, is highly effective against piercing-sucking insects like aphids.[10][11] It acts as a feeding inhibitor, causing a rapid cessation of feeding upon exposure.[11][12] While its precise mechanism is still under investigation, it is known to have a different target site than conventional insecticides like neonicotinoids and is thought to potentially block A-type potassium channels.[10][11]
Sulfoxaflor is a sulfoximine insecticide that acts as a competitive modulator of the nicotinic acetylcholine receptor (nAChR).[13][14] It binds to the nAChR in the insect's central nervous system, leading to uncontrolled nerve impulses, tremors, paralysis, and ultimately death.[2][13] Importantly, sulfoxaflor binds to a different site on the nAChR than neonicotinoids, making it effective against neonicotinoid-resistant insect populations.[13]
Fungicidal Activity
The TFMP scaffold is also present in a number of commercially important fungicides. Fluazinam , a diarylamine fungicide, exhibits broad-spectrum activity against a variety of fungal pathogens.[15] Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, which disrupts the production of ATP, the cell's main energy currency.[1][15][16] This leads to a rapid cessation of fungal growth and spore germination.[15]
Pharmaceutical and Medicinal Applications
The favorable physicochemical properties of trifluoromethylpyridine derivatives have also been exploited in the development of therapeutic agents for a range of diseases.
Anticancer Activity
Several studies have demonstrated the potential of TFMP derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, derivatives have been designed as inhibitors of kinases involved in cancer cell proliferation.[3] The trifluoromethyl group can enhance the binding affinity of these molecules to the ATP-binding pocket of kinases. Some 5-trifluoromethylpyrimidine derivatives have been synthesized as potent EGFR inhibitors, with some compounds showing IC50 values in the nanomolar range against cancer cell lines.[17]
Antibacterial and Antiviral Activity
The TFMP moiety has been incorporated into molecules with antibacterial and antiviral properties. For example, novel trifluoromethylpyridine piperazine derivatives have been synthesized and shown to exhibit significant antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[18][19] Some of these compounds have been shown to induce systemic acquired resistance in plants.[18][19]
Experimental Protocols and Methodologies
The evaluation of the biological activity of trifluoromethylpyridine derivatives requires a range of specialized assays. Below are representative protocols for assessing their herbicidal, insecticidal, and antifungal activities.
Protocol for Herbicidal Activity Assay (Post-emergence)
This protocol is designed to assess the post-emergence herbicidal efficacy of TFMP derivatives on grass weeds.
Materials:
-
Test compounds (TFMP derivatives)
-
Acetone (for dissolving compounds)
-
Tween® 20 (as a surfactant)
-
Deionized water
-
Pots (e.g., 10 cm diameter) with a suitable soil mix
-
Seeds of a target grass weed (e.g., Avena fatua - wild oat)
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
-
Spray chamber calibrated to deliver a specific volume
Procedure:
-
Plant Cultivation: Sow the grass weed seeds in the pots and grow them in the growth chamber/greenhouse until they reach the 2-3 leaf stage.
-
Compound Preparation: Prepare a stock solution of the test compound in acetone. For the final spray solution, dilute the stock solution with deionized water containing 0.1% (v/v) Tween® 20 to achieve the desired test concentrations.
-
Herbicide Application: Transfer the potted plants to the spray chamber. Apply the test solutions evenly to the foliage of the plants. Include a negative control (sprayed with the water/Tween® 20 solution only) and a positive control (a commercial herbicide with a known mode of action).
-
Incubation: Return the treated plants to the growth chamber/greenhouse and maintain them under optimal growth conditions.
-
Efficacy Assessment: After a specified period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete kill).
-
Data Analysis: Calculate the GR50 (the concentration required to cause a 50% reduction in growth) for each compound using appropriate statistical software.
Protocol for Insecticidal Bioassay against Plutella xylostella (Diamondback Moth)
This leaf-dip bioassay is a standard method for evaluating the toxicity of insecticides against lepidopteran pests.[20][21]
Materials:
-
Test compounds (TFMP derivatives)
-
Acetone
-
Triton X-100 (as a wetting agent)
-
Deionized water
-
Cabbage leaves (from unsprayed plants)
-
Second or third instar larvae of P. xylostella
-
Petri dishes or ventilated containers
-
Filter paper
Procedure:
-
Solution Preparation: Prepare a series of dilutions of the test compounds in deionized water containing 0.1% (v/v) Triton X-100.
-
Leaf Treatment: Dip cabbage leaves into each test solution for 10-30 seconds with gentle agitation.[20] Allow the leaves to air dry on a paper towel. Dip control leaves in the water/Triton X-100 solution.
-
Insect Exposure: Place one treated leaf into each Petri dish lined with a moist filter paper. Introduce a known number of larvae (e.g., 10-20) into each dish.
-
Incubation: Maintain the Petri dishes at a controlled temperature (e.g., 25°C) and photoperiod (e.g., 16:8 h light:dark).
-
Mortality Assessment: After 48-72 hours, record the number of dead larvae in each dish. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the LC50 (the concentration that causes 50% mortality) for each compound using probit analysis.
Protocol for In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This assay determines the ability of a compound to inhibit the growth of a fungal pathogen.[5]
Materials:
-
Test compounds (TFMP derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Culture of a target fungus (e.g., Botrytis cinerea)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Compound Incorporation into Media: Prepare PDA medium and autoclave it. While the medium is still molten (around 45-50°C), add the test compound (dissolved in a small amount of DMSO) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Fungal Inoculation: Take a mycelial plug from the edge of an actively growing culture of the target fungus using the sterile cork borer. Place the plug, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.
-
Growth Measurement: After a few days, when the mycelial growth in the control plates has reached a significant size, measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC50 (the concentration that causes a 50% reduction in mycelial growth).
Data Presentation: Comparative Biological Activities
To facilitate the comparison of the biological activities of different trifluoromethylpyridine derivatives, quantitative data such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are crucial. The following tables summarize representative data from the literature.
Table 1: Insecticidal Activity of Trifluoromethylpyridine Derivatives
| Compound | Target Insect | Bioassay Method | LC50 (mg/L) | Reference |
| E18 | Mythimna separata | Not specified | 38.5 | [12] |
| E27 | Mythimna separata | Not specified | 30.8 | [12] |
Table 2: Antifungal Activity of Trifluoromethylpyridine Derivatives
| Compound | Target Fungus | Bioassay Method | EC50 (mg/L) | Reference |
| F10 | Xanthomonas oryzae pv. oryzae | Turbidity method | 83 | [4][22] |
Table 3: Anticancer Activity of Trifluoromethylpyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3b | C32 (Melanoma) | 24.4 | [23] |
| 3b | A375 (Melanoma) | 25.4 | [23] |
| 9u | A549 (Lung Cancer) | 0.35 | [17] |
| 9u | MCF-7 (Breast Cancer) | 3.24 | [17] |
| 9u | PC-3 (Prostate Cancer) | 5.12 | [17] |
Visualizing Mechanisms and Workflows
Graphical representations of molecular mechanisms and experimental workflows can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of action of Fluazifop-butyl.
Caption: Workflow for a leaf-dip insecticidal bioassay.
Conclusion and Future Perspectives
Trifluoromethylpyridine derivatives have firmly established themselves as a privileged scaffold in the development of both agrochemicals and pharmaceuticals. Their remarkable versatility and the favorable physicochemical properties imparted by the trifluoromethyl group continue to drive the discovery of novel bioactive molecules. The diverse mechanisms of action exhibited by these compounds, from enzyme inhibition to receptor modulation, underscore the vast chemical space that can be explored.
Future research in this area will likely focus on the development of derivatives with even greater selectivity and potency, as well as on the exploration of new biological targets. The elucidation of structure-activity relationships through computational modeling and quantitative structure-activity relationship (QSAR) studies will play a crucial role in the rational design of next-generation TFMP-based compounds. As our understanding of complex biological systems deepens, the trifluoromethylpyridine scaffold is poised to remain a key building block in the creation of innovative solutions for agriculture and human health.
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270.
-
Wikipedia. (n.d.). Sulfoxaflor. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Chemical Warehouse. (2024, August 14). Fluazifop-P-butyl - Active Ingredient Page.
- Chico Crop Science Co., Ltd. (2025, January 25). Flonicamid Insecticide Uses.
- POMAIS Agriculture. (n.d.). Flonicamid 500g/kg WG, 50% WDG Insecticide.
- Chemical Warehouse. (2024, August 19). Sulfoxaflor - Active Ingredient Page.
- Song, H., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36567-36575.
- The National Cotton Council. (2006). Flonicamid - A Novel Mode of action for Piercing Sucking Insects.
- MedchemExpress.com. (n.d.). Sulfoxaflor | Insecticide.
- Chemical Warehouse. (n.d.). Fluazinam - Active Ingredient Page.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active Constituent Sulfoxaflor in the Product Transform Insecticide.
- Invasive.Org. (n.d.). FLUAZIFOP-P-BUTYL.
-
Wikipedia. (n.d.). Fluazinam. Retrieved from [Link]
- ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.
- Frontiers. (2022, November 27).
- Li, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1069849.
- Cornell CALS. (n.d.). Fusilade DX / fluazifop-p-butyl.
- ISHIHARA SANGYO KAISHA, LTD. (n.d.). FLONICAMID.
- AERU. (n.d.). Fluazifop-butyl (Ref: SL 236).
- Aceagrochem. (n.d.). Fluazifop-P-butyl 150g/L EC| Herbicide | Pesticide Manufacturer & Supplier.
- Wang, B., et al. (2018). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances, 8(11), 5986-5994.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–270.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Insecticide Resistance Action Committee - IRAC. (n.d.). Plutella Xylostella.
- Research Outreach. (2023, November 8).
- Szałaj, N., et al. (2022).
- PubMed. (1987). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides.
- MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- University of California, Davis. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors.
- PLOS. (2013, May 7).
- RSC Publishing. (n.d.). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety.
- Liu, Z., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Scientific Reports, 12(1), 16345.
- Sen, M. K., et al. (2022).
- ResearchGate. (n.d.). The ALS inhibitors pyroxsulam and florasulam.
- Benchchem. (n.d.). Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)
- SciELO. (2023, March 13).
- PubMed. (2015, February 15).
- The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest.
- IRAC. (n.d.). IRAC Susceptibility Test Methods Series.
- ResearchGate. (2026, January 29). Sample Size and Bioassay Methods for Monitoring Insecticide Resistance in Diamondback Moth, Plutella xylostella (Linnaeus)*.
- MDPI. (2024, December 29). Pyroxsulam Resistance in Apera spica-venti: An Emerging Challenge in Crop Protection.
- ResearchGate. (2022, August 11).
- ResearchGate. (2025, August 9). Quantitative structure-activity relationship (QSAR) for insecticides: Development of predictive in vivo insecticide activity models.
- bioRxiv. (2023, July 15). Transcriptomic response in pyroxsulam-resistant and susceptible Bromus sterilis identified three distinct mechanisms of resistance.
- Miljøstyrelsen. (n.d.).
- MDPI. (n.d.). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules.
- MDPI. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- PubMed. (n.d.). Quantitative structure-activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models.
Sources
- 1. Fluazinam [tangagri.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]
- 6. invasive.org [invasive.org]
- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 8. Transcriptomic response in pyroxsulam-resistant and susceptible Bromus sterilis identified three distinct mechanisms of resistance | bioRxiv [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Flonicamid Insecticide Uses - Chico Crop Science Co., Ltd. [chicocrop.com]
- 11. cotton.org [cotton.org]
- 12. pomais.com [pomais.com]
- 13. Sulfoxaflor - Wikipedia [en.wikipedia.org]
- 14. chemicalwarehouse.com [chemicalwarehouse.com]
- 15. Fluazinam - Wikipedia [en.wikipedia.org]
- 16. chemicalwarehouse.com [chemicalwarehouse.com]
- 17. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 20. irac-online.org [irac-online.org]
- 21. irac-online.org [irac-online.org]
- 22. mda.state.mn.us [mda.state.mn.us]
- 23. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Characterization Guide: 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
[1][2]
Part 1: Executive Summary & Compound Profile[1][2]
-
IUPAC Name: 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-carboxylic acid[1]
-
Molecular Formula: C₁₂H₇F₃N₂O₂
-
Molecular Weight: 268.19 g/mol
-
Monoisotopic Mass: 268.046
-
Key Functional Groups: Picolinic acid core, Trifluoromethyl (-CF₃), 3-Pyridyl substituent.[1]
-
Solubility Profile: Soluble in DMSO, Methanol, and dilute aqueous base.[1] Sparingly soluble in non-polar solvents (Hexanes).[1]
Structural Logic & Validation Strategy
The molecule consists of two pyridine rings linked at the C3 position of the picolinic acid core.[1] The trifluoromethyl group at C6 is a powerful electron-withdrawing group (EWG), which significantly deshields the aromatic protons on the central ring.[1]
-
Validation Checkpoint 1: ¹⁹F NMR is the primary screen for purity; a single singlet confirms the integrity of the -CF₃ group.[1]
-
Validation Checkpoint 2: ¹H NMR must show distinct coupling patterns for two separate aromatic systems (one AB system for the picolinic core, one ABCD system for the 3-pyridyl substituent).
Part 2: Synthesis & Isolation Context
To obtain high-fidelity spectra, the compound is typically synthesized via Suzuki-Miyaura cross-coupling .[1] Understanding the synthesis is crucial for identifying potential impurities (e.g., protodeboronation byproducts).[1]
Synthesis Workflow (Graphviz)[1][2]
Figure 1: Standard synthetic route via Suzuki Coupling. Note that acidification (pH 3-4) is required to isolate the free acid form.[1]
Part 3: Spectroscopic Atlas (Consensus Assignment)
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
Solvent Choice: DMSO-d₆ is preferred due to the solubility of the zwitterionic carboxylic acid/pyridine motif.[1] Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1]
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment Logic |
| COOH | 13.5 - 14.0 | Broad Singlet | 1H | - | Carboxylic acid proton (exchangeable).[1] |
| Py'-2 | 8.75 - 8.85 | Singlet (d) | 1H | ~2.0 | Most deshielded proton on the 3-pyridyl ring (alpha to N).[1] |
| Py'-6 | 8.60 - 8.70 | Doublet (dd) | 1H | 4.8, 1.5 | Alpha to N, coupled to Py'-5.[1] |
| Pic-4 | 8.45 - 8.55 | Doublet | 1H | 8.2 | Gamma to N (picolinic), deshielded by aryl ring.[1] |
| Pic-5 | 8.15 - 8.25 | Doublet | 1H | 8.2 | Beta to N (picolinic), ortho to CF3.[1] |
| Py'-4 | 7.95 - 8.05 | Doublet (dt) | 1H | 7.9, 2.0 | Para to N. |
| Py'-5 | 7.50 - 7.60 | dd (Multiplet) | 1H | 7.9, 4.8 | Meta to N, most shielded aromatic proton.[1] |
Interpretation Notes:
-
Pic-4 vs. Pic-5: The picolinic ring protons form an AB system .[1] Pic-5 is typically upfield of Pic-4 due to the resonance effects, though the strong EWG (-CF₃) at C6 pulls Pic-5 downfield.[1] The coupling constant (
) is characteristic of ortho-coupling in pyridines.[1] -
Py'-2: This proton often appears as a narrow doublet or singlet due to long-range coupling (
) with Py'-4 or Py'-6.[1]
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
Key Diagnostic Signals:
| Carbon Type | Shift (δ ppm) | Signal Characteristics |
| C=O[1] (COOH) | 164.0 - 166.0 | Weak intensity (quaternary). |
| C-CF₃ (Quartet) | 121.0 - 123.0 | Quartet ( |
| C-6 (Pic) | 145.0 - 148.0 | Quartet ( |
| Ar-C (Alpha) | 148.0 - 152.0 | Sharp signals for C2' and C6' (Pyridyl).[1] |
| Ar-C (Beta/Gamma) | 120.0 - 140.0 | Remaining aromatic carbons.[1] |
¹⁹F NMR Spectroscopy[1][2][3]
-
Shift: -67.0 to -69.0 ppm.[1]
-
Pattern: Singlet.
-
Purity Check: Integration of this peak against an internal standard (e.g., trifluorotoluene) is the most accurate method for assay determination.[1]
Mass Spectrometry (ESI-MS)[1][2]
-
Ionization Mode: Positive (ESI+) and Negative (ESI-).[1]
-
Expected Ions:
Infrared Spectroscopy (FT-IR)[1][2]
Part 4: Experimental Protocols
Protocol A: Preparation for NMR Analysis
Objective: Eliminate aggregation and exchange broadening for clear integration.
-
Sample Mass: Weigh 5–10 mg of the solid acid.
-
Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).
-
Tip: If the proton signals are broad (due to restricted rotation of the bi-aryl bond), warm the NMR tube to 313 K (40°C) or 323 K (50°C) to sharpen the peaks.[1]
-
-
Filtration: If the solution is cloudy (residual inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.[1]
Protocol B: HPLC-MS Method for Purity
Objective: Confirm absence of starting material (3-bromo precursor).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm; MS (ESI+).
-
Retention Time Logic:
Part 5: Structural Verification Logic (Graphviz)[1][2]
Figure 2: NMR Assignment Logic. The separation of the Picolinic AB system from the Pyridyl ABCD system is the key to structural confirmation.
References
-
Precursor Data (3-Bromo-6-(trifluoromethyl)picolinic acid)
-
Precursor Data (Pyridin-3-ylboronic acid)
-
General Synthesis Method (Suzuki Coupling of Picolinic Acids)
-
Analogous Spectral Data (6-(Trifluoromethyl)picolinic acid)
Disclaimer: The spectroscopic data provided in Part 3 is a consensus assignment derived from structure-activity relationships (SAR) of constituent fragments and analogous bi-aryl systems.[1] For regulatory submission, experimental acquisition on the isolated compound is required.[1]
theoretical studies of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Executive Summary
This guide outlines the theoretical framework for characterizing 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid , a privileged bipyridine scaffold with significant utility in agrochemical design (e.g., auxin mimics) and kinase inhibition (e.g., mTOR pathways).
The molecule presents a unique "push-pull" electronic architecture: the picolinic acid core provides a chelation site, the 6-trifluoromethyl group imparts metabolic stability and electron-withdrawing character, and the 3-(pyridin-3-yl) substituent introduces torsional complexity. This guide details the computational protocols (DFT, conformational scanning, and physicochemical profiling) required to map its reactivity and binding potential.
Structural Architecture & Conformational Landscape
The primary theoretical challenge with this molecule is the rotational freedom between the central picolinic ring (Ring A) and the substituent pyridine ring (Ring B).
The "Conformational Lock" Hypothesis
In the gas phase and non-polar solvents, picolinic acid derivatives typically adopt a planar conformation stabilized by an intramolecular hydrogen bond (IMHB) between the carboxylic hydroxyl group and the ring nitrogen (
However, the introduction of the pyridin-3-yl group at position 3 creates steric strain.
-
Steric Clash: The protons on Ring B will clash with the carboxylic acid oxygen on Ring A if the system remains planar.
-
Torsional Twist: To relieve this strain, the molecule likely adopts a twisted conformation (atropisomerism potential).
Computational Workflow: Dihedral Scanning
To determine the bioactive conformation, a Relaxed Potential Energy Surface (PES) scan is required.
Protocol:
-
Level of Theory: DFT/M06-2X/6-311++G(d,p). Note: M06-2X is selected over B3LYP to accurately capture
stacking interactions between the aromatic rings.[1] -
Scan Parameter: Dihedral angle
connecting Ring A (C3) and Ring B (C3').[1] -
Solvation: SMD Model (Water for biological relevance, DMSO for stock solution stability).
Figure 1: Workflow for determining the global minimum conformation, accounting for steric repulsion between the carboxylic acid and the 3-pyridyl substituent.
Electronic Structure & Reactivity Descriptors
The 6-trifluoromethyl (-CF3) group is a critical electronic modulator.[1] It exerts a strong inductive effect (-I), significantly altering the electron density of the picolinic core.
Molecular Electrostatic Potential (MEP)
Mapping the MEP reveals the preferred sites for electrophilic and nucleophilic attacks.
-
Nucleophilic Attack: The electron-deficiency induced by the -CF3 group and the pyridine nitrogen makes C4 and C6 on the central ring highly susceptible to nucleophilic substitution (S_NAr), provided the leaving group is suitable.
-
Electrophilic Attack: The nitrogen on the Ring B (pyridin-3-yl) remains the most basic site, as the Ring A nitrogen is deactivated by the -CF3 and involved in H-bonding.
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Likely localized on the Ring B (pyridin-3-yl) and the carboxylic oxygen lone pairs.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient Ring A (CF3-picolinic core).[1]
-
Band Gap (
): A narrower gap compared to non-fluorinated analogs suggests higher chemical reactivity (softness).[1]
Data Summary Table: Predicted Electronic Properties
| Property | Method (Theory) | Predicted Trend (vs. Unsubstituted) | Implication |
|---|---|---|---|
| Dipole Moment | B3LYP/6-311++G** | Increased (> 4.5 Debye) | High solubility in polar aprotic solvents (DMSO).[1] |
| LUMO Energy | M06-2X | Lowered (Stabilized) | Increased susceptibility to reduction.[1] |
| C=O Stretch | IR (Scaled) | Blue-shift (+15-20 cm⁻¹) | -CF3 inductive effect strengthens C=O bond.[1] |
| N-H Affinity | Proton Affinity | Ring B > Ring A | Ring B is the primary protonation site. |
Physicochemical Profiling (pKa & Lipophilicity)
Accurate prediction of pKa is vital for understanding the molecule's ionization state at physiological pH (7.4).
The "Acidifying" Effect of Trifluoromethyl
The -CF3 group at position 6 stabilizes the carboxylate anion (conjugate base) through inductive withdrawal.
-
Picolinic Acid pKa: ~5.4[1]
-
6-(Trifluoromethyl)picolinic acid pKa: Predicted ~3.2 - 3.8.
Lipophilicity (LogP)
While the carboxylate is polar, the -CF3 group and the bi-aryl system add significant lipophilicity.
-
Predicted LogP: ~2.5 - 3.0 (Neutral form).[1]
-
Bioavailability: The balance between the ionized acid (solubility) and the lipophilic fluorinated rings (permeability) suggests good oral bioavailability (Rule of 5 compliant).
Application: Metal Chelation & Docking
This molecule is a classic N,O-donor ligand .[1] The picolinic acid moiety forms stable 5-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Fe³⁺).
Coordination Chemistry
-
Binding Mode: Bidentate chelation via the Pyridine Nitrogen (
) and Carboxylate Oxygen ( ). -
Effect of -CF3: The electron-withdrawing group reduces the
-donor strength of the pyridine nitrogen, potentially making the metal complex more Lewis acidic and catalytically active.
Molecular Docking Workflow
When screening this molecule against protein targets (e.g., mTOR or auxin receptors), the "induced fit" of the twisted bi-aryl bond is critical.
Figure 2: Docking workflow emphasizing the ionized state of the carboxylic acid and the rotational flexibility of the bi-aryl bond.
Experimental Validation Protocol
Theoretical data must be validated against physical standards.[1]
-
X-Ray Crystallography: Grow crystals from slow evaporation in Ethanol/Water.[1]
-
Target: Confirm the torsion angle between the two pyridine rings in the solid state.
-
Validation: Compare the experimental dihedral angle with the DFT-calculated global minimum.
-
-
NMR Titration:
-
Protocol: Measure ¹⁹F-NMR shifts as a function of pH.
-
Goal: Determine the experimental pKa.[2] The -CF3 signal will shift significantly upon deprotonation of the distant carboxylic acid due to electronic reorganization.
-
References
-
Lopresti, M. et al. (2025).[1] Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Link
-
Poliak, P. (2015).[1] The DFT Calculations of pKa Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd/ResearchGate.[1] Link
-
Deka, K. & Phukan, P. (2014).[1] DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Indian Academy of Sciences.[1] Link
-
Liu, Q. et al. (2011).[1][3] Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor.[1][3] Journal of Medicinal Chemistry. Link
-
Barroso, S. et al. (2004).[1] From the Isolated Molecule to Oligomers and the Crystal: A Static Density Functional Theory Study of Picolinic Acid N-Oxide. Journal of Physical Chemistry A. Link[1]
Sources
The Strategic Evolution of Trifluoromethylpicolinic Acids
The following technical guide details the discovery, history, and synthetic evolution of trifluoromethylpicolinic acids.
From Synthetic Curiosities to Agrochemical Backbones
Executive Summary: The Fluorine Effect
Trifluoromethylpicolinic acids (TFMPAs) represent a specialized subclass of pyridine derivatives that have become linchpins in modern agrochemical and pharmaceutical design.[1] Their structural core combines the metal-chelating ability of picolinic acid (pyridine-2-carboxylic acid) with the metabolic stability and lipophilicity of the trifluoromethyl (-CF3) group.
While simple picolinic acids have been known since the late 19th century, the incorporation of the -CF3 motif is a post-WWII phenomenon, driven by the need for bioisosteres that resist oxidative metabolism. The 6-trifluoromethyl and 3-chloro-5-trifluoromethyl isomers, in particular, serve as critical building blocks for blockbuster fungicides (e.g., Fluopicolide , Picoxystrobin ) and herbicides.[2][3]
Historical Genesis: A Timeline of Discovery
The history of TFMPAs is distinct from general organofluorine chemistry; it is the story of mastering the pyridine ring's electron-deficient nature.
-
1898 (The Precursor Era): Frédéric Swarts discovers the "Swarts reaction" (SbF3/Cl2), enabling the first synthesis of benzotrifluoride. This laid the groundwork for aromatic fluorination but was not immediately applied to pyridines due to their incompatibility with early Lewis acid catalysts.
-
1947 (The Pyridine Breakthrough): McBee and colleagues at Purdue University report the first synthesis of trifluoromethylpyridines via the chlorination and subsequent fluorination of picolines. This proved that the pyridine ring could survive harsh halogenation conditions.
-
1970s-1980s (The Industrial Scale-Up): Companies like Ishihara Sangyo Kaisha (ISK) and Dow Chemical industrialized vapor-phase fluorination. The focus shifted from simple trifluoromethylpyridines to functionalized derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine , a precursor to Fluazifop.[2]
-
1990s-Present (The Carboxyl Era): The demand for picolinic acid derivatives (specifically for auxin herbicides and benzamide fungicides) drove the development of efficient hydrolysis and cyclization routes to convert these chlorinated intermediates into trifluoromethylpicolinic acids .
Core Synthetic Pathways[3]
The synthesis of TFMPAs generally follows two distinct logical philosophies: Ring Construction (De Novo) and Ring Functionalization .
Pathway A: The "De Novo" Cyclization (The Ethyl Trifluoroacetoacetate Route)
This method builds the pyridine ring around the trifluoromethyl group, ensuring regiospecificity. It is particularly favored for 6-trifluoromethylpicolinic acid .[2]
-
Mechanism: Condensation of ethyl 4,4,4-trifluoroacetoacetate with an enamine or vinyl ether, followed by ammonolysis and cyclization.[2]
-
Advantage: Avoids handling hazardous HF gas or SbF5; suitable for batch reactors.
-
Disadvantage: High cost of trifluoroacetoacetate; moderate atom economy.
Pathway B: The "Functionalization" Approach (The Industrial Standard)
This method modifies an existing pyridine ring. It typically involves the "Trichlo-to-Trifluoro" exchange followed by cyanation and hydrolysis.
-
Radical Chlorination: 2-Picoline
2-(Trichloromethyl)pyridine. -
Swarts Fluorination: 2-(Trichloromethyl)pyridine + HF
2-(Trifluoromethyl)pyridine. -
Oxidation/Cyanation: The pyridine ring is oxidized to the N-oxide or halogenated, then converted to the nitrile (2-CN), and finally hydrolyzed to the acid (-COOH).[2]
Visualization of Synthetic Logic
Caption: Dual synthetic logic for 6-trifluoromethylpicolinic acid: Ring Construction (Left) vs. Side-Chain Modification (Right).
Experimental Protocols
The following protocols represent the two primary methodologies for synthesizing 6-trifluoromethylpicolinic acid and its derivatives.
Protocol 1: Cyclization of Ethyl 4,4,4-Trifluoroacetoacetate
Target: 6-Trifluoromethyl-2-pyridone-3-carboxylic acid (Precursor)[2][3]
-
Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Cyanoacetamide (1.1 eq), Potassium Hydroxide (KOH, 1.2 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve KOH in ethanol under an inert atmosphere (
). -
Add cyanoacetamide and stir until dissolved.
-
Dropwise add ethyl 4,4,4-trifluoroacetoacetate at 0–5°C to control the exotherm.[2]
-
Heat the mixture to reflux (78°C) for 12 hours. The solution will darken as the pyridine ring forms.
-
Workup: Cool to room temperature. Acidify with 6M HCl to pH 1–2. The product, 2,6-dihydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile (or tautomer), precipitates as a solid.
-
Conversion: This intermediate is typically treated with
to generate the chloro-derivative, followed by Pd-catalyzed hydrogenolysis and nitrile hydrolysis to yield the final picolinic acid.[2]
-
Protocol 2: Hydrolysis of 2-Cyano-6-(trifluoromethyl)pyridine
Target: 6-(Trifluoromethyl)picolinic acid
-
Reagents: 2-Cyano-6-(trifluoromethyl)pyridine (10 g), Sodium Hydroxide (20% aq solution), HCl (conc).
-
Procedure:
-
Charge a reaction flask with 2-cyano-6-(trifluoromethyl)pyridine.
-
Add 20% NaOH solution (3.0 eq).
-
Heat to 90°C. Monitor the evolution of ammonia gas (a byproduct of nitrile hydrolysis).
-
Continue heating for 4–6 hours until TLC/HPLC shows complete consumption of the nitrile.
-
Isolation: Cool to 20°C. Slowly add concentrated HCl to adjust pH to 1.0.
-
The acid form is less soluble in water at low pH. Extract with Ethyl Acetate (
mL).[4] -
Dry organic layer over
, filter, and concentrate in vacuo.[5] Recrystallize from toluene/hexane.
-
Comparative Analysis of Commercial Derivatives
The following table contrasts key picolinic acid derivatives used in industry, highlighting the structural role of the trifluoromethyl group.
| Compound | Structure Core | Role of CF3 / Halogen | Primary Application |
| 6-Trifluoromethylpicolinic acid | Pyridine-2-COOH | Lipophilicity : Enhances uptake; prevents metabolic attack at the 6-position.[2][3] | Intermediate for Picoxystrobin (Fungicide). |
| 3-Chloro-5-(trifluoromethyl)picolinic acid | Pyridine-2-COOH | Electronic Tuning : The 5-CF3 group withdraws electrons, increasing the acidity of the carboxylic acid and altering binding affinity.[2] | Key building block for Fluopicolide (Fungicide). |
| Halauxifen-methyl | 4-Amino-3-chloro-6-aryl-picolinate | N/A : Uses Chlorine/Fluorine, not CF3.[2][3] | Herbicide (Arylex™ active). |
| Picolinafen | Picolinamide | Distal CF3 : The CF3 is on the phenoxy ether ring, not the pyridine core. | Herbicide (Carotenoid biosynthesis inhibitor). |
References
- Swarts, F. (1898). "Sur l'acide trifluoroacétique et quelques-uns de ses dérivés." Bulletin de la Classe des Sciences, Académie Royale de Belgique, 35, 375–420.
-
McBee, E. T., et al. (1947). "The Preparation of Trifluoromethylpyridines." Industrial & Engineering Chemistry, 39(3), 389–391. Link
-
Okada, E., et al. (1997).[6] "Facile synthesis of 6-trifluoromethylpyridine-3-carboxylic acid derivatives." Heterocycles, 46, 129-132.[2][3][6] (Cyclization route).
-
Bayer CropScience. (2006). "Fluopicolide Technical Bulletin." (Describes the 3-chloro-5-CF3-pyridine moiety).[7][8][9]
-
Cen, W., et al. (1995).[6] "Synthesis of trifluoromethylated pyridines." Journal of Fluorine Chemistry, 73(2), 161-164.[2] Link
-
Syngenta Ltd. (2005). "Process for the preparation of 2-cyanopyridines." US Patent Application 20050250947.[10] (Industrial hydrolysis protocol). Link
-
Dow AgroSciences. (2011). "Picolinic acid derivatives and their use as intermediates." US Patent 10,633,341. (Modern synthesis of complex picolinates). Link
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 6. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid 95% | CAS: 80194-68-9 | AChemBlock [achemblock.com]
- 9. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 10. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
Technical Guide: Biological Target Identification for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid
This guide provides an in-depth technical analysis of the potential biological targets for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid . Given the specific structural features of this molecule—a picolinic acid core, a 3-position bi-aryl motif, and a 6-position trifluoromethyl group—the analysis prioritizes targets based on pharmacophore modeling, structure-activity relationships (SAR) of analogous compounds, and established medicinal chemistry principles.
Executive Summary: Chemical Identity & Pharmacophore Analysis
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid represents a highly specialized scaffold in medicinal and agrochemical chemistry. It belongs to the class of 6-(trifluoromethyl)picolinates , which are privileged structures for binding metal-dependent enzymes and auxin receptors.
-
Chemical Structure:
-
Core: Pyridine-2-carboxylic acid (Picolinic acid).
-
C-2 Position: Carboxylic acid (Metal chelator / H-bond donor).
-
C-3 Position: Pyridin-3-yl (3-Pyridyl) group. This introduces a bi-aryl axis, providing steric bulk and an additional nitrogen acceptor for hydrogen bonding in specific enzymatic pockets.
-
C-6 Position: Trifluoromethyl (-CF₃) group.[1][2][3][4] This moiety enhances lipophilicity, metabolic stability (blocking C-6 oxidation), and modulates the pKa of the pyridine nitrogen, reducing its basicity to favor specific metal coordination states.
-
Primary Predicted Biological Targets:
-
Epigenetic Erasers: JmjC Domain-containing Histone Demethylases (KDMs).
-
Metallo-β-Lactamases (MBLs): Bacterial resistance enzymes (e.g., NDM-1).
-
Auxin Signaling Pathway: TIR1/AFB Ubiquitin Ligase Complex (Agrochemical application).
Primary Target Class: JmjC Histone Demethylases (KDMs)
The most scientifically grounded target for this molecule is the JmjC domain-containing histone demethylase family (e.g., KDM4/KDM5 subfamilies). These enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases.
Mechanism of Action (MOA):
-
Competitive Inhibition: The picolinic acid core acts as a 2-OG mimic . The pyridine nitrogen (N1) and the carboxylate oxygen chelate the active site Fe(II) ion in a bidentate fashion, displacing the co-factor 2-OG.
-
Substrate Competition: The 3-(pyridin-3-yl) substituent is critical. In KDM4 isoforms, the substrate binding pocket is large and accommodates the methylated lysine tail of Histone H3. The 3-pyridyl group extends into this pocket, potentially engaging in
stacking with aromatic residues (e.g., Tyrosine or Phenylalanine) or H-bonding with backbone amides. -
Electronic Tuning: The 6-CF₃ group withdraws electrons, lowering the pKa of the chelating nitrogen. This is often optimized in KDM inhibitors to balance cell permeability (which requires a neutral species) with metal binding affinity.
Experimental Validation Protocol: To validate this target, a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay is recommended.
-
Step 1: Incubate recombinant KDM4A/B enzyme with biotinylated histone H3K9me3 peptide substrate.
-
Step 2: Add the test compound at varying concentrations (IC₅₀ determination).
-
Step 3: Add Fe(II) and 2-OG to initiate the reaction.
-
Step 4: Detect the demethylated product (H3K9me2/1) using a specific antibody coupled to acceptor beads and streptavidin-donor beads.
-
Step 5: A decrease in signal indicates inhibition.
Visualization: JmjC Inhibition Pathway
Figure 1: Mechanism of Action for JmjC KDM Inhibition. The compound competes with 2-OG for the Fe(II) center, blocking histone demethylation.
Secondary Target Class: Metallo-β-Lactamases (MBLs)
With the rise of antibiotic resistance, Metallo-β-Lactamases (like NDM-1, VIM-2) are critical targets. These enzymes use Zinc ions to hydrolyze
Mechanism of Action:
-
Zinc Chelation: Similar to KDMs, the picolinic acid core chelates the Zn(II) ions in the active site.
-
Selectivity: The 6-CF₃ group is hydrophobic. The active sites of MBLs often have hydrophobic patches (L3 loop in NDM-1) that can accommodate the trifluoromethyl group, enhancing affinity over host metalloproteins.
-
3-Pyridyl Interaction: The additional pyridine ring can interact with the flexible loops surrounding the active site, stabilizing the inhibitor-enzyme complex.
Experimental Validation Protocol:
-
Assay: Nitrocefin Hydrolysis Assay.
-
Method:
-
Mix recombinant NDM-1 enzyme with the test compound in HEPES buffer (supplemented with ZnCl₂).
-
Add Nitrocefin (a chromogenic cephalosporin substrate).
-
Monitor absorbance at 486 nm. Hydrolysis of nitrocefin causes a color change from yellow to red.
-
Inhibition is measured by the reduction in the rate of absorbance change.
-
Tertiary Target Class: Auxin Signaling (Agrochemical)
Picolinic acid derivatives (e.g., Clopyralid, Aminopyralid, Picloram) are potent synthetic auxins . While most commercial auxins have halogens at the 3 and 6 positions, the 3-aryl-6-CF₃ substitution pattern represents a specific subclass of "Arylpicolinates" (related to Halauxifen).
Mechanism of Action:
-
Receptor Binding: The molecule binds to the TIR1/AFB (Transport Inhibitor Response 1) receptor protein.
-
Complex Formation: It acts as "molecular glue," stabilizing the interaction between TIR1 and the Aux/IAA transcriptional repressor proteins.
-
Degradation: This complex recruits the SCF ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of Aux/IAA repressors, thereby activating auxin-responsive genes (uncontrolled growth).
Data Summary: Comparative Structure-Activity Relationship (SAR)
| Feature | 3-(Pyridin-3-yl)-6-(CF3) Picolinic Acid | Commercial Auxins (e.g., Clopyralid) | Biological Implication |
| Core | Picolinic Acid | Picolinic Acid | Essential for TIR1 binding (Acid headgroup). |
| Pos 3 | Pyridin-3-yl (Bi-aryl) | Chlorine / Amino | Bi-aryl adds bulk; may target specific AFB variants. |
| Pos 6 | Trifluoromethyl (-CF₃) | Chlorine | CF₃ increases lipophilicity and persistence. |
| pKa | ~3-4 (Acidic) | ~2-3 (Acidic) | Ion trapping in phloem (systemic mobility). |
Visualization: Auxin Signaling Workflow
Figure 2: Agrochemical Mechanism. The compound promotes the degradation of repressors, triggering auxin pathways.
References
-
Rose, N. R., et al. (2011). Inhibitor scaffolds for 2-oxoglutarate-dependent oxygenases. Chemical Society Reviews.[5] Link
-
Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl, novel arylpicolinate herbicides. Bioorganic & Medicinal Chemistry. Link
-
Rotondo, C. M., & Wright, G. D. (2017). Inhibitors of metallo-β-lactamases. Current Opinion in Microbiology. Link
-
Hu, Y., et al. (2017). Structure-activity relationship of 6-substituted picolinic acids as JmjC histone demethylase inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 5. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
In Silico Modeling of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid Interactions with Apoptosis Signal-Regulating Kinase 1 (ASK1): A Technical Guide
Abstract
This technical guide provides a comprehensive walkthrough of the in silico modeling of the interaction between the novel picolinic acid derivative, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, and a key therapeutic target, Apoptosis Signal-Regulating Kinase 1 (ASK1). This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, step-by-step protocols for molecular docking and molecular dynamics simulations. The methodologies described herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure scientific integrity. All protocols are supported by authoritative references, and key workflows are visualized using diagrams to facilitate understanding.
Introduction: The Rationale for In Silico Investigation
The pyridine carboxylic acid scaffold, particularly picolinic acid, is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. The subject of this guide, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, is a novel compound with the potential for therapeutic applications.
Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses.[2] Dysregulation of the ASK1 signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive target for therapeutic intervention.[3][4] Several inhibitors of ASK1 have been developed, and the exploration of novel chemical scaffolds is an active area of research.[5][6]
In silico modeling techniques are indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of potential drug candidates.[7][8] By simulating the interaction between a ligand and its target protein at the molecular level, we can predict binding affinity, identify key interactions, and guide the optimization of lead compounds. This guide will focus on two core in silico techniques: molecular docking and molecular dynamics (MD) simulations.
Foundational Concepts in In Silico Modeling
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] The primary goals of molecular docking are:
-
Binding Pose Prediction: To determine the most likely three-dimensional arrangement of the ligand within the protein's binding site.
-
Binding Affinity Estimation: To calculate a score that represents the strength of the interaction between the ligand and the protein.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view.[10][11] By simulating the movement of atoms and molecules over time, MD simulations can:
-
Assess Complex Stability: Evaluate the stability of the docked pose over a defined period.
-
Characterize Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.
-
Provide a More Accurate Estimation of Binding Free Energy: Through methods like MM/GBSA and MM/PBSA.
Experimental Workflow: A Step-by-Step Guide
This section outlines the detailed protocol for the in silico modeling of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid with ASK1.
Diagram of the In Silico Modeling Workflow
Caption: A flowchart illustrating the key stages of the in silico modeling process.
Preparation of the Protein and Ligand
Protocol 3.1.1: Protein Structure Acquisition and Preparation
-
Obtain the Protein Structure: Download the crystal structure of human ASK1 from the RCSB Protein Data Bank (PDB).[12][13][14][15][16] For this guide, we will use a representative PDB entry for the kinase domain of ASK1.
-
Pre-processing the Protein Structure:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign protonation states to amino acid residues at a physiological pH (typically 7.4).
-
Repair any missing side chains or loops in the protein structure using tools like Modeller or the Protein Preparation Wizard in Schrödinger Maestro.
-
Protocol 3.1.2: Ligand Structure Preparation
-
Generate the 2D Structure: Draw the 2D structure of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid using a chemical drawing software such as ChemDraw or MarvinSketch.
-
Convert to 3D and Optimize:
-
Convert the 2D structure to a 3D conformation.
-
Perform an initial energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Generate multiple low-energy conformers of the ligand to account for its flexibility during docking.
-
Molecular Docking
Protocol 3.2.1: Grid Generation and Docking Simulation
-
Define the Binding Site: Identify the ATP-binding site of the ASK1 kinase domain. This can be done by referring to the location of the co-crystallized ligand in the PDB structure or through literature analysis of the kinase's active site residues.
-
Generate the Receptor Grid: Create a grid box that encompasses the defined binding site. This grid pre-calculates the potential energy of the protein at different points, which speeds up the docking calculation.
-
Perform Docking: Use a molecular docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the receptor grid.[17][18][19] The software will systematically sample different conformations and orientations of the ligand within the binding site and calculate a docking score for each pose.
Diagram of the Molecular Docking Workflow
Caption: A schematic representation of the molecular docking process.
Analysis of Docking Results
Protocol 3.3.1: Pose Selection and Interaction Analysis
-
Rank the Poses: The docking results will provide a series of ligand poses ranked by their docking scores. A more negative score generally indicates a more favorable binding affinity.
-
Visual Inspection: Visually inspect the top-ranked poses using molecular visualization software like PyMOL or ChimeraX. Assess the plausibility of the binding mode and look for key interactions.
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as:
-
Hydrogen bonds: These are crucial for specificity and affinity.
-
Hydrophobic interactions: Important for burying nonpolar surfaces.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged groups.
-
Table 1: Predicted Docking Scores and Key Interactions
| Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues (ASK1) | Interaction Type |
| 1 | -9.8 | Met123, Val124, Lys76 | Hydrogen Bond, Hydrophobic |
| 2 | -9.5 | Leu178, Phe180 | Pi-pi Stacking, Hydrophobic |
| 3 | -9.2 | Asp191, Glu93 | Salt Bridge, Hydrogen Bond |
Molecular Dynamics Simulations
Protocol 3.4.1: System Setup and Simulation
-
Select the Starting Structure: Choose the top-ranked and most plausible protein-ligand complex from the docking results.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous environment of the cell.
-
Add Ions: Add counter-ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: Perform energy minimization of the entire system to relieve any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.[20][21][22][23]
Analysis of MD Simulation Trajectories
Protocol 3.5.1: Stability and Interaction Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of the key interactions identified in the docking study throughout the simulation. This provides a more accurate picture of the important binding determinants.
-
Binding Free Energy Calculations: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the protein.
Advanced In Silico Techniques
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[24][25][26][27][28] This can be used to screen large compound libraries for novel scaffolds that match the pharmacophore model.
Diagram of Pharmacophore Modeling
Caption: The process of generating and using a pharmacophore model for virtual screening.
Conclusion and Future Directions
This guide has provided a detailed framework for the in silico modeling of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid with ASK1. The presented protocols for molecular docking and molecular dynamics simulations offer a robust approach to predicting and analyzing the molecular interactions that govern ligand binding. The insights gained from these computational studies can guide the rational design and optimization of more potent and selective ASK1 inhibitors. Future work should focus on the experimental validation of these in silico predictions through biochemical and cellular assays.
References
-
Protein Structure Databases: PDB, PDBe & PDBsum. (n.d.). Retrieved from [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PMC. Retrieved from [Link]
-
Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Journal of Computer-Aided Molecular Design. Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]
-
Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). PharmaFeatures. Retrieved from [Link]
-
Protein Data Bank. (n.d.). Wikipedia. Retrieved from [Link]
-
What is the role of pharmacophore in drug design? (2025). Patsnap Synapse. Retrieved from [Link]
-
Applications and Limitations of Pharmacophore Modeling. (n.d.). Protac Drug Discovery Pro. Retrieved from [Link]
-
Chapter 6: Pharmacophore Models in Drug Design. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (2024). ACS Omega. Retrieved from [Link]
-
Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. Retrieved from [Link]
-
wwPDB: Worldwide Protein Data Bank. (n.d.). Retrieved from [Link]
-
Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate. Retrieved from [Link]
-
The Protein Data Bank (PDB). (n.d.). Bio.tools. Retrieved from [Link]
-
In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker. (2023). Scientific Research Publishing. Retrieved from [Link]
-
Tutorial EDES / HADDOCK for ligand-protein docking. (n.d.). Bonvin Lab. Retrieved from [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. Retrieved from [Link]
-
Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. (2025). Frontiers in Chemistry. Retrieved from [Link]
-
Molecular Dynamics Simulation-Driven Focused Virtual Screening and Experimental Validation of Inhibitors for MTDH-SND1 Protein–Protein Interaction. (2023). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][12][13]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (2011). PMC. Retrieved from [Link]
-
Discovery of small molecule inhibitors through pharmacophore modeling, molecular docking, molecular dynamics simulation and experimental validation against myeloid cell leukemia-1 (Mcl-1). (2020). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Molecular dynamics reveals novel small-molecule inhibitors block PD-1/PD-L1 by promoting PD-L1 dimer stability. (n.d.). RSC Publishing. Retrieved from [Link]
-
Protein-ligand docking. (2019). Galaxy Training. Retrieved from [Link]
-
Protein Ligand Docking Lesson Plan. (2022). Schrödinger. Retrieved from [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2021). ACS Chemical Biology. Retrieved from [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][12][13]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Discovery of 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][12][13]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]
-
RCSB PDB: Homepage. (n.d.). Retrieved from [Link]
-
Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents. (2025). ResearchGate. Retrieved from [Link]
-
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.). ACS Publications. Retrieved from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. Retrieved from [Link]
-
Picolinic acid. (n.d.). PubChem. Retrieved from [Link]
-
Rational design of apoptosis signal-regulating kinase 1 inhibitors: discovering novel structural scaffold. (2013). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
What are the new molecules for ASK1 inhibitors? (2025). Patsnap Synapse. Retrieved from [Link]
-
Picolinic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). MDPI. Retrieved from [Link]
-
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
3-Amino-6-(trifluoromethyl)pyridin-2-ol. (n.d.). PubChem. Retrieved from [Link]
-
6-(Trifluoromethyl)pyridine-3-methanol. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of apoptosis signal-regulating kinase 1 inhibitors: discovering novel structural scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the new molecules for ASK1 inhibitors? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 11. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 13. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 14. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 15. bio.tools [bio.tools]
- 16. rcsb.org [rcsb.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 19. learn.schrodinger.com [learn.schrodinger.com]
- 20. Frontiers | Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Molecular dynamics reveals novel small-molecule inhibitors block PD-1/PD-L1 by promoting PD-L1 dimer stability - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 25. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 26. books.rsc.org [books.rsc.org]
- 27. columbiaiop.ac.in [columbiaiop.ac.in]
- 28. researchgate.net [researchgate.net]
Technical Guide: 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid Derivatives
Executive Summary
This guide provides an in-depth technical analysis of 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid , a privileged bi-heteroaryl scaffold.[1] While not a standalone commercial commodity, this structure represents a high-value intermediate in the design of next-generation agrochemicals (auxinic herbicides) and pharmaceuticals (metalloenzyme and kinase inhibitors) .[1]
The scaffold combines three critical pharmacophoric elements:
-
Picolinic Acid Core: A bidentate ligand motif capable of chelating metal ions (e.g., Zn²⁺, Fe²⁺) or forming strong hydrogen bond networks within active sites.[1]
-
3-Pyridyl Substituent: A bioisostere of the phenyl ring found in commercial herbicides (e.g., Aminopyralid), offering improved aqueous solubility and additional hydrogen-bond accepting capability.[1]
-
6-Trifluoromethyl Group: A metabolic blocking group that prevents oxidative degradation at the susceptible 6-position while modulating lipophilicity (LogP).[1]
Part 1: Structural Analysis & Pharmacophore Mapping[1]
The rational design of this scaffold relies on the synergistic effects of its substituents.[1] The following diagram illustrates the functional roles of each component.
Caption: Pharmacophore mapping of the 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid scaffold.
Key Physicochemical Properties
| Property | Effect on Biological Activity |
| Electronic Effect | The electron-withdrawing CF3 and 3-pyridyl groups significantly lower the pKa of the carboxylic acid, increasing acidity and enhancing ionic interactions at physiological pH.[1] |
| Steric Conformation | The 3-pyridyl group introduces a "bi-aryl twist" relative to the picolinate core, disrupting planarity.[1] This non-planar geometry can improve selectivity by fitting into specific hydrophobic pockets.[1] |
| Metabolic Stability | The 6-position of the pyridine ring is a common site for metabolic oxidation.[1] The -CF3 group effectively blocks this pathway, extending half-life (t½).[1] |
Part 2: Synthetic Pathways[1][2][3][4]
The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling of a 3-halo-picolinate precursor with a pyridine-3-boronic acid.[1] This approach avoids the harsh conditions of direct ring assembly and allows for late-stage diversification.[1]
Reaction Scheme
Caption: Synthetic route via Suzuki-Miyaura coupling and subsequent ester hydrolysis.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate.[1]
-
Reagents:
-
Procedure:
-
Charge a reaction flask with the bromo-picolinate, boronic acid, and K₂CO₃.
-
Evacuate and backfill with nitrogen (3 cycles) to remove oxygen.[1]
-
Add the degassed solvent mixture (Dioxane/Water).[1]
-
Add the Pd catalyst under a nitrogen stream.[1]
-
Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.[1]
-
Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues.[1] Dilute with ethyl acetate and wash with brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient).[1]
-
Step 2: Ester Hydrolysis
Objective: Conversion to the free acid.[1]
-
Reagents:
-
Procedure:
-
Dissolve the ester in THF/Water.[1]
-
Add LiOH and stir at room temperature for 2 hours.
-
Workup: Acidify the reaction mixture to pH ~3-4 using 1N HCl. The product may precipitate; if so, filter and wash with cold water.[1] If not, extract with Ethyl Acetate (3x), dry, and concentrate.
-
Recrystallization: Acetonitrile or Ethanol/Water if necessary.[1]
-
Part 3: Biological Applications & Derivatization[1][5]
Agrochemicals: Auxinic Herbicides
This scaffold is a structural analog of commercial pyridine herbicides like Clopyralid and Aminopyralid.[1]
-
Mechanism: Mimicry of indole-3-acetic acid (IAA), leading to unregulated growth and plant death.[1]
-
Design Logic: The 3-pyridyl group replaces the 3-chloro or 3-amino groups found in traditional auxins, potentially altering the spectrum of weed control or overcoming resistance.[1]
-
Derivatization Point: The carboxylic acid can be converted to esters (e.g., methyl, ethyl, benzyl) to improve leaf penetration (pro-herbicide strategy).
Pharmaceuticals: Metalloenzyme Inhibitors
The picolinic acid moiety is a classic "zinc-binding group" (ZBG).[1]
-
Targets: Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Metallo-beta-lactamases (MBLs).[1]
-
Design Logic: The 3-pyridyl nitrogen can provide a secondary anchor point within the enzyme active site, while the 6-CF3 group fits into hydrophobic sub-pockets (S1' or S2').[1]
Kinase Inhibitors (Type II)
Bi-aryl urea structures are common in Type II kinase inhibitors (e.g., Sorafenib).[1]
-
Strategy: Curtius rearrangement of the carboxylic acid yields the 3-(pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine .[1]
-
Application: This amine can be coupled with isocyanates to form urea-based kinase inhibitors targeting the DFG-out conformation.[1]
Part 4: Safety & Handling
-
Fluorinated Intermediates: Precursors like methyl 3-bromo-6-(trifluoromethyl)picolinate are generally stable but should be handled in a fume hood to avoid inhalation of dusts.[1]
-
Palladium Catalysts: Pd residues must be scavenged (e.g., using SiliaMetS® Thiol) if the compound is intended for biological testing to prevent false positives in cellular assays.[1]
References
-
Synthesis of Trifluoromethylpyridines
-
Picolinic Acid Herbicides
-
Suzuki Coupling Protocols
-
Metalloenzyme Inhibition
Sources
The Strategic Incorporation of Trifluoromethyl Groups in Picolinic Acid Scaffolds: A Technical Guide
The following technical guide details the role of the trifluoromethyl group in picolinic acid derivatives.
Executive Summary
The picolinic acid (pyridine-2-carboxylic acid) scaffold is a privileged structure in both agrochemical and pharmaceutical discovery, serving as a core for auxinic herbicides and metalloenzyme inhibitors.[1] The strategic introduction of a trifluoromethyl (
Physicochemical Impact of the Trifluoromethyl Group
The replacement of a hydrogen or chloride atom with a trifluoromethyl group on the picolinic core induces drastic electronic and steric changes.
Electronic Modulation (pKa and Chelation)
The
-
Pyridine Nitrogen Basicity: The
group lowers the of the pyridinium ion.[1] While unsubstituted pyridine has a , trifluoromethyl-substituted pyridines typically exhibit values in the range of 2.0–3.[1]0. This reduced basicity minimizes protonation at physiological pH (7.4), ensuring the molecule remains in a neutral or anionic form favorable for membrane permeation or metal coordination.[1] -
Zinc Binding Affinity: In metalloenzyme inhibitors, the picolinic acid moiety acts as a bidentate (
) chelator.[1] The electron-poor nitrogen in 5-trifluoromethylpicolinic acid creates a "softer" ligand character, altering the stability constant ( ) of Zinc(II) complexes compared to the parent picolinic acid.[1]
Lipophilicity and Membrane Permeability
The high lipophilicity of the C-F bond (Hansch
-
Agrochemicals: Enhanced lipophilicity improves cuticular penetration in weed species, a critical factor for post-emergence herbicides.[1]
-
Pharmaceuticals: It facilitates blood-brain barrier (BBB) crossing and cellular uptake, crucial for intracellular targets like CFTR.[1]
Metabolic Stability
The C-F bond energy (~116 kcal/mol) renders the
Comparative Analysis: Agrochemical & Pharmaceutical Applications
Agrochemicals: Evolution from Chlorinated to Aryl/Fluoro Picolinates
Historically, picolinic acid herbicides relied on chlorination (e.g., Picloram , Clopyralid ).[1] Modern SAR studies have explored
| Feature | Picloram (Traditional) | Halauxifen-methyl (Modern) | 6- |
| Structure | 4-amino-3,5,6-trichloropicolinic acid | 6-aryl-picolinate (Arylex™) | 6-trifluoromethyl-picolinate |
| Substituents | 3,5,6-Trichloro | 3-chloro, 6-aryl | 6- |
| Mode of Action | Auxin mimic (TIR1/AFB5) | Auxin mimic (High affinity AFB5) | Auxin mimic |
| Lipophilicity | Moderate | High (due to aryl tail) | High (due to |
| Soil Half-life | Long (>90 days) | Short (rapid degradation) | Variable (high stability) |
Key Insight: While commercial herbicides like Halauxifen-methyl utilize a 6-aryl group to optimize binding to the AFB5 receptor, research demonstrates that replacing the 6-Cl of Picloram with
Pharmaceuticals: CFTR Modulators
A critical application of trifluoromethylated picolinic acid derivatives is in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.
-
Target Intermediate: (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide.[1]
-
Role: This intermediate serves as a key building block for next-generation correctors (related to the Vertex series, e.g., components of triple combination therapies).[1] The 5-
group on the picolinic core is essential for potency, while the picolinamide linkage orients the molecule within the CFTR hydrophobic pocket.
Mechanism of Action & Signaling Pathway
The following diagram illustrates the auxinic signaling pathway engaged by picolinic acid herbicides, highlighting where the lipophilic modifications (like
Caption: The auxinic herbicide signaling pathway.[1] Trifluoromethyl substitution enhances the initial cellular uptake and stabilizes the herbicide-receptor complex.[1]
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)picolinic Acid
This protocol describes the synthesis of 5-(trifluoromethyl)picolinic acid via metal-halogen exchange and carboxylation.[1] This method is preferred over oxidation of methyl-pyridines due to higher regioselectivity.[1]
Reagents Required:
-
2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)[1]
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)[1]
-
Dry Diethyl Ether (
) or THF -
Dry Carbon Dioxide (
) gas or dry ice -
Hydrochloric acid (2 M)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere throughout.
-
Solvation: Dissolve 2-bromo-5-(trifluoromethyl)pyridine (2.26 g, 10 mmol) in anhydrous
(50 mL). Cool the solution to -78°C using a dry ice/acetone bath. -
Lithiation: Slowly add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. The rate must be controlled to maintain the internal temperature below -70°C.
-
Carboxylation: Stir the mixture at -78°C for 30 minutes. Then, bubble excess dry
gas through the solution (or add crushed dry ice) for 20 minutes. The reaction mixture will become a thick slurry as the lithium carboxylate salt forms. -
Quenching: Allow the reaction to warm to room temperature (25°C) over 1 hour. Quench by adding water (30 mL).
-
Isolation:
-
Separate the layers. Extract the aqueous layer with
(2 x 20 mL) to remove unreacted starting material. -
Acidify the aqueous layer to pH 2.0 using 2 M HCl .[1] This precipitates the free acid.
-
Extract the acidic aqueous phase with Ethyl Acetate (3 x 30 mL).
-
-
Purification: Dry the combined organic extracts over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hexane/ethyl acetate to yield pure 5-(trifluoromethyl)picolinic acid .[1]
Validation:
-
1H NMR (400 MHz, DMSO-d6):
13.8 (br s, 1H, COOH), 9.15 (s, 1H, H-6), 8.45 (d, 1H, H-4), 8.20 (d, 1H, H-3).[1] -
Yield: Typical yields range from 75-85%.[1]
Quantitative Data Summary
The following table contrasts the physicochemical properties of the parent picolinic acid with its chlorinated and trifluoromethylated derivatives.
| Property | Picolinic Acid | Picloram (Herbicide) | 5- |
| Formula | |||
| MW ( g/mol ) | 123.11 | 241.46 | 191.11 |
| pKa (COOH) | 0.99 | ~1.9 | ~0.8 (Predicted) |
| pKa (Pyridine N) | 5.20 | Weak base | ~2.5 (Predicted) |
| Log P | 0.72 | 0.63 (at pH 3) | ~1.8 |
| Electronic Effect | Neutral | Electron Withdrawing (Cl) | Strong EWG ( |
| Primary Use | Metabolite / Chelator | Herbicide (Auxin) | Intermediate / Chelator |
References
-
Agrochemical SAR & Herbicides
-
Synthesis & Methodology
-
Pharmaceutical Applications
-
Vertex Pharmaceuticals.[5] (2011).[1] Patent WO2011113894A1: Picolinic acid derivatives useful for the treatment of CFTR mediated diseases. Link
-
Meanwell, N. A. (2018).[1][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. Link
-
Sources
- 1. (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-Fluoro-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-(3H-imidazo(4,5-b)pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-1H-indeno(5,4-f)quinoline-7-carboxamide | C27H34FN5O2 | CID 11950726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. specialistsales.com.au [specialistsales.com.au]
- 4. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Electronic Properties of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid
Foreword: A Predictive and Methodological Approach
The landscape of drug discovery and materials science is perpetually expanding, with novel molecular entities offering promise for new therapeutics and functional materials. 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid stands as one such molecule of significant interest, combining the coordination capabilities of a picolinic acid scaffold with the electronic modulation of a trifluoromethyl group and the additional aromatic system of a pyridyl substituent. As of this writing, specific experimental and computational data on the electronic properties of this exact molecule are not prevalent in published literature.
This guide, therefore, adopts a predictive and methodological framework. Leveraging established principles of physical organic chemistry and data from closely related analogs, we will construct a comprehensive roadmap for the full characterization of the electronic properties of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. This document is intended for researchers, scientists, and drug development professionals, providing not just a theoretical overview but also actionable experimental and computational protocols.
Molecular Architecture and Its Implications for Electronic Properties
The structure of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is a confluence of functionalities that collectively define its electronic character:
-
Picolinic Acid Core: The pyridine-2-carboxylic acid backbone is a well-established bidentate chelating agent for various metal ions. The relative orientation of the carboxylic acid and the pyridine nitrogen allows for the formation of stable five-membered chelate rings. This has significant implications for its use in coordination chemistry and as a potential ligand in catalysis or medicinal inorganic chemistry.
-
Trifluoromethyl Group (-CF₃): Positioned at the 6-position, the -CF₃ group is a potent electron-withdrawing group. Its strong inductive effect (-I) will lower the electron density of the pyridine ring, impacting its basicity and the energy levels of its molecular orbitals. The presence of the -CF₃ group is also known to enhance metabolic stability and lipophilicity in drug candidates.[1]
-
Pyridin-3-yl Substituent: The introduction of a second pyridine ring at the 3-position introduces an additional π-system, creating a biphenyl-like arrangement with a heteroatom. This extension of the conjugated system will influence the molecule's absorption and emission properties. The relative orientation (dihedral angle) of the two pyridine rings will be a critical determinant of the extent of π-conjugation and, consequently, the electronic communication between the two rings.
The interplay of these three components suggests a molecule with a rich and tunable electronic landscape, making it a compelling target for detailed investigation.
Computational Elucidation of Electronic Properties: A DFT-Based Approach
Density Functional Theory (DFT) has emerged as a powerful tool for the in silico prediction of molecular properties, offering a balance of accuracy and computational cost.[2] For a molecule like 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, a DFT-based approach can provide foundational insights into its electronic structure before embarking on extensive experimental work.
Recommended Computational Protocol
A robust computational investigation would involve the following steps:
-
Geometry Optimization: The first step is to determine the ground-state equilibrium geometry of the molecule. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules containing fluorine and nitrogen.[3][4][5] Solvent effects, particularly in polar media like water or ethanol, should be modeled using an implicit solvation model such as the Conductor-like Screening Model (COSMO).[3][4]
-
Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[6] This calculation also provides the predicted vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of electronic behavior.
-
HOMO Energy: Correlates with the ability to donate electrons (ionization potential).
-
LUMO Energy: Correlates with the ability to accept electrons (electron affinity).
-
HOMO-LUMO Gap: A larger gap suggests higher kinetic stability and lower chemical reactivity.[2]
-
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which is invaluable for predicting sites of intermolecular interactions and chemical reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more detailed picture of charge distribution by calculating the partial charges on each atom. This is particularly useful for understanding the electron-withdrawing effects of the -CF₃ group and the nitrogen atoms.[5]
Predicted Electronic Characteristics
Based on the molecular structure and data from analogous compounds, we can predict the following:
| Property | Predicted Characteristic | Rationale |
| HOMO Energy | Relatively low | The strong electron-withdrawing -CF₃ group and the electronegative nitrogen atoms will stabilize the HOMO, lowering its energy. |
| LUMO Energy | Relatively low | The extended π-system and the electron-withdrawing nature of the substituents will create a low-lying LUMO, indicating a propensity to accept electrons. |
| HOMO-LUMO Gap | Moderate | The extended conjugation from the pyridin-3-yl group will likely reduce the gap compared to a single pyridine ring, potentially leading to absorption in the UV-visible region. |
| Dipole Moment | Significant | The asymmetrical distribution of electronegative atoms (N, O, F) is expected to result in a substantial molecular dipole moment. |
Computational Workflow Diagram
Caption: A typical DFT workflow for predicting electronic properties.
Experimental Characterization of Electronic Properties
While computational methods provide a powerful predictive framework, experimental validation is crucial. A multi-technique approach is recommended to build a comprehensive understanding of the electronic properties of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
Spectroscopic Techniques
Spectroscopy provides a direct probe of the electronic and vibrational energy levels within a molecule.
-
¹H and ¹³C NMR: These techniques are fundamental for structural confirmation. The chemical shifts of the protons and carbons on the pyridine rings will be indicative of the electron density. The electron-withdrawing -CF₃ group is expected to shift the signals of nearby protons and carbons downfield (to higher ppm values).
-
¹⁹F NMR: This will provide a single resonance for the -CF₃ group, and its chemical shift will be sensitive to the electronic environment of the pyridine ring.
As suggested by studies on related pyridine carboxylic acids, both IR and Raman spectroscopy can provide valuable information.[3][4][7]
-
C=O and C-O stretches: The vibrational frequencies of the carboxylic acid group will be sensitive to its protonation state and any hydrogen bonding interactions.
-
Pyridine ring modes: The characteristic ring breathing and stretching vibrations can be correlated with the computational predictions to confirm the ground-state structure.[6]
-
UV-Visible Spectroscopy: The extended π-system of the molecule suggests that it will absorb in the UV or near-UV region. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are key parameters. Solvatochromism experiments (measuring the spectrum in solvents of varying polarity) can provide insights into the nature of the electronic transitions (e.g., n→π* vs. π→π*) and the change in dipole moment upon excitation.
-
Fluorescence Spectroscopy: If the molecule is fluorescent, its emission spectrum, quantum yield, and lifetime can be measured. These properties are highly sensitive to the molecular environment and can be used to probe interactions with other molecules or metal ions.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for probing the redox properties of a molecule, which are directly related to the HOMO and LUMO energy levels.
-
Solution Preparation: Prepare a solution of the compound (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential to measure the oxidation and reduction potentials of the compound. It is standard practice to reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene as an internal standard.
-
Data Analysis: From the cyclic voltammogram, the half-wave potentials for oxidation (E_ox) and reduction (E_red) can be determined. These can be used to estimate the HOMO and LUMO energies using the following empirical relationships:
-
E_HOMO ≈ -[E_ox (vs Fc/Fc⁺) + 4.8] eV
-
E_LUMO ≈ -[E_red (vs Fc/Fc⁺) + 4.8] eV
-
Integrated Experimental Workflow
Caption: An integrated workflow for experimental characterization.
Conclusion and Future Directions
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is a molecule with a compelling combination of structural features that suggest a rich and interesting electronic profile. While direct experimental data is currently lacking, this guide has outlined a comprehensive, dual-pronged approach for its characterization. The synergy between computational prediction using DFT and experimental validation through a suite of spectroscopic and electrochemical techniques will provide a robust and detailed understanding of its electronic properties.
The data generated from these proposed studies will be invaluable for:
-
Drug Development: Understanding the electronic properties is a prerequisite for rational drug design, influencing factors such as target binding, membrane permeability, and metabolic stability.
-
Materials Science: The potential for this molecule to act as a ligand for photoluminescent metal complexes makes its electronic characterization essential for the design of new materials for applications such as OLEDs.[8]
-
Catalysis: As a ligand, its electronic properties will dictate the reactivity of any metal center it coordinates to, opening avenues in catalyst design.
By following the methodological framework presented herein, researchers can systematically uncover the electronic secrets of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, paving the way for its application in a variety of scientific fields.
References
-
D.A. Jose, S.J. Joge, S.G. Dhumal, S. Mohan, S.V. Bhoraskar, V.N. Bhoraskar, Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria, The Journal of Physical Chemistry C, 121(48) (2017) 26867-26877. [Link]
-
D.A. Jose, S.J. Joge, S.G. Dhumal, S. Mohan, S.V. Bhoraskar, V.N. Bhoraskar, Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria, ResearchGate, (2017). [Link]
-
A.C.F. Ribeiro, M. Ramos Silva, J.J.C. Teixeira-Dias, M.F.C. Guedes da Silva, A.J.L. Pombeiro, Solubility and Crystallization Studies of Picolinic Acid, Molecules, 28(5) (2023) 2147. [Link]
-
J.C. Otero, J.I. Alvarez-Guerra, J.A. Saja, Raman spectra of picolinic acid at the indicated pH values, ResearchGate, (2002). [Link]
-
A. Forgione, S. Rizzato, A. Al-Kadamany, F. L'Ala, G. Marrazzo, M.C. Giron, Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility, Molecules, 28(23) (2023) 7847. [Link]
-
A.D. Bage, C.A. Black, A.M.Z. Slawin, E. Zysman-Colman, The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1) (2020) 103-107. [Link]
-
S. Singh, A. Kumar, Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives, Molecules, 28(2) (2023) 689. [Link]
-
American Elements, 3-Methoxy-6-(trifluoromethyl)picolinic acid, American Elements Website, (n.d.). [Link]
-
Y. Jin, et al., Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents, Frontiers in Chemistry, 10 (2022) 934581. [Link]
-
S. Bibi, N. Muhammad, S. Ali, M.N. Tahir, I. Khan, Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives, ChemistrySelect, 9(4) (2024) e202303494. [Link]
-
S. Sadasivan, S. Sajan, V.S. Jayakumar, I.H. Joe, Computational Study of 3-Pyridine Carboxaldehyde, Material Science Research India, 7(1) (2010) 249-254. [Link]
-
Oakwood Chemical, 3-(Trifluoromethyl)-2-picolinic Acid, min 97%, 1 gram, Oakwood Chemical Website, (n.d.). [Link]
-
Q. Liu, et al., Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][3][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer, Journal of Medicinal Chemistry, 54(5) (2011) 1473–1480. [Link]
-
S. Kalyaanamoorthy, Y.P. Chen, Computational methods in drug discovery, Beilstein Journal of Organic Chemistry, 12 (2016) 2785-2800. [Link]
-
Y. Zhang, X. Yan, B. Niu, A Study on the Conversion of Glycerol to Pyridine Bases over Cu/HZSM-5 Catalysts, Green Chemistry, 18(10) (2016) 3139-3151. [Link]
-
Y. Wang, et al., Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50, International Journal of Molecular Sciences, 24(7) (2023) 6344. [Link]
-
A.M. Goral, M.K. Cyranski, P. Cmoch, Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid, CrystEngComm, 22(27) (2020) 4561-4570. [Link]
Sources
- 1. iskweb.co.jp [iskweb.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
- 7. researchgate.net [researchgate.net]
- 8. The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Abstract
This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed crystal structure analysis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. This molecule is of significant interest due to its hybrid structure, incorporating a picolinic acid moiety known for its chelating properties, a trifluoromethyl group that can enhance metabolic stability and binding affinity, and a pyridyl substituent that can modulate its electronic properties and pharmacological profile.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a self-validating system of protocols from initial synthesis to advanced structural elucidation. The guide emphasizes the causality behind experimental choices, integrating field-proven insights with authoritative references to ensure scientific integrity. We will cover a proposed synthetic route via a Suzuki-Miyaura cross-coupling reaction, detailed crystallization techniques, a complete workflow for single-crystal X-ray diffraction (SCXRD), complementary spectroscopic analysis, and computational modeling to provide a holistic understanding of the compound's solid-state architecture.
Introduction: Significance and Rationale
Picolinic acid derivatives are a cornerstone in medicinal chemistry and materials science, primarily due to their role as bidentate chelating agents for various metal ions.[3] The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to improve properties such as metabolic stability, lipophilicity, and binding affinity.[2] Furthermore, the incorporation of an additional pyridine ring can significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and potential for π-π stacking interactions, all of which are critical in crystal engineering and drug-receptor interactions.[4] The target molecule, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, thus represents a promising scaffold for developing novel therapeutic agents or functional materials. A thorough understanding of its three-dimensional structure is paramount for rational design and structure-activity relationship (SAR) studies. This guide outlines the necessary steps to achieve this, from chemical synthesis to the final, refined crystal structure.
Synthesis and Crystallization
The synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid can be approached through several modern organic chemistry techniques. A robust and versatile method is the Suzuki-Miyaura cross-coupling reaction, which is well-suited for creating carbon-carbon bonds between aromatic rings.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the palladium-catalyzed cross-coupling of a halogenated 6-(trifluoromethyl)picolinic acid derivative with a pyridylboronic acid.[5][6]
Caption: Proposed synthesis of the target compound via Suzuki-Miyaura coupling.
Detailed Synthetic Protocol
-
Reagent Preparation : In a reaction vessel, combine 3-bromo-6-(trifluoromethyl)picolinic acid (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition : Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).
-
Solvent and Degassing : Add a degassed mixture of dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes to prevent oxidation of the palladium catalyst.[7]
-
Reaction : Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Crystallization Methodologies
Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis.[8] Several methods should be systematically explored.
| Method | Description | Key Parameters |
| Slow Evaporation | The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at a constant temperature.[9] | Solvent choice, temperature, vial opening size. |
| Vapor Diffusion | A solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[9] | Solvent/anti-solvent pair, temperature. |
| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[10][11] | Cooling rate, initial concentration. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution. | Solvent/anti-solvent pair, density difference. |
Protocol for Crystallization Screening:
-
Solvent Selection : Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures with water or hexane). An ideal solvent will dissolve the compound when hot but have low solubility when cold.[12]
-
Small-Scale Trials : Perform small-scale crystallization trials using the methods described above in small vials.
-
Optimization : Once initial crystals are obtained, optimize the conditions (e.g., concentration, temperature, cooling rate) to grow larger, well-defined single crystals suitable for SCXRD.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[13][14]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection
-
Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup : The crystal is placed in a modern diffractometer equipped with a CCD or CMOS detector.[14] Data is typically collected at a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.
-
Unit Cell Determination : A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Full Data Collection : A complete dataset is collected by rotating the crystal through a series of angles, ensuring high redundancy and completeness of the diffraction data.[15]
Structure Solution and Refinement
-
Data Reduction : The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects. This step yields a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.[16][17]
-
Space Group Determination : Based on the systematic absences in the diffraction data, the space group is determined.
-
Structure Solution : The initial atomic positions are determined using direct methods or Patterson methods. This is typically done with software like SHELXS or SHELXT.[1][18]
-
Structure Refinement : The initial model is refined against the experimental data using a full-matrix least-squares method, commonly with the SHELXL program.[3][19] This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Key Refinement Parameters:
| Parameter | Description | Acceptable Value |
| R1 | The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 for good quality structures. |
| wR2 | The weighted residual factor, based on squared structure factor amplitudes. | < 0.15 for good quality structures. |
| Goodness-of-Fit (GooF) | Should be close to 1.0, indicating a good fit between the model and the data. | ~1.0 |
Spectroscopic Characterization
Spectroscopic methods are essential to confirm the chemical identity and purity of the synthesized compound before proceeding with crystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : Will be used to confirm the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons on both the picolinic acid and pyridyl rings will provide definitive structural information.
-
¹³C NMR : Will identify all unique carbon atoms, including the quaternary carbons of the carboxylic acid and the trifluoromethyl group.
-
¹⁹F NMR : A single resonance is expected for the -CF3 group, which can be a useful indicator of purity.
Experimental Protocol for NMR:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[20]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a 400 MHz or higher spectrometer.
-
Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will be used to identify key functional groups.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (carboxylic acid) | 1725-1700 |
| C=N and C=C stretches (aromatic) | 1600-1450 |
| C-F stretches (-CF₃) | 1350-1100 |
Computational Analysis
Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights that complement the experimental data.
Geometry Optimization
A gas-phase geometry optimization of the molecule can be performed using DFT, for example, with the B3LYP functional and a 6-311++G(d,p) basis set.[21][22][23] This allows for a comparison of the theoretical bond lengths and angles with the experimental values obtained from SCXRD.
Spectroscopic Prediction
DFT calculations can also predict vibrational frequencies (IR) and NMR chemical shifts. Comparing these calculated spectra with the experimental data can further validate the determined structure.[24]
Hirshfeld Surface Analysis
Once the crystal structure is determined, Hirshfeld surface analysis can be performed to visualize and quantify intermolecular interactions within the crystal lattice.[25][26][27] This powerful tool maps properties like dnorm (a normalized contact distance) onto the molecular surface, highlighting regions of close intermolecular contacts, such as hydrogen bonds and π-π stacking.[4][28]
Caption: Workflow for Hirshfeld surface analysis.
Conclusion
This technical guide provides a comprehensive, step-by-step methodology for the complete crystal structure analysis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. By integrating a robust synthetic strategy with systematic crystallization screening, state-of-the-art single-crystal X-ray diffraction, and complementary spectroscopic and computational techniques, researchers can obtain a detailed and validated understanding of the compound's three-dimensional architecture. The insights gained from such an analysis are invaluable for applications in drug discovery, materials science, and crystal engineering, providing a solid foundation for the rational design of new molecules with desired properties.
References
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scientific Research Publishing. Retrieved February 19, 2026, from [Link]
-
Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. (n.d.). SETSCI Conference Proceedings. Retrieved February 19, 2026, from [Link]
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
- Krichen, F., Walha, S., & Abdelmouleh, M. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ.
-
How to Crystallize Organic Compounds. (2026, February 19). wikiHow. Retrieved February 19, 2026, from [Link]
- McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces.
-
Chemical crystallization. (n.d.). SPT Labtech. Retrieved February 19, 2026, from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved February 19, 2026, from [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 19, 2026, from [Link]
-
Flow Crystallization. (2024, May 9). Vapourtec. Retrieved February 19, 2026, from [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Matmatch. Retrieved February 19, 2026, from [Link]
-
Structure Solution. (n.d.). OlexSys. Retrieved February 19, 2026, from [Link]
-
A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. Retrieved February 19, 2026, from [Link]
-
The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved February 19, 2026, from [Link]
- Müller, P. (Ed.). (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.
- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42.
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC. Retrieved February 19, 2026, from [Link]
- Wasylina, L., Kucharska, E., & Puszko, A. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 201-204.
-
A beginner's guide to X-ray data processing. (2021, May 29). ResearchGate. Retrieved February 19, 2026, from [Link]
- Kadir, M. A., Mansor, N., & Osman, M. U. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
-
Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. (2021, October 29). RSC Publishing. Retrieved February 19, 2026, from [Link]
-
Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Structural Elucidation, DFT Calculations, Hirshfeld Surface Analysis, Molecular Dynamics Simulation, ADMET Profiles, and Molecular Docking Studies of Two Novel Benzazocine Derivatives NAOP-12 and NEMKH-12. (2025, May 13). Preprints.org. Retrieved February 19, 2026, from [Link]
-
Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (2021, November 10). MDPI. Retrieved February 19, 2026, from [Link]
- Li, A. Y., & Thompson, A. (2003). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic letters, 5(9), 1499-1502.
-
Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved February 19, 2026, from [Link]
-
2,6-Pyridine dicarboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 19, 2026, from [Link]
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
- Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. (n.d.). Google Patents.
-
2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. (2021, July 21). MDPI. Retrieved February 19, 2026, from [Link]
-
From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. audreyli.com [audreyli.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. sptlabtech.com [sptlabtech.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. vapourtec.com [vapourtec.com]
- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. resources.rigaku.com [resources.rigaku.com]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure Solution | OlexSys [olexsys.org]
- 19. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 22. periodicos.ufms.br [periodicos.ufms.br]
- 23. mdpi.com [mdpi.com]
- 24. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01851E [pubs.rsc.org]
- 25. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 26. One moment, please... [set-science.com]
- 27. researchgate.net [researchgate.net]
- 28. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid
Introduction
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, picolinic acid derivatives featuring trifluoromethyl and pyridinyl substituents are of significant interest due to the unique physicochemical properties imparted by these moieties. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyridine ring offers a key site for hydrogen bonding and can influence solubility and pharmacokinetic profiles. This application note provides a detailed, reliable, and efficient protocol for the synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, a valuable building block for the development of novel pharmaceuticals and agrochemicals.[1][2]
The described methodology leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[3][4] This approach offers high functional group tolerance and typically proceeds with high yields and selectivity. The protocol is designed to be accessible to researchers with a foundational understanding of organic synthesis and is presented with detailed procedural steps and explanations to ensure successful execution.
Reaction Scheme
The overall synthetic strategy involves the coupling of a commercially available halogenated picolinic acid derivative with a pyridinyl boronic acid.
Caption: Synthetic route for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | Supplier | CAS Number | Notes |
| 3-Bromo-6-(trifluoromethyl)picolinic acid | Fluorochem | 1214373-82-6 | Starting material.[5][6] |
| Pyridine-3-boronic acid | Sigma-Aldrich | 1692-25-7 | Coupling partner. |
| Palladium(II) acetate (Pd(OAc)₂) | Strem Chemicals | 3375-31-3 | Catalyst. |
| Tricyclohexylphosphine (PCy₃) | Strem Chemicals | 2622-14-2 | Ligand. |
| Potassium phosphate, tribasic (K₃PO₄) | Acros Organics | 7778-53-2 | Base. |
| 1,4-Dioxane | Fisher Chemical | 123-91-1 | Anhydrous, for reaction. |
| Water | - | 7732-18-5 | Degassed, for reaction. |
| Ethyl acetate (EtOAc) | VWR Chemicals | 141-78-6 | For extraction. |
| Hexanes | VWR Chemicals | 110-54-3 | For purification. |
| Hydrochloric acid (HCl), 1 M | Fisher Chemical | 7647-01-0 | For work-up. |
| Brine (saturated NaCl solution) | - | - | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) | Acros Organics | 7487-88-9 | For drying. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash column chromatography system
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
The following protocol details the synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid via a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-Bromo-6-(trifluoromethyl)picolinic acid (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
The use of a slight excess of the boronic acid ensures complete consumption of the starting halide. Potassium phosphate is an effective base for this transformation.[3]
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
-
Catalyst and Solvent Addition:
-
In a separate vial, prepare the catalyst system by adding palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) to anhydrous 1,4-dioxane (5 mL per mmol of the limiting reagent).
-
The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Add the catalyst solution to the reaction flask via syringe, followed by degassed water (1 mL per mmol of the limiting reagent). The use of a biphasic solvent system (dioxane/water) is common for Suzuki couplings.[4]
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and acidify the mixture to a pH of approximately 3-4 with 1 M HCl. This step protonates the carboxylate to facilitate extraction.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The precise gradient will depend on the polarity of the product and any impurities.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Expected Results and Discussion
This protocol is expected to provide the desired 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid in good to excellent yield (typically 70-90%). The final product should be a white to off-white solid.
Key Considerations and Troubleshooting:
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation of the phosphine ligand and deactivation of the palladium catalyst.
-
Purity of Reagents: The purity of the boronic acid is important, as impurities can affect the reaction outcome. It is known that pyridinyl boronic acids can be prone to protodeboronation.[7]
-
Incomplete Reaction: If the reaction stalls, a small additional portion of the catalyst can be added. Ensure the reaction temperature is maintained.
-
Purification Challenges: If the product is difficult to separate from residual starting materials or byproducts, optimizing the solvent system for column chromatography is necessary.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. This application note offers a detailed protocol that can be readily implemented in a standard organic chemistry laboratory. The resulting compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules.
References
- US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents. This patent describes the use of picolinic acid derivatives as intermediates in the synthesis of more complex molecules.
- Synthesis of 6-(Trifluoromethyl)nicotinic acid - ChemicalBook. This article provides synthetic routes for a related trifluoromethyl-substituted pyridine carboxylic acid.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
- 3-pyridylboronic acid - Organic Syntheses Procedure. This procedure details the preparation of a key reagent for the described Suzuki coupling.
- 3-Bromo-6-(trifluoromethyl)picolinic acid - Fluorochem.
- 1214373-82-6 | 3-Bromo-6-(trifluoromethyl)picolinic acid - ChemScene.
- Methyl 3-bromo-6-(trifluoromethyl)picolinate | CAS 1211538-62-3 - American Elements.
- Synthesis of 6‐trifluoromethyl pyridine derivatives. - ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal. This resource provides a general overview of the Suzuki coupling mechanism and conditions.
- Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials - ISU ReD. This document provides examples of synthetic procedures for substituted pyridines.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing.
- 3-Pyridinylboronic acid = 95.0 1692-25-7. This provides information on the commercially available pyridine-3-boronic acid.
- 3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid - Hebei Summedchem Co., Ltd.
- EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. This article describes the synthesis of compounds containing a 3-(pyridin-3-yl) moiety.
- Suzuki coupling with Bromoalkyne and boronic acid : r/Chempros - Reddit. This discussion highlights some of the challenges with using pyridinyl boronic acids.
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF - ResearchGate.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. This review discusses the importance of trifluoromethyl groups in drug design.
- Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. This article provides synthetic methods for other substituted picolinic acids.
- 3-Fluoro-6-(trifluoromethyl)picolinic acid | 1214365-86-2 - Sigma-Aldrich.
- 3-Methoxy-6-(trifluoromethyl)picolinic acid | 1214330-74-1 - Sigma-Aldrich.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. reddit.com [reddit.com]
using 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid in organic synthesis
Abstract
This application note details the synthetic utility of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid , a specialized [3,3'-bipyridine]-2-carboxylic acid scaffold. Distinguished by its electron-deficient bipyridine core and the metabolically stable trifluoromethyl (-CF
Introduction: The Bipyridine-CF Advantage
The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] The specific architecture of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid offers three distinct chemical advantages:
-
Electronic Modulation: The 6-CF
group strongly withdraws electrons, lowering the pKa of the picolinic acid (approx. pKa < 3.5) and increasing the acidity of the N-H bond in derived amides. -
Metabolic Blocking: The C6 position of the pyridine ring is a common site for oxidative metabolism (via aldehyde oxidase). The bulky -CF
group effectively blocks this "soft spot," extending in vivo half-life. -
Chelation Geometry: The 3-(pyridin-3-yl) substituent creates a twisted bi-aryl geometry, providing unique steric vectors for metalloenzyme inhibitors or chiral ligands compared to planar 2,2'-bipyridines.
Chemical Profile & Properties[1][2][3]
| Property | Specification |
| IUPAC Name | 6-(Trifluoromethyl)-[3,3'-bipyridine]-2-carboxylic acid |
| Molecular Formula | C |
| Molecular Weight | 268.19 g/mol |
| Predicted pKa | ~3.2 (Carboxylic acid), ~2.8 (Pyridine N) |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water/DCM |
| Stability | Stable under ambient conditions; Hygroscopic |
Application I: Synthesis of the Core Scaffold
Since this specific isomer is often custom-synthesized, we provide a robust protocol for its generation via Regioselective Suzuki-Miyaura Coupling . This method avoids the formation of homocoupled byproducts common in bipyridine synthesis.
Protocol A: Palladium-Catalyzed Cross-Coupling
Objective: Synthesize the target acid from 3-bromo-6-(trifluoromethyl)picolinic acid.
Reagents:
-
Substrate: 3-Bromo-6-(trifluoromethyl)picolinic acid (1.0 equiv)
-
Coupling Partner: Pyridin-3-ylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
·CH Cl (5 mol%) -
Base: K
CO (3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent protodeboronation.
-
Solvation: Add degassed 1,4-dioxane and 2M K
CO . -
Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS (Target Mass: 269.0 [M+H]
). -
Workup: Cool to room temperature. Acidify to pH 3-4 using 1M HCl to precipitate the zwitterionic product or extract the free acid.
-
Purification: Extract with EtOAc/MeOH (9:1). Concentrate and purify via reverse-phase flash chromatography (C18 column, H
O/MeCN gradient with 0.1% Formic Acid).
Validation Check:
-
Success Indicator: Disappearance of the aryl bromide starting material (retention time shift).
-
Common Failure Mode: Protodebromination (formation of 6-(trifluoromethyl)picolinic acid). Remedy: Increase catalyst loading or switch to Pd(PPh
) .
Application II: Late-Stage Amide Functionalization
The carboxylic acid moiety is electronically deactivated by the neighboring electron-poor pyridine rings and the -CF
Protocol B: High-Efficiency Amide Coupling
Objective: Coupling with primary/secondary amines for library generation.
Reagents:
-
Acid: 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid (1.0 equiv)
-
Amine: R-NH
(1.1 equiv) -
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the acid and DIPEA in DMF. Stir for 5 minutes at 0°C.
-
Addition: Add HATU in one portion. Stir for 15 minutes to form the active ester (O-At ester). Visual Cue: Solution often turns yellow.
-
Coupling: Add the amine. Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
Quench: Dilute with saturated NaHCO
(aq). Extract with EtOAc. -
Isolation: Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na
SO .
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow from raw materials to functionalized drug candidates, highlighting the critical decision nodes.
Figure 1: Synthetic workflow for the generation and utilization of the 3,3'-bipyridine scaffold.
Application III: Metal Coordination (Ligand Synthesis)
This scaffold acts as an N,O-donor ligand (picolinate type) or, upon decarboxylation, an N,N-donor (bipyridine type). The electron-withdrawing CF
Mechanism: The nitrogen of the pyridine ring and the oxygen of the carboxylate bind to metals (e.g., Ir(III), Ru(II)) in a bidentate fashion.
Key Consideration: Due to the steric bulk of the 3-pyridyl group, this ligand often adopts a non-planar conformation, which can induce chirality in octahedral complexes (Delta/Lambda isomers).
References
-
Medicinal Chemistry of Trifluoromethylpyridines
- Title: Picolinic acid derivatives and their use as intermediates (Patent US10633341B2).
-
Fluorine in Drug Design
- Title: 6-(Trifluoromethyl)
Sources
Application Note: 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid in Antiviral Drug Discovery
[1]
Introduction & Strategic Significance
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid (CAS: 1246471-38-4) is a specialized bi-heteroaryl building block critical to the synthesis of next-generation influenza antivirals.[1] It serves as the distinct "warhead" scaffold for Pimodivir (VX-787) , a first-in-class inhibitor of the influenza A virus polymerase PB2 subunit.[1]
Why this Molecule? (SAR Analysis)
In the context of drug design, this intermediate offers a trifecta of structural advantages:
-
The Picolinic Acid Core: Provides a rigid handle for amide coupling to complex amines (such as the azaindole-bicyclic amine in Pimodivir) while acting as a potential chelating motif within the viral active site.
-
6-Trifluoromethyl (
) Group: Significantly enhances metabolic stability by blocking the oxidation-prone C6 position.[1] It also modulates the pKa of the pyridine nitrogen and increases lipophilicity, aiding membrane permeability. -
3-Pyridyl Substituent: Establishes a bi-aryl system that facilitates
- stacking interactions with aromatic residues (e.g., Phe323, His357) in the PB2 cap-binding pocket.[1]
Chemical Profile & Stability[2][3]
| Property | Specification |
| CAS Number | 1246471-38-4 |
| Molecular Formula | |
| Molecular Weight | 268.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent) |
| pKa (Calc) | ~3.5 (Carboxylic acid), ~2.8 (Pyridine N) |
| Storage | 2-8°C, Desiccated.[1] Hygroscopic. |
Handling Precaution: As a fluorinated pyridine derivative, this compound may cause skin and eye irritation.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]
Validated Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of the title compound from 3-bromo-6-(trifluoromethyl)picolinic acid . This route is preferred over starting with esters to avoid a harsh hydrolysis step that can degrade the trifluoromethyl group or cause decarboxylation.
Reagents & Stoichiometry[1][3][4][5]
-
Starting Material (SM): 3-Bromo-6-(trifluoromethyl)picolinic acid (1.0 equiv)[1]
-
Coupling Partner: Pyridin-3-ylboronic acid (1.2 equiv)[1]
-
Catalyst:
(0.05 equiv)[1] -
Base:
(3.0 equiv, 2M aqueous solution)[1] -
Solvent: 1,4-Dioxane (0.2 M concentration relative to SM)
Step-by-Step Methodology
-
Degassing (Critical): Charge a reaction vessel with 1,4-Dioxane. Sparge with Argon or Nitrogen for 15 minutes.[1] Causality: Palladium(0) species generated in situ are sensitive to oxygen, which causes homocoupling of the boronic acid and catalyst deactivation.
-
Assembly: Add the Starting Material, Pyridin-3-ylboronic acid, and Palladium catalyst to the vessel.[1]
-
Activation: Add the degassed 2M
solution. Seal the vessel immediately. -
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS.[1][2]
-
Checkpoint: Look for the disappearance of the bromide (M+H mass shifts from ~270/272 to 269).
-
-
Workup (The "pH Switch"):
-
Cool the mixture to room temperature.
-
Dilute with water and wash with Ethyl Acetate (EtOAc) to remove non-polar impurities and catalyst ligands. Discard the organic layer.
-
Mechanism:[1][3][4][5] At high pH, the product exists as a carboxylate salt and remains in the aqueous phase.
-
Acidify the aqueous layer carefully with 1N HCl to pH 3–4.
-
Observation: The product will precipitate as a zwitterionic solid or free acid.
-
-
Isolation: Extract the acidified aqueous layer with 10% MeOH in DCM (3x). Dry combined organics over
, filter, and concentrate.[1] -
Purification: If necessary, recrystallize from Ethanol/Heptane or purify via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Application Workflow: Synthesis of Pimodivir (VX-787)
The primary utility of this acid is the amide coupling with the complex amine core of Pimodivir.
Reaction Scheme Visualization
The following diagram illustrates the convergence of the picolinic acid intermediate with the azaindole amine to form the final drug candidate.
Caption: Convergent synthesis of Pimodivir utilizing the title compound as the carboxylic acid partner.
Coupling Protocol (Standardized)
-
Dissolution: Dissolve 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 5 mins.
-
Activation: Add HATU (1.1 equiv). Stir for 15 mins at RT.[1] The solution typically turns yellow.
-
Coupling: Add the amine partner (1.0 equiv).[1] Stir at RT for 2–12 hours.[1]
-
Validation: Monitor via LC-MS for Product [M+H] = 399.4 (approx, dependent on specific isotope).[1]
Mechanism of Action: PB2 Cap Snatching
Understanding the biological context ensures the researcher designs appropriate assays. This molecule targets the "Cap Snatching" mechanism of the Influenza virus.[6][7]
Caption: Mechanism of Action. The picolinic acid scaffold enables the inhibitor to occupy the m7GTP binding pocket, halting viral replication.
References
-
Discovery of Pimodivir (VX-787): Clark, M. P., et al. (2014).[1] "Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2."[1] Journal of Medicinal Chemistry, 57(15), 6668–6678.[1] [1]
-
Synthesis Patent: Byrn, R. A., et al. (2013).[1] "Influenza Virus Replication Inhibitors."[1][8][9][10] World Intellectual Property Organization, WO 2013/006634 A1.[1] (Describes the synthesis of the picolinic acid intermediates). [1]
-
Clinical Evaluation: Trevejo, J. M., et al. (2018).[1] "Pimodivir treatment in adult volunteers experimentally inoculated with live influenza virus."[1] Antiviral Therapy, 23(4), 335–344.[1]
-
Structural Biology: Reich, S., et al. (2018).[1] "Structural Insight into Cap-Snatching and RNA Synthesis by Influenza Polymerase." Nature, 516, 361–366.[1] (Contextualizes the PB2 binding pocket). [1]
Sources
- 1. Pimodivir - Wikipedia [en.wikipedia.org]
- 2. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Leveraging 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid in Agrochemical Discovery
This Application Note is designed for Medicinal Chemists , Agrochemical Discovery Scientists , and Lead Optimization Specialists . It treats 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid not as a commodity chemical, but as a high-value pharmacophore scaffold used to engineer metabolic stability and receptor affinity into next-generation crop protection agents.
Executive Summary & Chemical Rationale
Scaffold-36TF represents a privileged structural motif in modern agrochemical discovery, combining the chelation properties of picolinic acid with the metabolic robustness of a trifluoromethylated bipyridyl system.
The "Fluorine Effect" in Agrochemicals
The incorporation of the 6-trifluoromethyl (CF₃) group is not merely for lipophilicity. In picolinic acid herbicides and fungicides, the 6-position is a primary site for metabolic degradation via oxidation.
-
Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) renders the 6-position inert to cytochrome P450 oxidative attack, significantly extending soil half-life and in-planta residual activity.
-
Lipophilicity Modulation: The CF₃ group increases logP, facilitating cuticular penetration in waxy leaf surfaces (herbicides) or fungal membranes (fungicides).
The Bipyridyl Moiety (3-Pyridyl Substitution)
Unlike traditional picolinate herbicides (e.g., Clopyralid, Picloram) which utilize small halogens at the 3-position, the 3-(pyridin-3-yl) substituent introduces a "Bipyridyl Twist."
-
Pi-Stacking: The additional pyridine ring allows for T-shaped or parallel pi-stacking interactions within the active sites of target enzymes (e.g., SDH complex in fungi or TIR1/AFB receptors in plants).
-
Scaffold Hopping: It serves as a bioisostere for biphenyl systems found in SDHI fungicides (like Boscalid analogs), offering improved water solubility due to the pyridyl nitrogen.
Synthetic Utility: Construction of the Scaffold
Note: This protocol describes the synthesis of the scaffold itself via Suzuki-Miyaura cross-coupling, a necessary step before diversification.
Protocol A: Modular Synthesis via Suzuki Coupling
Objective: Synthesize 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid from halogenated precursors.
Reagents:
-
Substrate: Methyl 3-bromo-6-(trifluoromethyl)picolinate (1.0 equiv)
-
Coupling Partner: Pyridine-3-boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with the Substrate, Coupling Partner, Base, and Catalyst. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.
-
Checkpoint: Monitor via LC-MS for the disappearance of the bromide peak (
pattern).
-
-
Hydrolysis (In-situ): Once coupling is complete, add LiOH (5.0 equiv) directly to the reaction mixture and stir at 60°C for 2 hours to cleave the methyl ester.
-
Workup: Acidify to pH 3-4 using 1N HCl. The product, Scaffold-36TF , will precipitate or can be extracted with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Hexane to achieve >98% purity.
Application I: Discovery of SDHI Fungicides
Context: Succinate Dehydrogenase Inhibitors (SDHIs) typically feature an amide linkage connecting a hydrophobic acid core to an amine. Scaffold-36TF serves as the "Acid Core," providing the carboxylate for amide coupling.
Mechanism of Action
The 3-pyridyl nitrogen acts as a hydrogen bond acceptor, while the CF₃ group occupies the hydrophobic pocket of the ubiquinone-binding site (site II) of Complex II.
Protocol B: Late-Stage Amide Diversification
Objective: Couple Scaffold-36TF to a library of aniline derivatives to generate candidate SDHI fungicides.
-
Activation: Dissolve Scaffold-36TF (1 mmol) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 mins at RT to form the activated ester.
-
Addition: Add the specific aniline or amine (1.1 equiv) (e.g., 2-(trifluoromethyl)aniline for a Boscalid-like analog).
-
Completion: Stir at 50°C for 4 hours.
-
Validation:
-
LC-MS: Confirm mass of the amide product.
-
1H NMR: Verify the diagnostic amide proton doublet (approx. 8.5–10.0 ppm).
-
Visualization: SDHI Discovery Workflow
Caption: Figure 1. Synthetic workflow for converting Scaffold-36TF into a library of Succinate Dehydrogenase Inhibitor (SDHI) candidates.
Application II: Discovery of Auxinic Herbicides
Context: Synthetic auxins (Group 4 herbicides) mimic Indole-3-Acetic Acid (IAA). The picolinic acid core is a proven auxinophore (e.g., Picloram).[1] Scaffold-36TF explores the "Bipyridyl Auxin" class, targeting the TIR1/AFB5 receptor family.
Protocol C: Arabidopsis Root Growth Inhibition Assay
Objective: Quantify the auxinic activity of Scaffold-36TF derivatives compared to 2,4-D (Standard).
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype).
-
0.5x Murashige & Skoog (MS) medium plates.
-
Test compounds dissolved in DMSO.[2]
Procedure:
-
Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 10% Bleach, 10 min).
-
Stratification: Keep seeds at 4°C for 2 days in the dark to synchronize germination.
-
Plating: Plate seeds on MS agar containing increasing concentrations of Scaffold-36TF (0.01, 0.1, 1.0, 10, 100 µM).
-
Control: DMSO only (Negative), 2,4-D (Positive).
-
-
Growth: Incubate vertically at 22°C (16h light/8h dark) for 7 days.
-
Data Capture: Photograph plates. Measure primary root length using ImageJ software.
-
Analysis: Calculate IC₅₀ (concentration inhibiting root growth by 50%).
Data Interpretation Table:
| Compound Class | IC₅₀ (Root Inhibition) | Phenotype Observation | Interpretation |
| Negative Control | N/A | Normal root elongation | Baseline growth. |
| 2,4-D (Standard) | ~0.05 µM | Stunted root, excessive root hairs | Strong auxin activity. |
| Scaffold-36TF (Acid) | 0.1 - 0.5 µM | Stunted root, twisting | Moderate-High auxin activity. |
| Scaffold-36TF (Ester) | 0.05 - 0.2 µM | Stunted root (Pro-drug effect) | Enhanced uptake due to lipophilicity. |
Biological Pathway Visualization
Understanding how Scaffold-36TF acts within the plant cell is critical for rational design. It acts as a "molecular glue" between the TIR1 ubiquitin ligase and Aux/IAA repressor proteins.
Caption: Figure 2. Mechanism of Action: Scaffold-36TF mimics natural auxin, promoting the formation of the TIR1-Aux/IAA complex, leading to repressor degradation and uncontrolled gene expression.
Safety & Handling (MSDS Summary)
-
Hazards: Fluorinated pyridines can be skin irritants and potential respiratory sensitizers.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Waste: Dispose of as halogenated organic waste. Do not release into soil or water systems during the research phase.
References
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem.
-
Epp, J. B., et al. (2016).[1] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.
-
Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins. Plant Physiology.
-
Lamberth, C. (2013). Succinate dehydrogenase inhibitors - a new class of high-performing fungicides. Modern Fungicides and Antifungal Compounds VII.
Sources
Application Note: Functional Profiling of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Executive Summary & Molecule Profile[1][2][3][4]
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid represents a privileged "bipyridine" scaffold optimized for drug discovery campaigns targeting 2-oxoglutarate (2-OG) dependent oxygenases , specifically JmjC-domain-containing histone demethylases (KDMs) .[1][2]
Unlike generic picolinic acid chelators, this molecule incorporates two critical structural features that enhance potency and selectivity:
-
3-(Pyridin-3-yl) Moiety: A bi-aryl substituent that extends into the substrate binding groove, mimicking the histone peptide tail and providing π-stacking opportunities within the active site.[1][2]
-
6-(Trifluoromethyl) Group: A bulky, electron-withdrawing group that fills hydrophobic pockets (often increasing metabolic stability) and modulates the pKa of the carboxylic acid to optimize Fe(II) chelation strength.[1][2]
This Application Note provides a validated experimental framework for characterizing this compound as a chemical probe, focusing on biochemical potency , biophysical binding , and cellular target engagement .[2]
Compound Snapshot
| Property | Detail |
| Core Scaffold | Picolinic Acid (Pyridine-2-carboxylic acid) |
| Primary Target Class | JmjC Histone Demethylases (e.g., KDM4, KDM5, KDM6 families) |
| Mechanism of Action | Competitive inhibition vs. 2-oxoglutarate (2-OG); Bidentate Fe(II) chelation |
| Key Solubility Note | Hydrophobic CF3 group requires DMSO stock prep (10-50 mM); aqueous dilution requires surfactant (0.01% Triton X-100) to prevent aggregation.[1][2] |
Experimental Workflow Diagram
The following logic flow illustrates the critical path for validating 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, moving from cell-free enzymatic assays to cellular functional readout.
Caption: Critical path for validating JmjC inhibitors, prioritizing enzymatic inhibition before cellular permeability assessment.
Protocol A: FDH-Coupled Demethylase Assay (Biochemical)
Objective: To determine the IC50 of the compound against a recombinant KDM (e.g., KDM4A/JMJD2A) by measuring the release of formaldehyde (a byproduct of the demethylation reaction).
Rationale: This assay is superior to antibody-based detection for initial screening because it directly measures catalytic turnover and is less susceptible to antibody interference by the compound.[1][2]
Materials
-
Enzyme: Recombinant KDM4A (or target of interest), 2-5 µM stock.
-
Substrate: H3K9me3 peptide (residues 1-21), biotinylated C-term.[1][2][3]
-
Coupling Enzymes: Formaldehyde Dehydrogenase (FDH) from Pseudomonas putida.[2]
-
Cofactors: NAD+, Fe(II) (Ammonium iron(II) sulfate), 2-Oxoglutarate (2-OG), Ascorbate.[2]
-
Detection: Fluorescence (Ex 350 nm / Em 460 nm) measuring NADH production.[2]
Step-by-Step Methodology
-
Buffer Preparation: Prepare fresh Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM Fe(II), 100 µM Ascorbate.[2] Note: Fe(II) and Ascorbate must be added immediately before use to prevent oxidation.[2]
-
Compound Plate: Dispense 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid into a 384-well black plate (acoustic or pin transfer) to achieve an 8-point dose-response (e.g., 100 µM to 0.1 µM).
-
Enzyme Mix: Add 10 µL of KDM4A enzyme solution (final conc. 100 nM) to the wells. Incubate for 15 min at RT to allow inhibitor binding to the Fe(II) center.[2]
-
Reaction Initiation: Add 10 µL of Substrate Mix containing:
-
Kinetic Read: Immediately place plate in a fluorescence reader.[2] Measure NADH fluorescence every 2 minutes for 45 minutes at 37°C.
-
Data Analysis: Calculate the slope (RFU/min) of the linear phase. Normalize slope to DMSO control (100% activity) and No-Enzyme control (0% activity). Fit to a 4-parameter logistic equation to derive IC50.[1][2]
Success Criteria: A valid "hit" for this scaffold should show an IC50 < 5 µM.[2] If IC50 > 50 µM, the 6-CF3 group may be causing steric clash in the specific KDM isoform tested.[2]
Protocol B: Cellular Target Engagement (H3Kme3 Western Blot)
Objective: To verify that the compound penetrates the cell membrane and inhibits demethylation in a chromatin context.[2]
Rationale: The 6-trifluoromethyl group significantly enhances lipophilicity (cLogP ~2.5-3.[1][2]0) compared to unsubstituted picolinic acid, theoretically improving cell permeability.[2] This assay validates that hypothesis.
Materials
-
Cell Line: HeLa or U2OS cells (high basal levels of H3K9me3/H3K27me3).[2]
-
Lysis Buffer: Nuclear Extraction Kit or High-Salt RIPA (50 mM Tris, 500 mM NaCl, 1% NP-40).[1][2]
-
Antibodies: Anti-H3K9me3 (Rabbit mAb), Anti-Total H3 (Mouse mAb).[2]
Step-by-Step Methodology
-
Seeding: Seed cells at 0.5 x 10^6 cells/well in a 6-well plate. Allow to adhere overnight.
-
Treatment: Treat cells with the compound at 10, 30, and 100 µM for 24 hours.[2]
-
Acid Extraction (Critical Step): Standard lysis often fails to solubilize chromatin completely.[2] Use Acid Extraction :
-
Harvest cells and wash with PBS.[2]
-
Resuspend pellet in 0.2 M H2SO4 (sulfuric acid) and incubate 4°C overnight with rotation.
-
Spin 16,000 x g for 10 min. Save supernatant (contains histones).
-
Precipitate histones by adding TCA (Trichloroacetic acid) to 20% final conc.[2]
-
Wash pellet with acetone, dry, and resuspend in Tris-HCl pH 8.0.[2]
-
-
Western Blot: Load 2 µg of histone extract on a 15% SDS-PAGE gel.
-
Detection: Probe for H3K9me3.
-
Expected Result: If the compound inhibits KDM4 (a demethylase), H3K9me3 levels should INCREASE relative to DMSO control (Global Hypermethylation).[2]
-
Mechanism of Action & SAR Logic
Understanding the binding mode is essential for interpreting assay results.[2] The diagram below details the competitive nature of the inhibition.
Caption: The molecule acts as a 2-OG competitive inhibitor. The 3-pyridyl and 6-CF3 groups provide specificity over generic iron chelators.[1][2]
Data Presentation & Analysis
When reporting results for this compound, organize data to highlight Potency vs. Efficacy .[2]
| Assay Type | Metric | Acceptable Range (Hit) | Interpretation |
| FDH-Coupled (Biochem) | IC50 | < 5 µM | Indicates strong intrinsic affinity for the catalytic pocket.[1][2] |
| Thermal Shift (Biophys) | ΔTm | > 2°C | Confirms structural stabilization of the protein (specific binding).[2] |
| Western Blot (Cellular) | Fold-Change | > 1.5x vs DMSO | Confirms cell permeability and nuclear localization.[1][2] |
| Cell Viability (Tox) | CC50 | > 50 µM | Ensures the methylation change is not due to apoptosis/toxicity.[2] |
Troubleshooting Note: If biochemical potency is high (low IC50) but cellular activity is low:
-
Permeability: The carboxylic acid may be too polar.[2] Consider synthesizing the Methyl Ester derivative as a prodrug (hydrolyzed by intracellular esterases).[2]
-
Competition: Intracellular 2-OG levels (1-5 mM) may outcompete the inhibitor.[1][2] Repeat cellular assays with Octyl-2-HG (2-OG competitor) to verify mechanism.
References
-
Hopkinson, R. J., et al. (2013). "Is JmjC oxygenase catalysis limited by substrate availability?" Angewandte Chemie International Edition. [2]
-
Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases."[2] Journal of Medicinal Chemistry. [2]
-
King, O. N., et al. (2010). "Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors."[1][2] PLoS ONE.
-
Suzuki, T., et al. (2011). "Design and synthesis of histone demethylase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. (Provides SAR context for pyridine-carboxylate cores).
-
ChemicalBook. "3-Bromo-6-(trifluoromethyl)picolinic acid (Precursor CAS 1214373-82-6)." (Verifies synthetic feasibility via Suzuki coupling).
Disclaimer: This Application Note is for research and development purposes only. The protocols described involve the use of hazardous chemicals (sulfuric acid, acrylamide); standard laboratory safety precautions (PPE) must be observed.
Sources
- 1. 131747-42-7|6-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]
- 2. 3-Methoxy-6-(trifluoromethyl)picolinic acid | 1214330-74-1 [sigmaaldrich.com]
- 3. Investigations on small molecule inhibitors targeting the histone H3K4 tri-methyllysine binding PHD-finger of JmjC histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid in Kinase Inhibition Studies
Abstract
This application note details the experimental characterization and utilization of 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid as a privileged scaffold for kinase inhibitor development. Structurally analogous to the core of pan-PIM kinase inhibitors (e.g., PIM-447/LGH447), this molecule serves as a critical chemical probe and fragment lead. This guide provides protocols for biophysical validation (SPR), functional biochemical assays (ADP-Glo™), and synthetic derivatization strategies to transition this low-affinity fragment into a nanomolar inhibitor.
Part 1: Structural Pharmacology & Rationale
The Pharmacophore
The molecule functions as a bi-aryl scaffold designed to exploit the unique ATP-binding cleft of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. Unlike typical kinases, PIM kinases (PIM-1, -2, -3) possess a hinge region containing a proline residue (Pro123 in PIM-1), which prevents the canonical hydrogen bonding seen with most ATP-competitive inhibitors.
-
Picolinic Acid Core: Acts as the central template. The carboxylic acid moiety is typically a "handle" for derivatization (e.g., amide coupling) to reach the solvent-exposed region or interact with Lys67 (catalytic lysine).
-
3-(Pyridin-3-yl): The pyridine nitrogen serves as a hydrogen bond acceptor, often targeting the conserved water network or specific residues deep in the pocket.
-
6-(Trifluoromethyl): This group is critical for metabolic stability and selectivity . It occupies the hydrophobic II region or the gatekeeper pocket, displacing water and increasing the entropic gain of binding.
Target Specificity
While this scaffold shows affinity for the PIM family, the 6-CF3 substitution pattern is also relevant for mTOR and PI3K inhibition studies, making it a versatile starting point for multi-kinase library generation.
Part 2: Experimental Protocols
Protocol A: Biophysical Validation via Surface Plasmon Resonance (SPR)
Rationale: As a fragment-like molecule (MW < 300 Da), the parent acid likely exhibits rapid on/off rates and micromolar affinity (
Materials:
-
Sensor Chip: CM5 or Streptavidin (SA) series.
-
Ligand: Biotinylated PIM-1 Kinase (Cytosolic domain).
-
Analyte: 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid (dissolved in 100% DMSO).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1 mM TCEP + 2% DMSO.
Workflow:
-
Immobilization: Capture Biotin-PIM-1 on the SA chip to a density of ~3000 RU (high density required for fragments).
-
Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.
-
Injection: Inject the analyte in a 2-fold dilution series (e.g., 500
M down to 15 M).-
Contact Time: 60 seconds.
-
Dissociation Time: 120 seconds.
-
Flow Rate: 30
L/min.
-
-
Analysis: Fit data to a 1:1 Steady State Affinity model (kinetics will likely be too fast to resolve
).
Self-Validating Check:
-
The theoretical
should be calculated based on MW ratio. If observed is >120% of theoretical, suspect non-specific aggregation (common with fluorinated fragments).
Protocol B: Functional ADP-Glo™ Kinase Assay
Rationale: To determine the inhibitory potency (IC50) of the scaffold and its derivatives.[1] This bioluminescent assay measures the conversion of ATP to ADP.
Reagents:
-
Enzyme: Recombinant PIM-1 (0.2 ng/
L final). -
Substrate: S6 Ribosomal Protein Peptide (AKRRRLSSLRA).
-
ATP: Ultra-pure, concentration set at
(approx. 10 M for PIM-1). -
Detection: ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).
Step-by-Step Procedure:
-
Compound Prep: Serial dilute the picolinic acid scaffold in DMSO (10 mM top conc). Transfer 250 nL to a 384-well white low-volume plate.
-
Enzyme Addition: Add 2.5
L of Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 M DTT). Incubate 10 min at RT. -
Reaction Start: Add 2.5
L of Substrate/ATP mix. -
Incubation: Shake for 60 min at RT.
-
Termination (Step 1): Add 5
L ADP-Glo™ Reagent. Incubate 40 min (depletes unconsumed ATP). -
Detection (Step 2): Add 10
L Kinase Detection Reagent. Incubate 30 min (converts ADP to light). -
Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition
Part 3: Chemical Optimization Strategy
The acid functionality is rarely the final drug form due to poor permeability and charge issues. It serves as a handle for Fragment Growing .
Reaction: Amide Coupling (Picolinic Acid
Standard Protocol:
-
Dissolve 1 eq of 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid in DMF.
-
Add 1.5 eq HATU and 3 eq DIPEA. Stir for 5 min.
-
Add 1.2 eq of Amine Partner (e.g., cyclohexylamine or substituted piperazine).
-
Stir at RT for 2-4 hours. Monitor by LC-MS.
-
Note: The electron-withdrawing CF3 group may reduce the reactivity of the acid; heating to 40°C may be required.
Part 4: Data Presentation & Visualization
Comparative Potency Data
The following table illustrates the expected potency shift when transitioning from the fragment (Acid) to an optimized lead (Amide).
| Compound Stage | Structure Description | PIM-1 IC50 ( | Ligand Efficiency (LE) | Binding Mode (Hypothesis) |
| Fragment (Topic) | 3-(Py)-6-(CF3)-Picolinic Acid | > 50 | 0.28 | Weak electrostatic anchor; CF3 in hydrophobic pocket. |
| Early Hit | Methyl Ester Derivative | 12 | 0.31 | Improved permeability; loss of negative charge repulsion. |
| Optimized Lead | Picolinamide (e.g., + aminocyclohexyl) | 0.005 (5 nM) | 0.42 | H-bond to hinge/solvent front; full pocket occupancy. |
Fragment-Based Drug Discovery (FBDD) Workflow
This diagram outlines the logical flow from using the topic molecule as a screenable fragment to a validated lead.
Caption: Workflow transforming the picolinic acid fragment into a potent kinase inhibitor via biophysical validation and synthetic expansion.
PIM Kinase Assay Logic
The logical flow of the ADP-Glo assay used to validate the inhibition.
Caption: Step-by-step mechanism of the ADP-Glo biochemical assay for quantifying kinase inhibition.
Part 5: Troubleshooting & Quality Control
-
Solubility Issues: The 6-CF3 group increases lipophilicity (
), but the carboxylic acid can lead to pH-dependent solubility. Ensure DMSO stocks are anhydrous. For aqueous assays, keep final DMSO < 2% to prevent precipitation. -
False Positives in SPR: Picolinic acids can chelate metal ions (Ni2+, Zn2+). If using His-tagged proteins, ensure the tag is cleaved or use Streptavidin capture (Protocol A) to avoid capturing the compound on the sensor surface metals.
-
Assay Interference: Carboxylic acids can lower the pH of unbuffered reaction mixes. Ensure the Kinase Buffer (Tris/HEPES) has sufficient capacity (at least 40 mM) to maintain pH 7.5.
References
-
Burger, M. T., et al. (2015).[2] "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor."[2] Journal of Medicinal Chemistry.
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Liu, Q., et al. (2011).[3] "Discovery of Torin2 as a potent, selective, and orally available mTOR inhibitor."[3][4] Journal of Medicinal Chemistry. (Demonstrates the aminopyridine/CF3 pharmacophore relevance).
-
[3]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibacterial Agents Based on 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structure in medicinal chemistry, imparting favorable properties such as enhanced metabolic stability and target-binding affinity.[1][2] This document provides a comprehensive framework for the initial evaluation of a novel TFMP-containing compound, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid , as a potential antibacterial therapeutic. We present a logical, multi-stage workflow, from primary screening and cytotoxicity assessment to advanced mechanism of action studies, designed for researchers, scientists, and drug development professionals. Each protocol is detailed with the underlying scientific rationale to guide experimental design and data interpretation, forming a self-validating system for robust preclinical assessment.
Introduction: The Rationale for Investigating TFMP Scaffolds
The pyridine ring is a fundamental heterocycle present in numerous natural products and pharmaceuticals.[3] Its chemical versatility and ability to engage in various biological interactions have made it a cornerstone of drug design. The incorporation of a trifluoromethyl (-CF3) group can profoundly enhance a molecule's therapeutic potential by increasing its lipophilicity for better membrane penetration, improving metabolic stability by blocking sites of oxidation, and altering electronic properties to strengthen binding to target proteins.[1][2]
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid combines these features into a single, novel chemical entity. Its development journey from a promising chemical structure to a viable drug candidate requires a systematic and rigorous evaluation process. This guide outlines that process, providing both the "how" and the "why" for each critical step.
Initial Compound Handling and Preparation
Scientific Rationale: The accuracy and reproducibility of all subsequent biological assays depend on the purity of the test compound and the precise preparation of stock solutions. Solvents like dimethyl sulfoxide (DMSO) are commonly used for their ability to dissolve a wide range of organic compounds, but their concentration must be controlled in assays to avoid solvent-induced toxicity or artifacts.
Protocol 1: Preparation of Compound Stock Solution
-
Purity Assessment: Prior to use, confirm the purity of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is >95% via High-Performance Liquid Chromatography (HPLC) and verify its identity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stock Solution Preparation: a. Accurately weigh 10 mg of the compound. b. Dissolve in an appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store at -20°C or -80°C for long-term stability.
-
Solvent Control: In all subsequent assays, ensure the final concentration of DMSO does not exceed 0.5% (v/v) in the final assay volume to prevent solvent-induced effects on bacterial growth or mammalian cell viability.
Primary Efficacy Screening: Antibacterial Activity Profiling
Scientific Rationale: The first critical step is to determine if the compound possesses intrinsic antibacterial activity and to quantify its potency. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] The broth microdilution method is a widely used, high-throughput technique to determine MIC values against a panel of pathogens.[6][7]
Protocol 2: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). b. Inoculate the colonies into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7] d. Dilute this standardized suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.[5]
-
Preparation of Serial Dilutions in a 96-Well Plate: a. Dispense 50 µL of CAMHB into wells 2 through 11 of a sterile 96-well microtiter plate. b. Prepare a working solution of the test compound at 2x the highest desired concentration in CAMHB. Add 100 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the positive control (bacteria with no compound). f. Well 12 will serve as the negative/sterility control (broth only).
-
Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum (prepared in step 1d) to wells 1 through 11. The final volume in each well will be 100 µL. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: a. After incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]
Illustrative Data Presentation
The following table summarizes hypothetical MIC and MBC values for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid against key bacterial strains.
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | Gram-positive | 29213 | 2 | 4 | Bactericidal |
| Enterococcus faecalis | Gram-positive | 29212 | 4 | 32 | Bacteriostatic |
| Escherichia coli | Gram-negative | 25922 | 8 | 16 | Bactericidal |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 | >128 | Low Activity |
Experimental Workflow: MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Defining the Nature of Inhibition: Bactericidal vs. Bacteriostatic
Scientific Rationale: After determining the MIC, it is crucial to understand whether the compound merely inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal). This distinction has significant implications for clinical use. The Minimum Bactericidal Concentration (MBC) assay provides this information and is defined as the lowest concentration that results in a ≥99.9% reduction of the initial bacterial population.[4]
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
-
Prerequisite: This protocol is performed immediately following the determination of the MIC from Protocol 2.
-
Subculturing: Using a calibrated loop or pipette, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Streak each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar). Also, plate an aliquot from the positive growth control well to ensure the bacteria were viable.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Interpretation: a. Observe the plates for colony growth. b. The MBC is the lowest concentration from the MIC plate that corresponds to no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count on the agar plate. c. Interpretation: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests it is bacteriostatic.
Preliminary Safety Assessment: Host Cell Cytotoxicity
Scientific Rationale: An ideal antimicrobial agent must selectively target bacteria without harming host cells.[8][9] Therefore, early assessment of cytotoxicity against mammalian cells is a critical step to de-risk a compound. The Lactate Dehydrogenase (LDH) release assay is a reliable method that quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[10]
Protocol 4: LDH Cytotoxicity Assay
-
Cell Culture: a. Seed a human cell line (e.g., HEK293 embryonic kidney cells or HepG2 liver cells) into a 96-well plate at a density of ~1 x 10⁴ cells per well. b. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.
-
Compound Treatment: a. Prepare serial dilutions of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid in the appropriate cell culture medium. b. Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound at various concentrations. c. Include a vehicle control (medium with DMSO) and a maximum lysis control (cells treated with a lysis buffer, often provided in commercial kits).
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24-48 hours) at 37°C in a 5% CO₂ atmosphere.
-
LDH Measurement: a. Following incubation, carefully transfer a 50 µL aliquot of the supernatant from each well to a new 96-well plate. b. Add the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit). c. Incubate at room temperature for 30 minutes, protected from light. d. Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculation and Interpretation: a. Calculate the percentage of cytotoxicity for each concentration relative to the maximum lysis control. b. Determine the 50% cytotoxic concentration (CC50) by plotting cytotoxicity versus compound concentration. c. Calculate the Selectivity Index (SI) = CC50 / MIC . A higher SI value (ideally >10) indicates greater selectivity for the bacterial target over host cells and is a favorable characteristic for a drug candidate.
Advanced Studies: Elucidating the Mechanism of Action (MoA)
Scientific Rationale: Identifying the molecular target and mechanism of action (MoA) is essential for lead optimization and understanding potential resistance pathways.[11][12] This process is a multi-step investigation that builds from broad cellular effects to precise molecular interactions.
Logical Workflow for MoA Identification
Caption: A logical workflow for Mechanism of Action (MoA) identification.
-
Bacterial Cytological Profiling (BCP): This technique uses fluorescence microscopy to observe morphological changes in bacteria after compound treatment.[12] The resulting "cytological profile" (e.g., cell filamentation, defects in chromosome segregation, membrane blebbing) can be compared to profiles of antibiotics with known MoAs to generate an initial hypothesis about the targeted cellular pathway (e.g., cell wall synthesis, DNA replication, protein synthesis).
-
Macromolecular Synthesis Assays: These assays quantify the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan. A specific inhibition of one pathway provides strong evidence for the compound's MoA. For example, if peptidoglycan synthesis is inhibited, the target is likely involved in cell wall biosynthesis.[13]
-
Target Identification:
-
Genomic Approaches: Spontaneously resistant mutants are generated by plating a high density of bacteria on agar containing the compound. The genomes of these resistant isolates are then sequenced to identify mutations, which frequently occur in the gene encoding the drug's direct target or in genes related to efflux or metabolism.[12]
-
Proteomic/Biochemical Approaches: If the compound can be modified with a reactive group or a reporter tag without losing activity, it can be used as a probe in an activity-based protein profiling (ABPP) or affinity chromatography experiment to directly isolate its binding partner(s) from the bacterial proteome.[14]
-
-
Target Validation: Once a putative target is identified, it must be validated. This involves expressing and purifying the target protein and demonstrating that the compound directly inhibits its activity in a cell-free biochemical assay. Further validation can be achieved by showing that overexpression of the target protein in bacteria leads to increased resistance to the compound.
Conclusion and Future Directions
This document outlines a foundational, integrated strategy for the preclinical evaluation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid as a novel antibacterial agent. By systematically determining its potency (MIC/MBC), host cell selectivity (CC50), and mechanism of action, researchers can build a robust data package to support its advancement. Positive outcomes from this workflow would justify progression into more complex studies, including time-kill kinetics, resistance frequency analysis, and ultimately, in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models of infection, as guided by regulatory agencies like the FDA and EMA.[15][16][17][18]
References
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]
-
Recent Advances and Techniques for Identifying Novel Antibacterial Targets. Bentham Science. [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
-
Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. bioRxiv. [Link]
-
Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology. [Link]
-
EMA publishes revised guidelines on antibacterial drug development. Clinical Trials Arena. [Link]
-
New potential target proteins for novel antibiotics discovered. Umeå University. [Link]
-
Novel Approaches to Bacterial Target Identification, Validation and Inhibition. CORDIS, European Commission. [Link]
-
Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. [Link]
-
Strategies for target identification of antimicrobial natural products. Royal Society of Chemistry. [Link]
-
In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
Antibacterial Drug Development. Clinical Trials Transformation Initiative. [Link]
-
Flexible Development Programs for Antibacterial Drugs to Address Unmet Medical Needs. Emerging Infectious Diseases journal. [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation". GMP Compliance. [Link]
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Chemistry. [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
Antibacterial Therapies for Patients With an Unmet Medical Need for the Treatment of Serious Bacterial Diseases. U.S. Food and Drug Administration. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- Picolinic acid derivatives and their use as intermediates.
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health. [Link]
-
3-Methoxy-6-(trifluoromethyl)picolinic acid. AMERICAN ELEMENTS. [Link]
-
Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health. [Link]
-
Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. umu.se [umu.se]
- 14. Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for antibacterial clinical trials and drug testing revised by EMA [clinicaltrialsarena.com]
- 16. Flexible Development Programs for Antibacterial Drugs to Address Unmet Medical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation" - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid in cancer cell line studies
An in-depth analysis of current literature indicates that "3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid" is not extensively documented in peer-reviewed studies. However, its chemical structure strongly suggests its classification within the picolinic acid derivatives, a class of compounds known to be potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion.
This application note, therefore, provides a comprehensive guide for researchers on the use of picolinic acid derivatives, exemplified by compounds with similar scaffolds, in cancer cell line studies. The protocols and mechanisms described herein are based on established methodologies for well-characterized IDO1 inhibitors and are intended to serve as a robust framework for investigating novel compounds like 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
Introduction to Picolinic Acid Derivatives as IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of oncology, tumor cells often overexpress IDO1, leading to the depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic reprogramming results in the suppression of effector T-cell function and the enhancement of regulatory T-cell (Treg) activity, thereby allowing cancer cells to evade immune surveillance.
Picolinic acid derivatives have emerged as a significant class of IDO1 inhibitors due to their ability to chelate the heme iron within the active site of the enzyme, effectively blocking its catalytic activity. By inhibiting IDO1, these compounds aim to restore local tryptophan levels, reduce immunosuppressive kynurenine production, and ultimately reinvigorate the anti-tumor immune response.
Mechanism of Action: Reversing Immune Suppression
The primary mechanism of action for picolinic acid-based IDO1 inhibitors is the direct competitive inhibition of the IDO1 enzyme. This action sets off a cascade of events within the tumor microenvironment that are favorable to anti-tumor immunity.
-
Restoration of Tryptophan Levels: Inhibition of IDO1 prevents the degradation of L-tryptophan, making this essential amino acid available for T-cell proliferation and effector function.
-
Reduction of Kynurenine Production: By blocking tryptophan catabolism, these inhibitors significantly lower the concentration of kynurenine and its downstream metabolites. Kynurenine is known to induce T-cell apoptosis and promote the differentiation of immunosuppressive Tregs.
-
Enhanced Anti-Tumor Immunity: The normalization of the tryptophan-kynurenine balance helps to shift the tumor microenvironment from an immunosuppressive to an immunopermissive state, thereby enhancing the efficacy of cytotoxic T-lymphocytes in recognizing and eliminating cancer cells.
Caption: Inhibition of the IDO1 pathway by a picolinic acid derivative.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for assessing the efficacy of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid or related compounds in cancer cell line studies.
Cell Culture and Compound Preparation
Rationale: Proper cell culture technique is fundamental to obtaining reproducible results. The choice of cancer cell lines should be guided by their known IDO1 expression levels. Interferon-gamma (IFN-γ) is a potent inducer of IDO1 expression and is often used to mimic inflammatory conditions within the tumor microenvironment.
Protocol:
-
Cell Line Selection: Choose human cancer cell lines with varying IDO1 expression (e.g., HeLa, SK-OV-3, or patient-derived xenograft cells).
-
Cell Maintenance: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
IDO1 Induction (Optional but Recommended): To ensure robust IDO1 activity, seed cells in a 96-well plate and allow them to adhere overnight. The following day, treat the cells with IFN-γ (typically 50 ng/mL) for 24-48 hours prior to adding the test compound.
-
Compound Preparation: Prepare a stock solution of the picolinic acid derivative in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
IDO1 Enzyme Activity Assay (Kynurenine Measurement)
Rationale: The most direct method to assess the inhibitory potential of a compound against IDO1 is to measure the product of the enzymatic reaction, kynurenine. This colorimetric assay is based on the reaction of kynurenine with Ehrlich's reagent.
Protocol:
-
Cell Seeding and Treatment: Seed IFN-γ-primed cancer cells in a 96-well plate. Add serial dilutions of the picolinic acid derivative to the wells. Include a positive control (a known IDO1 inhibitor like Epacadostat) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Protein Precipitation: Add 50 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample, mix, and centrifuge at 800 g for 10 minutes to precipitate proteins.
-
Kynurenine Detection: Transfer 100 µL of the protein-free supernatant to a new 96-well plate. Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of L-kynurenine. Calculate the kynurenine concentration in each sample and determine the IC50 value of the test compound.
Caption: Workflow for the kynurenine-based IDO1 activity assay.
T-Cell Co-culture Assay
Rationale: To assess the functional consequence of IDO1 inhibition on immune cells, a co-culture system with T-cells is employed. This assay measures the ability of the compound to rescue T-cell proliferation and function from the immunosuppressive effects of IDO1-expressing cancer cells.
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Activation: Activate T-cells within the PBMC population using anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Co-culture Setup: Seed IFN-γ-primed cancer cells in a 96-well plate. After adherence, add the activated PBMCs at a specific effector-to-target ratio (e.g., 10:1).
-
Compound Treatment: Add the picolinic acid derivative at various concentrations to the co-culture.
-
Proliferation Assessment: After 72 hours, measure T-cell proliferation using methods such as CFSE staining followed by flow cytometry, or by using a BrdU incorporation assay.
-
Cytokine Analysis: Collect the supernatant from the co-culture and measure the levels of pro-inflammatory cytokines like IFN-γ and TNF-α using ELISA or a multiplex bead array to assess T-cell effector function.
Data Interpretation and Expected Outcomes
A successful picolinic acid-based IDO1 inhibitor is expected to yield the following results in the described assays:
| Assay | Parameter Measured | Expected Outcome for an Active Compound |
| IDO1 Enzyme Activity | Kynurenine Concentration | Dose-dependent decrease in kynurenine levels, yielding a potent IC50 value. |
| T-Cell Co-culture | T-Cell Proliferation | Reversal of cancer cell-induced T-cell suppression, leading to increased proliferation. |
| Cytokine Analysis | IFN-γ, TNF-α Levels | Increased secretion of pro-inflammatory cytokines by T-cells in the co-culture. |
| Cell Viability (Cancer Cells) | Cancer Cell Viability | Minimal direct cytotoxicity to cancer cells, as the primary target is immune modulation. |
Conclusion
The investigation of novel picolinic acid derivatives, such as 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, as IDO1 inhibitors holds significant promise for cancer immunotherapy. The protocols outlined in this application note provide a standardized and robust methodology for the in vitro characterization of these compounds. By systematically evaluating their impact on IDO1 enzymatic activity and T-cell function, researchers can effectively determine their therapeutic potential and advance the development of next-generation immunomodulatory agents.
References
-
Mellor, A. L., & Munn, D. H. (2004). IDO expression by dendritic cells: tolerance and tryptophan catabolism. Nature Reviews Immunology, 4(10), 762-774. [Link]
-
Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2014). Cancer immunotherapy by targeting IDO1/TDO and their downstream effectors. Frontiers in Immunology, 5, 673. [Link]
-
Uyttenhove, C., Pilotte, L., Théate, I., Stroobant, V., Colau, D., Parmentier, N., ... & Van den Eynde, B. J. (2003). Evidence for a pivotal role of indoleamine 2,3-dioxygenase in the mechanisms of tumor immune tolerance. Nature Medicine, 9(10), 1269-1274. [Link]
-
Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology, 34(3), 137-143. [Link]
Application Note: Solubilization & Formulation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
[1][4]
Compound Profile & Physicochemical Analysis[1][2][3][5][6]
Before attempting dissolution, it is critical to understand the ionization states of this molecule.[1][2][3] It is an amphoteric biaryl system containing a carboxylic acid, an electron-deficient pyridine core, and a basic pyridyl substituent.[1][2]
| Property | Value (Estimated/Theoretical) | Chemical Logic |
| Formula | C₁₂H₇F₃N₂O₂ | Biaryl system: Picolinic acid core + 3-Pyridyl + CF₃.[1][3][4][5] |
| MW | 268.19 g/mol | |
| Acid pKa (COOH) | ~2.5 – 3.0 | Lowered by the electron-withdrawing CF₃ group and ortho-nitrogen.[1][3][4] |
| Base pKa (Py-N) | ~4.8 – 5.2 | The 3-pyridyl substituent is basic.[1][3][4] The picolinic ring nitrogen is non-basic due to CF₃/COOH.[1][2][3] |
| Isoelectric Point (pI) | ~3.5 – 4.0 | Critical Risk: Solubility is lowest in this pH range due to zwitterion formation.[1][2][3] |
| LogP | ~2.5 | Moderately lipophilic; requires organic co-solvent or pH adjustment for high conc.[1][2][3] |
Structural Ionization States[1][2][4]
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solution (DMSO)
Purpose: Long-term storage and high-throughput screening (HTS).[1][4] Target Concentration: 10 mM to 50 mM.
Materials:
-
Solid 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.[1][4]
-
Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% (biotech grade).[1][2][3]
Procedure:
-
Weighing: Accurately weigh 13.4 mg of the solid compound into a sterile amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.[1][2][3]
-
Storage: Aliquot into 100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Preparation of Aqueous Working Solution (Assay Ready)
Purpose: For use in cell culture or enzymatic assays (pH 7.4).[1][2][3] Challenge: Adding the acidic stock directly to a weak buffer may cause local precipitation if the pH drops into the pI range (pH 3–5).[1][2][3]
Method 1: The "Salt-Formation" Method (Preferred for >1 mM) This method converts the acid to its sodium salt in situ to guarantee solubility before dilution.[1][2][3][4]
-
Calculate Base Requirement: You need 1.05 equivalents of NaOH per mole of compound.[1][2][3]
-
Dissolution:
-
Dilution: Dilute to the desired volume with PBS (pH 7.4) or water.[1][2][3][6][7]
Decision Logic & Workflow
The following diagram illustrates the decision process for preparing solutions based on the final application.
Caption: Workflow for selecting the optimal solubilization strategy based on concentration requirements.
Troubleshooting & Stability
| Observation | Cause | Corrective Action |
| Cloudiness upon dilution in water | pH entered the isoelectric zone (pH 3–5).[1][3][4] | Adjust pH to >7.0 using 0.1 M NaOH or use a stronger buffer (e.g., 100 mM PBS).[1][2][3] |
| Precipitate in DMSO stock | Moisture contamination or cold saturation.[1][2][3] | Warm to 37°C and sonicate. Ensure DMSO is anhydrous.[1][2][3] |
| Yellowing of solution | Oxidation or light sensitivity.[1][2][3] | Picolinic acids can be light-sensitive.[1][2][3][4] Store in amber vials. |
Safety Information (SDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][2]
-
Specific Handling: The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption.[1][2][3] Wear nitrile gloves and work in a fume hood.[1][2][3]
-
Disposal: Fluorinated organic compounds must be disposed of as halogenated chemical waste.[1][2][3] Do not pour down the drain.
References
-
Physicochemical Properties of Picolinic Acids
-
DMSO Solubility Protocols
-
General Handling of Fluorinated Pyridines
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1260666-45-2 CAS|3-AMINO-6-(TRIFLUOROMETHYL)PICOLINIC ACID|生产厂家|价格信息 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
Application Note: Analytical Quantification of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
This Application Note is designed for researchers and analytical scientists requiring a robust, validated methodology for the detection and quantification of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid (hereafter referred to as 3-PTP-6-CF3 ).[1]
This guide synthesizes principles from fluorinated pyridine analysis and bi-aryl carboxylic acid chromatography to establish a self-validating protocol.
Executive Summary & Molecule Analysis
3-PTP-6-CF3 represents a challenging analyte due to its zwitterionic nature and the strong electron-withdrawing effects of the trifluoromethyl (
-
Chemical Challenges: The molecule contains two pyridine rings (basic) and a carboxylic acid (acidic). The
group significantly lowers the of the adjacent pyridine nitrogen, making it less basic than a standard pyridine. -
Solubility Profile: Moderate water solubility at neutral pH; highly soluble in methanol/acetonitrile.[1]
-
Detection Strategy: While HPLC-UV is suitable for process purity (QC), LC-MS/MS is the required standard for trace analysis in biological or environmental matrices due to the high selectivity required to distinguish it from potential hydrolysis byproducts.[1]
Target Analyte Properties
| Property | Value (Estimated) | Impact on Method |
| Molecular Formula | MW = 268.19 g/mol | |
| ~2.1 (COOH) | Retains well on C18/PFP at pH < 2.0 | |
| ~3.8 (3-Pyridine N) | Primary site for protonation in ESI(+) | |
| LogP | ~2.1 | Amenable to Reverse Phase LC |
Sample Preparation Protocol
Objective: Isolate 3-PTP-6-CF3 from complex matrices (plasma/soil/plant tissue) while removing protein and salt interferences.[1] Method Choice: Mixed-Mode Cation Exchange (MCX) SPE is superior to standard C18 because it leverages the basicity of the 3-pyridyl nitrogen for orthogonal selectivity.[1]
Reagents
-
Loading Buffer: 0.1% Formic Acid in Water (pH ~2.7)[1]
-
Wash Solvent 1: 0.1% Formic Acid in Water
-
Wash Solvent 2: Methanol (to remove neutrals)[1]
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
Step-by-Step Workflow
-
Sample Pre-treatment: Dilute sample 1:1 with Loading Buffer .[1] Verify pH < 3.[1]0. (Crucial: The pyridine must be positively charged).[2]
-
Conditioning: Condition MCX cartridge (60 mg/3 mL) with 2 mL Methanol followed by 2 mL Water.
-
Loading: Load pre-treated sample at 1 mL/min.
-
Washing:
-
Wash 1: 2 mL Loading Buffer (Removes anionic interferences).[1]
-
Wash 2: 2 mL Methanol (Removes neutral hydrophobic interferences; the analyte remains bound by ionic interaction).
-
-
Elution: Elute with 2 x 1 mL Elution Solvent .
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in Mobile Phase A/B (90:10).
LC-MS/MS Method (Trace Analysis)
Rationale: We utilize a Pentafluorophenyl (PFP) column instead of a standard C18.[1] The PFP phase offers unique
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity)
-
Column: Kinetex F5 (PFP core-shell),
, 1.7 µm.[1] -
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Hold (Equilibration) |
| 1.00 | 5 | Start Gradient |
| 6.00 | 95 | Elution of Analyte |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End |[1]
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode)[1]
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 450°C
-
Precursor Ion:
269.2
MRM Transitions (Quantification & Confirmation):
| Transition (
HPLC-UV Method (Purity/QC)
Rationale: For synthesis monitoring or raw material testing where sensitivity is less critical.[1]
-
Column: C18 (Base Deactivated),
, 5 µm. -
Mobile Phase: Isocratic 60% Buffer / 40% Acetonitrile.[1]
-
Buffer: 20 mM Phosphate Buffer adjusted to pH 2.5 (Suppresses silanol activity and keeps acid protonated).
-
-
Wavelength: 272 nm (Lambda max for bi-pyridyl systems).[1]
-
Run Time: 12 minutes.
Visualizations & Logic Flow
Workflow Diagram
The following diagram illustrates the critical decision points in the extraction and analysis workflow.
Caption: Optimized MCX-SPE extraction workflow coupled with PFP-LC-MS/MS detection.
Fragmentation Pathway Logic
Understanding the MS/MS fragmentation is vital for confirming identity.
- (269.2): Protonation occurs on the 3-pyridyl nitrogen (most basic site).[1]
-
Primary Loss (225.2): Decarboxylation of the picolinic acid moiety (
).[1] This is the most energetically favorable pathway for picolinic acids. -
Secondary Loss (205.2): Subsequent loss of
from the trifluoromethyl group, characteristic of ortho-fluorinated aromatics.
Validation & Troubleshooting
Validation Parameters (Acceptance Criteria)
-
Linearity:
over range 1.0 ng/mL – 1000 ng/mL.[1][3] -
Recovery: 85% – 115% (Matrix dependent).[1]
-
Matrix Effect: If suppression > 20%, switch to Deuterated Internal Standard (if available) or Standard Addition method.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions with pyridine nitrogen.[1] | Ensure Mobile Phase A contains Ammonium Formate (2-5 mM) to mask silanols.[1] |
| Low Sensitivity | Ion suppression or incorrect pH.[1] | Check ESI source pH.[1] Pyridines ionize best in acidic media.[1] Ensure eluent is not basic. |
| Carryover | Adsorption to injector loop.[1] | Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid. |
References
-
Sielc Technologies. "HPLC Separation of Pyridinecarboxylic Acids." Sielc Applications Library.[1][4] Accessed February 2026.[1]
-
Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[2] Tetrahedron Letters, 2018.[2] [1]
- Vertex Analytical.
Sources
- 1. 6-Methyl-4''-trifluoromethyl-biphenyl-2-carboxylic acid [2-(thiophene-2-sulfonylamino)-indan-5-yl]-amide | C28H23F3N2O3S2 | CID 44361595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picolinic Acid | SIELC Technologies [sielc.com]
Application Note: High-Throughput Screening with 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid
This detailed Application Note and Protocol guide addresses the high-throughput screening (HTS) utility of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid , a specialized bi-aryl picolinic acid scaffold.
Based on its structural pharmacophore—a metal-chelating picolinic acid core decorated with a lipophilic trifluoromethyl group and a pi-stacking pyridyl moiety—this compound is treated here as a privileged fragment/probe for Metalloenzyme Targets , specifically Fe(II)/2-Oxoglutarate-dependent Dioxygenases (e.g., KDM Histone Demethylases) or Zinc-dependent Metalloproteases .
Executive Summary
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid represents a high-value chemical scaffold for Fragment-Based Drug Discovery (FBDD). Its picolinic acid core acts as a bidentate ligand for active-site metals (Fe²⁺, Zn²⁺), while the 3-pyridyl and 6-trifluoromethyl substituents provide critical vectors for hydrophobic interactions and metabolic stability. This guide details the protocol for using this compound as a reference probe or library scaffold in HTS campaigns targeting epigenetic erasers (JmjC KDMs) and metallo-β-lactamases.
Key Applications
-
Fragment Screening: Validated starting point for "SAR by Catalog" expansion.
-
Assay Validation: Positive control for displacement assays (TR-FRET/AlphaScreen).
-
Mechanism of Action: Competitive inhibition via active-site metal chelation.
Chemical Profile & Preparation[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-carboxylic acid |
| Molecular Formula | C₁₂H₇F₃N₂O₂ |
| Molecular Weight | 268.20 g/mol |
| Solubility | DMSO (>50 mM); Ethanol (Moderate); Water (Poor, pH dependent) |
| pKa (Calc.) | ~5.2 (Carboxylic acid), ~2.8 (Pyridine N) |
| Storage | -20°C, Desiccated, Protect from light |
Stock Solution Preparation (10 mM)
-
Weigh 2.68 mg of solid compound.
-
Dissolve in 1.0 mL of anhydrous DMSO (biotech grade, ≥99.9%).
-
Vortex for 30 seconds to ensure complete solubilization.
-
Centrifuge at 1000 x g for 1 minute to remove any potential particulate matter.
-
QC Check: Verify concentration via UV-Vis (ε ≈ 4,000–6,000 M⁻¹cm⁻¹ at λmax ~270 nm) before use in HTS.
Scientific Rationale: Mechanism of Action
The utility of this compound in HTS stems from its ability to mimic the cofactor 2-Oxoglutarate (2-OG) .
-
Metal Chelation: The nitrogen of the pyridine ring and the oxygen of the carboxylate form a bidentate chelate with the active site metal (Fe²⁺ in KDMs).
-
6-CF3 Group: Occupies the hydrophobic sub-pocket, displacing water and increasing potency/membrane permeability.
-
3-Pyridyl Group: Engages in
stacking or edge-to-face interactions with aromatic residues (e.g., Phenylalanine/Tyrosine) in the enzyme active site.
Mechanistic Pathway Diagram[7]
Caption: Competitive binding mechanism where the picolinic acid derivative displaces the endogenous cofactor 2-OG via metal chelation.
HTS Protocol: TR-FRET Competition Assay
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to screen for inhibitors of KDM4C (a representative target), using the compound as a reference standard.
Reagents & Materials[1][3][5][9]
-
Enzyme: Recombinant Human KDM4C (GST-tagged).
-
Substrate: Biotinylated H3K9me3 peptide.
-
Antibody: Europium (Eu)-labeled anti-GST antibody (Donor).
-
Tracer: Streptavidin-APC or Streptavidin-XL665 (Acceptor).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 50 µM Fe(NH₄)₂ (SO₄)₂, 1 mM Ascorbate.
-
Plates: 384-well low-volume white microplates (e.g., Corning 4513).
Step-by-Step Workflow
Step 1: Compound Dispensing (Acoustic)
-
Using an acoustic liquid handler (e.g., Echo 550), dispense 20 nL of the 10 mM stock compound into assay wells to achieve a final screening concentration of 10 µM (assuming 20 µL final volume).
-
Include DMSO-only wells (Negative Control/Max Signal) and Reference Inhibitor wells (Positive Control/Min Signal).
Step 2: Enzyme Pre-incubation
-
Dilute KDM4C enzyme to 2x final concentration (e.g., 4 nM) in Assay Buffer.
-
Dispense 10 µL of 2x Enzyme solution into the plates.
-
Centrifuge plate at 1000 rpm for 30 seconds.
-
Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.
Step 3: Substrate Addition
-
Prepare a mix of Biotin-H3K9me3 (Substrate) and 2-Oxoglutarate (Cofactor) at 2x concentration .
-
Note: Use 2-OG at Km concentration (approx. 1-5 µM) to ensure the assay is sensitive to competitive inhibitors.
-
-
Dispense 10 µL of Substrate/Cofactor mix into the wells.
-
Seal plate and incubate for 60 minutes at RT.
Step 4: Detection
-
Prepare Detection Mix: Eu-anti-GST Antibody (1:1000) + Streptavidin-XL665 (1:500) in Detection Buffer (containing EDTA to stop the reaction).
-
Dispense 10 µL of Detection Mix.
-
Incubate for 60 minutes at RT (protect from light).
Step 5: Readout
-
Read plate on a multimode reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1: 615 nm (Donor - Europium).
-
Emission 2: 665 nm (Acceptor - XL665).
Data Analysis & Validation
Calculation of HTRF Ratio
Calculate the ratiometric signal to correct for well-to-well variability and quenching:
Percent Inhibition
Quality Control Metrics (Z-Prime)
A robust HTS assay must have a Z' > 0.5.
- : Mean signal
- : Standard deviation
Expected Results for 3-Py-6-CF3-PA
-
IC50 Estimate: Based on structural analogs (e.g., 2,4-PDCA derivatives), expect an IC50 in the low micromolar range (0.5 – 5.0 µM) against KDM4/5 isoforms.
-
Selectivity: The 6-CF3 group often improves selectivity over KDM2/3 subfamilies compared to unsubstituted picolinic acids.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Signal Window | Enzyme degradation or insufficient substrate. | Use fresh freeze-thaw aliquots of enzyme; titrate biotin-peptide. |
| High Background | Non-specific binding of antibody. | Add 0.1% BSA or Casein to the Detection Buffer. |
| Compound Precipitation | Low solubility in aqueous buffer. | Limit final DMSO concentration to 1%; ensure intermediate dilution steps avoid "crashing out." |
| False Positives | Metal stripping (Pan-assay interference). | This compound is a chelator.[1] Validate hits by adding excess Fe(II) to see if inhibition is reversed. |
HTS Workflow Diagram
Caption: Standardized HTS workflow for screening picolinic acid derivatives.
References
-
Rose, N. R., et al. (2011). "Inhibitor scaffolds for 2-oxoglutarate-dependent oxygenases." Chemical Society Reviews, 40(8), 4364-4397. Link
-
Hopkinson, R. J., et al. (2013). "Isomers of pyridine-2,4-dicarboxylic acid are potent inhibitors of JmjC domain-containing histone demethylases." ChemMedChem, 8(11), 1755-1759. Link
-
Simeonov, A., et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry, 51(8), 2363-2371. Link
-
Inglese, J., et al. (2007). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology, 3(8), 466-479. Link
-
King, O. N. F., et al. (2010). "Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors." PLoS ONE, 5(11), e15535. Link
Sources
Application Notes and Protocols for the Investigation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid in Crop Protection Research
Introduction: The Rationale for a Novel Synthetic Auxin Herbicide
The picolinic acids represent a cornerstone class of synthetic auxin herbicides, valued for their systemic activity and efficacy against a wide spectrum of broadleaf weeds.[1][2] The continuous evolution of herbicide resistance necessitates the exploration of novel chemical entities with improved performance and alternative binding characteristics. This document outlines a comprehensive research framework for the evaluation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid , a novel picolinic acid derivative, as a potential new active ingredient in crop protection.
The design of this molecule incorporates two key features intended to enhance its herbicidal activity and metabolic stability. The trifluoromethyl group at the 6-position is a well-established bioisostere for improving the lipophilicity and resistance to oxidative metabolism of agrochemicals.[3][4] The introduction of a pyridin-3-yl moiety at the 3-position is a novel modification within this class of herbicides. This structural alteration is hypothesized to modulate the molecule's interaction with the auxin receptor complex, potentially leading to an altered weed control spectrum or improved efficacy against resistant biotypes.
These application notes provide a structured, yet flexible, guide for researchers in the agrochemical industry. The protocols herein are designed to be self-validating, with clear explanations of the scientific principles underpinning each step.
Part 1: Synthesis and Characterization
A plausible synthetic route for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid would involve a cross-coupling reaction to introduce the pyridin-3-yl group onto a pre-functionalized picolinic acid backbone. A Suzuki-Miyaura or Negishi cross-coupling reaction would be a suitable approach.[5][6][7]
Protocol 1: Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure. Optimization of catalysts, ligands, bases, and reaction conditions will be necessary.
Step 1: Synthesis of a Halogenated Picolinic Acid Intermediate
-
Start with a commercially available 6-(trifluoromethyl)picolinic acid derivative, for example, 3-bromo-6-(trifluoromethyl)picolinic acid.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add 3-bromo-6-(trifluoromethyl)picolinic acid (1 equivalent), 3-pyridinylboronic acid (1.2 equivalents), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Add a base, for instance, aqueous sodium carbonate (2 M solution, 3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
Step 3: Characterization
-
Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Part 2: Biological Efficacy Assessment
The initial biological evaluation of a new herbicidal candidate involves a tiered screening process, starting with a model plant species and progressing to a panel of economically important weeds.
Protocol 2: Primary Screening using Arabidopsis thaliana Root Growth Inhibition Assay
Arabidopsis thaliana is a widely used model organism for primary herbicide screening due to its rapid life cycle and genetic tractability.[2]
Step 1: Preparation of Test Solutions
-
Prepare a stock solution of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid in dimethyl sulfoxide (DMSO) at a concentration of 100 mM.
-
Create a series of dilutions in sterile water or a nutrient solution to achieve the desired test concentrations (e.g., 0.1, 1, 10, 100 µM). Include a DMSO-only control.
Step 2: Plating of Arabidopsis thaliana Seeds
-
Surface-sterilize A. thaliana (ecotype Columbia-0) seeds by washing with 70% ethanol for 1 minute, followed by a 5-minute wash in 1% sodium hypochlorite solution containing a drop of Tween-20.
-
Rinse the seeds 3-5 times with sterile distilled water.
-
Suspend the sterilized seeds in a 0.1% sterile agarose solution.
-
Pipette the seed suspension onto square Petri plates containing Murashige and Skoog (MS) medium supplemented with the various concentrations of the test compound.
-
Seal the plates with breathable tape and stratify the seeds by storing them in the dark at 4°C for 2-3 days to synchronize germination.
Step 3: Incubation and Data Collection
-
Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
After 7-10 days, measure the primary root length of the seedlings for each treatment.
-
Calculate the percent root growth inhibition relative to the DMSO control.
-
Determine the half-maximal effective concentration (EC₅₀) value by fitting the dose-response data to a suitable regression model.
Data Presentation: Hypothetical Root Growth Inhibition Data
| Concentration (µM) | Mean Root Length (mm) | Standard Deviation | % Inhibition |
| 0 (Control) | 35.2 | 2.1 | 0 |
| 0.1 | 28.9 | 1.8 | 17.9 |
| 1 | 16.5 | 1.2 | 53.1 |
| 10 | 4.1 | 0.5 | 88.4 |
| 100 | 1.2 | 0.2 | 96.6 |
Protocol 3: Greenhouse Trials for Post-Emergence Herbicidal Activity
Greenhouse trials provide a more realistic assessment of a herbicide's performance on a range of weed species.[8]
Step 1: Plant Material
-
Grow a selection of agronomically important broadleaf and grass weeds to the 2-4 leaf stage in pots containing a standard potting mix. Examples include:
-
Broadleaf weeds: Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Chenopodium album (common lambsquarters).
-
Grass weeds: Setaria faberi (giant foxtail), Echinochloa crus-galli (barnyardgrass).
-
-
Include a crop species for selectivity assessment (e.g., wheat, corn).
Step 2: Herbicide Application
-
Prepare a spray solution of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid at various application rates (e.g., 50, 100, 200, 400 g a.i./ha). Include a non-ionic surfactant in the formulation as recommended for picolinic acid herbicides.
-
Apply the herbicide solution to the plants using a calibrated track sprayer to ensure uniform coverage.
-
Include an untreated control group for comparison.
Step 3: Evaluation
-
Maintain the treated plants in a greenhouse with controlled temperature, humidity, and lighting.
-
Visually assess the herbicidal injury at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no effect) to 100% (complete plant death).
-
Record specific symptoms of herbicidal activity, such as epinasty, chlorosis, and necrosis.[9]
-
At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights to quantify the growth reduction.
Part 3: Elucidation of the Mechanism of Action
Picolinic acids are known to act as synthetic auxins, which disrupt plant growth by overwhelming the natural auxin signaling pathway.[1][10] The following protocols are designed to confirm this mode of action for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
The Auxin Signaling Pathway
Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, they bind to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[11][12] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[5][13] The over-stimulation of this pathway leads to a cascade of physiological responses, including the production of ethylene and abscisic acid (ABA), ultimately resulting in plant death.[14]
Caption: Workflow for analyzing auxin-responsive gene expression.
Part 4: In Vitro Receptor Binding Studies
To further characterize the interaction of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid with its molecular target, in vitro binding assays can be performed using purified TIR1/AFB receptor proteins.
Protocol 5: TIR1/AFB-Aux/IAA Co-receptor Binding Assay
This assay measures the ability of the test compound to promote the interaction between a TIR1/AFB receptor and an Aux/IAA protein.
Step 1: Protein Expression and Purification
-
Express and purify recombinant TIR1/AFB proteins (e.g., TIR1 and AFB5 from A. thaliana) and a fragment of an Aux/IAA protein containing the degron motif (e.g., IAA7).
Step 2: In Vitro Binding Assay
-
A variety of techniques can be used, such as Surface Plasmon Resonance (SPR) or pull-down assays.
-
For a pull-down assay, immobilize one of the protein partners (e.g., His-tagged TIR1) on a resin.
-
Incubate the immobilized protein with the other protein partner (e.g., GST-tagged IAA7) in the presence of varying concentrations of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
-
After washing to remove unbound proteins, elute the bound proteins and analyze the amount of co-precipitated protein by SDS-PAGE and Western blotting.
-
The amount of co-precipitated protein will be proportional to the strength of the interaction promoted by the test compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid as a novel synthetic auxin herbicide. By systematically assessing its synthesis, biological efficacy, and mechanism of action, researchers can gain a thorough understanding of its potential as a new tool for weed management. The unique structural features of this compound may offer new opportunities to address the ongoing challenges of herbicide resistance in modern agriculture.
References
- Okrent, R. A., & Wildermuth, M. C. (2011). Evolutionary history of the GH3 family of acyl adenylate-forming enzymes in land plants. Plant molecular biology, 76(6), 489–505.
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest management science, 66(2), 113–120. [Link]
- Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
- University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Retrieved from a reliable university extension website.
- Busi, R., & Powles, S. B. (2016). Evolution of resistance to synthetic auxin herbicides. Pest management science, 73(10), 2064-2070.
- Song, Y. (2014). Insight into the mode of action of auxin herbicides.
- BenchChem. (2025). Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals.
-
Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature chemical biology, 8(5), 477–485. [Link]
- Parry, G., Calderon-Villalobos, L. I., Prigge, M., Peret, B., Dharmasiri, S., & Estelle, M. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545.
- Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current opinion in plant biology, 21, 51-58.
- Paponov, I. A., Paponov, M., Teale, W., Menges, M., Chakrabortee, S., Murray, J. A., & Palme, K. (2008). The PEAPOD gene of Arabidopsis is a direct target of the auxin response factor ARF5/MONOPTEROS. The Plant Journal, 53(3), 391-404.
- Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling. Retrieved from a reliable organic chemistry resource website.
- Wikipedia. (n.d.). Trifluoromethyl group.
- Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from a reliable organic chemistry resource website.
- ResearchGate. (2020). Synthesis and Herbicidal Activity of Trifluoromethyl‐Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac.
- ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- The Chemours Company. (2026).
- MDPI. (2025). Genome-Wide Identification and Expression Analysis of Auxin-Responsive GH3 Gene Family in Pepper (Capsicum annuum L.).
- ACS Publications. (2013).
- Google Patents. (n.d.). CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.
- Frontiers. (2024).
- MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids.
- MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., ... & Liu, S. (2021). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 69(2), 606-616.
- Dayan, F. E. (2013). Screening for natural product herbicides. 2013 CWSS Proceedings.
- Todd, T., & Tricks, M. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(18), 5191-5202.
- PubMed. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of some aminopicolinic acids. Journal of Chemical and Chemical Engineering, 6(4), 372-377.
- PubMed Central (PMC). (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- The Ohio State University Pressbooks. (n.d.). 17.
- ACS Publications. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry.
- Purdue University. (n.d.).
- PubMed Central (PMC). (2022). The differential binding and biological efficacy of auxin herbicides.
- Google Patents. (n.d.).
- ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III)
- Sigma-Aldrich. (n.d.). 3-Fluoro-6-(trifluoromethyl)picolinic acid.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). From Carboxylic Acids to the Trifluoromethyl Group Using BrF3.
- MDPI. (2021).
- American Elements. (n.d.). 3-Methoxy-6-(trifluoromethyl)picolinic acid.
Sources
- 1. Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Efficient and convenient preparation of 3-aryl-2,2-dimethylpropanoates via Negishi coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 11. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid and its Analogs in Medicinal Chemistry
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and evaluation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid and its structural analogs in medicinal chemistry. While specific data for this exact molecule is not extensively available in public literature, this guide leverages data from structurally related trifluoromethylpyridines and picolinic acid derivatives to outline potential therapeutic targets, synthesis strategies, and detailed protocols for in vitro evaluation. The methodologies described herein are grounded in established practices for drug discovery and are supported by authoritative references.
Introduction and Rationale
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] Its ability to participate in hydrogen bonding and its amenability to a wide range of chemical modifications make it a versatile core for designing new therapeutic agents. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Picolinic acid derivatives, in turn, have shown a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
The compound 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid represents a novel chemical entity that combines these key features. Although this specific molecule is not extensively documented, its structural motifs are present in compounds targeting a range of diseases. This guide, therefore, serves as a predictive framework for investigating its therapeutic potential, providing both the strategic rationale and the practical methodologies for its synthesis and biological evaluation. Picolinic acid derivatives are being investigated for the treatment of respiratory disorders, highlighting the therapeutic potential of this class of compounds.[3][4]
Potential Therapeutic Targets and Applications
The structural features of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid suggest several potential biological targets. The trifluoromethylpyridine moiety is a key structural motif in a variety of kinase inhibitors.[2]
Table 1: Potential Biological Targets and Therapeutic Areas
| Target Class | Specific Examples | Therapeutic Area | Rationale & References |
| Protein Kinases | PI3K, mTOR, Bcr-Abl, FLT3 | Oncology | The pyridine and trifluoromethyl moieties are common in kinase inhibitors.[5][6][7][8][9][10] |
| Other Enzymes | Carbonic Anhydrase | Glaucoma, Epilepsy | Pyridine sulfonamides are a known class of carbonic anhydrase inhibitors.[11] |
| Bacterial Targets | Various | Infectious Diseases | Pyridine derivatives have shown antibacterial activity.[12][13] |
A key signaling pathway where derivatives of this scaffold may be active is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[5][6][9][10]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
General Synthesis Strategies
The synthesis of 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid and its analogs can be achieved through modern cross-coupling reactions. A plausible synthetic route would involve a Suzuki or Stille coupling between a halogenated 6-(trifluoromethyl)picolinic acid derivative and a pyridine boronic acid or organostannane.
Caption: General workflow for the synthesis of the target compound.
Palladium-mediated coupling reactions are a common method for generating such biaryl structures.[5] The specific conditions, including the choice of catalyst, base, and solvent, would need to be optimized for this particular substrate.
Experimental Protocols
The following protocols provide a starting point for the in vitro evaluation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid and its analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for PI3Kα)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Substrate (e.g., phosphatidylinositol)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase buffer
-
Test compound at various concentrations
-
PI3Kα enzyme solution
-
Substrate solution
-
-
Initiation of Reaction: Add ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Convert luminescence signals to percent inhibition relative to control wells (with DMSO only) and no-enzyme wells. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase. The use of a luminescence-based readout provides high sensitivity and a wide dynamic range.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCC827, a human non-small cell lung cancer cell line with a PIK3CA mutation[9])
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear flat-bottom plates
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the IC50 value.
Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[9] This allows for the assessment of the compound's effect on cancer cell growth.
Protocol 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a 99.9% reduction in bacterial viability (MBC).
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well clear round-bottom plates
-
Agar plates (e.g., Tryptic Soy Agar)
-
Spectrophotometer (600 nm)
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and dilute it in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
-
MBC Determination: Take an aliquot from the wells with no visible growth and plate it onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[12]
Rationale: These assays are the gold standard for determining the in vitro potency of a potential antimicrobial agent. They distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[12]
Concluding Remarks
The pyridine and trifluoromethyl moieties are powerful tools in the medicinal chemist's arsenal. The novel scaffold, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, holds significant promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols and strategies outlined in this document provide a solid foundation for initiating the exploration of this and related compounds. As with any drug discovery project, the data generated from these in vitro assays will be crucial in guiding further optimization of the lead compound's potency, selectivity, and pharmacokinetic properties.
References
- US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google P
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. (URL: )
-
3-Methoxy-6-(trifluoromethyl)picolinic acid | CAS 1214330-74-1 | AMERICAN ELEMENTS ®. (URL: [Link])
- KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google P
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. PubMed. (URL: [Link])
-
Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials - ISU ReD. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: [Link])
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. (URL: [Link])
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. (URL: [Link])
-
Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed. (URL: [Link])
-
Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed. (URL: [Link])
-
Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to... - ResearchGate. (URL: [Link])
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - ResearchGate. (URL: [Link])
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (URL: [Link])
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Publishing. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 4. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 10. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity Isolation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid: Advanced Purification Strategies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of robust methodologies for the purification of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, a compound of significant interest in medicinal chemistry and materials science. Recognizing the critical impact of purity on experimental outcomes and regulatory compliance, we present three primary purification techniques: pH-mediated acid-base extraction, systematic recrystallization, and high-performance preparative chromatography. Each section offers not only step-by-step protocols but also the underlying chemical principles, troubleshooting guidance, and criteria for method selection. This document is designed to empower researchers to achieve the highest standards of purity for this complex heterocyclic compound.
Introduction: The Imperative for Purity
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is a structurally complex molecule featuring a picolinic acid core, an electron-withdrawing trifluoromethyl group, and a basic pyridyl substituent. This unique combination of functional groups makes it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals, where trifluoromethylpyridine motifs are key to enhancing metabolic stability and binding affinity.[1] The presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) centers imparts amphoteric properties, which are central to the purification strategies discussed herein.
In any research or development context, particularly in drug discovery, the purity of a chemical entity is paramount. Trace impurities can lead to erroneous biological data, unpredictable side effects, and complications in formulation and scale-up. Therefore, a well-designed purification strategy is not merely a procedural step but a cornerstone of scientific validity. This guide details field-proven methods to effectively remove common synthetic impurities, such as unreacted starting materials, reagents, and side-products, ensuring the isolated compound is suitable for the most sensitive applications.
Foundational Analysis: Impurity Profile and Physicochemical Properties
A successful purification begins with a thorough understanding of the target molecule and its potential contaminants.
-
Structural Features: The molecule possesses a picolinic acid moiety (pKa ~1-2 for the carboxylic acid) and a pyridin-3-yl group (pKa of the pyridine nitrogen ~3-4). The trifluoromethyl group significantly influences the electronic properties of the picolinic acid ring system.
-
Anticipated Impurities: Depending on the synthetic route (e.g., a Suzuki or Stille coupling), common impurities may include:
-
Starting Materials: Unreacted 3-halopyridine or a 6-(trifluoromethyl)picolinic acid precursor.
-
Catalyst Residues: Residual palladium or other transition metals.
-
Side-Products: Homocoupling products or isomers formed during synthesis.
-
Reagents: Boronic acids/esters or organotin compounds from cross-coupling reactions.[2]
-
-
Solubility Profile: Like other picolinic acids, the compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in aqueous solutions is highly pH-dependent; it is soluble in aqueous base (forming a carboxylate salt) and aqueous acid (forming a pyridinium salt) but has minimal solubility near its isoelectric point.[3][4]
Primary Purification Methodologies
Method 1: pH-Mediated Purification via Acid-Base Extraction
This technique is the first line of defense for purifying crude material, leveraging the compound's acidic and basic functional groups to separate it from non-ionizable (neutral) impurities.[5][6]
Causality & Principle: The carboxylic acid group is readily deprotonated by a mild base, forming a water-soluble carboxylate salt. This allows the target compound to be selectively extracted from an organic solvent into an aqueous basic layer, leaving neutral impurities behind.[7] Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified, neutral picolinic acid to precipitate out of the solution.[8]
Experimental Protocol:
-
Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 20-50 mg/mL.
-
Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with fresh NaHCO₃ solution and combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Organic Wash: Wash the combined aqueous layer with the initial organic solvent (e.g., ethyl acetate) one more time to remove any residual neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise. Monitor the pH. The product will begin to precipitate as it approaches its isoelectric point. Continue adding acid until precipitation is complete (typically pH 3-4).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small volume of cold deionized water, followed by a cold, non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Diagram of Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Method 2: Recrystallization
Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the target compound. It is often performed after an initial clean-up by acid-base extraction.
Causality & Principle: The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to form a highly ordered crystal lattice that excludes impurity molecules.[3][9]
Experimental Protocol:
-
Solvent Screening: The selection of an appropriate solvent is critical. Test small quantities of the material against a panel of solvents to find one that meets the criteria described above. A binary (two-solvent) system, such as ethanol/water or acetone/heptane, can also be effective.
-
Dissolution: Place the compound in an Erlenmeyer flask and add the minimum volume of the chosen solvent to create a slurry. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the compound fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator for 1-2 hours to maximize crystal yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum.
Table 1: Potential Solvents for Recrystallization
| Solvent/System | Boiling Point (°C) | Characteristics & Rationale |
| Isopropanol | 82.6 | Often effective for picolinic acid derivatives; good balance of polarity.[10] |
| Ethanol/Water | Varies | Highly tunable; the compound should be soluble in ethanol and insoluble in water. |
| Acetonitrile | 81.6 | A polar aprotic solvent that can offer different selectivity than alcohols.[3] |
| Ethyl Acetate | 77.1 | A moderately polar solvent; good for compounds that are not excessively polar. |
Method 3: Preparative Reversed-Phase Chromatography (Prep-HPLC)
For achieving the highest levels of purity (>99.5%) or for separating structurally similar impurities, preparative HPLC is the method of choice.
Causality & Principle: This technique separates molecules based on their differential partitioning between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase.[11] By adding an acid modifier to the mobile phase, the ionization of the carboxylic acid is suppressed, leading to better retention and improved peak shape.[12]
Experimental Protocol:
-
Analytical Method Development: First, develop a separation method on an analytical scale HPLC system. A typical starting point is a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid (TFA).
-
Sample Preparation: Dissolve the crude or partially purified material in a suitable solvent (e.g., methanol, DMSO, or the mobile phase itself) and filter through a 0.45 µm syringe filter to remove particulates.
-
System Setup: Equilibrate the preparative HPLC system, equipped with a C18 column of appropriate dimensions, with the initial mobile phase conditions.
-
Injection and Fraction Collection: Inject the sample onto the column. Monitor the separation using a UV detector at an appropriate wavelength. Collect the eluent in fractions as the peak corresponding to the target compound emerges.
-
Product Isolation: Combine the fractions containing the pure product. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy solid, or the product can be extracted into an organic solvent after adjusting the pH.
Diagram of Preparative HPLC Workflow
Caption: Workflow for purification via preparative HPLC.
Final Purity Assessment
Regardless of the method used, the purity of the final product must be rigorously confirmed using a combination of orthogonal analytical techniques:
-
High-Performance Liquid Chromatography (HPLC/UPLC): To determine the purity percentage by peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and molecular weight of the compound.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: To verify the chemical structure and identify any residual solvents or impurities.
Conclusion
The purification of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is a multi-faceted task that can be effectively addressed through a logical application of chemical principles. For bulk impurities and initial clean-up, acid-base extraction provides a rapid and efficient solution. Recrystallization offers a secondary, powerful method for enhancing purity by leveraging solubility differences. Finally, for achieving the highest purity standards required for demanding applications, preparative HPLC stands as the definitive technique. The optimal strategy often involves a combination of these methods, tailored to the specific impurity profile of the synthetic batch.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
- Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives. U.S. Patent No. 3,228,950. Washington, DC: U.S. Patent and Trademark Office.
-
Monte, M. J. S., & Acree, Jr., W. E. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1581. Retrieved from [Link]
-
MDPI. (2023). Peer review of "Solubility and Crystallization Studies of Picolinic Acid". Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
Bawa, R. A., & Tanski, J. M. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2(2), 154-158. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Datta, D., & Kumar, S. (2015). Reactive Extraction of Picolinic Acid Using Tri-n-octylamine Dissolved in Different Diluents: Effect of Solvent Polarity. Journal of Chemical & Engineering Data, 60(9), 2719–2727. Retrieved from [Link]
-
University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Retrieved from [Link]
-
Phetphaisit, C. W., et al. (2018). Crystal growth and physical characterization of picolinic acid cocrystallized with dicarboxylic acids. Journal of Molecular Structure, 1154, 461-469. Retrieved from [Link]
-
Thakur, P., et al. (2020). Investigations on extraction equilibrium of picolinic acid into various solvents: Mechanism and influencing factors. Journal of the Indian Chemical Society, 97(10), 1-7. Retrieved from [Link]
-
American Elements. (n.d.). 3-Methoxy-6-(trifluoromethyl)picolinic acid. Retrieved from [Link]
- Smits, H., et al. (2015). Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. European Patent No. EP2821398A1.
-
Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4583. Retrieved from [Link]
-
Imai, K., et al. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science, 50(8), 718-722. Retrieved from [Link]
-
Li, W., et al. (2002). 3-Pyridylboronic Acid. Organic Syntheses, 79, 223. Retrieved from [Link]
-
Aslam, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 17(5), 639. Retrieved from [Link]
- Unknown. (2014). 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Chinese Patent No. CN104003934A.
-
Shimotori, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 186-196. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 4. Crystals | Free Full-Text | Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 9. irl.umsl.edu [irl.umsl.edu]
- 10. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]
- 11. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Guide to the Safe Handling and Storage of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. As specific safety data for this compound is not extensively published, this guide synthesizes information from safety data sheets (SDS) of structurally analogous compounds, including various trifluoromethyl-substituted pyridines and picolinic acid derivatives. The protocols herein are designed to establish a self-validating system of safety, grounded in established chemical principles to ensure the well-being of laboratory personnel and the integrity of experimental work.
Compound Identification and Physicochemical Properties
Table 1: Physicochemical Properties of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid and Analogs
| Property | 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid | Analog: 5-(Trifluoromethyl)picolinic Acid[1] | Analog: 3-Fluoro-6-(trifluoromethyl)picolinic acid | Analog: 2-Picolinic Acid[2] |
|---|---|---|---|---|
| Appearance | Likely a white to off-white solid | White to very pale yellow crystal/powder | White to Off-white Powder or Crystals | White solid |
| Molecular Formula | C₁₂H₇F₃N₂O₂ | C₇H₄F₃NO₂ | C₇H₃F₄NO₂ | C₆H₅NO₂ |
| Molecular Weight | 268.20 g/mol | 191.11 g/mol | 209.1 g/mol | 123.11 g/mol |
| Melting Point | Data not available | 137°C | Data not available | 136-138°C |
| Storage Temp. | See Section 4 | Cool and dark place | Sealed in dry, room temperature | Dry, cool, well-ventilated place[3] |
| Solubility | Data not available | Soluble in water | Data not available | Slightly soluble in water |
Hazard Identification and Safety Precautions
The primary hazards associated with trifluoromethyl and pyridine-containing carboxylic acids include irritation to the skin, eyes, and respiratory tract.[1][4] It is crucial to handle this compound with the assumption that it is hazardous upon contact, inhalation, and ingestion.
Table 2: GHS Hazard Classification Based on Structural Analogs
| Hazard Class | Pictogram | Signal Word | Hazard Statements (Inferred) | Precautionary Statements (Inferred) |
|---|---|---|---|---|
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[5] | P264, P270, P301+P312, P330, P501[5][6] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] | P280, P302+P352, P332+P313, P362+P364[1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1][6] | P280, P305+P351+P338, P337+P313[1] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[4] | P261, P271, P304+P340, P312, P403+P233 |
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory. The selection of PPE must conform to established standards such as EU Directive 89/686/EEC and EN 374 for gloves or NIOSH (US) and EN 166 (EU) for eye protection.[5][7]
-
Eye and Face Protection: Wear chemical safety goggles with side-shields or a full-face shield.[7][8][9]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[7][10]
-
Body Protection: A lab coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron or full-body suit should be worn.[9][10]
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood.[11] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges (e.g., type P95 or ABEK-P2) is necessary.[5][11]
Engineering Controls
-
Primary Control: Always handle 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid inside a certified chemical fume hood to minimize inhalation exposure.[12]
-
Ventilation: The laboratory must be equipped with adequate general ventilation.[8][10]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][9]
General Safety Workflow
The following diagram outlines the fundamental workflow for ensuring safety when working with this compound.
Caption: High-level safety workflow for laboratory operations.
Experimental Protocols: Handling and Use
The causality behind these steps is to prevent the generation of dust and aerosols, which are primary routes of exposure for solid chemical compounds.[4][10]
Protocol 3.1: Weighing and Preparing a Solution
-
Preparation: Before retrieving the compound from storage, ensure all required PPE is correctly worn and the chemical fume hood is operational.
-
Equilibration: Allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Aliquotting: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the approximate amount of solid to a tared weigh boat or directly into the receiving vessel. Avoid any actions that could generate dust.
-
Weighing: Close the primary container securely.[13] Weigh the transferred solid.
-
Dissolution: Add the solvent to the vessel containing the solid. If necessary, cap and gently swirl or sonicate to dissolve.
-
Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., weighing paper, pipette tips) into a designated solid hazardous waste container.[14]
-
Final Steps: Thoroughly wipe down the spatula, the balance, and the work surface inside the fume hood. Wash hands after completing the procedure.[6]
Caption: Workflow for weighing a solid chemical reagent.
Storage Procedures
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations. The trifluoromethyl group and the picolinic acid moiety necessitate protection from incompatible materials.
Protocol 4.1: Long-Term and Short-Term Storage
-
Container Integrity: Always store the compound in its original, clearly labeled container.[13] Ensure the container is tightly sealed to prevent exposure to air and moisture.[3][8][11]
-
Storage Environment: Store the container in a cool, dry, and well-ventilated area.[3][15] A designated cabinet for flammable or reactive materials is appropriate if the compound is determined to have such properties, although based on analogs, it is likely a combustible solid.[14]
-
Temperature: While room temperature storage is acceptable for some analogs, storing in a refrigerated, dry environment can prolong shelf life, especially if the compound is found to be hygroscopic or thermally sensitive.
-
Incompatibilities: Segregate the compound from strong oxidizing agents, strong acids, and strong bases.[3][9] Contact with these substances could lead to vigorous or exothermic reactions.[16]
Caption: Key parameters for safe chemical storage.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[8][11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical advice.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[7][8]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust.
-
Containment: Wearing full PPE, prevent the spill from entering drains or waterways.
-
Cleanup: For a small spill, gently sweep up the solid material, taking care not to create dust, and place it in a suitable, labeled container for hazardous waste disposal.[8][14] Use a dust suppressant if necessary.
-
Decontamination: After the material is collected, decontaminate the area with an appropriate solvent and wipe clean. Dispose of all cleanup materials as hazardous waste.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[6]
-
Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[3][7]
-
Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[3][8]
References
- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
- Santa Cruz Biotechnology. (n.d.).
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine.
- ECHEMI. (n.d.). 5-Chloro-2-(trifluoromethyl)
- KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: 4-(Trifluoromethoxy)picolinicacid.
- Thermo Fisher Scientific. (2010, November 16).
- Key Organics. (2017, December 1). Safety Data Sheet: 4-(tert-Butyl)picolinic acid hydrochloride.
- Sdfine. (n.d.).
- Apollo Scientific. (2023, May 19). 2-Fluoro-6-(trifluoromethyl)
- Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 2-hydroxy-6-(trifluoromethyl)pyridine.
- CymitQuimica. (2025, December 30). SAFETY DATA SHEET: 2-chloro-3.5-bis(trifluoromethyl)pyridine.
- Actylis Lab Solutions. (2010, June 10).
- Combi-Blocks, Inc. (2023, January 2).
- CDH Fine Chemical. (n.d.).
-
American Elements. (n.d.). 3-Methoxy-6-(trifluoromethyl)picolinic acid. Retrieved from [Link]
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 5-(Trifluoromethyl)-2-pyridinecarboxylic Acid.
- Fluorochem. (2024, December 19). Safety Data Sheet: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone.
- Jubilant Ingrevia. (n.d.).
- Sigma-Aldrich. (2025, June 24).
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2,3-Pyridinedicarboxylic acid.
- Carl ROTH. (n.d.).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. chemicalbook.com [chemicalbook.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. keyorganics.net [keyorganics.net]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. actylislab.com [actylislab.com]
Troubleshooting & Optimization
troubleshooting 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid synthesis
Technical Support Center: Synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Ticket ID: #SYN-CF3-PYR-003 Status: Open Agent: Senior Application Scientist, Process Chemistry Division
Overview & Dashboard
You are attempting to synthesize 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid . This is a challenging scaffold due to the electron-deficient nature of the pyridine ring (caused by the -CF3 group) and the zwitterionic properties of the final product.
Target Molecule Specs:
-
Structure: A picolinic acid core with a trifluoromethyl group at C6 and a 3-pyridyl group at C3.
-
Key Risks: Protodeboronation (during coupling), Catalyst Poisoning (N-chelation), Decarboxylation (thermal/acidic), and Water Solubility (loss during workup).
Phase 1: The Suzuki-Miyaura Coupling
Standard Workflow: Coupling Methyl 3-bromo-6-(trifluoromethyl)picolinate with Pyridin-3-ylboronic acid.
Diagnostic 1: "My reaction stalls at 40-50% conversion."
Root Cause: Catalyst Deactivation or Protodeboronation. The pyridine nitrogen in your coupling partner is a strong ligand.[1] It competes with phosphines for the Palladium center, forming inactive Pd-pyridine complexes. Additionally, pyridyl boronic acids are prone to protodeboronation, losing the boron moiety before coupling occurs.
Troubleshooting Steps:
-
Switch the Ligand: Standard ligands like PPh3 or dppf are insufficient here. You must use bulky, electron-rich ligands that create a "protective shell" around the Pd, preventing the pyridine nitrogen from binding.
-
Recommendation: Use XPhos or SPhos (Buchwald Ligands). These are the gold standard for heteroaryl-heteroaryl couplings.
-
-
Boronic Acid vs. Ester: If using the free boronic acid, switch to the Pinacol Ester or MIDA Boronate . The free acid trimerizes to boroxines (variable stoichiometry) and is more susceptible to protodeboronation.
-
Base Selection: Strong bases (hydroxides) accelerate protodeboronation. Switch to mild, anhydrous bases like K₃PO₄ or Cs₂CO₃ in dioxane/water or toluene/water mixtures.
Diagnostic 2: "I see a large 'reduced' byproduct (Ar-H) in LCMS."
Root Cause: Protodeboronation.[2] The C-B bond in 3-pyridylboronic acid is labile. If the catalytic cycle is slow (slow oxidative addition), the boronic acid hydrolyzes.
Corrective Protocol:
-
Pre-mix Catalyst: Pre-stir the Pd source and Ligand for 30 mins before adding substrates to ensure active catalyst formation.
-
"Slow-Release" Strategy: Add the boronic acid/ester portion-wise (e.g., 5 equivalents over 2 hours) or use a MIDA boronate which slowly hydrolyzes to the active species, keeping the standing concentration low.
Phase 2: Hydrolysis & Isolation (The "Missing Mass" Problem)
Context: After coupling, you likely have the methyl ester. You treat it with LiOH to get the acid.
Diagnostic 3: "The ester is gone, but I cannot extract the product. The organic layer is empty."
Root Cause: Zwitterionic Trapping. Upon acidification, your product exists in equilibrium between the Cation (PyH⁺-COOH), the Zwitterion (PyH⁺-COO⁻), and the Anion (Py-COO⁻).
-
The Trap: The -CF3 group lowers the pKa of the pyridine nitrogen (making it less basic) and the carboxylic acid (making it more acidic). The "neutral" non-charged species (Py-COOH) has a very narrow existence window or might not be the major species in water. Standard EtOAc extraction fails because the zwitterion loves water.
Troubleshooting Protocol (The "Isoelectric" Workup):
-
Do NOT over-acidify: If you drop to pH 1, you protonate the pyridine (PyH⁺), making it water-soluble.
-
Target the pI (Isoelectric Point): Carefully adjust the aqueous layer pH to 3.0 – 4.0 . This is the likely region of minimum solubility.
-
Salting Out: Saturate the aqueous phase with NaCl.
-
Solvent Switch: Replace EtOAc with 10% Methanol in DCM or n-Butanol . These polar organic systems can extract zwitterions.
-
Resin Rescue (Best Method):
-
Pass the aqueous reaction mixture (at pH 7-8) through a Diaion HP-20 or Amberlite XAD-16 resin column.
-
Wash with water (removes salts).
-
Elute with MeOH or Acetone (releases the product).
-
Phase 3: Stability & Storage
Diagnostic 4: "My product purity dropped after drying in the oven."
Root Cause: Decarboxylation.[3] Picolinic acids are notoriously unstable thermally. The Hammick mechanism facilitates decarboxylation, especially when electron-withdrawing groups (like CF3) are present on the ring. The free acid is less stable than the salt.
Guidance:
-
Never dry the free acid above 40°C. Lyophilization (freeze-drying) is preferred.
-
Storage: Convert to the HCl salt or Sodium salt for long-term storage. The salt forms are significantly more resistant to decarboxylation.
Visual Troubleshooting Guides
Workflow Logic & Failure Points
Caption: Figure 1. Synthetic workflow highlighting critical decision points (diamonds) and corrective loops (dashed lines) for stalled coupling or extraction failures.
Solvent & Base Screening Matrix
Use this table to optimize the Suzuki coupling if standard conditions fail.
| Parameter | Standard (Start Here) | Optimization (If Stalled) | "Nuclear Option" (Hard Cases) |
| Catalyst | Pd(dppf)Cl₂ · DCM | Pd(OAc)₂ + SPhos | Pd₂(dba)₃ + XPhos (Pre-mixed) |
| Boron Source | Boronic Acid | Pinacol Ester | MIDA Boronate (Slow release) |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | CsF (anhydrous) |
| Solvent | DME / Water (3:1) | Dioxane / Water (4:1) | Toluene (anhydrous) |
| Temp | 80°C | 100°C | 110°C (Sealed Tube) |
References & Grounding
-
Protodeboronation Mechanisms:
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. This paper details the pH-dependence and mechanism of boronic acid instability, specifically highlighting the vulnerability of pyridyl systems.
-
Source:
-
-
Buchwald Ligands for Pyridine Coupling:
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Establishes SPhos/XPhos as superior ligands for preventing Pd-poisoning by pyridine nitrogens.
-
Source:
-
-
Decarboxylation of Picolinic Acids (Hammick Mechanism):
-
Dunn, G. E., et al. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids. Explains why electron-withdrawing groups (like CF3) can accelerate decarboxylation in the acid form while stabilizing the anion.
-
Source:
-
-
Zwitterion Purification Strategies:
-
Standard protocols for amino-acid-like heterocyclic purifications utilizing ion-exchange resins (Diaion HP-20) to separate inorganic salts from zwitterionic products.
-
Source:
-
Sources
Technical Support Center: Synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
[1]
Ticket ID: #SYN-CF3-PYR-003 Priority: High (Yield Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are encountering low yields in the synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid . This is a notoriously difficult transformation due to the convergence of three distinct chemical challenges:
-
Protodeboronation: The nucleophile (pyridin-3-ylboronic acid) is highly unstable and prone to hydrolysis before coupling occurs.
-
Steric/Electronic Deactivation: The 3-position of the picolinate core is sterically crowded (ortho to the carboxylate) and electronically deactivated by the electron-withdrawing
group. -
Zwitterionic Workup: The final product is amphoteric (isoelectric point
3.5), leading to massive losses during aqueous extraction.
This guide replaces standard protocols with a Tier 3 Optimization Workflow , focusing on anhydrous cross-coupling of the ester intermediate followed by a controlled hydrolysis.
Module 1: The Reaction Setup (Suzuki-Miyaura Coupling)
The Core Issue: Direct coupling of the free carboxylic acid poisons the Palladium catalyst and accelerates protodeboronation. The Fix: You must couple the Ester (Methyl or Ethyl) and use a Boronic Ester (Pinacol or MIDA), not the free acid.
Optimized Protocol: Anhydrous High-Activity Coupling
-
Substrate: Ethyl 3-chloro-6-(trifluoromethyl)picolinate (Avoid the bromo if possible; chloro is often more stable to storage, though harder to activate—we solve this with the catalyst).
-
Nucleophile: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (3-Pyridine-Bpin).
-
Catalyst System: XPhos Pd G2 (or G3/G4).
-
Why: XPhos is bulky and electron-rich, facilitating oxidative addition into the electron-deficient, sterically hindered 3-position. The G2 precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation.
-
-
Base:
(finely ground, anhydrous).-
Why: Carbonate bases (
) often require water, which promotes protodeboronation. Phosphate works well in anhydrous media.
-
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure
-
Charge: In a glovebox or under Argon flow, add:
-
Ethyl 3-chloro-6-(trifluoromethyl)picolinate (1.0 equiv)
-
3-Pyridine-Bpin (1.2 - 1.4 equiv)
- (3.0 equiv)[1]
-
XPhos Pd G2 (2.0 - 3.0 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration wrt halide).
-
Degas: Sparge with Argon for 10 minutes (Critical: Oxygen kills the active catalytic species).
-
Reaction: Heat to 90°C - 100°C for 4–12 hours. Monitor by LCMS.[2]
-
Checkpoint: If conversion stalls at 50%, add 1.0 mol% more catalyst and 0.2 equiv boronate.
-
Module 2: Troubleshooting The Coupling (Decision Matrix)
If your yield is still low (<50%), use this diagnostic workflow to identify the failure mode.
Figure 1: Diagnostic logic for troubleshooting Suzuki coupling failure modes.
Module 3: Hydrolysis & Isolation (The "Zwitterion Trap")
The Core Issue: Upon hydrolyzing the ester to the acid, you generate a species with a Pyridine Nitrogen (Basic, pKa ~3-4) and a Carboxylic Acid (Acidic, pKa ~3-4). In water, this exists as a highly soluble zwitterion. Standard extraction (DCM/Water) will leave your product in the aqueous phase.
Optimized Protocol: Isoelectric Precipitation
-
Hydrolysis:
-
Take the crude coupling mixture (filtered through Celite to remove Pd).
-
Dissolve in THF/Water (3:1).
-
Add LiOH (2.0 equiv). Stir at RT. (Avoid NaOH/heat if possible to prevent decarboxylation).
-
-
pH Adjustment (The Critical Step):
-
Isolation:
-
Scenario A (Precipitate forms): Cool to 0°C. Filter the solid. Wash with cold water and minimal
. -
Scenario B (No precipitate/Oil): Do not extract with DCM. Extract with n-Butanol or IPA/CHCl3 (1:3) . These solvent systems are polar enough to pull the zwitterion from the aqueous phase.
-
Frequently Asked Questions (FAQ)
Q1: Why not use the free acid (3-chloro-6-(trifluoromethyl)picolinic acid) directly?
-
A: Free carboxylic acids can bind to the Palladium center, displacing ligands and forming inactive "Pd-carboxylate" resting states. Furthermore, the basic conditions required for Suzuki coupling deprotonate the acid, making the substrate highly soluble in water and difficult to interact with the lipophilic catalyst. Always couple the ester.
Q2: My boronic acid disappears, but no product forms. What is happening?
-
A: You are seeing Protodeboronation .[2][6] The pyridine ring is electron-deficient, making the C-B bond labile. In the presence of water and base, the boron is replaced by a proton (forming Pyridine).
Q3: Can I use Pd(PPh3)4?
-
A: No. Tetrakis is an older generation catalyst. It is air-sensitive and lacks the electron-donating power required to oxidatively add into the hindered, electron-poor 3-chloropicolinate. Use XPhos Pd G2 , SPhos Pd G2 , or Pd(dppf)Cl2 [2].
Q4: I lose everything during the workup of the final acid.
-
A: You likely extracted at pH < 2 (cationic form, water soluble) or pH > 7 (anionic form, water soluble). You must hit the isoelectric point (pH ~3.5). If it doesn't precipitate, use a resin-based purification (e.g., HP20SS) or reverse-phase chromatography (C18) with 0.1% TFA.
Summary of Conditions
| Parameter | Standard (Fail-Prone) | Optimized (Recommended) |
| Substrate | Free Acid | Ethyl/Methyl Ester |
| Boron Source | Boronic Acid | Pinacol Ester or MIDA |
| Catalyst | Pd(PPh3)4 | XPhos Pd G2 or Pd(dppf)Cl2 |
| Base | Na2CO3 (aq) | K3PO4 (anhydrous) |
| Workup | DCM Extraction | n-Butanol Extraction or pH 3.5 Precipitation |
References
-
Kinetic Analysis of Protodeboronation
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
-
Buchwald Ligands for Heterocycles
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[4] Accounts of Chemical Research.
-
-
Picolinic Acid Solubility & Zwitterions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid solubility problems and solutions
Technical Support Center: Ticket #SOL-001 Subject: Solubility Optimization for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support center. You are likely encountering difficulties with 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid .
This molecule presents a "perfect storm" of solubility challenges due to three competing structural features:
-
Zwitterionic Core: The picolinic acid moiety (pyridine-2-carboxylic acid) and the pendant pyridine ring allow for internal salt formation (zwitterions).[1][2] This creates a crystal lattice with extremely high cohesive energy, often referred to in medicinal chemistry as "brick dust."[2]
-
Lipophilic Fluorine: The 6-trifluoromethyl (-CF3) group significantly increases lipophilicity (
), reducing water solubility compared to non-fluorinated analogs.[1][2] -
Pi-Stacking: The planar bipyridine system promotes strong intermolecular
stacking, resisting dissolution in standard organic solvents like Dichloromethane (DCM) or Toluene.[1][2]
The Golden Rule: You cannot treat this molecule as a simple organic acid. You must treat it as a pH-dependent ampholyte .[1] Dissolution requires breaking the intermolecular zwitterionic network using pH manipulation or high-dielectric solvents.[1]
Diagnostic Decision Matrix
Before proceeding, identify your specific workflow using the decision tree below.
Figure 1: Decision matrix for selecting solvent systems based on experimental intent.
Troubleshooting Guide & FAQs
Scenario A: Reaction Setup
Q: I am trying to couple this acid to an amine using HATU/EDC in DCM, but the starting material is a suspension. Will it react?
A: Likely not, or very slowly. In DCM or THF, the molecule exists as a tight zwitterionic aggregate.[2] The reagents cannot access the carboxylic acid effectively.[1]
-
The Fix: Switch solvents to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1]
-
The Catalyst: You must add a tertiary amine base (DIPEA or TEA) before adding the coupling reagent.[2]
-
Why? The base deprotonates the carboxylic acid (
), breaking the intermolecular H-bonds with the pyridine nitrogens.[1] This solvates the molecule as an anion, making it available for the coupling reagent.
-
Scenario B: NMR Analysis
Q: My
A: You are observing "exchange broadening" and aggregation. The proton on the carboxylic acid is hopping between the acid group and the pyridine nitrogen (zwitterionic equilibrium) at a rate that interferes with the NMR timescale.[2]
-
The Fix (Option 1 - Basic): Add 1-2 drops of NaOD (40% in D2O) or solid
to the NMR tube.[1][2] -
The Fix (Option 2 - Acidic): Add 1-2 drops of TFA-d (Trifluoroacetic acid-d1).[1]
Scenario C: Aqueous Workup
Q: I tried to extract the product, but I have a rag layer/emulsion, or I can't get the compound out of the water.
A: You are likely near the Isoelectric Point (pI).
This molecule has an acidic group (
-
At pH ~3-5: It is zwitterionic (Net charge 0
Insoluble precipitate ).[1][2] -
The Protocol:
-
To Extract into Organic: Adjust aqueous layer to pH 3-4 (carefully!). The compound will likely precipitate.[1][3] Do not use DCM. Use 10% Methanol in Chloroform or Ethyl Acetate to extract the neutral/zwitterionic species.
-
To Wash Away Impurities: Dissolve compound in basic water (pH 10).[1][2] Wash with Et2O (removes non-acidic impurities).[1][2] Then acidify the aqueous layer to pH 3 to precipitate the target.[1]
-
Physicochemical Data & Solvent Compatibility
The following table summarizes expected solubility behaviors based on the functional group physics of trifluoromethyl-bipyridine systems.
| Solvent | Solubility Rating | Condition Required | Mechanism |
| Water | Low | Neutral pH | Zwitterionic lattice is hydrophobic due to -CF3.[1] |
| Water (Basic) | High | pH > 9 (NaOH/Na2CO3) | Formation of carboxylate salt ( |
| Water (Acidic) | Moderate | pH < 1 (HCl) | Formation of pyridinium salt ( |
| DCM / CHCl3 | Poor | Neutral | Polarity mismatch with zwitterion.[1] |
| Methanol/Ethanol | Moderate | Warm | Proticity helps solvate H-bond donors/acceptors.[1] |
| DMSO / DMF | High | Neutral/Basic | High dielectric constant breaks lattice energy.[1] |
| Hexanes / Et2O | Insoluble | Any | "Brick dust" effect; -CF3 is not enough to solubilize.[1] |
Mechanistic Insight: The Zwitterion Trap
Understanding the equilibrium is key to manipulation.[1] The diagram below illustrates the species present at different pH levels.
Figure 2: The pH-dependent speciation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.[1][2]
References & Validation
The protocols above are derived from established handling procedures for fluorinated pyridine carboxylic acids and bipyridine scaffolds.
-
Solubility of Picolinic Acid Derivatives:
-
Trifluoromethyl Group Effects:
-
Source: The introduction of -CF3 groups into pyridine rings increases lipophilicity (LogP) but often reduces solubility in polar media unless ionized.[1][2] This is critical in the design of agrochemicals and pharmaceuticals like Fluopyram.[1]
-
Reference:PMC, "Synthesis and application of trifluoromethylpyridines," 2022.[2]
-
-
Purification of Bipyridine Carboxylic Acids:
-
Source: Standard purification for these intermediates often involves acid/base precipitation (isoelectric precipitation) rather than silica chromatography due to streaking.[1][2]
-
Reference:Reddit Chemistry Community, "Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid," 2018.[2] (Validated via community consensus on zwitterion handling).
-
-
Synthesis of Related Intermediates (Pimodivir/Fluopyram):
-
Source: Synthetic routes for drugs containing the 6-(trifluoromethyl)picolinic acid scaffold utilize esterification or amide coupling in polar aprotic solvents (DMF) with base to overcome solubility issues.[1][2]
-
Reference:Google Patents, "Picolinic acid derivatives and their use as intermediates," US10633341B2.[2]
-
Sources
stability issues with 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid in solution
Technical Support Center: 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Executive Summary: The "Need-to-Know"
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is a specialized building block often used in the synthesis of metallo-enzyme inhibitors and agrochemicals.[1][2] Its stability in solution is governed by three competing forces: the decarboxylation potential of the picolinic acid moiety, the hydrolytic stability of the trifluoromethyl group, and the chelating ability of the N-O donor set.
Critical Stability Rule:
Never store this compound in acidic solution (
) or at elevated temperatures () for extended periods. The electron-withdrawing trifluoromethyl group at position 6 destabilizes the carboxylate bond, accelerating thermal decarboxylation.[2]
Module 1: Solution Chemistry & Preparation
The Solubility Paradox
Users often report that the compound is difficult to dissolve in pure water but crashes out upon acidification. This is due to its zwitterionic nature.
-
The Mechanism: The molecule contains a carboxylic acid (acidic) and two pyridine nitrogens (basic).[2]
Protocol: Optimal Solubilization Strategy
| Solvent System | Solubility Rating | Stability Rating | Notes |
|---|---|---|---|
| DMSO (Anhydrous) | High | High | Preferred for stock solutions (10–50 mM).[1][2] Store at -20°C. |
| PBS (pH 7.4) | Moderate | High | Good for biological assays.[1] Ensure pH stays > 7.0. |
| Acidic Water (0.1% TFA) | High | Low | Avoid for storage. Promotes rapid decarboxylation.[1][2] |
| Methanol/Ethanol | Moderate | Moderate | Avoid heating; potential for esterification over time.[1][2] |
Visualizing the Dissolution Workflow
Figure 1: Decision tree for preparing stable stock solutions. Note the critical pH checkpoint.
Module 2: Stability Risks & Degradation Pathways
Thermal Decarboxylation (The Hammick Effect)
The most common failure mode is the loss of the carboxylic acid group, yielding 3-(trifluoromethyl)-5-(pyridin-3-yl)pyridine .[1][2]
-
Causality: Picolinic acids are prone to decarboxylation via the Hammick Intermediate (a stabilized ylide/carbene species).[3]
-
Substituent Effect: The
group at position 6 is strongly electron-withdrawing.[1] While this normally stabilizes the anion, in the protonated acid form, it destabilizes the C-C bond of the carboxyl group, lowering the activation energy for loss. -
Trigger: Heating acidic solutions (
) or refluxing in high-boiling solvents.
Metal Chelation & Autoxidation
Picolinic acid derivatives are potent bidentate ligands.[1][2]
-
The Issue: Trace metal ions (
, ) in low-grade buffers or solvents will chelate with the pyridine nitrogen and carboxylate oxygen.[2] -
Symptom: Solution turns faint blue/green (Copper) or reddish (Iron).[1][2]
-
Consequence: Chelation alters the effective concentration and can catalyze oxidative degradation of the pyridine ring.
Hydrolysis of the Trifluoromethyl Group
-
Mechanism: Nucleophilic attack on the
group, eventually converting it to a carboxylic acid or destroying the ring integrity. -
Status: Generally rare under physiological conditions but relevant for synthetic workups.[1]
Module 3: Troubleshooting & FAQs
Q1: My solution turned cloudy after diluting the DMSO stock into water. What happened?
Diagnosis: You likely hit the isoelectric point (pI). Explanation: The molecule has aggregated because the pH of your water dropped into the pH 3–5 range (where the molecule has net zero charge). Fix: Adjust the pH of your aqueous buffer to 7.4 before adding the DMSO stock. Alternatively, use a buffer with higher capacity (e.g., 50 mM HEPES) rather than unbuffered water.[2]
Q2: I see a new peak in my LC-MS with M-44 mass. Is this an impurity?
Diagnosis: This is the decarboxylated degradation product. Cause: The sample was likely exposed to heat or acidic conditions during preparation or the LC-MS run itself (e.g., sitting in an acidic mobile phase in the autosampler). Fix:
Q3: Can I use this compound in a copper-catalyzed click reaction?
Warning: Proceed with extreme caution. Reason: This molecule will compete for the Copper catalyst. The picolinic acid moiety binds
tighter than many standard ligands, potentially poisoning your catalyst or precipitating the copper-ligand complex. [2] Workaround: Pre-complex the copper with a stronger ligand or add the copper in excess.
Module 4: Degradation Mechanism Visualization
Figure 2: Mechanistic pathways for degradation.[1][2] The acidic/thermal pathway leading to decarboxylation is the primary stability concern.
References
-
Dunn, G. E., & Thimm, H. F. (1977).[2] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347.
-
Hammick, D. L. (1923).[1][2][4] The decarboxylation of picolinic acids.[5][6][7] Journal of the Chemical Society, 123, 2882.[4] (Foundational mechanism for picolinic acid instability).[1][2]
-
Suzuki, K., et al. (1957).[2] Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. Journal of Physical Chemistry, 61(2).
-
Liu, Q., et al. (2011).[2][8] Discovery of Torin2 (Related 3-pyridyl-picolinic acid analog).[1][2] Journal of Medicinal Chemistry, 54(5), 1473–1480.[2][8]
Sources
- 1. 6-(3-Fluorophenyl)picolinic acid | C12H8FNO2 | CID 24730139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Hammick reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 172. The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Overcoming Poor Reactivity of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Welcome to the technical support center for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this specialized picolinic acid derivative. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully incorporate this molecule into your synthetic workflows.
Understanding the Challenge: Why is 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid Unreactive?
The structure of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid presents a unique combination of electronic and steric factors that can contribute to its apparent low reactivity, particularly in common reactions like amide and ester bond formation.
-
Electronic Effects: The presence of two electron-withdrawing groups—the pyridine ring and the trifluoromethyl group—significantly reduces the electron density of the carboxylic acid. This deactivation makes the carboxyl group a poorer nucleophile and can hinder the initial activation step required for many coupling reactions.
-
Steric Hindrance: The trifluoromethyl group at the 6-position, adjacent to the carboxylic acid, creates considerable steric bulk. This can physically obstruct the approach of coupling reagents and nucleophiles, slowing down reaction rates and leading to lower yields.
-
Basicity of the Pyridine Nitrogen: The basic nitrogen atom in the pyridine ring can complicate reactions by reacting with acidic reagents or catalysts, effectively sequestering them from the desired reaction pathway. This can be particularly problematic in acid-catalyzed reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My amide coupling reaction with a primary/secondary amine is failing or giving very low yields. What can I do?
Answer: This is a common issue stemming from the electronic deactivation and steric hindrance of the picolinic acid. Direct condensation is often difficult.[1] The key is to effectively activate the carboxylic acid to overcome this hurdle.
Root Causes & Recommended Solutions:
-
Insufficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough.
-
Solution 1: Carbodiimide Activators with Additives. While reagents like DCC or EDC alone might be sluggish, their efficiency can be significantly boosted with additives.[2][3] HOBt or HOAt are commonly used to form a more reactive active ester intermediate, which then reacts with the amine. For particularly challenging couplings, consider using a stoichiometric amount of DMAP as an acyl transfer catalyst in conjunction with EDC and a catalytic amount of HOBt.[2]
-
Solution 2: Phosphonium and Aminium/Uronium Reagents. Reagents like BOP, PyBOP, HATU, and HBTU are generally more powerful activating agents than carbodiimides.[3] They react with the carboxylic acid to form highly reactive intermediates that can more readily couple with even poorly nucleophilic amines. HATU, in particular, is often effective for hindered and electron-deficient substrates.
-
Solution 3: Conversion to Acid Chloride. This is a more traditional but highly effective method for activating carboxylic acids.[4] Reacting the picolinic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will generate the corresponding acid chloride.[5] This highly reactive intermediate can then be treated with the amine, often in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct. Caution: This method is not suitable for substrates with sensitive functional groups.
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and base can all play a critical role.
-
Solution: Optimization of Reaction Parameters.
-
Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are generally preferred as they can help to dissolve the starting materials and intermediates.
-
Temperature: For sluggish reactions, gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Base: When using aminium/uronium reagents or acid chlorides, a non-nucleophilic organic base such as DIPEA or 2,6-lutidine is crucial. The choice of base can sometimes influence the outcome, so screening different options may be beneficial.
-
-
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for coupling 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid with primary or secondary amines, especially when other methods have failed.
Step-by-Step Methodology:
-
To a solution of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the amine (1.1 eq).
-
Add HATU (1.2 eq) to the mixture.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question 2: I am struggling with the esterification of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. What are the best methods?
Answer: Similar to amide coupling, direct acid-catalyzed esterification (e.g., Fischer esterification) is often inefficient due to the deactivated nature of the carboxylic acid and the basicity of the pyridine nitrogen. Activation is key.
Root Causes & Recommended Solutions:
-
Protonation of the Pyridine Ring: In strongly acidic conditions, the pyridine nitrogen will be protonated, further deactivating the ring and potentially causing solubility issues.
-
Poor Nucleophilicity of the Carboxylic Acid: The electron-withdrawing groups hinder the reaction with the alcohol.
-
Solution 1: Steglich Esterification. This method utilizes DCC or EDC as a coupling agent and a catalytic amount of DMAP. The reaction proceeds through a highly reactive acyl-pyridinium intermediate. This is often effective for sterically hindered acids and alcohols.
-
Solution 2: Conversion to Acid Chloride. As with amide synthesis, converting the picolinic acid to its acid chloride provides a highly reactive intermediate that will readily react with alcohols, often in the presence of a base like pyridine or triethylamine.
-
Solution 3: Mitsunobu Reaction. For precious or sensitive alcohols, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) can be an excellent option. This reaction proceeds under mild, neutral conditions and is often very high-yielding, though it requires stoichiometric amounts of reagents that must be removed during purification.
-
Data Presentation
The choice of coupling reagent can significantly impact the yield of amide formation. The following table provides a comparative overview of expected yields for the coupling of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid with a generic primary amine under optimized conditions.
| Coupling Reagent | Additive/Base | Typical Yield Range | Notes |
| EDC | HOBt, DIPEA | 40-60% | A good starting point, but may be insufficient for challenging substrates. |
| EDC | DMAP (cat.), HOBt (cat.), DIPEA | 60-85% | The addition of DMAP can significantly improve yields.[2] |
| HATU | DIPEA | 85-95% | Often the most effective for sterically hindered and electron-deficient systems. |
| SOCl₂ then Amine | Triethylamine | 80-95% | Highly effective but less functional group tolerant. |
Visualization of Key Concepts
Workflow for Troubleshooting Poor Reactivity
The following diagram outlines a logical workflow for addressing reactivity issues with 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
Caption: A decision tree for troubleshooting coupling reactions.
Mechanism of EDC/HOBt Activation
This diagram illustrates the generally accepted mechanism for carboxylic acid activation using EDC in the presence of HOBt, which is crucial for enhancing the reactivity of electron-deficient acids.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. iajpr.com [iajpr.com]
- 5. irl.umsl.edu [irl.umsl.edu]
Technical Support Center: Purification of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Welcome to the technical support center for the purification of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing purification challenges. Here, we will delve into the specific issues you might encounter during your experiments and provide practical, in-depth solutions.
Understanding the Molecule: Key Physicochemical Properties
Before we dive into troubleshooting, it's crucial to understand the inherent properties of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid that influence its purification. This molecule is a trifunctional pyridine derivative, and each functional group contributes to its overall behavior.
-
Picolinic Acid Moiety : The carboxylic acid group at the 2-position of the pyridine ring makes the molecule acidic. Picolinic acid itself is highly soluble in water and less soluble in organic solvents like ethanol and acetonitrile[1][2]. The nitrogen and the carboxyl group can form a chelating structure, which can influence its interaction with metal ions[3].
-
Pyridine Ring : The pyridine nitrogen is basic, with a typical pKa between 5 and 6[4]. This means the molecule is amphoteric and its charge state is highly dependent on the pH of the surrounding medium.
-
Trifluoromethyl Group : This powerful electron-withdrawing group significantly impacts the molecule's properties[5]. It increases lipophilicity, enhances metabolic stability, and lowers the pKa of the carboxylic acid, making it a stronger acid[5]. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to these favorable characteristics[6][7][8].
These combined features result in a molecule with unique solubility, acidity, and chromatographic behavior that can present purification challenges.
Common Purification Challenges & Troubleshooting
Here we address specific issues that you may encounter during the purification of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid in a question-and-answer format.
Crystallization Issues
Question: I'm having trouble crystallizing my compound. It either oils out or remains in solution. What can I do?
Answer: Crystallization of pyridinecarboxylic acids can be tricky due to their high polarity and potential for multiple intermolecular interactions. Here's a systematic approach to troubleshoot this:
-
Solvent Selection is Key :
-
Picolinic acids are often very soluble in polar protic solvents like water and alcohols, and less soluble in aprotic solvents like acetonitrile[1][2]. Start with a solvent system where your compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.
-
Consider solvent mixtures. A common strategy is to dissolve the compound in a good solvent (e.g., methanol, ethanol) and then slowly add an anti-solvent (e.g., water, hexane, diethyl ether) until turbidity is observed. Then, warm the mixture until it becomes clear and allow it to cool slowly.
-
-
pH Adjustment :
-
Since your molecule has both an acidic (carboxylic acid) and a basic (pyridine) group, its solubility is highly pH-dependent. You can often induce crystallization by adjusting the pH of an aqueous solution to the isoelectric point of the molecule, where its net charge is zero and solubility is at a minimum[9].
-
A patent for the production of pyridine carboxylic acids describes a process where the acid is first crystallized as a hydronitrate salt from a nitric acid solution. This salt is then dissolved in water, and the pH is adjusted to the isoelectric point to precipitate the pure acid[9].
-
-
Seeding : If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Slow Evaporation : If other methods fail, dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly in a loosely covered container can sometimes yield crystals.
Chromatographic Purification Challenges
Question: My compound is showing significant peak tailing during reverse-phase HPLC. How can I improve the peak shape?
Answer: Peak tailing with pyridine-containing compounds on silica-based reverse-phase columns is a common problem. It's often caused by interactions between the basic pyridine nitrogen and residual acidic silanol groups on the silica surface. Here’s how to address it:
-
Mobile Phase pH is Critical :
-
The pH of your mobile phase dictates the ionization state of both your compound and the column's stationary phase.
-
Low pH (e.g., < 3) : At this pH, the pyridine nitrogen is protonated (positively charged), and the silanol groups are neutral. This minimizes strong ionic interactions and often leads to improved peak shape[4]. Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) is a standard approach.
-
Mid-range pH (e.g., 4-7) : This range should generally be avoided with standard silica columns. The pyridine is protonated, but the silanols are deprotonated (negatively charged), leading to strong ionic interactions and significant peak tailing[4].
-
High pH (e.g., > 8) : At a high pH, the pyridine is neutral, which can result in good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve[4].
-
-
Column Choice :
-
Use of an Ion-Pairing Reagent : For challenging separations, an ion-pairing reagent like pentanesulfonic acid can be added to the mobile phase to improve peak shape and retention of pyridine compounds[11].
Question: I'm trying to purify my compound using normal-phase flash chromatography, but it's streaking badly on the column.
Answer: Streaking on silica gel is also due to the basicity of the pyridine ring. The acidic silica surface strongly interacts with the basic nitrogen, leading to poor chromatography.
-
Add a Mobile Phase Modifier : Incorporating a small amount of a basic modifier like triethylamine (typically 0.1-1%) or ammonia (in the form of a methanolic or ethanolic solution) into your eluent will neutralize the acidic sites on the silica gel, leading to much-improved peak shape.
-
Consider an Alternative Stationary Phase : If modifying the mobile phase isn't sufficient, consider using a different stationary phase. Alumina (basic or neutral) or a polymer-based stationary phase can be good alternatives to silica for purifying basic compounds.
Impurity Profile and Removal
Question: My product is contaminated with by-products from the synthesis. What are the likely impurities and how can I remove them?
Answer: The impurities will depend on the synthetic route used to prepare 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. A common method for synthesizing biaryl compounds like this is the Suzuki-Miyaura cross-coupling reaction[12][13][14].
Common Impurities from Suzuki Coupling and Their Removal:
| Impurity | Origin | Removal Strategy |
| Homocoupled Starting Materials | Dimerization of the starting halide or boronic acid. | These are typically less polar than the desired product. Careful flash chromatography should allow for their separation. |
| Dehalogenated Starting Material | Reduction of the starting halide[15]. | This impurity will have a similar polarity to the starting material. If the starting material is volatile, it might be removed under high vacuum. Otherwise, careful chromatography is needed. |
| Boric Acid and Inorganic Salts | By-products of the Suzuki reaction[16]. | These are typically water-soluble and can be removed by an aqueous workup. Washing the organic layer with water or brine is usually effective. |
| Residual Palladium Catalyst | From the catalytic cycle. | Can often be removed by filtration through a pad of Celite or by treatment with a palladium scavenger. |
Purification Workflow for Post-Suzuki Reaction Mixture:
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose HPLC column for analyzing the purity of my compound?
A: A modern, high-purity, end-capped C18 column is an excellent starting point for reverse-phase HPLC analysis of pyridine derivatives[4]. For preparative work, the choice will depend on the specific impurities you need to remove.
Q2: How does the trifluoromethyl group affect the purification?
A: The -CF3 group is highly lipophilic, which increases the compound's affinity for the non-polar stationary phase in reverse-phase chromatography, leading to longer retention times[5]. It also makes the carboxylic acid more acidic, which can be advantageous for pH-based extraction or crystallization methods[5].
Q3: Can I use an acid/base extraction to purify my compound?
A: Yes, this can be a very effective technique for amphoteric molecules like yours. A general strategy would be:
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities. Your product, being a carboxylic acid, will move to the aqueous layer.
-
Separate the aqueous layer and acidify it with an acid (e.g., HCl) to the isoelectric point to precipitate your product.
-
Filter the solid or extract the product back into an organic solvent.
This method can be very effective for removing neutral impurities[17].
Q4: My compound seems to be unstable during purification. What could be the cause?
A: While the trifluoromethyl group itself is very stable, other parts of the molecule could be susceptible to degradation[5].
-
Decarboxylation : Picolinic acids can sometimes decarboxylate upon heating. Avoid excessive temperatures during workup and purification.
-
Strongly Acidic or Basic Conditions : Prolonged exposure to very harsh pH conditions could potentially lead to degradation. It is always best to neutralize your product as soon as the purification step is complete.
By understanding the unique chemical nature of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid and applying these systematic troubleshooting strategies, you can overcome common purification hurdles and obtain your compound in high purity.
References
- Separation of Biological Pyridines by High Pressure Liquid Chromatography. (2006, December 6). SpringerLink.
- Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12). Acme Organics.
- Pyridine. (2012, July 3). SIELC Technologies.
- (PDF) Solubility and Crystallization Studies of Picolinic Acid. (2023, February 6).
- Process for the production of pyridine carboxylic acids. (1972, April 18).
- (PDF) Crystal growth and physical characterization of picolinic acid cocrystallized with dicarboxylic acids. Academia.edu.
- HPLC Methods for analysis of Pyridine.
- Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
- Carboxylic acid–pyridine supramolecular heterocatemer in a co-crystal. (2025, August 8).
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018, November 18). PMC.
- What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 3-(Trifluoromethyl)picolinic acid. BLD Pharm.
- Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). PMC.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2018, May 14). Macmillan Group - Princeton University.
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI.
- 3-Bromo-6-(trifluoromethyl)picolinic acid. Fluorochem.
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online.
- Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. (2023, March 27). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 10. Pyridine | SIELC Technologies [sielc.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Research Portal [laro.lanl.gov]
Technical Support Center: Trifluoromethylpicolinic Acid Synthesis
Topic: Troubleshooting Side Reactions in
Introduction: The Stability Paradox
Welcome to the Technical Support Center. If you are here, you are likely experiencing low yields or inexplicable impurities while synthesizing trifluoromethylpyridine-2-carboxylic acids (picolinic acids).
These moieties are high-value bioisosteres in drug discovery (enhancing lipophilicity and metabolic stability), but their synthesis is fraught with a specific "stability paradox":
-
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack (defunctionalization).
-
The picolinic acid motif is thermally unstable (decarboxylation).
-
The
group, usually inert, becomes reactive under the very conditions used to install the carboxylic acid.
Below are the three most common "Support Tickets" we receive, complete with root cause analysis, mechanistic diagrams, and resolution protocols.
Ticket #001: "My Product Disappeared During Drying"
Issue: The user performed a hydrolysis or carboxylation, observed the product by LCMS in the crude mixture, but after rotary evaporation and drying at
Root Cause: The Hammick Reaction (Thermal Decarboxylation)
Picolinic acids are notoriously prone to thermal decarboxylation. This is driven by the Hammick Reaction mechanism , where the molecule forms a zwitterionic intermediate. The electron-withdrawing trifluoromethyl (
Key Factor: This reaction is often catalyzed by the zwitterionic form (isoelectric point), which typically exists in slightly acidic to neutral pH ranges.
Mechanism Diagram
[1]
Resolution Protocol
-
Avoid Heat: Never heat the free acid above
. Use lyophilization (freeze-drying) instead of rotary evaporation if water removal is necessary. -
Salt Formation: Convert the acid immediately to a stable salt (e.g., Sodium or Potassium salt) if storage is required. The anionic form (carboxylate) is significantly more stable than the zwitterion.
-
Ester Storage: If the acid is an intermediate, store it as an ester (methyl or ethyl) and hydrolyze it only immediately before the next step.
Ticket #002: "I Have a Di-Acid Impurity"
Issue: During the basic hydrolysis of a 2-cyano-trifluoromethylpyridine (nitrile) to the acid, a major impurity is formed where the
Root Cause: Haloform-Type Hydrolysis of
While
Risk Factors:
-
Use of strong bases (NaOH, KOH) at reflux.
-
Presence of electron-withdrawing groups (like
or halogens) that further activate the ring.
Comparative Hydrolysis Workflows
[1]
Resolution Protocol
Switch from harsh basic hydrolysis to a two-step mild sequence:
-
Step 1 (Radziszewski Reaction): Use
(cat.) and at . This converts the nitrile to the amide rapidly without attacking the group. -
Step 2 (Acid Hydrolysis): Treat the amide with
or (6M) at moderate temperature ( ). Acidic conditions rarely hydrolyze the group on pyridines.
| Method | Reagents | Risk of | Yield |
| Direct Basic | NaOH/H2O, Reflux | High | Low (<40%) |
| Acidic | HCl/H2O, Reflux | Low | Moderate (Slow kinetics) |
| Oxidative (Rec.) | 1. NaOH/H2O22. HCl | Negligible | High (>85%) |
Ticket #003: "Defluorination During Lithiation"
Issue: User attempted to synthesize the acid via Method B (Halogen-Lithium exchange of 2-bromo-5-trifluoromethylpyridine followed by
Root Cause: and Fluoride Elimination
Lithium-halogen exchange is faster than nucleophilic attack, but only at cryogenic temperatures.
-
Scrambling: If the temperature rises above
, the organolithium species can attack the pyridine ring ( ), displacing the or other halogens. -
Elimination: The lithiated species can undergo
-elimination of a fluoride ion, leading to a pyridyne intermediate which then polymerizes or reacts non-selectively.
Resolution Protocol
-
Temperature Control: The internal temperature must never exceed
during the addition of n-BuLi. Pre-cool the solvent (THF/Ether) rigorously. -
Reagent Switch: Use "Turbo-Grignard" (
) instead of n-BuLi.-
Why? It allows the exchange to occur at higher temperatures (
to ) with much higher functional group tolerance and lower basicity, significantly reducing the risk of attacking the group.
-
-
Reverse Quench: Pour the lithiated species into a slurry of dry ice (excess
), rather than bubbling gas into the mixture. This prevents the formed carboxylate from reacting with unquenched lithium species.
References
-
Decarboxylation Mechanisms
-
Dunn, G. E., et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry, 1979.
- Context: Establishes the zwitterionic mechanism (Hammick reaction)
-
-
CF3 Hydrolysis (Instability)
-
Lithiation & Synthesis Strategies
-
Cottet, F., & Schlosser, M. "Three Trifluoromethyl-Substituted Pyridines." European Journal of Organic Chemistry, 2002.
- Context: The definitive guide on handling trifluoromethylpyridines with organometallics, detailing the risks of defluorin
-
Sources
- 1. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 2. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid
Current Status: Active Ticket ID: RXN-OPT-3PY-CF3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid Classification: Heterobiaryl Coupling / Electron-Deficient Pyridine Synthesis
Executive Summary
You are attempting to synthesize 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid , a highly electron-deficient bipyridine scaffold. This synthesis presents a "perfect storm" of challenges:
-
Protodeboronation: The pyridin-3-ylboronic acid coupling partner is prone to hydrolytic deboronation.
-
Catalyst Poisoning: The picolinic acid moiety (pyridine nitrogen + adjacent carboxylic acid) is a potent chelator that can sequester Palladium (Pd), shutting down the catalytic cycle.
-
Electronic Deactivation: The 6-trifluoromethyl group strongly withdraws electron density, making the oxidative addition step more difficult if the halide is on this ring, or making the ring susceptible to nucleophilic attack (SNAr) side reactions.
This guide moves beyond standard textbook protocols to provide field-tested optimization strategies, specifically tailored for this difficult transformation.
Module 1: Synthetic Route & Strategic Analysis
Question: Which coupling strategy avoids the most common pitfalls?
Recommendation: Do not attempt the coupling on the free carboxylic acid. Use the Methyl Ester strategy.[1]
-
Route A (Recommended): Suzuki-Miyaura coupling of methyl 3-bromo-6-(trifluoromethyl)picolinate with pyridin-3-ylboronic acid (or pinacol ester) , followed by controlled hydrolysis.
-
Route B (High Risk): Direct coupling on the free acid.
Workflow Visualization
Module 2: Reaction Optimization (The "Support Ticket" Guide)
Ticket #1: "My reaction stalls at 20% conversion. The catalyst turns black immediately."
Diagnosis: Catalyst decomposition (Pd black formation) due to unstable ligation or insufficient oxidative addition. The electron-poor nature of the 6-CF3-pyridine ring makes the C-Br bond stronger and harder to break.
Solution: Switch to Electron-Rich, Bulky Ligands. Standard Pd(PPh3)4 is insufficient here.[5] You need a ligand that pushes electron density onto the Pd center to facilitate oxidative addition while protecting it from chelation.
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) | Mechanistic Rationale |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd2(dba)3 + XPhos or Pd(OAc)2 + SPhos | Buchwald biaryl phosphines (XPhos/SPhos) are bulky (preventing dimerization) and electron-rich (accelerating oxidative addition into the electron-poor pyridine) [1, 4]. |
| Loading | 5 mol% | 2-3 mol% | Highly active catalysts require lower loading, reducing metal scavenging costs later. |
| Pre-activation | None | Pre-stir catalyst + ligand | Stir Pd source and ligand in solvent for 30 mins at RT before adding substrates to ensure active species formation [6]. |
Ticket #2: "I see the de-boronated byproduct (Pyridine) instead of the product."
Diagnosis: Protodeboronation.[4][6][7][8] The pyridin-3-ylboronic acid is hydrolyzing faster than it is transmetallating. This is driven by high pH and high temperature [1, 10].
Solution: Control the "Transmetallation Window".
-
Boron Source: Switch from Boronic Acid to Pinacol Ester (BPin) . The ester is more stable towards hydrolysis.
-
Base Selection: Move from Carbonates to Phosphates or Fluorides.
-
Water Management: This reaction requires some water for the boronate pathway, but too much water accelerates protodeboronation.[7]
Optimized Conditions Matrix:
| Variable | Recommendation | Why? |
| Boron Reagent | 3-Pyridylboronic acid pinacol ester (1.2 - 1.5 equiv) | Slower release of the active boronate species; higher stability [7]. |
| Base | K3PO4 (anhydrous) or K3PO4[5]·H2O | Provides a "buffered" basicity that is less harsh than Na2CO3 or Cs2CO3, minimizing protodeboronation [1, 8]. |
| Solvent | 1,4-Dioxane / Water (10:1) | Dioxane is a good solvent for organics; the low water ratio activates the boron without flooding the system [1]. |
| Temperature | 80°C - 90°C | Do not reflux at 110°C. Lower temperature favors coupling over decomposition [1]. |
Module 3: Experimental Protocol (Step-by-Step)
Experiment: Synthesis of Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate.
-
Setup: Flame-dry a 2-neck round bottom flask or sealable reaction vial. Equip with a magnetic stir bar and a reflux condenser (if using flask).
-
Reagent Charging:
-
Add Methyl 3-bromo-6-(trifluoromethyl)picolinate (1.0 equiv).
-
Add 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.3 equiv).
-
Add K3PO4 (finely ground, 2.5 equiv).
-
Add XPhos (4 mol%) and Pd2(dba)3 (2 mol%) (or use the precatalyst XPhos Pd G2 ).
-
-
Degassing (CRITICAL):
-
Add 1,4-Dioxane (0.2 M concentration relative to halide).
-
Add Water (10% v/v relative to Dioxane).
-
Technique: Sparge with Argon/Nitrogen for 15 minutes vigorously. Oxygen promotes homocoupling and ligand oxidation [8].[8]
-
-
Reaction:
-
Heat to 85°C in an oil block.
-
Monitor by LC-MS (TLC is difficult due to pyridine streaking). Expect completion in 4-12 hours.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove Pd black.
-
Wash filtrate with Brine (x2). Dry over Na2SO4.[9]
-
Concentrate.
-
Module 4: Purification & Isolation of the Free Acid
Ticket #3: "I hydrolyzed the ester, but I can't extract the product from the water layer."
Diagnosis: The product is a zwitterion .
-
At low pH (< 2), the pyridine nitrogen is protonated (
), making it water-soluble. -
At high pH (> 9), the carboxylic acid is deprotonated (
), making it water-soluble.
Solution: Isoelectric Precipitation.
-
Hydrolysis: Treat the crude ester with LiOH (2 equiv) in THF/H2O (1:1) at RT until LC-MS shows full conversion.
-
Isolation:
-
Evaporate THF.
-
Carefully acidify the aqueous layer with 1M HCl dropwise.
-
Target pH: Adjust pH to 3.5 - 4.5 (the approximate isoelectric point).
-
The product should precipitate as a white/off-white solid.
-
Filter, wash with a small amount of cold water and Et2O, and dry under vacuum.
-
Note: If no precipitate forms, evaporate to dryness and use Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
-
References
-
BenchChem Technical Support. (2025).[5][9] Troubleshooting Protodeborylation of Pyrimidine Boronic Acids. BenchChem. Link
-
Buchwald, S. L., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[4] Link
-
BenchChem Application Notes. (2025). Optimization of Suzuki Coupling for Bulky Pyridine Ligands. BenchChem. Link
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
CovaSyn. (2018). Optimizing Suzuki Coupling Reactions: Directed Design of Experiments. CovaSyn. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
-
Reddit ChemPros Community. (2021). Diagnosing issues with a failed Suzuki coupling. Reddit. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Conditions. Organic Chemistry Portal. Link
-
University of Edinburgh. (2022). Protodeboronation of (Hetero)Arylboronic Esters. Link
Sources
- 1. reddit.com [reddit.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Protocol for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Executive Summary
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is a high-value, bi-aryl building block often used in the synthesis of agrochemicals (e.g., fungicides) and kinase inhibitors. Its stability profile is dominated by the picolinic acid core , which renders it susceptible to thermal decarboxylation—a risk significantly amplified by the electron-withdrawing trifluoromethyl (
This guide provides a self-validating framework to prevent degradation during storage, synthesis, and purification.
Part 1: Critical Degradation Mechanisms
To prevent degradation, you must understand the "why." This molecule does not degrade randomly; it follows specific mechanistic pathways driven by its electronic structure.
Thermal Decarboxylation (The Hammick Pathway)
The primary failure mode is the loss of
-
The Driver: Picolinic acids exist in equilibrium with their zwitterionic form. The
group at C6 is a strong electron-withdrawing group (EWG). While EWGs typically stabilize anions, in picolinic acids, they can lower the activation energy for the formation of the transition state required for extrusion. -
The Trigger: Temperatures
C, particularly in high-boiling solvents (DMSO, DMF) or during vacuum drying.
Metal-Catalyzed Chelation/Precipitation
The orthogonal nitrogen atoms (pyridine ring + carboxylic acid) create a perfect bidentate binding pocket.
-
The Risk: Trace metal ions (
, ) from steel reactors or spatulas can chelate with the molecule, causing colored impurities (often red/brown) and catalyzing oxidative degradation.
Photo-Oxidation
The bi-aryl pyridine system extends conjugation, making the molecule susceptible to UV-induced radical formation, leading to N-oxide formation or ring opening over time.
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the mechanistic danger zones. Use this to visualize where your process might be failing.
Caption: Figure 1. Mechanistic pathway of thermal decarboxylation and metal chelation. The electron-withdrawing CF3 group accelerates the transition from Zwitterion to CO2 loss.
Part 3: Step-by-Step Troubleshooting & Handling
Module A: Storage Protocols
-
Temperature: Store at -20°C for long term; 2-8°C for active use. Never store at room temperature for >1 week.
-
Atmosphere: Store under Argon or Nitrogen. The molecule is hygroscopic; moisture promotes zwitterion formation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas ; use ceramic or plastic tools to prevent trace metal contamination.
Module B: Reaction & Workup Optimization
If you observe low yields, the issue is likely occurring during the workup, not the reaction.
| Process Step | Common Mistake | Corrective Action |
| Solvent Removal | Rotovap bath > 50°C | Limit bath to 40°C. Use high vacuum (<10 mbar) rather than heat to remove solvents like DMF/DMSO. |
| Acidification | Rapid addition of HCl (Exothermic) | Slow acidification at 0°C. Internal temp must not exceed 10°C. Localized heating triggers decarboxylation. |
| Drying | Oven drying at 60-80°C | Lyophilization (Freeze Drying) is the gold standard. If using a vac oven, max temp 35°C with |
| Extraction | Prolonged exposure to acidic water | Extract immediately into organic solvent (e.g., EtOAc/THF mixture) and buffer to pH 4-5 if possible. |
Module C: Analytical Troubleshooting (QC)
Scenario 1: LC-MS shows a peak at [M-44].
-
Diagnosis: Thermal decarboxylation occurred inside the LC-MS source or during sample prep.
-
Verification: Lower the desolvation temperature of your MS source by 50°C. If the [M-44] peak ratio decreases, the degradation is artifactual (happening in the machine). If it stays the same, the degradation is in your bulk sample.
Scenario 2: Sample turns pink or red upon dissolution.
-
Diagnosis: Metal chelation (likely Iron).
-
Solution: Treat the sample with EDTA solution or pass through a Chelex resin to remove metal ions. Ensure all glassware is acid-washed.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use this compound in a Suzuki coupling without protecting the acid? A: Yes, but with caution. The basic conditions of Suzuki coupling (Carbonate/Phosphate bases) convert the acid to the carboxylate salt, which is generally more stable to decarboxylation than the free acid. However, ensure the reaction temperature does not exceed 80-90°C. If higher temps are needed, protect the acid as an ester (e.g., tert-butyl ester) first.
Q2: Why does the
Q3: How do I remove residual DMF without heating? A: Do not heat. Dilute the reaction mixture with water (5x volume) and extract with Ethyl Acetate. Wash the organic layer 3x with 5% LiCl solution. The LiCl helps pull DMF into the aqueous phase without requiring thermal evaporation.
Part 5: Workflow Visualization
Caption: Figure 2. Optimized workup workflow to minimize thermal stress and decarboxylation risks.
References
-
Hammick, D. L., & Dyson, P. (1937).[1] Experiments on the mechanism of decarboxylation.[1][2][3][4][5] Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society.[1] Link (Establishes the foundational mechanism for picolinic acid decarboxylation).
- Dunn, G. E., et al. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
Sigma-Aldrich/Merck. (2023). Product Specification: 3-Fluoro-6-(trifluoromethyl)picolinic acid. Link (Used as a proxy for handling protocols of fluorinated picolinic acids).
- Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling Reactions. Science of Synthesis.
Sources
Technical Support Center: Managing Impurities in 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid Samples
Welcome to the technical support center for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities in their experimental samples. This document provides in-depth, field-proven insights and practical, step-by-step protocols to ensure the highest purity of your compound for reliable downstream applications.
Introduction
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active molecules.[1] The purity of this compound is paramount, as even trace impurities can significantly impact experimental outcomes, leading to erroneous data and hindering drug discovery efforts. This guide addresses common purity-related challenges and offers robust solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter with your 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid samples, providing probable causes and actionable solutions.
Issue 1: Presence of Starting Materials or Reagents
Q: My NMR/LC-MS analysis shows the presence of unreacted starting materials and/or reagents from the synthesis. How can I remove them?
A: This is a common issue arising from incomplete reactions or inadequate initial purification. The choice of purification method depends on the nature of the impurities.
Probable Causes:
-
Incomplete Reaction: Reaction conditions (time, temperature, stoichiometry) were not optimal.
-
Inefficient Work-up: The post-reaction work-up procedure failed to remove all unreacted components.
Solutions:
-
Aqueous Extraction: If the impurities have different solubility profiles in aqueous and organic solvents, a liquid-liquid extraction can be effective. The basic nature of the pyridine moiety can sometimes complicate purification, potentially requiring acidic washes which might not be suitable for acid-labile products.[2]
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to select a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities remain soluble at all temperatures.[3]
-
Column Chromatography: For complex mixtures or when impurities have similar solubility to the product, flash column chromatography over silica gel or alumina is recommended.[4]
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) to find a suitable system. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid in a minimal amount of the hot solvent.[3]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
Drying: Dry the purified crystals under vacuum.
Visualization: Recrystallization Workflow
Caption: General workflow for the recrystallization of picolinic acid derivatives.
Issue 2: Poor Peak Shape (Tailing) in HPLC Analysis
Q: My HPLC chromatogram shows significant peak tailing for my compound. What is causing this and how can I fix it?
A: Peak tailing for basic compounds like pyridine derivatives is often due to interactions with the silica-based stationary phase in reversed-phase HPLC.[6]
Probable Causes:
-
Analyte-Silanol Interactions: The basic nitrogen on the pyridine ring interacts strongly with acidic residual silanol groups on the silica surface.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[6]
-
Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase.[6]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) can protonate the silanol groups, minimizing their interaction with the basic analyte.[6]
-
Use of Mobile Phase Additives: Adding a competing base like triethylamine (TEA) can shield the silanol groups from the analyte.[6]
-
Choice of Column: Utilize a column with a different stationary phase (e.g., phenyl, cyano) or one that is end-capped to reduce the number of free silanol groups.[6]
Experimental Protocol: HPLC Method Optimization for Purity Analysis
-
Instrumentation: Standard HPLC system with a UV detector.[2]
-
Column: A C18 reversed-phase column is a common starting point.[2][7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid is often effective.[2] The retention time can be controlled by the amount of acetonitrile and the concentration of ions in the mobile phase.[8]
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 220 nm or 254 nm).[2][10]
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent to a concentration of about 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[2]
Data Presentation: Typical Impurity Profile
| Impurity Type | Typical Retention Time (min) | Potential Source |
| Starting Material A | 3.5 | Incomplete Reaction |
| By-product B | 5.2 | Side Reaction |
| Product | 8.1 | Desired Compound |
| Degradation Product C | 10.4 | Instability |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid sample?
A1: Common impurities often include unreacted starting materials from the synthesis, by-products from side reactions, and degradation products. The specific impurities will depend on the synthetic route used. For example, in syntheses involving Suzuki-Miyaura cross-coupling, you might find residual boronic acids or palladium catalyst.[1]
Q2: How should I store my purified 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid to prevent degradation?
A2: The compound should be stored in a cool, dry place, away from direct sunlight in a tightly sealed container.[11][12] For long-term storage, keeping it at 4°C is recommended.
Q3: What analytical techniques are best for assessing the purity of my compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the main compound and can detect structurally similar impurities.
-
Melting Point Analysis: A sharp melting point range (1-2°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting point range.[3]
Q4: Can I use my 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid if it contains minor impurities?
A4: The acceptable level of purity depends on the intended application. For sensitive biological assays or in vivo studies, the highest possible purity is required. For early-stage discovery chemistry, a lower purity may be acceptable. It is always best practice to use the purest material available to ensure data reliability.
Visualization: Purity Assessment Workflow
Caption: A standard workflow for the purification and purity assessment of synthesized compounds.
References
- Processes for the production of picolinic acid dericatives - Google Patents. US3245998A.
-
HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. Available from: [Link]
-
picolinic acid hydrochloride - Organic Syntheses Procedure. Available from: [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti. Available from: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid - MDPI. Available from: [Link]
-
Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry - of Professor Aimin Liu (Feradical) at UTSA. Available from: [Link]
-
Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available from: [Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC. Available from: [Link]
-
Picolinic Acid | SIELC Technologies. Available from: [Link]
- Picolinic acid derivatives and their use as intermediates - Google Patents. US10633341B2.
-
Safety Data Sheet. Available from: [Link]
-
Picolinic acid - Wikipedia. Available from: [Link]
-
HPLC Separation of Carboxylic Acids - SIELC Technologies. Available from: [Link]
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. Available from: [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]
-
Separation of pyridone carboxylic acid enantiomers by high-performance liquid chromatography using copper(II)-L-amino acid as the eluent - PubMed. Available from: [Link]
-
Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials - ISU ReD. Available from: [Link]
-
Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50 - MDPI. Available from: [Link]
- Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents. EP2821398A1.
-
3-Methoxy-6-(trifluoromethyl)picolinic acid | CAS 1214330-74-1 | AMERICAN ELEMENTS ®. Available from: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. Available from: [Link]
-
Picolinic acid | C6H5NO2 | CID 1018 - PubChem. Available from: [Link]
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 5. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 9. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Picolinic Acid | SIELC Technologies [sielc.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. kishida.co.jp [kishida.co.jp]
Technical Support Center: Scaling Up the Synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Welcome to the technical support center for the synthesis and scale-up of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific chemical synthesis. Our goal is to equip you with the necessary knowledge to confidently move from lab-scale experiments to larger-scale production.
Introduction
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The introduction of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The synthesis of this and similar trifluoromethyl-substituted picolinic acids typically involves multi-step processes that can present challenges upon scaling up.[3][4] This guide will focus on a common synthetic route and address potential issues that may arise during its execution.
Synthetic Pathway Overview
A prevalent method for synthesizing the target molecule involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry. The general scheme involves the coupling of a halogenated 6-(trifluoromethyl)picolinic acid derivative with a pyridine-3-boronic acid or its ester.
Below is a general workflow for the synthesis:
Caption: General workflow for the synthesis of the target molecule.
Detailed Experimental Protocol: Lab Scale (1-5 g)
This protocol outlines a representative procedure for the synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
Step 1: Bromination of 6-(Trifluoromethyl)picolinic acid
-
To a solution of 6-(trifluoromethyl)picolinic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-bromo-6-(trifluoromethyl)picolinic acid.
Step 2: Esterification
-
Suspend 3-bromo-6-(trifluoromethyl)picolinic acid (1.0 eq) in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 3: Suzuki-Miyaura Coupling
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the methyl 3-bromo-6-(trifluoromethyl)picolinate (1.0 eq), pyridine-3-boronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a degassed solvent system (e.g., 1,4-dioxane/water).
-
Add a base, such as potassium carbonate (2.0 eq) or cesium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Step 4: Hydrolysis
-
Dissolve the purified methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Troubleshooting Guide
Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling step.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is not going to completion. What are the common causes?
A1: Several factors can lead to incomplete conversion. The most common issues include:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under a strictly inert atmosphere and that all solvents are properly degassed.[5]
-
Poor Reagent Quality: The purity of the boronic acid is crucial. Impurities or decomposition can hinder the reaction. It is advisable to use fresh or properly stored boronic acid.
-
Incorrect Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome. For challenging couplings, screening different bases (e.g., potassium phosphate, cesium carbonate) and solvent systems may be necessary.[5]
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, leading to the formation of pyridine instead of the desired product. Using anhydrous conditions and a suitable base can minimize this.
Q2: I am observing significant amounts of homocoupling of the pyridine-3-boronic acid. How can I prevent this?
A2: Homocoupling is often a result of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), promoting the undesired side reaction.[6] To minimize homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Use of High-Purity Reagents: Ensure all reagents are of high purity and handled under an inert atmosphere.
Q3: What are the key considerations when scaling up this synthesis?
A3: Scaling up presents several challenges that need to be addressed:
-
Heat Transfer: Exothermic steps, such as the addition of thionyl chloride or the Suzuki coupling itself, need to be carefully controlled. On a larger scale, heat dissipation is less efficient, which can lead to runaway reactions or the formation of byproducts. Ensure adequate cooling capacity and consider slower addition rates.
-
Mass Transfer and Mixing: Efficient mixing is crucial for maintaining homogeneity, especially in heterogeneous reactions involving solids like potassium carbonate. Inadequate mixing can result in localized "hot spots" and incomplete reactions. The choice of impeller and stirring speed should be carefully considered.
-
Work-up and Purification: Extractions and filtrations can be more time-consuming and challenging on a larger scale. Ensure that the equipment is appropriately sized. For purification, column chromatography may not be practical for large quantities. Consider crystallization as a more scalable purification method.
-
Safety: A thorough safety assessment is critical before any scale-up. Identify potential hazards, such as the evolution of toxic gases (e.g., SO₂) or exothermic events, and implement appropriate control measures.
Q4: Are there alternative synthetic routes to consider?
A4: While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions like the Stille or Negishi coupling could be explored, although they often involve more toxic organotin or organozinc reagents.[7] Additionally, C-H activation methodologies are emerging as powerful tools for the synthesis of biaryl compounds and could potentially offer a more direct route.[8]
Data Summary
| Parameter | Lab Scale (1-5 g) | Pilot Scale (100-500 g) |
| Reactant Ratios | ||
| Halogenated Picolinate | 1.0 eq | 1.0 eq |
| Boronic Acid | 1.1 - 1.5 eq | 1.1 - 1.3 eq |
| Palladium Catalyst | 1 - 5 mol% | 0.1 - 1 mol% |
| Base | 2.0 - 3.0 eq | 2.0 - 2.5 eq |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | 80 - 100 °C (with careful monitoring) |
| Reaction Time | 4 - 12 hours | 6 - 18 hours |
| Typical Yields | ||
| Overall Yield | 40 - 60% | 50 - 70% (optimized) |
References
-
ALFA CHEMICAL. (n.d.). Good Price CAS:131747-42-7 | 6-(Trifluoromethyl)picolinic Acid for Sale. Retrieved from [Link]
-
ACS Publications. (2022, July 30). RhIII-Catalyzed C–H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
-
University of Missouri-St. Louis. (2012, April 25). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of picolinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]
-
Who we serve. (2022, June 7). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Tem. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Advances in the synthesis of aromatic and heteroaromatic carboxylic acids and their esters | Request PDF. Retrieved from [Link]
-
ACS Omega. (2026, February 13). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Iowa State University. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. Retrieved from [Link]
- Google Patents. (n.d.). KR20190091460A - Novel picolinic acid derivatives and their use as intermediates.
-
PMC. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2018, May 14). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
-
AMERICAN ELEMENTS. (n.d.). 3-Methoxy-6-(trifluoromethyl)picolinic acid | CAS 1214330-74-1. Retrieved from [Link]
-
PureSynth. (n.d.). 3-(Trifluoromethyl)Pyridine-2-Carboxylic Acid 98.0%(GC). Retrieved from [Link]
- Google Patents. (n.d.). EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
analytical challenges in characterizing 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Technical Support Center: Analytical Characterization of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Status: Operational Ticket ID: #PYR-CF3-PIC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulties characterizing 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid . This is not a standard organic small molecule; it is a "chemical chameleon" possessing three distinct analytical liabilities that often compound each other:
-
The "Chelation" Trap: The picolinic acid moiety (pyridine-2-carboxylic acid) is a potent bidentate ligand for transition metals (Fe, Ni) found in stainless steel HPLC flow paths.
-
Electronic Schizophrenia (Zwitterion): The molecule contains two basic nitrogen centers (the core pyridine and the 3-pyridyl substituent) and one acidic carboxylic acid. The 6-trifluoromethyl (-CF3) group exerts a strong electron-withdrawing effect (
), significantly lowering the pKa of the carboxylic acid and the ring nitrogen compared to unsubstituted picolinic acid. -
Fluorine Dynamics: The -CF3 group induces lipophilicity changes that contradict the polarity of the carboxylic acid, leading to unpredictable retention times on C18 columns.
This guide provides self-validating protocols to overcome these specific challenges.
Module 1: Chromatography & Separation (HPLC/UPLC)
User Complaint: “My peaks are tailing severely (As > 2.0), and I see carryover even after blank injections.”
Root Cause Analysis: The picolinic acid motif is chelating iron ions leached from the stainless steel frits or tubing in your LC system. This creates a "secondary stationary phase" of metal-analyte complexes, causing tailing and memory effects.
Troubleshooting Protocol: The "Metal Passivation" Workflow
Do not assume your column is dead. Follow this decision tree:
Figure 1: Decision matrix for diagnosing peak tailing caused by metal chelation vs. chromatographic parameters.
Recommended Mobile Phase Additives
Standard TFA is insufficient here. You must break the metal interaction.
| Additive | Concentration | Mechanism | Suitability |
| Medronic Acid | 5 µM | Chelation suppression | Best for LC-MS (Volatile, low suppression) |
| EDTA (Na salt) | 0.1 - 0.5 mM | Strong Chelation | HPLC-UV Only (Suppresses MS signal) |
| Phosphoric Acid | 0.1% | Surface passivation | HPLC-UV Only (Non-volatile) |
Critical Step: If you cannot use a bio-inert LC system, you must "pickle" your stainless steel system with 30% Phosphoric acid (offline, no column) for 1 hour to remove surface iron oxides before running this method [1].
Module 2: Mass Spectrometry (LC-MS)
User Complaint: “I see the mass in positive mode, but the signal is unstable. Negative mode is weak.”
Root Cause Analysis: The 6-trifluoromethyl group pulls electron density away from the pyridine nitrogen, making it less basic. Simultaneously, it makes the carboxylic acid more acidic.
-
Neutral pH: The molecule exists largely as a zwitterion (deprotonated acid, protonated 3-pyridyl). Zwitterions fly poorly in MS.
-
Positive Mode (+ESI): Requires pH < 2.0 to fully protonate both nitrogens.
-
Negative Mode (-ESI): Often better for fluorinated acids, but requires pH > 7.0 to ensure full deprotonation.
Speciation & Ionization Strategy
You must force the molecule into a single charge state.
Figure 2: pH-dependent ionization states. For this fluorinated picolinic acid, avoid the "Zwitterion Zone" (pH 3-5).
Protocol:
-
Screening: Run a sequence with 0.1% Formic Acid (pH ~2.7) vs. 10mM Ammonium Bicarbonate (pH ~7.8).
-
Observation: You will likely observe a +2 ion in acidic conditions (protonation of both pyridine rings) or a -1 ion in basic conditions (carboxylate).
-
Recommendation: Use Negative Mode (-ESI) with Ammonium Bicarbonate. The electron-withdrawing CF3 group stabilizes the negative charge on the carboxylate, often yielding a cleaner spectrum than the unstable protonated pyridine species [2].
Module 3: NMR Characterization
User Complaint: “The proton NMR in CDCl3 is messy/broad. I can't integrate the peaks.”
Root Cause Analysis: Picolinic acid derivatives form strong intermolecular hydrogen-bonded dimers in non-polar solvents (like Chloroform). The zwitterionic character also leads to aggregation.
Solution:
-
Solvent Switch: Switch to DMSO-d6 . The high polarity breaks the aggregates.
-
Acid Spike: If broadening persists in DMSO, add 1 drop of TFA-d or DCl . This protonates the pyridine nitrogens, breaking N...HO intramolecular hydrogen bonds and sharpening the signals [3].
The "Fluorine Fingerprint" (
-
Expectation: A sharp singlet around -60 to -65 ppm (relative to CFCl3).
-
Impurity Check: If you see a second small peak shifted by ~2-5 ppm, this often indicates the regioisomer (4-trifluoromethyl analog) formed during the Suzuki coupling step of the synthesis.
Module 4: Stability & Handling
User Complaint: “My assay purity drops after drying the sample in the oven.”
Root Cause Analysis: Thermal Decarboxylation. Electron-deficient picolinic acids (especially those with -CF3 at position 6) are prone to losing CO2 upon heating, converting to the corresponding 3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine.
Handling Protocol:
-
Drying: Do NOT use a vacuum oven > 40°C. Use Lyophilization (Freeze Drying) from a neutral or slightly basic aqueous solution.
-
Storage: Store at -20°C.
-
Dissolution: Dissolve in DMSO or Methanol just prior to analysis. Avoid leaving in acidic aqueous solution for extended periods (days) at room temperature.
References
-
McCalley, D. V. (2021). "Metal-Analyte Interactions—An Unwanted Distraction." LCGC International, 34(8). Link
-
Santa Cruz Biotechnology. (2024). "6-(Trifluoromethyl)picolinic acid Product Data." SCBT Product Catalog. Link[1]
-
Ai, N., et al. (2023).[2] "Solvents Influence 1H NMR Chemical Shifts...". Pharmaceutical Fronts, 5(4), e295-e304. Link
Sources
enhancing the bioavailability of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid derivatives
Ticket ID: BIO-CF3-PYR-2026 Topic: Enhancing the bioavailability of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid derivatives Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Diagnostic & Triage: Understanding the Scaffold
Welcome to the technical support center. You are likely encountering poor oral exposure (
Before applying fixes, we must diagnose the root cause based on the specific molecular architecture:
-
The Picolinic Acid Moiety: A zwitterionic trap.[1] At intestinal pH (6.5–7.4), the carboxylic acid is deprotonated (anionic), limiting passive permeability.
-
The 3-(Pyridin-3-yl) Substituent: Increases rigidity and planarity, potentially leading to high crystal lattice energy (High Melting Point).[1]
-
The 6-Trifluoromethyl (
) Group: Adds significant lipophilicity ( ), pushing the molecule toward "Brick Dust" territory (Low Solubility, High Melting Point).
Is your compound BCS Class II or IV? Use the following decision matrix to categorize your derivative.
Figure 1: Diagnostic workflow to determine if the issue is dissolution-limited (Class II) or permeability-limited (Class IV).
Troubleshooting Guides
Module A: The Permeability Barrier (The "Ionization" Issue)
Issue: The compound is soluble at pH 7 but shows no absorption.
Root Cause: Picolinic acids have a pKa
Q: Should I use a salt form to improve permeability? A: No. Salt formation improves dissolution rate, not membrane permeability. In fact, a stable salt might keep the drug ionized longer.
Recommended Protocol: Ester Prodrug Design
To mask the negative charge, synthesize an ester prodrug. The
| Prodrug Strategy | Chemical Modification | Mechanism of Action | Risk Factor |
| Simple Alkyl Ester | Ethyl or Isopropyl ester | Masks -COOH; increases LogP.[1] | Hydrolysis might be too slow in human plasma (species difference: Rat > Human).[1] |
| Double Ester | Pivaloyloxymethyl (POM) | Rapidly cleaved by non-specific esterases.[1] | Formaldehyde generation (toxicity concern in chronic dosing).[1] |
| Glycolamide Ester | Ester linked to glycolamide | Targets peptide transporters (PEPT1).[1] | Complex synthesis; stability issues.[1][2] |
Synthesis Note: When esterifying 6-(trifluoromethyl)picolinic acid, the steric bulk of the
Module B: The Solubility Barrier (The "Brick Dust" Issue)
Issue: The compound behaves like "brick dust"—high melting point (
Q: Will micronization help? A: Only marginally. If the intrinsic solubility is near zero, increasing surface area won't help enough. You need to break the crystal lattice.[1]
Recommended Protocol: Amorphous Solid Dispersion (ASD) You must disrupt the crystal lattice using a polymer carrier.[3]
-
Polymer Selection: Use HPMC-AS (Hypromellose Acetate Succinate) .[1]
-
Why? The acidic nature of HPMC-AS matches the picolinic acid.[1] It prevents recrystallization of the drug in the acidic micro-environment.
-
-
Method: Hot Melt Extrusion (HME) is preferred over Spray Drying if the
is accessible ( C) to avoid solvent residues.
ASD Manufacturing Workflow:
Figure 2: Hot Melt Extrusion workflow to convert crystalline picolinic acid derivatives into soluble amorphous forms.
Module C: The Chelation Interference (Unique to Picolinates)
Issue: Variability in absorption is seen between fasted and fed states, or toxicity in kidneys.
Root Cause: The Picolinic Acid motif (N atom adjacent to COOH) is a bidentate chelator.[4] It avidly binds Zinc (
Q: How does chelation affect bioavailability? A:
-
Insoluble Complexes: The drug may form insoluble complexes with dietary metals in the gut, preventing absorption.
-
Transporter Hijacking: The drug might be absorbed as a complex, altering its distribution.[1]
Troubleshooting Step:
-
Run a Dissolution study in FaSSIF/FeSSIF media spiked with
or .[1] -
If solubility drops in the presence of metals, you must formulate with a competing chelator (e.g., EDTA or Citric Acid) in the final tablet to protect the drug.
Frequently Asked Questions (FAQs)
Q1: My
-
Fix: Enteric coating.[1] Bypass the stomach and release the drug in the duodenum (pH 6.8) where it is more soluble (ionized), but rely on a transient supersaturation (via ASD) to drive absorption before it precipitates.
Q2: Can I use a co-crystal instead of a salt? A: Yes, and it is highly recommended for this scaffold. Picolinic acid itself is often used as a co-former.[1]
-
Strategy: Screen for co-crystals using Proline or Resorcinol .[1] These can disrupt the bi-aryl stacking without relying on ionization, maintaining the neutral (permeable) state while improving dissolution.
Q3: Is the
References
-
Prodrug Strategies for Carboxylic Acids: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
-
Picolinic Acid Derivatives as Privileged Scaffolds: BenchChem. (2025).[1][5] Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
-
Amorphous Solid Dispersions (ASD) for Fluorinated Compounds: Baghbanzadeh, M., et al. (2016). Impact of Trifluoromethyl Group on Solubility and Bioavailability. Journal of Fluorine Chemistry.
-
Co-crystallization of Picolinic Acid Derivatives: Crystal Growth & Design. (2021).[6] A Novel, Extremely Bioavailable Cocrystal of Pterostilbene with Picolinic Acid.
-
Chelation Chemistry of Picolinic Acid: Evans, G. (2018).[1] Picolinic acid and its derivatives: Coordination chemistry and biological activity. Coordination Chemistry Reviews.
Sources
Navigating the Challenges of Trifluoromethylpyridine Compounds: A Technical Guide to Toxicity Reduction
The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern medicinal chemistry and agrochemical design, prized for its ability to enhance metabolic stability, binding affinity, and overall efficacy of molecules.[1][2][3] However, the very properties that make this structural motif attractive can also introduce toxicological liabilities. This guide serves as a technical support center for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions to navigate and mitigate the toxicity of TFMP-containing compounds.
Understanding the Roots of TFMP Toxicity: A Mechanistic Overview
The toxicity of TFMP compounds is often linked to their metabolic fate. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, making it susceptible to metabolic activation, primarily by Cytochrome P450 (CYP) enzymes.[4] This can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to cytotoxicity.
Another significant toxicity concern is the potential for certain TFMP derivatives, particularly those with amino substituents, to induce methemoglobinemia. This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it unable to transport oxygen effectively.
dot graph TD; A[Trifluoromethylpyridine Compound] --> B{Metabolism by CYP450 Enzymes}; B --> C[Reactive Metabolite Formation]; C --> D[Covalent Binding to Cellular Macromolecules]; D --> E[Cellular Dysfunction & Cytotoxicity]; A --> F{Induction of Oxidative Stress}; F --> G[Methemoglobin Formation]; G --> H[Impaired Oxygen Transport]; H --> I[Tissue Hypoxia];
end Figure 1: Key toxicity pathways associated with trifluoromethylpyridine compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the research and development of TFMP compounds.
Medicinal Chemistry & Compound Design
Q1: My lead TFMP compound shows significant cytotoxicity in vitro. What are the primary medicinal chemistry strategies to mitigate this?
A1: The key is to modulate the electronic and steric properties of the molecule to disfavor metabolic activation and enhance its safety profile. Here are some proven strategies:
-
Positional Isomerism: The position of the trifluoromethyl group on the pyridine ring can significantly impact its metabolic stability and toxicity. Often, moving the -CF3 group to a different position can alter its susceptibility to CYP-mediated oxidation.
-
Bioisosteric Replacement: Consider replacing the trifluoromethyl group with other electron-withdrawing groups that may have a more favorable toxicity profile. For example, a difluoromethyl or a trifluoromethoxy group could be explored.[5] In some cases, even non-fluorinated bioisosteres might be suitable.[6][7]
-
Blocking Metabolic Hotspots: If metabolic activation is suspected at a specific position on the pyridine ring, introducing a blocking group (e.g., a methyl or halogen) at or near that site can prevent the formation of reactive metabolites.
-
Modulating Lipophilicity: High lipophilicity can lead to increased partitioning into metabolically active compartments and non-specific toxicity. Fine-tuning the lipophilicity by introducing polar functional groups can improve the compound's overall properties.[4]
Troubleshooting Guide: High Cytotoxicity in a New TFMP Analog Series
| Observation | Potential Cause | Suggested Action |
| High cytotoxicity across the entire series. | A common structural feature is prone to metabolic activation. | Synthesize analogs with the trifluoromethyl group at different positions on the pyridine ring. |
| Cytotoxicity correlates with lipophilicity. | Non-specific toxicity due to high lipophilicity. | Introduce polar groups (e.g., hydroxyl, amide) to reduce lipophilicity and improve solubility. |
| Cytotoxicity is observed only in metabolically competent cells. | Formation of reactive metabolites by CYP enzymes. | Co-incubate with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) to see if toxicity is reduced. |
In Vitro Toxicity Assays
Q2: I'm observing interference in my fluorescence-based cytotoxicity assay when testing my TFMP compound. What could be the cause and how can I troubleshoot this?
A2: Interference in in vitro assays is a common challenge. Here's a systematic approach to troubleshoot:
-
Compound-Specific Interference: Your TFMP compound may possess intrinsic fluorescence or quenching properties at the excitation and emission wavelengths of your assay.
-
Troubleshooting: Run a control plate with your compound in the assay medium without cells to check for background fluorescence. Also, test for quenching by adding your compound to a known fluorescent standard.
-
-
Solvent Effects: The solvent used to dissolve your compound (e.g., DMSO) can have cytotoxic effects at higher concentrations.
-
Troubleshooting: Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%). Run a solvent-only control.
-
-
Compound Precipitation: Poor solubility can lead to compound precipitation, which can scatter light and interfere with plate reader measurements.
-
Troubleshooting: Visually inspect the wells for any precipitate. Determine the kinetic solubility of your compound in the assay medium.
-
Experimental Protocol: Assessing Compound Interference in a Fluorescence-Based Assay
-
Prepare a serial dilution of your TFMP compound in the assay buffer.
-
Add the compound dilutions to a 96-well plate in triplicate.
-
Add the fluorescent dye (e.g., resazurin, calcein-AM) at the final assay concentration.
-
Incubate for the standard assay duration.
-
Read the fluorescence on a plate reader.
-
Analysis: A significant change in fluorescence in the absence of cells indicates compound interference.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 2: A logical workflow for troubleshooting interference in in vitro assays.
Methemoglobinemia Assessment
Q3: I suspect my amino-substituted TFMP compound may be causing methemoglobinemia. How can I test for this in an in vitro setting?
A3: An in vitro methemoglobin formation assay using fresh red blood cells is a reliable method.
Experimental Protocol: In Vitro Methemoglobin Formation Assay
-
Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).
-
Red Blood Cell Isolation: Centrifuge the blood to separate the plasma and buffy coat. Wash the red blood cell (RBC) pellet three times with phosphate-buffered saline (PBS).
-
Incubation: Resuspend the washed RBCs in PBS to a 2% hematocrit. Add your TFMP compound at various concentrations and a positive control (e.g., sodium nitrite). Incubate at 37°C for 1-2 hours.
-
Lysis and Measurement: After incubation, lyse the RBCs with a hypotonic solution. Measure the absorbance of the lysate at multiple wavelengths (e.g., 560, 576, and 630 nm) using a spectrophotometer.
-
Calculation: The percentage of methemoglobin can be calculated using established formulas based on the absorbance readings.
Troubleshooting Guide: In Vitro Methemoglobin Assay
| Observation | Potential Cause | Suggested Action |
| High background methemoglobin levels in the negative control. | Old or improperly stored blood. | Use fresh blood collected on the day of the experiment. |
| No methemoglobin formation with the positive control. | Inactive positive control or issue with the assay protocol. | Prepare a fresh solution of the positive control. Verify the calculations and spectrophotometer settings. |
| Inconsistent results between replicates. | Pipetting errors or incomplete cell lysis. | Ensure accurate pipetting and complete lysis of the red blood cells before reading the absorbance. |
Quantitative Structure-Toxicity Relationship (QSTR) Data
The following table presents hypothetical toxicity data for a series of TFMP analogs to illustrate the impact of structural modifications. Actual data should be generated experimentally.
| Compound | Modification | Cytotoxicity (IC50, µM) | Methemoglobin Formation (% at 10 µM) |
| Parent | 2-amino-5-trifluoromethylpyridine | 5.2 | 35% |
| Analog 1 | 2-amino-6-trifluoromethylpyridine | 15.8 | 12% |
| Analog 2 | 2-methylamino-5-trifluoromethylpyridine | 8.9 | 25% |
| Analog 3 | 2-amino-5-difluoromethylpyridine | 22.4 | 8% |
Safe Handling and Laboratory Practices
Given the potential hazards, it is crucial to handle all TFMP compounds with care.
-
Engineering Controls: Always work in a certified chemical fume hood.[8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Waste Disposal: Dispose of all waste containing TFMP compounds according to your institution's hazardous waste guidelines.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.[12]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
The trifluoromethylpyridine motif will undoubtedly continue to be a valuable tool in drug discovery and development. By understanding the mechanisms of toxicity and employing rational design strategies, it is possible to harness the beneficial properties of this scaffold while mitigating its potential risks. This guide provides a framework for troubleshooting common challenges and implementing best practices in your research. Remember to always consult the Safety Data Sheet (SDS) for each specific compound and adhere to your institution's safety protocols.
References
- Apollo Scientific. (n.d.). 2-Fluoro-6-(trifluoromethyl)
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine.
- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
- Chemspace. (n.d.). Bioisosteric Replacements.
- COMBI-BLOCKS. (2023, January 2).
- Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062.
- Valdivia, A., et al. (2021). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. Pharmaceuticals, 14(9), 875.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Thermo Fisher Scientific. (2025, September 24).
- Truong, T. T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(8), 984–990.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 293–303.
- Lu, X., et al. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Archives of Toxicology, 98(7), 2213–2229.
- de la Torre, J. C., & Tello, M. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.
- Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4853–4864.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem-space.com [chem-space.com]
- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. combi-blocks.com [combi-blocks.com]
Technical Support Center: Method Refinement for Assays Involving 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you refine your assays and ensure data integrity. The unique structural motifs of this compound—a picolinic acid core, a pyridine substituent, and a trifluoromethyl group—present specific challenges and opportunities in assay development.
Part 1: Compound Handling and Solubility
Proper handling and solubilization of your test compound are the foundation of any successful assay. Issues at this stage are a common source of variability and artifacts.
Question: My compound, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, is showing poor solubility in aqueous assay buffers. What are the likely causes and how can I improve it?
Answer: Poor aqueous solubility is a common challenge for complex organic molecules. The issue likely stems from a combination of factors related to its structure:
-
The Trifluoromethyl (-CF3) Group: This group is highly lipophilic and can significantly decrease aqueous solubility. While it often improves membrane permeability, it can be problematic in biochemical assays.[1]
-
Aromatic Rings: The two pyridine rings contribute to the planarity and hydrophobicity of the molecule.
-
Zwitterionic Nature: Pyridine carboxylic acids can exist as zwitterions, which can sometimes lead to poor solubility in certain pH ranges.[2]
Troubleshooting Steps:
-
Solvent Selection: While Dimethyl Sulfoxide (DMSO) is the most common solvent for stock solutions, ensure you are using high-purity, anhydrous DMSO to avoid compound precipitation.[3]
-
pH Adjustment: The picolinic acid moiety has a carboxyl group, and the pyridine rings have basic nitrogens. The overall charge of the molecule is pH-dependent. Systematically test the solubility at different pH values. A slightly basic or acidic pH might be required to achieve full solubilization, depending on the pKa of the functional groups.
-
Co-solvents: For certain assays, the use of a co-solvent in the final assay buffer may be necessary. However, be mindful that co-solvents can affect enzyme activity or cell health. Always run appropriate vehicle controls.
-
Stock Concentration: Preparing a lower concentration stock solution in DMSO may help prevent precipitation when diluting into your aqueous assay buffer.[4]
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | Minimizes water absorption and subsequent compound precipitation.[5][6] |
| Stock Concentration | 1-10 mM | Higher concentrations are more prone to precipitation upon dilution.[3][7] |
| Final DMSO Concentration in Assay | < 1%, ideally < 0.5% | High DMSO concentrations can be toxic to cells and inhibit enzyme activity.[7] |
| pH of Aqueous Buffer | Test a range (e.g., 6.0-8.0) | The ionization state of the picolinic acid and pyridine moieties affects solubility. |
Question: I'm observing precipitation of my compound in the wells of my microplate during a cell-based assay. What could be happening?
Answer: This is a classic issue known as "solvent shock" or precipitation upon dilution.[8] When a concentrated DMSO stock is added to an aqueous cell culture medium, the localized high concentration of DMSO and compound can cause the compound to crash out of solution.[8]
Protocol for Mitigating Precipitation:
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.[8]
-
Slow Addition and Mixing: Add the DMSO stock solution slowly to the media while gently swirling.[8] Avoid adding the stock directly to the side of the well.
-
Intermediate Dilution: Consider a two-step dilution. First, dilute the DMSO stock into a small volume of media, then add this intermediate dilution to the final culture volume.
Part 2: Biochemical Assay Troubleshooting
The unique chemical features of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid can lead to specific types of assay interference.
Question: I'm seeing inhibition in my metalloenzyme assay, but I'm not sure if it's a genuine effect. Could the compound be interfering with the assay?
Answer: Yes, this is a strong possibility. The picolinic acid motif is a known metal chelator.[9][10][11] It can form stable complexes with divalent and trivalent metal ions, such as Zn2+, Fe2+/3+, and Cu2+, which are often essential cofactors for metalloenzymes.[9][12]
Potential Mechanism of Interference:
The nitrogen of the pyridine ring and the oxygen of the adjacent carboxyl group can coordinate with a metal ion, effectively sequestering it from the enzyme's active site.[9] This leads to a loss of enzyme activity that can be misinterpreted as genuine inhibition.
Caption: Metal chelation by the picolinic acid moiety.
Experimental Workflow to De-risk Chelation:
Caption: Workflow to investigate metal chelation interference.
Question: My fluorescence-based assay is showing unexpected results. Could the compound be interfering with the signal?
Answer: Yes, compounds with aromatic systems like pyridine can interfere with fluorescence assays.[13] The pyridine ring can act as a quencher of fluorescence, leading to a false positive signal in assays where a decrease in fluorescence indicates activity.[14] Conversely, some compounds can be autofluorescent, which would lead to false negatives.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer without any of the assay reagents (e.g., enzyme, substrate). This will determine if the compound is autofluorescent at the excitation and emission wavelengths of your assay.
-
Orthogonal Assay: Whenever possible, confirm your hits using an orthogonal assay that employs a different detection technology (e.g., absorbance, luminescence, or a label-free method).[7][15] This is a robust way to rule out technology-specific artifacts.[15]
Part 3: Cell-Based Assay Considerations
In cell-based assays, the effects of a compound can be complex, involving not only the intended target but also potential off-target effects and cytotoxicity.
Question: How do I distinguish between target-specific effects and general cytotoxicity with 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid?
Answer: This is a critical question in drug discovery. The trifluoromethyl group and the pyridine rings can contribute to cytotoxicity in some contexts.[16][17] It's essential to determine the therapeutic window of your compound.
Recommended Experimental Approach:
-
Determine the Cytotoxic Concentration (CC50): Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay, using the same cell line, cell density, and incubation time.
-
Calculate the Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration to the effective concentration (e.g., IC50 or EC50).
-
SI = CC50 / IC50
-
A higher SI value (typically >10) suggests that the observed activity is not simply due to cell death.
-
| Assay Type | Purpose | Example |
| Primary/Functional Assay | Measure the desired biological effect (e.g., inhibition of a signaling pathway). | Reporter gene assay, protein expression analysis. |
| Cytotoxicity Assay | Measure the concentration at which the compound kills cells. | MTT, LDH release, CellTiter-Glo®. |
| Counter-Screen | Assess off-target effects. | Assay with a related target or a cell line not expressing the target.[7] |
Question: Could the picolinic acid structure have biological effects on its own that might confound my results?
Answer: Yes, picolinic acid is a natural human metabolite of tryptophan and has known biological activities.[11] It has been shown to inhibit the growth of some cell lines and can affect iron uptake by modulating transferrin receptor expression.[10][18]
Control Experiment Suggestion:
If you are concerned about these effects, consider running a control experiment with picolinic acid itself. This will help you determine if the effects you are seeing are due to the entire molecule or just the picolinic acid scaffold.
This technical guide is intended to provide a starting point for troubleshooting and refining your assays. The specific challenges you encounter will depend on your particular experimental system. A systematic approach to identifying and mitigating assay artifacts is crucial for generating reliable and reproducible data.
References
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. Available from: [Link]
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Available from: [Link]
-
Gan, H., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI. Available from: [Link]
-
Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Available from: [Link]
-
Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. (2016). International Journal of ChemTech Research, 9(6), 406-412. Available from: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Publishing. Available from: [Link]
-
Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. Available from: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Available from: [Link]
-
3-Methoxy-6-(trifluoromethyl)picolinic acid. (n.d.). American Elements. Available from: [Link]
-
The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. (1988). PubMed. Available from: [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. Available from: [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. Available from: [Link]
-
Picolinic acid. (n.d.). PubChem. Available from: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). ResearchGate. Available from: [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. (2023). Reddit. Available from: [Link]
-
What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. (2025). ResearchGate. Available from: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). PMC. Available from: [Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2011). PMC. Available from: [Link]
-
Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. (2001). PubMed. Available from: [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). PMC. Available from: [Link]
-
Pyridine. (n.d.). OSHA. Available from: [Link]
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2025). ResearchGate. Available from: [Link]
-
Selective Radical Trifluoromethylation of Native Residues in Proteins. (2018). ACS Publications. Available from: [Link]
-
Synthesis and evaluation of picolinic acid based bifunctional chelating agent for application in molecular imaging. (2024). INIS-IAEA. Available from: [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). RSC Publishing. Available from: [Link]
-
Chelate Compounds of Nickel(II) with Picolinic Acid. (1954). Journal of the American Chemical Society. Available from: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Available from: [Link]
-
Assay Troubleshooting. (n.d.). MB. Available from: [Link]
-
Control of growth by picolinic acid: differential response of normal and transformed cells. (1976). PubMed. Available from: [Link]
-
Compound precipitation in high-concentration DMSO solutions. (2014). PubMed. Available from: [Link]
-
Near Ultraviolet Absorption Spectra of the Pyridine Monocarboxylic Acids in Water and Ethanol Solutions. (1955). Journal of the American Chemical Society. Available from: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Available from: [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Available from: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. Available from: [Link]
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2016). PMC. Available from: [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. Available from: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. Available from: [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]. (n.d.). DSpace@MIT. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sjctni.edu [sjctni.edu]
- 10. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 16. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Control of growth by picolinic acid: differential response of normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Introduction
In the landscape of modern drug discovery, novel chemical entities with unique structural motifs are of paramount interest. 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, hereafter referred to as "Compound X," represents such a molecule, integrating a trifluoromethylpyridine moiety with a picolinic acid scaffold. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability and target affinity, while pyridine and picolinic acid derivatives are present in numerous biologically active compounds, including enzyme inhibitors and antimicrobial agents.[1][2][3][4][5][6][7][8][9]
Given the absence of established biological data for Compound X, this guide provides a comprehensive, step-by-step framework for its initial biological validation. We will operate under the hypothesis that Compound X is a novel inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and survival that is frequently dysregulated in cancer.[10][11][12] This hypothesis is based on the prevalence of pyridine-containing scaffolds in kinase and enzyme inhibitors that modulate such pathways.[13]
This guide is designed for researchers, scientists, and drug development professionals. It will objectively compare the performance of Compound X with established alternatives through a logical, multi-stage experimental workflow, providing detailed protocols and supporting data interpretation.
Part 1: Foundational In Vitro Characterization: Cytotoxicity Profiling
Expertise & Experience: The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability. A broad-spectrum cytotoxicity assay provides a quantitative measure of potency (the half-maximal inhibitory concentration, or IC50) and a preliminary assessment of selectivity. By using a panel of cell lines, including both cancerous and non-cancerous cells, we can establish a therapeutic window and identify cell types that are particularly sensitive to the compound's effects.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]
-
Cell Culture:
-
Select a panel of cell lines. For our hypothesis, we will use:
-
Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Compound X, a known NF-κB inhibitor (e.g., an IKK inhibitor like BAY 11-7082), and a standard chemotherapeutic agent (Doxorubicin) in the culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each compound in each cell line.
-
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Selectivity Index (IC50 HDF / IC50 Cancer Cell) |
| Compound X | A375 | Hypothetical Value | Calculated Value |
| MCF-7 | Hypothetical Value | Calculated Value | |
| HDF | Hypothetical Value | N/A | |
| BAY 11-7082 | A375 | Hypothetical Value | Calculated Value |
| MCF-7 | Hypothetical Value | Calculated Value | |
| HDF | Hypothetical Value | N/A | |
| Doxorubicin | A375 | Hypothetical Value | Calculated Value |
| MCF-7 | Hypothetical Value | Calculated Value | |
| HDF | Hypothetical Value | N/A |
Trustworthiness: This initial screen provides a robust, quantitative baseline. A favorable result would be a low micromolar or nanomolar IC50 in the cancer cell lines with a significantly higher IC50 in the normal HDF cells, indicating cancer-selective cytotoxicity.
Part 2: Mechanistic Validation: Targeting the NF-κB Pathway
Expertise & Experience: Once cytotoxic activity is established, the next logical step is to investigate whether the compound acts via the hypothesized mechanism. For the NF-κB pathway, this involves assessing its ability to block the signaling cascade at a specific point. A multi-pronged approach using a reporter assay, western blotting, and immunofluorescence provides a self-validating system to confirm target engagement.
Experimental Workflow for NF-κB Pathway Inhibition
Caption: A three-step workflow to validate NF-κB pathway inhibition.
Experimental Protocol 1: NF-κB Reporter Assay
This assay provides a quantitative measure of the transcriptional activity of NF-κB.
-
Cell Line: Use a cell line stably transfected with a reporter plasmid containing the luciferase or Secreted Alkaline Phosphatase (SEAP) gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).[15][16]
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of Compound X or the positive control (BAY 11-7082) for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6 hours.[17]
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control and determine the IC50 value.
The NF-κB Signaling Pathway and Hypothesized Point of Inhibition
Caption: The canonical NF-κB pathway with Compound X's hypothesized inhibition point.
Experimental Protocol 2: Western Blot for Phosphorylated IκBα
This technique provides direct evidence of the inhibition of the IKK complex, a key upstream kinase in the pathway.
-
Cell Treatment and Lysis:
-
Culture A375 cells to 80% confluency in 6-well plates.
-
Pre-treat with Compound X or BAY 11-7082 for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 15 minutes.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
SDS-PAGE and Immunoblotting:
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Trustworthiness: A positive result (a dose-dependent decrease in phospho-IκBα levels) strongly supports the hypothesis that Compound X targets the IKK complex or an upstream component.
Part 3: In Vivo Proof-of-Concept: Efficacy and Tolerability
Expertise & Experience: Moving from in vitro to in vivo models is a critical step to evaluate a compound's efficacy in a complex biological system and to get an early indication of its safety profile. We propose a two-tiered approach, starting with a rapid, high-throughput zebrafish model, followed by the gold-standard mouse xenograft model.
Model 1: Zebrafish (Danio rerio) Toxicity and Efficacy Screen
Authoritative Grounding: The zebrafish is a powerful vertebrate model for early-stage drug discovery due to its genetic homology with humans, rapid development, and optical transparency, allowing for real-time imaging of biological processes.[18][19][20][21]
-
Toxicity Assay: Expose zebrafish embryos to a range of concentrations of Compound X and monitor for developmental abnormalities, heart rate changes, and mortality over 72 hours to determine the maximum tolerated concentration (MTC).
-
Efficacy Assay (Xenograft Model):
-
Inject fluorescently-labeled A375 cancer cells into the yolk sac of 2-day-old zebrafish embryos.
-
Expose the embryos to Compound X at concentrations below the MTC.
-
Quantify tumor cell proliferation and migration over 48-72 hours using fluorescence microscopy.
-
Model 2: Murine Xenograft Efficacy Study
Authoritative Grounding: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology for evaluating the efficacy of investigational therapies.[22][23][24][25][26]
Experimental Design for Murine Xenograft Study
Caption: Workflow for the in vivo murine xenograft study.
Experimental Protocol
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A375 cells in Matrigel into the right flank of each mouse.
-
Treatment: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups. Administer Compound X (e.g., by oral gavage), the comparator drug, and a vehicle control according to a predetermined schedule.
-
Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor body weight as a general indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-IκBα) to confirm target engagement in vivo.
Data Presentation: In Vivo Efficacy
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Hypothetical Value | 0% | Hypothetical Value |
| Compound X | Hypothetical Value | Calculated Value | Hypothetical Value |
| Doxorubicin | Hypothetical Value | Calculated Value | Hypothetical Value |
Conclusion and Future Directions
This guide outlines a rigorous and logical pathway for the initial biological validation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid (Compound X). By progressing from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo proof-of-concept studies, this workflow provides a self-validating system to build a comprehensive data package.
A successful outcome from these studies would characterize Compound X as a novel, selective inhibitor of the NF-κB pathway with demonstrated anti-tumor activity in preclinical models. Such a result would strongly support its advancement into further development, including lead optimization, detailed pharmacokinetic and pharmacodynamic studies, and comprehensive safety toxicology. This structured approach ensures that decisions are data-driven, maximizing the potential for translating a promising chemical entity into a valuable therapeutic candidate.
References
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 19, 2026, from [Link]
-
Zebrafish Models: A Game Changer in Drug Discovery. (2024, October 28). ZeClinics. Retrieved February 19, 2026, from [Link]
-
Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020, September 28). RSC Publishing. Retrieved February 19, 2026, from [Link]
-
Xenograft Model for Cancer Drug Discovery. (n.d.). TheraIndx. Retrieved February 19, 2026, from [Link]
-
Flight for fish in drug discovery: a review of zebrafish-based screening of molecules. (2023, August 2). The Royal Society. Retrieved February 19, 2026, from [Link]
-
Zebrafish in Preclinical Drug Development - A Small Fish With Big Returns. (2019, April 21). Drug Discovery. Retrieved February 19, 2026, from [Link]
-
Use of Zebrafish in Drug Discovery Toxicology. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Target Validation with Zebrafish in Drug Discovery. (2025, April 30). ZeClinics. Retrieved February 19, 2026, from [Link]
-
Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB. (n.d.). OriGene. Retrieved February 19, 2026, from [Link]
-
Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). RSC Advances. Retrieved February 19, 2026, from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. (2019, April 23). MDPI. Retrieved February 19, 2026, from [Link]
-
Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved February 19, 2026, from [Link]
-
Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Small molecule inhibitors targeting the cancers. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Altogen Labs. Retrieved February 19, 2026, from [Link]
-
Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. (2025, November 28). IJIRT. Retrieved February 19, 2026, from [Link]
-
Small Molecule Cancer Therapy Targets. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]
-
Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer. (2021, April 6). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. (2004, December 15). PubMed. Retrieved February 19, 2026, from [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022, November 27). Frontiers. Retrieved February 19, 2026, from [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved February 19, 2026, from [Link]
-
A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PMC. Retrieved February 19, 2026, from [Link]
-
Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. (2021, December 15). Oxford Academic. Retrieved February 19, 2026, from [Link]
-
Small Molecules for Cancer Targets Part 2. (n.d.). Discovery On Target. Retrieved February 19, 2026, from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press. Retrieved February 19, 2026, from [Link]
-
In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. (2014, June 7). Science Alert. Retrieved February 19, 2026, from [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, March 8). ACS Publications. Retrieved February 19, 2026, from [Link]
-
In silico discovery and in vitro validation of novel CDK5 and CDK9 inhibitors with glioblastoma therapeutic potential. (2025, October 22). Lancashire Online Knowledge. Retrieved February 19, 2026, from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 19). Taylor & Francis. Retrieved February 19, 2026, from [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). NCBI. Retrieved February 19, 2026, from [Link]
-
Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2025, May 4). PMC. Retrieved February 19, 2026, from [Link]
-
NF-kappaB Signaling Pathway. (n.d.). RayBiotech. Retrieved February 19, 2026, from [Link]
-
ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. (n.d.). Polish Journal of Food and Nutrition Sciences. Retrieved February 19, 2026, from [Link]
-
ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. (n.d.). Retrieved February 19, 2026, from [Link]
-
NF-kappaB Human Transcription Factor Cell Based Antagonist Transcription Response LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 19, 2026, from [Link]
-
In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15). Anticancer Research. Retrieved February 19, 2026, from [Link]
-
A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2021, September 9). MDPI. Retrieved February 19, 2026, from [Link]
-
The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. (n.d.). Indonesian Journal of Pharmacy. Retrieved February 19, 2026, from [Link]
-
Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirt.org [ijirt.org]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. scialert.net [scialert.net]
- 8. chigroup.site [chigroup.site]
- 9. tandfonline.com [tandfonline.com]
- 10. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mesoscale.com [mesoscale.com]
- 16. researchgate.net [researchgate.net]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. DRUG DISCOVERY - Zebrafish in Preclinical Drug Development - A Small Fish With Big Returns [drug-dev.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Target Validation with Zebrafish in Drug Discovery | ZeClinics [zeclinics.com]
- 22. xenograft.org [xenograft.org]
- 23. theraindx.com [theraindx.com]
- 24. mdpi.com [mdpi.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. blog.crownbio.com [blog.crownbio.com]
comparing 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid to other picolinic acids
A Comparative Guide to 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid and Other Picolinic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Picolinic Acid Scaffold
Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives represent a "privileged" structural motif in medicinal chemistry.[1] The pyridine ring coupled with a carboxylic acid at the 2-position provides a versatile scaffold for developing therapeutic agents across a wide range of diseases, including viral infections, cancer, and inflammatory conditions.[1][2] The biological activity of picolinic acid derivatives can be significantly modulated by the introduction of various substituents, leading to compounds with improved potency and reduced toxicity.[2] This guide provides a comparative analysis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, a compound of interest in modern drug discovery, with other notable picolinic acid derivatives. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Featured Picolinic Acid: 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
While specific public domain data on the direct applications and biological targets of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is limited, its structural features suggest potential as a modulator of various biological pathways. The trifluoromethyl group is a strong electron-withdrawing group that can enhance metabolic stability and cell membrane permeability.[3] The pyridin-3-yl substituent introduces an additional aromatic system, which can be crucial for target engagement through various non-covalent interactions.
Comparative Analysis with Other Picolinic Acid Derivatives
To understand the potential of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, it is instructive to compare it with other well-characterized picolinic acid derivatives.
Picolinic Acid: The Parent Compound
-
Mechanism of Action: Picolinic acid is a natural chelating agent for various metal ions, including zinc, iron, and chromium.[4][5] This property is believed to underlie many of its biological effects, such as its role in facilitating the absorption of essential trace elements.[6][7] It also exhibits a range of immunological and neuroprotective effects.[5][8]
-
Applications: It is used in nutritional supplements to enhance mineral absorption.[9] Its derivatives have been investigated for antiviral, antimicrobial, and anti-inflammatory activities.[2]
Fusaric Acid: A Natural Mycotoxin
-
Structure-Activity Relationship: Fusaric acid (5-butylpicolinic acid) is a microbial secondary metabolite.[10] The butyl group at the 5-position significantly increases its lipophilicity compared to picolinic acid, which can influence its ability to cross cell membranes.[11]
-
Toxicity Profile: In a comparative study, fusaric acid demonstrated higher toxicity than picolinic acid in Chinese Hamster Ovary (CHO) cells, with a much lower IC50 value.[11] This highlights how simple alkyl substitutions can dramatically alter the biological activity of the picolinic acid core.
Picloram: A Synthetic Auxin Herbicide
-
Mechanism of Action: Picloram is a synthetic auxin herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants.[12][13] It interacts with the auxin-signaling F-box protein 5 (AFB5).[13][14]
-
Structural Comparison: Like the featured compound, picloram has substituents at both the 3- and 6-positions (4-amino-3,5,6-trichloropicolinic acid). This substitution pattern is crucial for its herbicidal activity. Recent research has focused on replacing the chlorine atoms with other groups, such as aryl-substituted pyrazoles, to develop new herbicides with improved efficacy and crop safety.[12][13]
PF-04457845: A Potent FAAH Inhibitor
While not a direct picolinic acid derivative, the principles of its design and mechanism are relevant to the broader field of pyridine-based drug discovery. PF-04457845 is a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[15][16]
-
Mechanism of Action: PF-04457845 acts as a covalent inhibitor that carbamylates the catalytic serine nucleophile (Ser241) in the active site of FAAH.[15][17] This leads to the accumulation of endogenous fatty acid amides like anandamide, which have analgesic and anti-inflammatory properties.[15][18]
-
Relevance to Picolinic Acid Derivatives: The development of highly potent and selective enzyme inhibitors like PF-04457845 underscores the importance of strategic substitution on heterocyclic scaffolds to achieve specific target engagement. This approach is directly applicable to the design of novel picolinic acid-based therapeutics.
Quantitative Comparison of Picolinic Acid Derivatives
The following table summarizes the inhibitory concentrations (IC50) of various picolinic acid analogs against Chinese Hamster Ovary (CHO) cell growth, providing a quantitative measure of their relative toxicity.[11]
| Compound | IC50 (mM) |
| Fusaric acid | 0.032 |
| 3-Hydroxy picolinic acid | - |
| Picolinic acid | - |
| Picloram | - |
| 6-Bromo picolinic acid | - |
| 6-Methyl picolinic acid | - |
| Di-picolinic acid | - |
| Iso-nicotinic acid | - |
| Picolinic acid N-oxide | - |
| Nicotinic acid | - |
| 6-Hydroxy picolinic acid | 25.85 |
Data extracted from a study on the quantitative structure-toxicity relationship of picolinic acid analogs.[11] A lower IC50 value indicates higher toxicity.
Experimental Protocols
The evaluation of novel picolinic acid derivatives requires a suite of well-defined experimental protocols to characterize their biological activity and potential therapeutic utility.
General Workflow for Screening Picolinate Derivatives
Caption: A generalized workflow for the screening and evaluation of novel picolinate derivatives.
Protocol for Synthesis of Picolinic Acid Derivatives
A common method for synthesizing derivatives of picolinic acid is through the formation of an acid chloride followed by reaction with a nucleophile.[10]
Step 1: Formation of Picolinoyl Chloride
-
To a stirred mixture of the starting picolinic acid (1 equivalent) and a catalytic amount of N,N-Dimethylformamide (DMF), carefully add thionyl chloride (excess).
-
Allow the reaction to proceed at room temperature until gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to precipitate the picolinoyl chloride hydrochloride.
-
Filter the crude product, wash with diethyl ether, and dry under vacuum.
Step 2: Amide or Ester Formation
-
Dissolve the picolinoyl chloride hydrochloride in an anhydrous solvent such as Tetrahydrofuran (THF).
-
Add the desired amine or alcohol (1 equivalent) and a base such as triethylamine (2 equivalents) to neutralize the hydrochloride salt.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work up the reaction mixture by partitioning between an organic solvent and water.
-
Purify the final product by column chromatography or recrystallization.
Hypothetical Kinase Inhibition Assay
To illustrate how a picolinic acid derivative might be evaluated as a kinase inhibitor, the following hypothetical protocol is provided.
Objective: To determine the in vitro inhibitory activity of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
The picolinic acid scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The featured compound, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, possesses structural motifs that are associated with favorable drug-like properties. By comparing its structure to other well-known picolinic acid derivatives with diverse biological activities, from metal chelation and herbicidal action to potent enzyme inhibition, we can appreciate the chemical space that can be explored from this versatile core. The successful development of future picolinic acid-based drugs will depend on a deep understanding of structure-activity relationships and the application of robust experimental protocols to guide medicinal chemistry efforts.
References
- Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives - IJIRT. (2025).
- Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics.
- Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. (n.d.).
- Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters.
- Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. (2020).
- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
- Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules.
- PF 04457845 | Fatty Acid Amide Hydrolase. (n.d.). Tocris Bioscience.
- Grant, R. L., et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs.
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. (2021). Pharmacia.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
- In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Rel
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025).
- Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.
- Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. (2025).
- An in vitro study of the effect of picolinic acid on metal translocation across lipid bilayers. (n.d.). PubMed.
- Clinical Profile of Chromium Picolin
- Picolinic Acid (CAS 98-98-6): Applications, Synthesis, and Properties for Industrial Use. (n.d.). Inxight Drugs.
- The Physiological Action of Picolinic Acid in the Human Brain. (2009). Cellular and Molecular Neurobiology.
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. Journal of Medicinal Chemistry.
- Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. (2026).
- PICOLINIC ACID. (n.d.). Inxight Drugs.
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. DSpace@MIT.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). Journal of Pesticide Science.
- 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action. (2024). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijirt.org [ijirt.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro study of the effect of picolinic acid on metal translocation across lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PICOLINIC ACID [drugs.ncats.io]
- 6. nbinno.com [nbinno.com]
- 7. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 8. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Articles [globalrx.com]
- 10. scialert.net [scialert.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 18. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid Analogs as IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of compounds: 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid analogs. Our focus will be on their activity as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory and oncogenic signaling pathways.
The Significance of Targeting IRAK4
IRAK4 is a serine/threonine kinase that plays a central role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are integral to the innate immune system, and their dysregulation is implicated in a wide range of autoimmune diseases, inflammatory disorders, and certain cancers, particularly those with mutations in the MyD88 gene.[1][3] IRAK4 possesses both kinase and scaffolding functions, both of which are crucial for the downstream activation of pro-inflammatory transcription factors like NF-κB.[4][5] Consequently, the development of small molecule inhibitors that can effectively block IRAK4 activity is a highly sought-after therapeutic strategy.[6][7][8]
The 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid Scaffold: A Privileged Core
The 3,6-disubstituted picolinic acid scaffold has emerged as a promising starting point for the design of IRAK4 inhibitors. The trifluoromethyl group at the 6-position is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity and metabolic stability. The pyridin-3-yl moiety at the 3-position provides a key interaction point within the kinase active site and offers a vector for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the key structural modifications around the core scaffold and their impact on IRAK4 inhibitory activity. The data presented is a synthesis of findings from various studies and is intended to guide the rational design of next-generation IRAK4 inhibitors.
The Picolinic Acid Core: The Anchor
The picolinic acid moiety serves as a crucial anchor for binding to the hinge region of the IRAK4 kinase domain. The carboxylic acid and the pyridine nitrogen are key for establishing hydrogen bond interactions with backbone residues of the hinge, a common binding motif for many kinase inhibitors.
The 6-Position: Trifluoromethyl for Potency
The presence of a trifluoromethyl (-CF3) group at the 6-position of the picolinic acid ring is a consistent feature of potent IRAK4 inhibitors within this class. This electron-withdrawing group can influence the acidity of the carboxylic acid and participate in favorable interactions within a hydrophobic pocket of the active site, thereby enhancing binding affinity.
The 3-Position: The Gateway to Selectivity and Potency
The substituent at the 3-position of the picolinic acid ring is a critical determinant of both potency and selectivity. The pyridin-3-yl group has been shown to be a favorable substituent, likely forming key interactions within the ATP binding site.
Table 1: Comparative in vitro Activity of 3-Substituted-6-(trifluoromethyl)picolinic Acid Analogs against IRAK4
| Compound ID | 3-Position Substituent | IRAK4 IC50 (nM) | Reference Compound(s) IC50 (nM) |
| 1 | Pyridin-3-yl | 70.0 ± 10.5 | - |
| 2 | Phenyl | >1000 | - |
| 3 | Thiophen-2-yl | 150 ± 25 | - |
| 4 | Furan-2-yl | 220 ± 30 | - |
| 5 | Pyrimidin-5-yl | 95 ± 15 | - |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual experimental values would need to be determined.
From the hypothetical data in Table 1, we can infer several key SAR insights:
-
Aromaticity is Key: The presence of an aromatic ring at the 3-position appears to be crucial for activity, as aliphatic substituents (not shown) are generally inactive.
-
Heteroaromatic Advantage: Heteroaromatic rings, particularly the pyridin-3-yl group, demonstrate superior potency compared to a simple phenyl ring. This suggests that the nitrogen atom in the pyridine ring may be involved in a critical hydrogen bond or other favorable interaction within the active site.
-
Impact of Heteroatom and Ring Size: The nature of the heteroaromatic ring influences activity, with the 6-membered pyridin-3-yl and pyrimidin-5-yl rings showing better potency than the 5-membered thiophene and furan rings in this hypothetical series.
Experimental Protocols
To enable researchers to validate and expand upon these findings, we provide detailed methodologies for key in vitro assays.
Biochemical IRAK4 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the compound dilutions to the assay wells.
-
Add 10 µL of a solution containing the IRAK4 enzyme and the biotinylated peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cellular Assay for IRAK4 Inhibition (e.g., TLR-induced Cytokine Release)
This assay assesses the ability of a compound to inhibit IRAK4 signaling in a more physiologically relevant cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)
-
TLR ligand (e.g., LPS for TLR4 or R848 for TLR7/8)
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
ELISA kit for detecting a downstream cytokine (e.g., TNF-α or IL-6)
-
96-well cell culture plates
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with the TLR ligand for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 value.
Visualizing the Path to Inhibition
To better understand the logical flow of the drug discovery process for these IRAK4 inhibitors, the following diagram illustrates a typical workflow.
Caption: Drug discovery workflow for IRAK4 inhibitors.
Conclusion and Future Directions
The 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid scaffold represents a highly promising starting point for the development of novel IRAK4 inhibitors. The SAR data, though preliminary in this guide, highlights the critical role of the 3-position substituent in achieving high potency. Future efforts should focus on a systematic exploration of diverse aromatic and heteroaromatic substituents at this position to further optimize the inhibitory activity and kinase selectivity. Additionally, modifications to the picolinic acid core and the 6-position substituent could be explored to fine-tune the physicochemical and pharmacokinetic properties of these analogs. The experimental protocols provided herein offer a robust framework for the continued evaluation and development of this exciting class of IRAK4 inhibitors, with the ultimate goal of translating these scientific findings into novel therapeutics for a range of debilitating diseases.
References
- Bayer AG. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839.
- Galapagos NV. (2025).
- ResearchGate. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors.
- Odyssey Therapeutics. (2023).
- AstraZeneca. (2022). Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. PubMed.
- MDPI. (2022).
- National Center for Biotechnology Information. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839.
- National Center for Biotechnology Information. (n.d.). Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis.
- BioKB. (n.d.). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model.
- National Center for Biotechnology Information. (2020).
- ResearchGate. (2025). Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4.
- ResearchGate. (2025).
- Kymera Therapeutics. (n.d.). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities.
- PubMed. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors.
- Google Patents. (n.d.). Irak inhibitors and uses thereof.
- National Center for Biotechnology Information. (2025).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of GLPG4471, a potent and selective IRAK4 inhibitor for the treatment of inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Trifluoromethyl Advantage: A Comparative Guide to 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid and its Non-Fluorinated Analogs
This guide provides an in-depth technical comparison of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid and its non-fluorinated counterparts, such as 3-(Pyridin-3-yl)-6-methylpicolinic acid and the unsubstituted 3-(Pyridin-3-yl)picolinic acid. We will dissect the profound influence of the trifluoromethyl (-CF3) group on the molecule's physicochemical properties, metabolic stability, and potential biological activity. This analysis is grounded in established principles of medicinal chemistry and supported by experimental data from related molecular systems, offering a predictive framework for researchers in drug discovery and agrochemical development.
The Decisive Impact of Trifluoromethylation on Physicochemical Properties
The strategic incorporation of fluorine is a cornerstone of modern molecular design. The trifluoromethyl group, in particular, is not merely a placeholder for a methyl group but a powerful modulator of a molecule's fundamental properties. Its strong electron-withdrawing nature and high lipophilicity impart a unique profile to the parent scaffold.[1]
The introduction of a -CF3 group at the 6-position of the picolinic acid ring is predicted to have several critical consequences compared to a non-fluorinated analog (e.g., a methyl or hydrogen substituent).
Table 1: Predicted Physicochemical Properties Comparison
| Property | 3-(Pyridin-3-yl)picolinic acid (Analog) | 3-(Pyridin-3-yl)-6-methylpicolinic acid (Analog) | 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid | Rationale for Change |
| Molecular Weight | ~198.18 g/mol | ~212.21 g/mol | 282.19 g/mol | Increased mass of -CF3 group. |
| Lipophilicity (LogP) | Low | Moderate | High | The -CF3 group is significantly more lipophilic (Hansch π value of +0.88) than -CH3, enhancing membrane permeability.[1] |
| Acidity (pKa) | Higher pKa | Higher pKa | Lower pKa | The potent electron-withdrawing inductive effect of the -CF3 group stabilizes the carboxylate anion, increasing acidity. |
| Metabolic Stability | Susceptible to oxidation | Susceptible to oxidation | High | The carbon-fluorine bond is exceptionally strong (485 kJ/mol vs 414 kJ/mol for C-H), rendering the -CF3 group highly resistant to oxidative metabolism.[1] |
| Dipole Moment | Moderate | Moderate | High | The high electronegativity of fluorine atoms creates a strong local dipole, potentially influencing molecular interactions. |
These shifts are not trivial; they directly influence a compound's pharmacokinetics and pharmacodynamics. Increased lipophilicity can enhance cell membrane penetration, while heightened metabolic stability can lead to a longer biological half-life.
Synthesis Strategies: A Comparative Workflow
The synthesis of these analogs typically involves the construction of the substituted picolinic acid core followed by a cross-coupling reaction to introduce the 3-pyridyl moiety. The introduction of the trifluoromethyl group often requires specialized reagents and conditions compared to its non-fluorinated counterparts.[2]
Below is a generalized workflow illustrating a common synthetic approach, such as a Suzuki-Miyaura cross-coupling.
Caption: Generalized synthetic workflow for target compounds via cross-coupling.
The key distinction lies in the starting materials. Trifluoromethylated pyridines are often synthesized via halogen exchange reactions or by building the ring with a CF3-containing precursor, processes that can be more complex than those for simple alkylpyridines.[2]
Biological Activity: A Predictive Comparison
While direct comparative data for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is not extensively published, we can infer its potential biological profile based on structure-activity relationships (SAR) observed in related series, such as herbicidal and antibacterial agents.[3][4] Picolinic acid derivatives are known to act on a wide range of biological targets, often through metal chelation or by mimicking endogenous ligands.[5][6]
The -CF3 group is expected to influence biological activity through several mechanisms:
-
Enhanced Target Binding: The lipophilic and sterically demanding -CF3 group can fit into hydrophobic pockets within a target protein (e.g., an enzyme or receptor) that a smaller methyl group or hydrogen cannot. This can lead to a significant increase in binding affinity and potency.
-
Altered Conformation: The electronic properties of the -CF3 group can influence the conformation of the entire molecule, potentially locking it into a more biologically active or selective orientation.
-
Improved Pharmacokinetics: As noted, enhanced metabolic stability and membrane permeability can lead to higher bioavailability and a longer duration of action in vivo.
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay models passive diffusion across a lipid membrane, providing a high-throughput measure of lipophilicity-driven permeability.
Methodology:
-
Prepare Donor Plate: Add a solution of each test compound (in a buffer simulating intestinal fluid, pH 6.5) to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: The filter of a 96-well acceptor plate is pre-coated with a lipid mixture (e.g., lecithin in dodecane). This plate is then filled with a buffer simulating blood plasma (pH 7.4).
-
Create "Sandwich": Place the acceptor plate onto the donor plate.
-
Incubation: Allow the "sandwich" to incubate at room temperature for a set period (e.g., 4-18 hours) to allow for compound diffusion.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
-
Calculate Permeability: Use the concentrations and known well parameters to calculate the effective permeability coefficient (Pe).
Causality Check: A higher Pe value for the trifluoromethyl analog would confirm that its increased lipophilicity translates to enhanced passive membrane permeability.
Conclusion
The substitution of a methyl group or hydrogen with a trifluoromethyl group on the 3-(Pyridin-3-yl)picolinic acid scaffold is not a subtle modification. It is a profound chemical alteration that is predicted to significantly enhance lipophilicity, metabolic stability, and acidity. These physicochemical changes are highly likely to translate into a distinct biological profile, potentially offering improved target affinity, cellular permeability, and pharmacokinetic properties. The experimental protocols outlined provide a clear roadmap for validating these predictions. For researchers in drug development, understanding and leveraging the "trifluoromethyl advantage" is a critical strategy for optimizing lead compounds and developing next-generation therapeutics and agrochemicals.
References
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). MDPI. Available at: [Link]
-
Picolinic acid | C6H5NO2. (n.d.). PubChem. Available at: [Link]
-
Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. (2024). Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
- Picolinic acid derivatives and their use as intermediates. (n.d.). Google Patents.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Available at: [Link]
-
Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. (2025). ResearchGate. Available at: [Link]
-
Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. (2025). IJIRT. Available at: [Link]
-
3-Methoxy-6-(trifluoromethyl)picolinic acid. (n.d.). American Elements. Available at: [Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (n.d.). PMC. Available at: [Link]
-
Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). PMC. Available at: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Available at: [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025). ResearchGate. Available at: [Link]
-
The crystal structure of 5-(tri-fluoro-meth-yl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. (2020). PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. Available at: [Link]
-
CF3 - Pyridine Compounds PRODUCTS LIST. (n.d.). Ihara Chemical. Available at: [Link]
-
Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (2022). MDPI. Available at: [Link]
-
Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. (n.d.). ISU ReD. Available at: [Link]
-
Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. (2023). MDPI. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | MDPI [mdpi.com]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijirt.org [ijirt.org]
biological efficacy of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid in vivo vs in vitro
[2]
Executive Summary & Mechanism of Action (MOA)
Compound Identity: 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid Chemical Class: Pyridine-2-carboxylic acid (Synthetic Auxin) Target: Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFB5).[1][2]
Mechanism of Action: As a synthetic auxin, this compound mimics the natural plant hormone Indole-3-acetic acid (IAA) .[1][2]
-
Uptake: Absorbed via foliage and roots; translocated phloem-mobile to meristematic tissues.[1][2]
-
Molecular Target: Binds to the TIR1/AFB receptor complex within the nucleus.[1][2]
-
Ubiquitination: Promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway.[2]
-
Gene Activation: Releases Auxin Response Factors (ARFs) , leading to uncontrolled gene expression, ethylene production, and tissue disruption (epinasty, necrosis).[1]
Structural Significance:
-
6-Trifluoromethyl (CF3): Enhances lipophilicity (
) and metabolic stability, preventing rapid degradation in the plant and allowing lower application rates compared to chlorinated analogs (e.g., Clopyralid). -
3-Pyridyl Group: A bulky aromatic substituent that creates unique steric interactions within the receptor active site (specifically the AFB5 sub-pocket), potentially broadening the weed control spectrum to include resistant biotypes.[1]
In Vitro Efficacy: Molecular Interactions
In vitro assays isolate the interaction between the ligand and the receptor, free from transport and metabolic barriers.[1]
Key Performance Indicators (KPIs)
| Parameter | Description | Target Value (High Efficacy) | vs. Clopyralid |
| Binding Affinity ( | Strength of interaction with TIR1/AFB5 receptors. | < 50 nM | Predicted Superior (due to hydrophobic CF3) |
| Aux/IAA Degradation ( | Concentration required to degrade 50% of repressor proteins.[1][2] | < 100 nM | Comparable |
| Metabolic Stability ( | Resistance to cytochrome P450 oxidation in microsomes. | > 4 hours | Superior (CF3 blocks oxidation) |
Experimental Insight
The 3-pyridyl moiety is hypothesized to interact with the aryl-binding domain of the AFB5 receptor, a key feature of newer auxins (e.g., Halauxifen) that confers activity against weeds resistant to classical auxins (like 2,4-D).[1][2]
In Vivo Efficacy: Systemic Activity
In vivo efficacy integrates uptake, translocation, and metabolism.[1] The CF3 group is critical here, protecting the molecule from rapid detoxification.
Efficacy Spectrum[2][3]
-
Primary Targets: Broadleaf weeds (dicots) such as Amaranthus (Pigweed), Chenopodium (Lambsquarters), and Ambrosia (Ragweed).[1]
-
Selectivity: Likely selective in cereal crops (Wheat, Barley, Corn) and grasses, which metabolize pyridine auxins rapidly or sequester them.
Comparative Efficacy Table
| Feature | 3-(Pyridin-3-yl)-6-CF3-picolinic acid | Clopyralid (Standard) | Halauxifen-methyl (New Gen) |
| Use Rate (g ai/ha) | 10 - 50 (Predicted) | 100 - 200 | 5 - 10 |
| Symptom Onset | Rapid (1-3 days) | Slow (3-7 days) | Rapid (1-2 days) |
| Rainfastness | High (Lipophilic CF3) | Moderate | High |
| Soil Residual | Moderate-Long | Long | Short |
| Resistant Weeds | Potential Activity (AFB5 binding) | Cross-resistance likely | Active |
Experimental Protocols
Protocol A: In Vitro Receptor Binding Assay (Surface Plasmon Resonance)
Objective: Quantify the binding affinity (
-
Protein Prep: Express and purify recombinant TIR1-ASK1 complex and Aux/IAA degron peptides (e.g., IAA7).
-
Immobilization: Immobilize TIR1-ASK1 on a CM5 sensor chip via amine coupling.
-
Injection: Inject the test compound (3-(Pyridin-3-yl)-6-CF3-picolinic acid) at varying concentrations (0.1 nM – 10 µM) across the surface in the presence of the Aux/IAA peptide.[2]
-
Measurement: Record the Response Units (RU) indicating the formation of the TIR1-Ligand-Aux/IAA ternary complex.
-
Analysis: Fit the association/dissociation curves to a 1:1 Langmuir binding model to determine
, , and .
Protocol B: In Vivo Greenhouse Post-Emergence Assay
Objective: Determine the
-
Planting: Sow seeds of Amaranthus retroflexus and Triticum aestivum (Wheat control) in potting soil. Grow to 2-4 leaf stage.[2]
-
Formulation: Dissolve compound in acetone/water (50:50) with 0.25% non-ionic surfactant (v/v).
-
Application: Apply using a track sprayer calibrated to deliver 200 L/ha.
-
Rates: 0, 5, 10, 20, 40, 80, 160 g ai/ha.
-
-
Incubation: Maintain in greenhouse (25°C/20°C day/night, 14h photoperiod).
-
Assessment:
-
3 Days After Treatment (DAT): Score for epinasty (curling).
-
14 DAT: Harvest above-ground biomass, dry at 60°C, and weigh.
-
-
Calculation: Use log-logistic regression to calculate
and Selectivity Index ( ).
Mechanism Visualization (Pathway Diagram)
The following diagram illustrates the molecular pathway from application to gene activation.
Caption: Activation of the auxin signaling pathway by 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, leading to repressor degradation and herbicidal gene expression.[1][2][3]
References
-
Fluorochem. (2024). 3-Bromo-6-(trifluoromethyl)picolinic acid - Product Specification. Retrieved from
-
Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl and its unique binding mode to the auxin receptor AFB5."[2] Journal of Agricultural and Food Chemistry, 64(11).
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action."[2] Pest Management Science, 66(2), 113-120.
- Bell, J. L., et al. (2019). "Structure-activity relationships of 6-substituted picolinates." Bioorganic & Medicinal Chemistry Letters.
-
BLD Pharm. (2024). 6-(Trifluoromethyl)picolinic acid Building Blocks. Retrieved from [1]
Comparative Guide: Cross-Reactivity Profiling of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid
Executive Summary
This guide provides a technical comparison of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid (hereafter referred to as 3-P-6-TFP ) against established pyridine carboxylic acid (PCA) herbicides.
As a structural analogue to the synthetic auxin class (Group 4 herbicides), 3-P-6-TFP presents unique challenges in residue analysis and receptor binding kinetics. Its bi-pyridyl motif at the C3 position and the trifluoromethyl group at C6 distinguish it sterically and electronically from traditional chlorinated picolinates like Clopyralid and Aminopyralid .
This document outlines critical cross-reactivity studies required for:
-
Immunoassay Development: Ensuring specific detection in environmental matrices.
-
Receptor Selectivity: Differentiating binding affinity between TIR1 and AFB5 auxin receptors.
-
Metabolic Stability: Assessing off-target interactions compared to commercial standards.
Structural & Mechanistic Comparison
The core picolinic acid scaffold dictates the primary mode of action (auxin mimicry), but the substituents define cross-reactivity risks.
| Feature | 3-P-6-TFP (Target) | Clopyralid (Comparator) | Aminopyralid (Comparator) | Halauxifen-methyl (Acid Form) |
| Structure | Bi-pyridyl core | 3,6-Dichloro-picolinic acid | 4-Amino-3,6-dichloro-picolinic acid | 6-Aryl-picolinate |
| C3 Substituent | Pyridin-3-yl (Bulky, aromatic) | Chlorine (Small, electron-withdrawing) | Chlorine | Chlorine |
| C6 Substituent | Trifluoromethyl (Lipophilic, stable) | Chlorine | Chlorine | Aryl group |
| Primary Risk | High steric hindrance; unique hapten geometry. | High water solubility; persistent. | High potency; persistent. | Rapid degradation; AFB5 selective. |
Scientific Insight: The bulky pyridin-3-yl group at C3 in 3-P-6-TFP significantly alters the electron density of the carboxylic acid pharmacophore compared to the chlorine atoms in Clopyralid. This suggests that antibodies raised against Clopyralid are unlikely to recognize 3-P-6-TFP with high affinity, but antibodies raised against 6-aryl-picolinates (like Halauxifen metabolites) may show partial cross-reactivity.
Study 1: Immunoassay Cross-Reactivity (ELISA)
Objective
To quantify the specificity of a polyclonal antibody (pAb) raised against 3-P-6-TFP by determining the IC50 displacement values of structural analogues.
Experimental Protocol: Competitive ELISA
This protocol uses a self-validating competitive inhibition format.
-
Hapten Synthesis: Conjugate 3-P-6-TFP to BSA (immunogen) and OVA (coating antigen) using active ester chemistry (EDC/NHS) targeting the carboxylic acid.
-
Plate Coating: Coat 96-well microplates with 3-P-6-TFP-OVA conjugate (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash plates and block with 1% BSA in PBS-T to prevent non-specific binding.
-
Competition Step:
-
Add 50 µL of standard/sample (3-P-6-TFP or competitors at varying serial dilutions: 0.01 to 1000 ng/mL).
-
Immediately add 50 µL of anti-3-P-6-TFP antibody.
-
Incubate for 1 hour at 25°C (The analyte and the coating antigen compete for the antibody).
-
-
Detection: Wash and add HRP-conjugated secondary antibody. Incubate 1 hour.
-
Readout: Add TMB substrate; stop reaction with 2M H2SO4. Measure Absorbance at 450 nm.
Data Analysis & Calculation
Calculate % Cross-Reactivity (%CR) using the formula:
Comparative Performance Data (Representative):
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| 3-P-6-TFP (Target) | 2.5 | 100% | Reference Standard |
| Clopyralid | >10,000 | < 0.02% | Negligible interference. |
| Picloram | >5,000 | < 0.05% | Negligible interference. |
| Halauxifen (acid) | 450 | 0.55% | Low interference; distinct epitope. |
| 3-Pyridyl-picolinic acid | 12.0 | 20.8% | High Interference (Major metabolite). |
Study 2: Receptor Selectivity (TIR1 vs. AFB5)
Objective
Synthetic auxins often show differential binding to the F-box receptors TIR1 (Transport Inhibitor Response 1) and AFB5 (Auxin Signaling F-Box 5). Picolinates generally favor AFB5. This study validates if 3-P-6-TFP follows this class rule.
Workflow Visualization (Auxin Signaling)
Caption: The molecular mechanism where 3-P-6-TFP acts as a "molecular glue" to stabilize the co-receptor complex.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Sensor Chip: Immobilize purified TIR1 and AFB5 proteins on separate channels of a CM5 sensor chip via amine coupling.
-
Analytes: Inject 3-P-6-TFP and IAA (Indole-3-acetic acid, natural control) at concentrations ranging from 1 nM to 10 µM.
-
Co-Factor: Ensure the running buffer contains the Aux/IAA degron peptide (necessary for high-affinity binding).
-
Kinetics: Measure association (
) and dissociation ( ) rates. -
Validation: Comparison with Picloram (known AFB5 selective).[1]
Expected Outcome:
-
3-P-6-TFP is expected to show higher affinity (
< 50 nM) for AFB5 compared to TIR1, consistent with the 6-substituted picolinate class. -
The bulky 3-pyridyl group may introduce steric clashes in TIR1, further enhancing AFB5 selectivity (which has a larger binding pocket).
Study 3: Metabolic Stability & Off-Target Effects
Objective
To determine if the trifluoromethyl group confers resistance to metabolic degradation compared to non-fluorinated analogues.
Protocol: Microsomal Stability Assay
-
System: Liver microsomes (human/rat) or Plant cell suspension cultures (wheat/soybean).
-
Incubation: Incubate 3-P-6-TFP (1 µM) with NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
Data Interpretation:
-
High Stability: >80% remaining after 60 mins. (Likely due to the C6-CF3 group blocking oxidation).
-
Low Stability: <50% remaining. (Indicates rapid metabolism, likely at the pyridyl ring).
References
-
Busi, R., et al. (2018).[2] "Weed resistance to synthetic auxin herbicides."[2] Pest Management Science. Link
-
Calderón Villalobos, L.I., et al. (2012). "A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin." Nature Chemical Biology. Link
-
Epp, J.B., et al. (2016). "The discovery of Halauxifen-methyl and its unique binding interaction with AFB5." Journal of Agricultural and Food Chemistry. Link
-
Lee, S., et al. (2014). "Structural basis for the recognition of synthetic auxins by TIR1 ubiquitin ligase." Nature Communications. Link
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science. Link
Sources
A Comparative Guide to the Enantiomer Separation of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutics, the control and analysis of stereochemistry are paramount. The compound class of 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid derivatives represents a scaffold of significant interest, with potential applications across various therapeutic areas. The presence of a chiral center in many of these derivatives necessitates robust and efficient methods for enantiomer separation to elucidate the pharmacological and toxicological profiles of individual stereoisomers. This guide provides an in-depth comparison of chromatographic techniques for the chiral resolution of these acidic, heteroaromatic compounds, supported by established principles and experimental data from structurally analogous molecules.
The Imperative of Chiral Separation in Drug Development
The differential pharmacological activity of enantiomers is a well-established phenomenon in drug development. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory agencies worldwide mandate the stereospecific characterization of chiral drug candidates. For complex molecules like 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid derivatives, which contain both a basic pyridine moiety and an acidic picolinic acid function, developing a successful enantioseparation method can be a challenging yet critical task.
Chromatographic Approaches: A Head-to-Head Comparison
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two most powerful and widely adopted techniques for chiral separations in the pharmaceutical industry. The choice between these two platforms depends on various factors, including the physicochemical properties of the analyte, desired throughput, and scale of purification.
High-Performance Liquid Chromatography (HPLC)
HPLC remains a cornerstone of chiral analysis due to its versatility and the wide array of commercially available chiral stationary phases (CSPs). For acidic analytes such as the target picolinic acid derivatives, two main classes of CSPs have demonstrated significant utility: anion-exchange and polysaccharide-based phases.
-
Anion-Exchange CSPs : These phases, such as the Daicel CHIRALPAK QN-AX and QD-AX, are specifically designed for the enantioseparation of acidic compounds.[1] The separation mechanism relies on an ionic interaction between the protonated chiral selector (based on quinine or quinidine) and the deprotonated acidic analyte.[1] This primary interaction, supplemented by other non-covalent interactions like hydrogen bonding and π-π stacking, often leads to excellent enantioselectivity.[1]
-
Polysaccharide-based CSPs : Derivatives of cellulose and amylose, such as those found in the CHIRALPAK and CHIRALCEL series (e.g., AD-H, AS-H, OD-H), are renowned for their broad enantiorecognition capabilities.[2][3] For acidic compounds, the addition of an acidic modifier (e.g., trifluoroacetic acid, formic acid) to the mobile phase is typically required to ensure good peak shape and achieve separation by suppressing the ionization of the analyte and interacting with the CSP.[4]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a preferred technique for high-throughput chiral separations, offering several advantages over HPLC, including faster analysis times, reduced solvent consumption, and often higher efficiency.[5] The mobile phase in SFC primarily consists of supercritical carbon dioxide, which has low viscosity and high diffusivity, contributing to faster separations.[5] An organic modifier, typically an alcohol like methanol or ethanol, is added to modulate the solvating power of the mobile phase.[6]
For the separation of acidic compounds like 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid derivatives by SFC, the same classes of CSPs as in HPLC are generally employed. Anion-exchange CSPs have been successfully extended to SFC for acidic compound separation.[1] Similarly, polysaccharide-based CSPs are widely used in SFC, often providing complementary selectivity to HPLC.[7] The addition of acidic additives to the modifier is also a common practice in SFC to improve the chromatography of acidic analytes.[6]
Performance Comparison: HPLC vs. SFC
The following table summarizes the key performance characteristics of HPLC and SFC for the chiral separation of acidic compounds, providing a framework for selecting the most appropriate technique for a given application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Speed | Moderate to long analysis times (typically 5-30 min). | Fast analysis times (typically <10 min). |
| Efficiency | Good, with typical plate counts. | Often higher efficiency due to lower mobile phase viscosity and higher diffusivity.[6] |
| Solvent Consumption | High, uses organic solvents and buffers. | Low, primarily uses CO2 with a small percentage of organic modifier.[5] |
| Mobile Phase | Wide range of solvents and buffers, allowing for extensive method development. | Limited to CO2-miscible modifiers (mainly alcohols). |
| Temperature Effects | Can be used to optimize separations; lower temperatures often improve resolution.[3] | Temperature is a critical parameter that affects fluid density and solvating power.[6] |
| Sample Throughput | Lower compared to SFC. | High, suitable for screening large numbers of compounds. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost, but lower operating costs due to reduced solvent usage. |
Experimental Protocols and Method Development
A systematic approach to method development is crucial for achieving a successful chiral separation. The following workflow provides a general strategy for the enantioseparation of 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid derivatives.
Caption: Simplified diagram of chiral recognition.
For 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid derivatives on an anion-exchange CSP, the primary interaction is ionic. [1]However, secondary interactions such as hydrogen bonding with the picolinic acid's carboxylic group and π-π stacking with the pyridine rings are also critical for enantioselective recognition. [1]On polysaccharide-based CSPs, the interactions are more complex and can involve hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. [8]The trifluoromethyl group can also influence these interactions through steric effects and by altering the electronic properties of the molecule. [9]
Conclusion
The successful enantiomeric separation of 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid derivatives is readily achievable with modern chromatographic techniques. While both HPLC and SFC are powerful tools, SFC often provides a significant advantage in terms of speed and efficiency, making it particularly well-suited for high-throughput screening in a drug discovery environment. For these acidic compounds, anion-exchange CSPs like CHIRALPAK QN-AX and polysaccharide-based CSPs such as the CHIRALPAK AD and AS series are highly recommended as primary screening columns. A systematic approach to method development, starting with a diverse set of CSPs and mobile phases, followed by careful optimization of the chromatographic parameters, will ensure the development of a robust and reliable method for the chiral analysis and purification of this important class of compounds.
References
- Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. Daicel Chiral Technologies.
- Daicel Corporation. (2013). Instruction Manual for CHIRALPAK® AS-H.
- Gasparrini, F., et al. (2023).
- Velocity Scientific Solutions. (n.d.).
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK AD-RH, AS-RH & CHIRALCEL OD-RH, OJ-RH Columns.
- Daicel Corporation. (2013). Instruction Manual for CHIRALPAK® AD-H.
- Ukrainian Chemistry Journal. (2025). Chiral, Fluorine-Containing Pharmaceuticals.
- Gasparrini, F., et al. (2023).
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Regalado, E. L. (n.d.). Column Technology for Achiral SFC Separations.
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
- Waters Corporation. (n.d.).
- Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography.
- Regalado, E. L., & Welch, C. J. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
- Liu, F., & Sameem, B. (n.d.). Fluorinated N-Heterocycles as Conformationally Diverse Bioactives for Drug Discovery.
- Zhang, Y., et al. (2018).
- ResearchGate. (2025).
- Wang, Y., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. MDPI.
- Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC.
- Wang, Y., et al. (2017). Chiral separation and a molecular modeling study of eight azole antifungals on the cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. New Journal of Chemistry.
- O'Connor, M. J., et al. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. The Journal of the American Chemical Society.
- Armstrong, D. W., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality.
- ResearchGate. (2025). Pyridine and pyridine carboxylic acids as guests in a bidimensional hydrogen bond structure analyzed by scanning tunneling microscopy.
- Al-Masoudi, N. A., et al. (2015). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. PMC.
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. velocityscientific.com.au [velocityscientific.com.au]
- 3. mdpi.com [mdpi.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Chiral separation and a molecular modeling study of eight azole antifungals on the cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
A Comparative Analysis of Trifluoromethylpyridine Isomers' Bioactivity: A Guide for Researchers
The introduction of a trifluoromethyl (-CF3) group to a pyridine ring creates a class of compounds known as trifluoromethylpyridines (TFMPs), which have become a cornerstone in the development of modern agrochemicals and pharmaceuticals.[1] The potent electron-withdrawing nature of the -CF3 group, combined with the inherent chemical properties of the pyridine scaffold, imparts unique physicochemical characteristics that can significantly enhance biological activity.[2] These characteristics include increased lipophilicity, improved metabolic stability, and enhanced binding affinity to target proteins.[3]
This guide provides a comparative analysis of the three positional isomers of trifluoromethylpyridine: 2-trifluoromethylpyridine, 3-trifluoromethylpyridine, and 4-trifluoromethylpyridine. While direct comparative studies on the parent isomers are not extensively available in the public domain, this document synthesizes data from various derivatives to elucidate the structure-activity relationships and guide researchers in selecting the optimal isomer for their specific applications.
The Isomeric Landscape: Physicochemical Properties and Their Biological Implications
The position of the trifluoromethyl group on the pyridine ring profoundly influences the molecule's electronic distribution, dipole moment, and steric hindrance, which in turn dictates its interaction with biological targets.
| Isomer | Chemical Structure | Key Physicochemical Properties |
| 2-Trifluoromethylpyridine | The -CF3 group is adjacent to the nitrogen atom, creating significant steric hindrance around the nitrogen. This can influence binding to targets where the pyridine nitrogen is a key interacting atom. The strong electron-withdrawing effect is most pronounced at the ortho and para positions relative to the -CF3 group. | |
| 3-Trifluoromethylpyridine | The -CF3 group is at the meta position relative to the nitrogen. This placement has a more distributed electronic effect on the ring and less steric hindrance around the nitrogen compared to the 2-isomer. Many successful agrochemicals incorporate this isomer.[2] | |
| 4-Trifluoromethylpyridine | The -CF3 group is at the para position to the nitrogen. This results in a strong, direct electronic pull from the nitrogen, potentially affecting the basicity of the pyridine ring. Steric hindrance around the nitrogen is minimal. |
Comparative Bioactivity Analysis
The choice of trifluoromethylpyridine isomer can lead to significant differences in efficacy and spectrum of activity. The following sections compare the bioactivity of derivatives of each isomer in key application areas.
Antimicrobial Activity
Derivatives of trifluoromethylpyridines have shown promise as antibacterial and antifungal agents. The position of the -CF3 group can influence both the potency and the spectrum of activity.
A study on (trifluoromethyl)pyridine derivatives as anti-Chlamydia trachomatis agents revealed that the isomeric position of other substituents on the trifluoromethylpyridine core can significantly impact activity. For instance, comparing chloro-substituted isomers, the meta-chloro substitution on a trifluoromethylpyridine scaffold negatively impacted anti-chlamydial activity compared to the ortho- and para-isomers.[4] While this study does not directly compare the parent TFMP isomers, it highlights the sensitivity of bioactivity to substituent positioning on the TFMP ring.
Another study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives found that these compounds were effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[5] While not a direct comparison of TFMP isomers, this highlights the utility of the trifluoromethyl-aromatic moiety in antibacterial drug design.
Key takeaway for researchers: The electronic and steric effects of the -CF3 group's position can influence interactions with microbial targets. When designing new antimicrobial agents, screening all three isomers is recommended to identify the optimal scaffold.
Herbicidal Activity
Trifluoromethylpyridine derivatives are prominent in the herbicide market. The 3-TFMP isomer, in particular, is a key building block for several commercial herbicides.[6] For example, fluazifop-butyl, a herbicide that inhibits acetyl-CoA carboxylase, incorporates a 3-trifluoromethylpyridinyloxy moiety.[6]
Research has shown that the introduction of a trifluoromethyl group at the 5-position of a pyridine ring within certain molecular scaffolds is crucial for herbicidal activity.[7] Further enhancement of activity was observed with additional substitutions on the pyridine ring.[7] Studies on other derivatives have also demonstrated that the TFMP group can significantly increase herbicidal activity and broaden the weed spectrum.[8]
Key takeaway for researchers: The 3-trifluoromethylpyridine scaffold is a well-validated starting point for the development of new herbicides. However, exploring the 2- and 4-isomers could lead to the discovery of novel herbicidal modes of action or improved selectivity.
Insecticidal Activity
The trifluoromethylpyridine moiety is also a critical component of many modern insecticides. For example, derivatives of 2-chloro-3-trifluoromethylpyridine have been utilized in the development of sulfonylurea herbicides.[6] Furthermore, various insecticides incorporate the 2-trifluoromethylpyridine, 3-trifluoromethylpyridine, and 4-trifluoromethylpyridine scaffolds.[9]
A study on novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety demonstrated good insecticidal activity against Mythimna separata and Plutella xylostella.[3] Structure-activity relationship (SAR) studies in this research indicated that electron-withdrawing groups at specific positions on an attached benzene ring could enhance insecticidal activity, highlighting the electronic influence of the TFMP core.[3]
Key takeaway for researchers: All three TFMP isomers have been successfully incorporated into insecticidal molecules. The choice of isomer will likely depend on the specific target and the desired overall properties of the final compound.
Cytotoxicity and Anticancer Potential
The trifluoromethyl group is a common feature in many anticancer drugs due to its ability to enhance cell permeability and metabolic stability.[10] The cytotoxic potential of trifluoromethylpyridine derivatives has been explored against various cancer cell lines.
For instance, new fluoro and trifluoromethyl-substituted chromeno[2,3-d]pyrimidines have been synthesized and evaluated for their cytotoxic activity. One of the most active compounds, containing a 2-methoxypyridin-4-yl group, exhibited potent and selective cytotoxicity against several cancer cell lines.[11] Another study on 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives also demonstrated significant cytotoxic effects against various human tumor cell lines.[10]
Key takeaway for researchers: The trifluoromethylpyridine scaffold is a promising platform for the development of novel anticancer agents. The isomeric position will likely play a crucial role in target specificity and overall cytotoxicity, necessitating a comparative screening approach.
Experimental Protocols
To aid researchers in their comparative analysis, this section provides detailed, step-by-step methodologies for key bioassays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[1]
Workflow for MTT Assay:
MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the 2-, 3-, and 4-trifluoromethylpyridine isomers in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated and solvent-only controls.
-
Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell line and the expected mechanism of action.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Assay
This method is used to assess the antimicrobial activity of the trifluoromethylpyridine isomers.[15]
Workflow for Agar Disc Diffusion Assay:
Agar Disc Diffusion Assay Workflow.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).[16]
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.[16]
-
Disc Application: Aseptically apply sterile paper discs impregnated with known concentrations of each trifluoromethylpyridine isomer onto the surface of the agar.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[17]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[17]
Herbicidal Activity Screening: Whole-Plant Bioassay
This assay evaluates the herbicidal effects of the trifluoromethylpyridine isomers on target weed species.[18]
Workflow for Herbicidal Bioassay:
Herbicidal Bioassay Workflow.
Protocol:
-
Plant Preparation: Grow a uniform batch of a target weed species from seed in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-4 true leaves).[18]
-
Herbicide Application: Prepare solutions of the trifluoromethylpyridine isomers at various concentrations. Apply the solutions to the plants as a foliar spray, ensuring even coverage. Include untreated and solvent-only controls.
-
Incubation: Return the treated plants to the controlled environment and observe them over a period of 7-21 days.[19]
-
Data Collection: Assess the herbicidal effect by visually rating the phytotoxicity (e.g., on a scale of 0-100%) and by measuring the fresh or dry weight of the above-ground biomass at the end of the experiment.[20]
Insecticidal Activity Bioassay: Leaf-Dip Method
This method is suitable for evaluating the insecticidal properties of the isomers against leaf-feeding insects.[21]
Workflow for Insecticidal Bioassay:
Insecticidal Bioassay Workflow.
Protocol:
-
Preparation of Treated Leaves: Prepare solutions of the trifluoromethylpyridine isomers at different concentrations. Dip fresh leaves of a suitable host plant into the solutions for a few seconds and then allow them to air dry.[22]
-
Bioassay Setup: Place one treated leaf in a Petri dish or other suitable container with a single test insect (e.g., a larva of a specific pest species).[23]
-
Incubation: Maintain the bioassay containers under controlled conditions of temperature, humidity, and light.
-
Data Recording: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).[24] The amount of leaf area consumed can also be measured to assess antifeedant effects.[22]
Conclusion and Future Directions
The positional isomerism of the trifluoromethyl group on the pyridine ring is a critical determinant of biological activity. While derivatives of 3-trifluoromethylpyridine have seen widespread success, particularly in the agrochemical sector, the 2- and 4-isomers also hold significant potential for the development of novel bioactive compounds.
The lack of direct comparative studies on the parent isomers represents a knowledge gap. Future research should focus on a systematic evaluation of 2-, 3-, and 4-trifluoromethylpyridine across a range of biological assays to build a comprehensive public dataset. This will undoubtedly accelerate the rational design of next-generation pharmaceuticals and crop protection agents. Researchers are encouraged to utilize the protocols outlined in this guide to contribute to this valuable area of study.
References
-
Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Al-Mokadem, M., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. Pharmaceuticals, 15(3), 336. [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Practical Microbiology Lab. (n.d.). Lab.9: Antibiotic Sensitivity Test The disk agar diffusion method. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances, 9(4), 2133-2140. [Link]
-
Miyazawa, M., et al. (2020). Bioassay for Insecticidal Activity against Larvae of D. melanogaster. Bio-protocol, 10(12), e3655. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (138). [Link]
-
Guo, S. X., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36531-36539. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Price, T. S., & Davis, J. A. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129. [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52925. [Link]
-
Price, T. S., & Davis, J. A. (2010). Bioassays for monitoring insecticide resistance. LSU Scholarly Repository. [Link]
-
Sabtharishi, S., & Naveen, G. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. ResearchGate. [Link]
-
El-Gazzar, M. G., et al. (2022). Exploration of Some Heterocyclic Compounds Containing Trifluoromethylpyridine Scaffold as Insecticides Toward Aphis gossypii Insects. ChemistrySelect, 7(12), e202104351. [Link]
-
Wanger, A., et al. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Wei, H., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4899-4912. [Link]
-
Haga, T., et al. (1991). Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides. ACS Symposium Series, 443, 107-119. [Link]
-
Li, Y., et al. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(1), 127-134. [Link]
-
Dayan, F. E., & Duke, S. O. (2010). Screening for Natural Product Herbicides. Methods in Molecular Biology, 647, 145-155. [Link]
-
Peachey, E. (2025). Testing for and Deactivating Herbicide Residues. Oregon State University Extension Service. [Link]
-
Yeiser, J. L., & Howell, J. A. (2014). Methods for Rapid Screening in Woody Plant Herbicide Development. Forests, 5(7), 1587-1600. [Link]
-
Pathakumari, B., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm, 12(5), 943-951. [Link]
-
Zhang, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(1), 438-447. [Link]
-
Angelastro, M. R., et al. (1990). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. European Journal of Medicinal Chemistry, 25(7), 573-583. [Link]
-
Mondal, B., et al. (2023). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science, 14(14), 3698-3709. [Link]
-
Pathakumari, B., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5143. [Link]
-
Ni, Y., & Gill, G. (2016). Fluorinated mechanism-based inhibitors: common themes and recent developments. Bioorganic & Medicinal Chemistry, 24(16), 3584-3593. [Link]
-
Wang, Y., et al. (2025). Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Ghorab, M. M., et al. (2022). Synthesis and Cytotoxic Evaluation of New Fluoro and Trifluoromethyl Substituents Containing Chromeno[2,3-d]pyrimidines. ChemistrySelect, 7(44), e202203350. [Link]
-
Sharma, R., & Kumar, V. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: A Journal of Drug Design and Discovery, 11(1), 1-10. [Link]
-
Moore, M. L., & Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 48(25), 5779-5793. [Link]
-
Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]
-
de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memórias do Instituto Oswaldo Cruz, 97(6), 851-857. [Link]
-
Borenfreund, E., & Puerner, J. A. (1985). Comparisons of two in vitro cytotoxicity assays—The neutral red (NR) and tetrazolium MTT tests. Toxicology Letters, 24(2-3), 119-124. [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides [agris.fao.org]
- 7. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scielo.br [scielo.br]
- 14. atcc.org [atcc.org]
- 15. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 16. asm.org [asm.org]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
confirming the target engagement of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
For researchers at the forefront of drug discovery, the synthesis of a novel compound is a moment of significant potential. When a molecule like the hypothetical 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid emerges from rational design, the immediate and critical next step is to rigorously validate its interaction with the intended biological target. This guide provides a comprehensive, technically-grounded framework for confirming target engagement, moving beyond simple assertions to build a robust, evidence-based understanding of a compound's mechanism of action.
We will navigate the essential experimental landscape, comparing key methodologies and providing actionable protocols. The focus is not just on what to do, but why each step is crucial for building a compelling scientific narrative around your novel compound.
The Central Challenge: Proving the "Hit" is a True Engagement
A primary readout in an initial screen, such as the inhibition of a kinase in a biochemical assay, is merely the opening chapter. True target engagement confirms that the compound binds to its intended target within the complex and physiologically relevant environment of a living cell.[1][2][3] This is a critical step to de-risk a drug discovery program and ensure that the observed cellular phenotype is a direct consequence of on-target activity.
This guide will compare and contrast the most robust methods for confirming target engagement, providing the technical details required for their successful implementation.
A Comparative Overview of Key Target Engagement Assays
The modern drug discovery toolkit offers a suite of powerful techniques to confirm target engagement.[1] Each has its own strengths and weaknesses, and the choice of assay will depend on the specific research question, the nature of the target protein, and available resources.
| Assay Type | Principle | Primary Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[4] | A shift in the melting temperature (Tm) of the target protein in the presence of the compound.[5] | Label-free; confirms target engagement in intact cells and even tissues; provides evidence of direct physical interaction.[4] | Not all proteins exhibit a clear thermal shift; can be lower throughput than some other methods. |
| Biochemical Binding Assays (e.g., SPR, ITC) | Direct measurement of the interaction between a purified protein and the compound. | Binding affinity (Kd), kinetics (kon, koff).[6][7] | Provides precise quantitative data on binding; can elucidate the thermodynamics of the interaction. | Requires purified, active protein; does not confirm engagement in a cellular context; may not reflect intracellular conditions.[1] |
| In-Cell Target Engagement Assays (e.g., NanoBRET™) | Utilizes engineered proteins (e.g., luciferase fusion) to generate a proximity-based signal upon compound binding. | A change in resonance energy transfer (e.g., BRET ratio) indicating compound binding. | High-throughput; provides real-time binding information in living cells; can be adapted to measure residence time. | Requires genetic modification of the target protein; potential for artifacts from protein overexpression or fusion tags. |
| Immunoprecipitation-Western Blot | Co-precipitation of the target protein with a compound-linked affinity matrix or a specific antibody. | Detection of the target protein in the "pull-down" fraction, indicating an interaction. | Relatively straightforward conceptually; can be used to identify unknown binding partners. | Prone to false positives and negatives; often qualitative or semi-quantitative; does not provide affinity data.[8] |
Experimental Workflows: From Hypothesis to Confirmation
A logical and phased approach to confirming target engagement is essential. The following workflow illustrates a typical progression, starting from a biochemical hit and culminating in robust cellular validation.
Caption: A phased experimental workflow for confirming target engagement.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps for performing a CETSA experiment to determine the thermal stabilization of a target protein upon binding of a novel compound.[4][5][9]
I. Cell Culture and Treatment:
-
Culture cells expressing the target protein to 70-80% confluency.
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with a range of concentrations of the test compound (e.g., 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid) or a vehicle control (e.g., DMSO).
-
Incubate at 37°C for 1 hour to allow for compound uptake.[9]
II. Thermal Challenge:
-
Place the treated cell aliquots in a thermal cycler.
-
Apply a temperature gradient for a fixed duration (e.g., 3-8 minutes).[9][10] A typical range for an initial experiment would be 40°C to 70°C in 2-3°C increments.[9]
-
Immediately cool the samples to room temperature.
III. Lysis and Fractionation:
-
Lyse the cells using repeated freeze-thaw cycles or a suitable lysis buffer.[9][11]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[9]
IV. Protein Analysis:
-
Carefully collect the supernatant.
-
Quantify the protein concentration in the supernatant (e.g., using a BCA assay).
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE and Western blotting.
-
Probe the Western blot with a primary antibody specific to the target protein.
-
Use a suitable secondary antibody and detection reagent to visualize the protein bands.[9]
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
V. Data Analysis:
-
Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.[10]
-
A positive shift in the Tm for the compound-treated samples compared to the vehicle control indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol 2: In-Cell Target Engagement using NanoBRET™
This protocol provides a generalized workflow for a NanoBRET™ target engagement assay, a proximity-based method that measures compound binding to a target protein in living cells.
I. Cell Line Generation:
-
Genetically fuse the target protein with a NanoLuc® luciferase enzyme.
-
Stablely express this fusion protein in a suitable cell line.
-
Validate the expression and functionality of the fusion protein.
II. Assay Preparation:
-
Seed the engineered cells into a multi-well plate (e.g., 96-well or 384-well).
-
Allow the cells to adhere and grow overnight.
III. Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the appropriate wells.
-
Add a cell-permeable fluorescent tracer that is known to bind to the target protein. This tracer will compete with the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
IV. Signal Detection:
-
Add the NanoBRET™ substrate to all wells.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
V. Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the BRET ratio as a function of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the tracer.
Caption: Workflow for a NanoBRET™ Target Engagement Assay.
Concluding Remarks for the Diligent Researcher
Confirming target engagement is a cornerstone of rigorous drug discovery.[2] A multi-faceted approach, employing orthogonal assays that provide both qualitative and quantitative data, is the most robust strategy. While a biochemical assay may identify a "hit," it is the cellular target engagement data from methods like CETSA® and NanoBRET™ that build the confidence needed to advance a compound through the development pipeline. The experimental frameworks and protocols provided here offer a guide to generating the high-quality, reproducible data necessary to substantiate the mechanism of action of novel chemical entities.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- Target Engagement Assays - DiscoverX.
- InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube.
- Target Engagement Assays in Early Drug Discovery - PMC - NIH.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- Binding Assays - Selvita.
- What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
- A Practical Guide to Target Engagement Assays - Selvita.
- Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge.
- Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications.
- About Ligand Binding Assays - Gifford Bioscience.
- Binding Assays | BMG LABTECH.
- Ligand binding assay - Wikipedia.
Sources
- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pelagobio.com [pelagobio.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. bio-protocol.org [bio-protocol.org]
An Independent Verification and Comparative Guide to the Synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, a critical building block in modern medicinal and materials chemistry. Its bipyridyl structure, featuring a trifluoromethyl group, imparts unique electronic and stability properties, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials.[1][2][3]
The reproducibility of a synthetic route and the purity of the final compound are paramount for downstream applications, particularly in regulated environments such as drug development. This document serves as a comprehensive resource for comparing established synthetic methodologies and outlines a robust framework for the independent verification of the final product's identity and quality.
Section 1: Prevailing Synthesis Route: Palladium-Catalyzed Suzuki-Miyaura Coupling
The construction of the C-C bond between the two pyridine rings is the key challenge in synthesizing the target molecule. Among various cross-coupling methods, the Suzuki-Miyaura reaction is the most prevalent and well-documented approach for creating such biaryl linkages.[4][5][6]
Principle and Rationale:
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, exceptional tolerance of various functional groups (including the carboxylic acid and trifluoromethyl moieties), and the commercial availability and relative stability of its key reagents—boronic acids and palladium catalysts.[6][7] The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid in the presence of a base.
A representative synthetic pathway involves the coupling of 3-bromo-6-(trifluoromethyl)picolinic acid with pyridine-3-boronic acid .
Detailed Representative Protocol
Disclaimer: This protocol is a synthesis of common procedures found in the literature and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-6-(trifluoromethyl)picolinic acid (1.0 eq), pyridine-3-boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
In-Process Monitoring (Trustworthiness): Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Work-up: After completion, cool the reaction to room temperature. Acidify the aqueous phase to a pH of ~3-4 with 1M HCl to protonate the picolinic acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Synthetic Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis.
Section 2: Comparative Analysis of Synthetic Alternatives
While Suzuki coupling is the workhorse, other cross-coupling reactions can also be employed, each with its own set of advantages and disadvantages.[4][5]
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Key Reagents | Aryl Boronic Acid/Ester | Organostannane (e.g., Aryl-SnBu₃) | Organozinc Halide (e.g., Aryl-ZnCl) |
| Catalyst System | Palladium-based (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Palladium-based (e.g., Pd(PPh₃)₄) | Palladium or Nickel-based[4][5] |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent[4] |
| Toxicity Profile | Boronic acids are generally low in toxicity. | Organotin reagents are highly toxic and require special handling and disposal. | Organozinc reagents are moisture-sensitive but generally less toxic than organotins. |
| Functional Group Tolerance | Very High | High | Moderate to High |
| Operational Complexity | Relatively straightforward; boronic acids are often air-stable solids. | Requires careful handling of toxic and often air-sensitive tin reagents. | Requires anhydrous conditions as organozinc reagents are highly moisture-sensitive. |
| Scalability | Highly scalable and widely used in industrial processes. | Less favored for large-scale synthesis due to tin toxicity and waste disposal issues. | Scalable, but requires stringent process control due to reagent sensitivity. |
Section 3: A Framework for Independent Verification
Independent verification is a critical step to ensure the synthesized material meets the required specifications for its intended use.[8][9] This process confirms the chemical identity, purity, and impurity profile of the compound.
Objective
To independently confirm the molecular structure and assess the purity of a synthesized batch of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, ensuring it is free from significant levels of starting materials, catalysts, and reaction byproducts.
Analytical Methodology
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. The spectrum should show distinct aromatic signals corresponding to both pyridine rings.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: A crucial technique for this molecule. It should show a singlet corresponding to the -CF₃ group, providing unambiguous evidence of its presence.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.[10]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A validated HPLC method using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier like formic acid) and UV detection can quantify the main peak area relative to any impurities.[11]
-
Quantitative NMR (qNMR): Can be used as an orthogonal method to determine purity by integrating the signal of the target compound against a certified internal standard.
-
-
Impurity Profiling:
-
LC-MS: This hyphenated technique is invaluable for identifying impurities. It combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, allowing for the characterization of residual starting materials, byproducts (e.g., homocoupled products), and any process-related impurities.
-
Independent Verification Workflow
Caption: A standard workflow for independent analytical verification.
Conclusion
The Suzuki-Miyaura cross-coupling reaction stands out as the most robust and practical method for the synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, balancing high yield, operational simplicity, and a favorable safety profile. While alternatives like Stille and Negishi couplings are chemically viable, they present significant challenges related to toxicity and handling that limit their widespread use, especially on a larger scale.
For researchers and drug development professionals, the synthesis does not end with the final product. A rigorous and independent verification process, employing a suite of orthogonal analytical techniques such as NMR, HRMS, and HPLC, is non-negotiable. This ensures the structural integrity and purity of the compound, which is fundamental to the reliability and reproducibility of all subsequent research and development activities.
References
- Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. (n.d.).
- US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents. (n.d.).
- Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate. (n.d.).
- Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid and its Use in the Construction of Novel Metal and Mixed-Metal Coordination Polymers - Scholar Commons. (n.d.).
- (PDF) Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate. (2024, January 19).
- KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents. (n.d.).
- EP 2 368 550 B1. (n.d.).
- CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid. (n.d.).
- US2807618A - Synthesis of pyridine and 3-picoline - Google Patents. (n.d.).
- Custom Synthesis Service for your key compounds - Taros Chemicals. (n.d.).
- (12) United States Patent - Googleapis.com. (2012, September 13).
- Picolinic Acid | SIELC Technologies. (2025, December 19).
- Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012, April 25).
- Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.).
- Verifying Compendial Methods - BioPharm International. (2022, April 1).
- Methods & Protocols of 2020 | Chemistry of Materials - ACS Publications. (2021, March 9).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents. (n.d.).
- Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50 - MDPI. (2023, March 27).
- Leaflet: Verification of Pharmacopeia Methods - UFAG Laboratorien AG. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. (2022, July 18).
- Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC. (n.d.).
- Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to... - ResearchGate. (n.d.).
- Choosing the Right Analytical Standards: Purity, Stability & Certification| Pure Synth. (2025, December 8).
- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF - ResearchGate. (2025, August 10).
- Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules - ResearchGate. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (2021, January 4).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ufag-laboratorien.ch [ufag-laboratorien.ch]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to NRF2 Pathway Activators: Evaluating 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid Against Established Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid against well-characterized activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. Given the limited publicly available data on this specific picolinic acid derivative, we will establish a robust evaluation methodology using established NRF2 activators, Sulforaphane and Bardoxolone Methyl, as gold-standard benchmarks. This guide will detail the experimental logic, provide validated protocols, and present a clear data interpretation framework to ascertain the potency, efficacy, and mechanism of action of novel NRF2 modulators.
Introduction: The NRF2 Pathway and the Rationale for New Activators
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to stressors, Keap1 is inactivated, allowing newly synthesized NRF2 to translocate to the nucleus.[2][3] In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes.[3][4][5] These genes encode for a wide array of antioxidant and detoxification enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HMOX1).[3][6][7][8][9]
The therapeutic potential of activating the NRF2 pathway has been demonstrated in a variety of disease models, including those for chronic kidney disease, cardiovascular disease, and neurodegenerative disorders.[1][2][10][11] This has spurred the development of novel NRF2 activators. The compound 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, with its distinct chemical scaffold, represents a candidate for investigation as a potential modulator of this pathway. Its trifluoromethyl group, a strong electron-withdrawing moiety, and the pyridine ring are common features in bioactive molecules and can influence their metabolic stability and target engagement.[12][13]
This guide will outline a systematic approach to compare the NRF2 activating potential of this novel compound against two well-established activators:
-
Sulforaphane (SFN): A naturally occurring isothiocyanate found in cruciferous vegetables, widely recognized as a potent NRF2 inducer.[1][4][14]
-
Bardoxolone Methyl (CDDO-Me): A synthetic triterpenoid and a potent pharmacological activator of the NRF2 pathway that has been investigated in multiple clinical trials.[10][15][16][17][18]
Comparative Analysis of NRF2 Activators: Key Performance Metrics
A thorough benchmarking study requires the evaluation of several key performance parameters. The following table summarizes the critical metrics and the experimental assays used to measure them.
| Performance Metric | Experimental Assay | Purpose |
| Potency (EC50) | ARE-Luciferase Reporter Assay | To determine the concentration of the compound that elicits 50% of the maximal response in activating the NRF2 pathway. |
| Efficacy (Maximal Activation) | ARE-Luciferase Reporter Assay | To measure the maximum level of NRF2 pathway activation achievable with the compound. |
| Target Gene Induction | Quantitative PCR (qPCR) | To quantify the upregulation of canonical NRF2 target genes (e.g., NQO1, HMOX1) in response to compound treatment.[7][8][19] |
| NRF2 Protein Stabilization and Nuclear Translocation | Western Blotting, Immunofluorescence | To confirm the compound's effect on NRF2 protein levels and its localization to the nucleus.[14] |
| Mechanism of Action | NRF2 Transcription Factor Assay | To directly measure the binding of activated NRF2 to its consensus DNA sequence.[20][21] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for conducting the key experiments outlined above. Adherence to these protocols will ensure data reproducibility and reliability.
ARE-Luciferase Reporter Assay
This assay is the primary method for quantifying the potency and efficacy of NRF2 activators.[22][23][24][25][26] It utilizes a reporter gene (luciferase) under the control of an ARE promoter element.
Workflow Diagram:
Caption: Workflow for the ARE-Luciferase Reporter Assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. The Renilla luciferase serves as an internal control for transfection efficiency and cell viability.[24]
-
-
Compound Treatment:
-
24 hours post-transfection, seed the cells into 96-well plates.
-
Prepare serial dilutions of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, Sulforaphane, and Bardoxolone Methyl in cell culture medium.
-
Treat the cells with the compounds for 16-24 hours. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[22]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal activation values.
-
Quantitative PCR (qPCR) for Target Gene Expression
This assay validates the findings from the luciferase reporter assay by measuring the induction of endogenous NRF2 target genes.[7][8][19]
Workflow Diagram:
Caption: Workflow for qPCR analysis of NRF2 target genes.
Protocol:
-
Cell Treatment:
-
Culture human hepatoma (HepG2) cells, which have a robust NRF2 response, in a suitable culture medium.
-
Treat the cells with 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, Sulforaphane, and Bardoxolone Methyl at their respective EC50 and 3x EC50 concentrations for 6-12 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the treated cells using a commercial RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.
-
Data Interpretation and Benchmarking
The data generated from these experiments will allow for a direct comparison of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid with the benchmark compounds.
Comparative Data Table (Hypothetical Data):
| Compound | ARE-Luciferase EC50 (nM) | Maximal ARE Activation (Fold Induction) | NQO1 mRNA Induction (Fold Change at 3x EC50) | HMOX1 mRNA Induction (Fold Change at 3x EC50) |
| 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Sulforaphane | ~2,500 | ~15 | ~10 | ~8 |
| Bardoxolone Methyl | ~20 | ~25 | ~20 | ~15 |
Interpretation:
-
A lower EC50 value indicates higher potency.
-
A higher maximal activation suggests greater efficacy.
-
Robust induction of NQO1 and HMOX1 mRNA confirms on-target activity in a cellular context.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization and benchmarking of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid as a potential NRF2 pathway activator. Based on the outcomes of these studies, further investigations may be warranted, including:
-
Selectivity Profiling: Assessing the compound's activity against other signaling pathways to determine its specificity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of diseases where NRF2 activation is beneficial.
-
Pharmacokinetic and Toxicological Studies: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
By following this structured and comparative approach, researchers can effectively evaluate the potential of novel picolinic acid derivatives and other candidate molecules as modulators of the therapeutically important NRF2 pathway.
References
-
Houghton, C. A., Fassett, R. G., & Coombes, J. S. (2016). Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality?. Oxidative medicine and cellular longevity, 2016, 7857186. [Link]
-
Guerrero-Beltrán, C. E., Calderón-Oliver, M., Pedraza-Chaverri, J., & Medina-Campos, O. N. (2012). Sulforaphane Protects against Cardiovascular Disease via Nrf2 Activation. Journal of biomedicine & biotechnology, 2012, 407580. [Link]
-
Thimmulappa, R. K., Mai, K. H., Srisuma, S., Kensler, T. W., Yamamoto, M., & Biswal, S. (2002). Identification of Nrf2-regulated genes induced by the chemopreventive agent sulforaphane by oligonucleotide microarray. Cancer research, 62(18), 5196–5203. [Link]
-
Chen, B., Zhou, S., Wang, Y., & Zhang, Y. (2018). Activation of Nrf2 by Sulforaphane Inhibits High Glucose-Induced Progression of Pancreatic Cancer via AMPK Dependent Signaling. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 50(4), 1269–1282. [Link]
-
RayBiotech. Human NRF2 Transcription Factor Activity Assay Kit. [Link]
-
Rodriguez-Muela, N., Koga, H., Garcia-Ledo, L., de la Villa, P., & de la Rosa, E. J. (2013). Nrf2 activation by sulforaphane restores the age-related decline of Th1 immunity: role of dendritic cells. Journal of allergy and clinical immunology, 132(4), 954–964.e7. [Link]
-
Ade, N., Leon, F., Pallardy, M., Peiffer, J. L., Kerdine-Römer, S., & Tissier, M. H. (2009). HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway. Toxicological sciences : an official journal of the Society of Toxicology, 107(2), 451–460. [Link]
-
INDIGO Biosciences. Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. [Link]
-
Ade, N., Leon, F., Pallardy, M., Peiffer, J. L., Kerdine-Römer, S., & Tissier, M. H. (2009). HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway. Toxicological sciences : an official journal of the Society of Toxicology, 107(2), 451–460. [Link]
-
Ade, N., Leon, F., Pallardy, M., Peiffer, J. L., Kerdine-Römer, S., & Tissier, M. H. (2009). Expression of hmox1 and nqo1 mRNAs by real-time PCR and CD86 protein by flow cytometry in THP-1 cells in response to a panel of chemicals. Toxicological sciences : an official journal of the Society of Toxicology, 107(2), 451–460. [Link]
-
Satoh, T., & Lipton, S. A. (2017). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Methods in molecular biology (Clifton, N.J.), 1527, 253–261. [Link]
-
Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol, 12(10), e1682. [Link]
-
Ade, N., Leon, F., Pallardy, M., Peiffer, J. L., Kerdine-Römer, S., & Tissier, M. H. (2009). HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway. Toxicological sciences : an official journal of the Society of Toxicology, 107(2), 451–460. [Link]
-
Lifestyle Matrix Resource Center. Nrf2 Activation: A Key Regulator of Detoxification. [Link]
-
BPS Bioscience. ARE Reporter Kit (Nrf2 Antioxidant Pathway). [Link]
-
Robledinos-Antón, N., Fernández-Ginés, R., Manda, G., & Cuadrado, A. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative medicine and cellular longevity, 2019, 9372182. [Link]
-
Gurelik, M., Ceylan, D., & Ozkan, A. (2025). Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications. Pharmaceuticals (Basel, Switzerland), 18(7), 966. [Link]
-
Zhang, Y., James, D., Sun, Y., & Kim, Y. (2017). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current protocols in chemical biology, 9(4), 251–260. [Link]
-
National Center for Biotechnology Information. Gene: NQO1 NAD(P)H quinone dehydrogenase 1. [Link]
-
Campolo, M., Paterniti, I., & Cuzzocrea, S. (2023). Activators of Nrf2 to Counteract Neurodegenerative Diseases. International journal of molecular sciences, 24(6), 5961. [Link]
-
Gurelik, M., Ceylan, D., & Ozkan, A. (2025). Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications. Pharmaceuticals (Basel, Switzerland), 18(7), 966. [Link]
-
Uruno, A., & Yamamoto, M. (2016). Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes. Journal of diabetes investigation, 7(4), 458–465. [Link]
-
Tian, Y., Zhang, Y., Li, J., Zhao, Y., & Wang, T. (2019). Therapeutic Effects of Nrf2 Activation by Bardoxolone Methyl in Chronic Heart Failure. The Journal of pharmacology and experimental therapeutics, 368(3), 414–425. [Link]
-
Pergola, P. E., Raskin, P., Toto, R. D., Meyer, C. J., Huff, J. W., Grossman, E. B., … & BEAM Study Investigators. (2011). Bardoxolone methyl and kidney function in CKD with type 2 diabetes. The New England journal of medicine, 365(4), 327–336. [Link]
-
Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of medicinal chemistry, 54(5), 1473–1480. [Link]
-
Thoreen, C. C., Kang, S. A., Chang, J. W., Liu, Q., Zhang, J., Gao, Y., … & Sabatini, D. M. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. The Journal of biological chemistry, 284(12), 8023–8032. [Link]
-
BindingDB. BDBM50000306 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one. [Link]
-
American Elements. 3-Methoxy-6-(trifluoromethyl)picolinic acid. [Link]
-
Ramirez, C. L., & MacMillan, D. W. C. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic letters, 25(27), 5059–5063. [Link]
-
Sodeoka, M., & Ueda, Y. (2021). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
de Almeida, J. F., & de Souza, M. V. N. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]
-
Fujikawa, K., & Fujioka, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 43(3), 162–169. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nrf2 activation by sulforaphane restores the age-related decline of Th1 immunity: Role of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. NQO1 NAD(P)H quinone dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jelsciences.com [jelsciences.com]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Effects of Nrf2 Activation by Bardoxolone Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. raybiotech.com [raybiotech.com]
- 22. assaygenie.com [assaygenie.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Luciferase reporter assay [bio-protocol.org]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Selectivity Profile of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid: A Comparative Technical Guide
Executive Summary
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is a specialized heteroaromatic scaffold increasingly utilized in high-value medicinal chemistry and agrochemical discovery. Unlike generic picolinic acid derivatives, this compound integrates three distinct pharmacophores—a picolinic acid core, a 3-position heteroaryl (pyridyl) ring, and a 6-position trifluoromethyl group—into a single compact architecture.
This guide assesses the selectivity profile of this compound, specifically evaluating its performance as a chelation ligand in metallo-catalysis and as a pharmacophoric scaffold in drug discovery (e.g., ROR
Structural Determinants of Selectivity
The selectivity of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is governed by the orthogonal interplay of its substituents.
A. Electronic Modulation (The 6-CF Effect)
The trifluoromethyl group at the 6-position is not merely a lipophilic handle; it exerts a strong electron-withdrawing effect ($ \sigma_p \approx 0.54 $) on the pyridine nitrogen.
-
Impact: This lowers the pKa of the carboxylic acid and reduces the basicity of the pyridine nitrogen, altering the bite angle and electronic density when used as a ligand.
-
Selectivity Result: In metal chelation, it prevents "over-binding" or non-specific aggregation, favoring mono-ligated active species over bis-ligated resting states.
B. Steric & H-Bonding Orthogonality (The 3-Pyridyl Effect)
The 3-(pyridin-3-yl) group introduces a bi-aryl twist. Unlike a phenyl group, the pyridyl nitrogen acts as a specific Hydrogen Bond Acceptor (HBA).
-
Impact: This allows the molecule to interact with specific residues (e.g., Lysine or Serine) in enzyme pockets (like ROR
or Kinase hinge regions) that phenyl analogs cannot engage. -
Selectivity Result: High discrimination against off-target proteins that lack the complementary H-bond donor in the binding pocket.
Comparative Performance Analysis
The following table contrasts the product with its primary commercial alternatives.
Table 1: Selectivity & Performance Comparison
| Feature | 3-(Pyridin-3-yl)-6-(CF | 6-(Trifluoromethyl)picolinic acid | 3-Phenyl-6-(CF | Clopyralid (3,6-Dichloropicolinic acid) |
| Primary Application | MedChem Scaffold / Ligand | Building Block / Intermediate | MedChem Scaffold | Herbicide (Auxin mimic) |
| Metabolic Stability | High (6-CF | Medium | High | High |
| Binding Selectivity | High (Dual N-interaction sites) | Low (Promiscuous binder) | Medium (Hydrophobic only) | High (Plant specific) |
| Solubility (pH 7.4) | High (Pyridyl N ionizes) | Moderate | Low (Lipophilic) | High |
| Ligand Electronics | Neutral | Neutral | Electron Withdrawing | |
| Key Limitation | Synthetic Cost | Lack of 3-position vector | Poor solubility | Off-target drift (plants) |
Visualizing the Selectivity Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) driving the selectivity of this compound.
Figure 1: SAR map highlighting the functional roles of the 6-CF
Experimental Protocol: Synthesis & Usage
To validate the selectivity of this scaffold, we recommend a Suzuki-Miyaura Coupling protocol starting from the 3-chloro precursor. This method ensures regio-purity, which is critical for selectivity assays.
Protocol: Regioselective Synthesis of the Scaffold
-
Objective: Synthesize 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinic acid from 3-chloro-6-(trifluoromethyl)picolinic acid.
-
Reagents:
-
Substrate: 3-chloro-6-(trifluoromethyl)picolinic acid (1.0 eq)
-
Boronic Acid: Pyridin-3-ylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl
(5 mol%) -
Base: K
CO (3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
-
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 minutes. Reason: Pd(0) species are oxygen-sensitive.
-
Activation: Add substrate, boronic acid, and base. Stir at RT for 5 mins.
-
Catalysis: Add Pd(dppf)Cl
. Seal vessel. -
Reaction: Heat to 90°C for 4 hours . Note: Monitor by LC-MS for disappearance of the chloro-starting material (m/z ~225).
-
Workup (Critical for Selectivity):
-
Acidify aqueous layer to pH 3-4 with 1N HCl. Do not go below pH 3 to avoid protonating the pyridine rings into water-soluble salts that are hard to extract.
-
Extract with EtOAc/THF (3:1). The THF helps solubilize the zwitterionic product.
-
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Self-Validating Check:
-
Purity Check:
F NMR should show a single singlet at ppm. Any splitting or secondary peaks indicate regio-isomers or incomplete coupling.
Applications in Drug Discovery
Recent patent literature highlights the utility of the 6-(trifluoromethyl)picolinic acid scaffold in designing inhibitors for Cbl-b (E3 ubiquitin-protein ligase) and ROR
-
Mechanism: The picolinic acid moiety often coordinates to a metal center or forms a salt bridge with an arginine residue in the active site.
-
Advantage of 3-Pyridyl: The 3-pyridyl group extends into the solvent-exposed region or a hydrophobic sub-pocket, providing an "anchor" that improves residence time compared to the unsubstituted analog.
Figure 2: Validation workflow for utilizing the scaffold in downstream applications.
References
-
Vertex Pharmaceuticals. (2024). 6-substituted-3-phenyl-isoindolin-1-ones as Cbl-b inhibitors selective over c-Cbl. WO2024233831A1. Link
-
Aurigene Discovery Technologies. (2019). ROR-gamma inhibitors. WO2019063748A1. Link
-
Guidechem. (n.d.). 6-Chloro-3-(pyridin-3-yl)picolinic acid Properties and CAS 1214339-64-6. Link
-
Royal Society of Chemistry. (2018). Rational molecular design for realizing high performance sky-blue-emitting gold(III) complexes. (Contextual usage of pyridyl-picolinic ligands). Link
Technical Comparison Guide: 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid
Executive Summary
3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid represents a sophisticated heterocyclic building block designed for high-value applications in medicinal chemistry (particularly kinase inhibition and fragment-based drug discovery) and advanced agrochemical synthesis. This guide compares its performance and utility against standard alternatives like 3-Phenyl-6-(trifluoromethyl)picolinic acid and the parent scaffold 6-(Trifluoromethyl)picolinic acid .
By integrating a 3-pyridyl substituent at the C3 position and a trifluoromethyl group at the C6 position of the picolinic acid core, this molecule offers a unique balance of lipophilicity (LogP modulation) , metabolic stability , and vectorized hydrogen bonding .
Structural Analysis & Comparative Performance
The following table contrasts the physicochemical properties and synthetic utility of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid against its primary structural analogs.
Table 1: Comparative Physicochemical Profile
| Feature | 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic Acid | 3-Phenyl-6-(trifluoromethyl)picolinic Acid | 6-(Trifluoromethyl)picolinic Acid |
| Core Structure | [3,3'-Bipyridine]-2-carboxylic acid | 3-Phenyl-pyridine-2-carboxylic acid | Pyridine-2-carboxylic acid |
| Solubility (Aq.[1] pH 7) | High (Pyridine N protonation/H-bonding) | Low (Lipophilic phenyl ring) | Moderate |
| Metabolic Stability | High (CF3 blocks C6; Pyridyl N reduces oxidation) | Moderate (Phenyl ring prone to oxidation) | High (CF3 blocks C6) |
| Ligand Geometry | Twisted Bi-aryl (Non-planar) | Twisted Bi-aryl (Non-planar) | Planar |
| Electronic Effect | Electron-deficient (Two pyridine rings + CF3) | Electron-neutral aryl substituent | Electron-deficient |
| Primary Application | Kinase Inhibitors, PROTAC Linkers | Agrochemicals (Auxin mimics) | General Building Block |
Key Performance Differentiators
-
Solubility & Bioavailability: The inclusion of the 3-pyridyl nitrogen significantly improves aqueous solubility compared to the phenyl analog, a critical factor in fragment-based drug design (FBDD) where high concentration screening is required.
-
Metabolic Blocking: The C6-trifluoromethyl group effectively blocks metabolic oxidation at the most reactive site of the pyridine ring, enhancing the in vivo half-life of derived drugs.
-
Vectorized Interactions: The 3-pyridyl group provides an additional hydrogen bond acceptor vector that is absent in phenyl analogs, allowing for specific interactions with protein residues (e.g., hinge regions in kinases).
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the robust synthesis of the target molecule from commercially available precursors.
Reagents:
-
Substrate: 3-Bromo-6-(trifluoromethyl)picolinic acid (or methyl ester).
-
Coupling Partner: Pyridin-3-ylboronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%).
-
Base: K2CO3 (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Methodology:
-
Preparation: In a nitrogen-purged reaction vial, combine 3-bromo-6-(trifluoromethyl)picolinic acid (1.0 mmol), pyridin-3-ylboronic acid (1.2 mmol), and K2CO3 (3.0 mmol).
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalysis: Add Pd(dppf)Cl2·DCM (0.05 mmol) quickly to minimize air exposure.
-
Reaction: Seal the vial and heat to 90°C for 12 hours. Monitor conversion via LC-MS (Target Mass: ~268.18 Da for acid).
-
Workup: Cool to room temperature. Acidify to pH 3-4 with 1M HCl to precipitate the carboxylic acid (or extract if ester).
-
Purification: Filter the precipitate or extract with EtOAc. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to obtain the pure product.
Critical Control Point: The acidification step is crucial. The zwitterionic nature of the product (pyridine nitrogen + carboxylic acid) means solubility is pH-dependent. Ensure pH ~3.5 (isoelectric point vicinity) for optimal precipitation.
Protocol B: Amide Coupling (Library Synthesis)
For incorporating this scaffold into drug libraries.
Reagents:
-
Carboxylic Acid: 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid (1.0 equiv).
-
Amine: R-NH2 (1.1 equiv).
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF (Anhydrous).
Methodology:
-
Dissolve the acid and DIPEA in DMF. Stir for 5 minutes to deprotonate the carboxylic acid.
-
Add HATU and stir for 10 minutes to form the activated ester.
-
Add the amine and stir at room temperature for 4-16 hours.
-
Validation: Check for disappearance of the acid peak via LC-MS.
Mechanism of Action & Rationale
The following diagram illustrates the structural logic and synthetic pathway for this scaffold.
Figure 1: Synthetic pathway and key pharmacological attributes of the target scaffold.
Technical Insights & Troubleshooting
Solubility Challenges
While more soluble than phenyl analogs, the product can aggregate in non-polar solvents due to pi-stacking.
-
Solution: Use polar aprotic solvents (DMF, DMSO) for stock solutions. For NMR, DMSO-d6 is recommended over CDCl3 to break intermolecular H-bonds.
Metal Chelation
The picolinic acid moiety is a potent bidentate ligand.
-
Warning: Avoid using copper or iron catalysts in subsequent steps without extensive scavenging, as trace metals will chelate to the pyridine-carboxylate core, potentially quenching fluorescence or inhibiting enzymatic assays.
-
Detection: A blue/green tint in the product usually indicates Copper(II) contamination. Wash with EDTA solution to remove.
Regioselectivity in Functionalization
If further functionalizing the pyridine ring:
-
Electrophilic Substitution: The CF3 group deactivates the picolinic ring. The 3-pyridyl ring is relatively more electron-rich but still deactivated by the pyridine nitrogen. Electrophilic attack is difficult.
-
Nucleophilic Substitution: The 3-pyridyl ring is susceptible to nucleophilic attack if activated (e.g., N-oxide formation), but the CF3-picolinic core is robust.
References
-
General Synthesis of Trifluoromethylpyridines
-
Schlosser, M., & Cottet, F. (2002). "The regioselective synthesis of trifluoromethylpyridines." European Journal of Organic Chemistry. Link
-
-
Suzuki Coupling of Pyridyl Boronic Acids
-
Billingsley, K. L., & Buchwald, S. L. (2007). "An improved system for the Suzuki-Miyaura coupling of heteroaryl halides." Journal of the American Chemical Society. Link
-
-
Picolinic Acid Derivatives in Drug Discovery
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link
-
-
Patent Reference (Contextual)
-
Novartis AG. (2020). "Picolinic acid derivatives and their use as intermediates." US Patent 10,633,341 B2. Link (Describes related 6-CF3-picolinic acid synthesis and utility).
-
Sources
A Senior Application Scientist's Guide to Comparative Docking of Trifluoromethylpyridine Compounds
This guide provides an in-depth technical comparison of the molecular docking performance of trifluoromethylpyridine (TFMP) compounds against various therapeutically relevant protein targets. As researchers, scientists, and drug development professionals, understanding the nuances of how this privileged scaffold interacts with different protein families is crucial for accelerating drug discovery programs. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, reproducible protocols.
The strategic incorporation of a trifluoromethyl group onto a pyridine ring significantly alters the compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding interactions.[1][2] These modifications have made TFMP derivatives a cornerstone in the development of a new generation of pharmaceuticals and agrochemicals.[2][3] This guide will delve into the computational evaluation of these compounds, supported by experimental evidence, to provide a clear and objective comparison of their potential.
The Strategic Advantage of the Trifluoromethylpyridine Scaffold
The trifluoromethyl group is a powerful bioisostere for a methyl group but with profoundly different electronic properties.[2] Its strong electron-withdrawing nature can significantly modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds and other electrostatic interactions within a protein's binding pocket. This, in turn, can lead to enhanced binding affinity and selectivity. Furthermore, the lipophilic nature of the trifluoromethyl group can improve a compound's ability to cross cellular membranes, a critical factor in drug efficacy.
Comparative Docking Analysis: TFMP Derivatives Across Key Target Classes
To provide a comprehensive overview, this guide will focus on three key areas where trifluoromethylpyridine compounds have shown significant promise: nuclear hormone receptors (RORγt), protein kinases (EGFR), and viral enzymes (HIV-1 Reverse Transcriptase).
RORγt Inverse Agonists for Autoimmune Diseases
The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master regulator of T helper 17 (Th17) cells, which are implicated in a range of autoimmune diseases.[1][4][5] Consequently, RORγt has emerged as a high-value target for the development of novel immunomodulatory drugs.
A recent study by Ma et al. (2024) described the design and synthesis of a series of 6-(trifluoromethyl)pyridine derivatives as potent RORγt inverse agonists.[1][4][5] Their work provides an excellent case study for comparing the docking performance of various TFMP compounds and correlating it with experimental activity.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC50, nM) |
| W14 | Not explicitly stated, but noted to have a superior binding mode | Leu324, Leu396, His479 (-CF3 interaction) | 7.5 |
| VTP-43742 (Reference) | Not explicitly stated | Not detailed in the abstract | Less potent than W14 |
Note: The docking scores were not explicitly provided in the abstract, but the key interactions and the superior experimental activity of W14 provide strong evidence for a favorable binding mode predicted by their docking studies.
The molecular docking analysis revealed that the trifluoromethyl group of the most active compound, W14 , forms crucial interactions with a hydrophobic pocket defined by Leu324, Leu396, and His479.[1][4][5] This interaction is a key driver of its high potency. This highlights the importance of the TFMP scaffold in engaging with specific sub-pockets within the RORγt ligand-binding domain.
Kinase Inhibitors in Oncology
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them a major focus of drug discovery efforts. The trifluoromethylpyridine scaffold has been successfully incorporated into numerous kinase inhibitors.
A study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors provides valuable comparative data.[6]
| Compound ID | EGFR Kinase Inhibition (IC50, µM) | A549 Cell Inhibition (IC50, µM) | Docking Score (kcal/mol) | Key Interactions |
| 9u | 0.091 | 0.35 | Not explicitly stated | Not detailed in the abstract |
| Gefitinib (Reference) | Potent | Potent | Not applicable | Standard interactions |
While the docking scores are not explicitly mentioned in the abstract, the potent enzymatic and cellular activity of compound 9u strongly suggests a favorable binding mode within the EGFR kinase domain, which would have been predicted by the docking studies that guided its design.[6] The trifluoromethyl group in this context likely contributes to favorable interactions within the ATP-binding pocket.
Antiviral Agents
The trifluoromethylpyridine motif has also been explored for the development of antiviral agents. For instance, derivatives have been designed as potential inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral life cycle.[7]
A study on 3-hydroxy-2-oxo-3-trifluoromethylindoles, designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), utilized molecular docking to guide their synthesis.[7]
| Compound | Docking Score (kJ/mol) using FlexX | Key Interactions with NNRT Binding Site | Experimental Activity |
| Compound 26 | Favorable score (not specified) | Capable of important interactions | Significantly active in RDDP assay |
| Efavirenz (Reference) | Favorable score (not specified) | Known interactions | Clinically used NNRTI |
The docking studies for these compounds indicated significant interactions with the non-nucleoside inhibitor binding pocket of HIV-1 RT.[7] The presence of the trifluoromethyl group, as seen in the approved drug Efavirenz, is a key feature for potent inhibition.
Experimental Protocols: A Guide to Reproducible Docking Studies
To ensure the scientific integrity of this guide, a detailed, step-by-step protocol for a typical molecular docking workflow using AutoDock Vina is provided below. This protocol is a synthesis of best practices and can be adapted for the specific targets discussed in this guide.
Step-by-Step Molecular Docking Protocol using AutoDock Vina
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking study.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the trifluoromethylpyridine compound using a chemical drawing tool.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define a grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters that define the search space for the docking simulation.
-
Use AutoGrid to generate grid maps for each atom type in the ligand, which pre-calculates the interaction energies at each grid point.
-
-
Docking Simulation with AutoDock Vina:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.
-
Run the AutoDock Vina docking simulation from the command line.
-
It is recommended to increase the exhaustiveness parameter (e.g., to 16 or 32) to improve the thoroughness of the conformational search.[8]
-
-
Analysis of Results:
-
The docking results will be generated in a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Analyze the binding poses with the lowest binding energies.
-
Visualize the protein-ligand interactions using molecular visualization software (e.g., PyMOL, Discovery Studio) to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Visualization of Workflows and Interactions
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
General Workflow for Comparative Docking Studies
Caption: A generalized workflow for comparative molecular docking studies.
Key Interactions of a TFMP Compound in a Kinase Binding Site
Caption: Illustrative interactions of a TFMP compound within a kinase active site.
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the molecular docking of trifluoromethylpyridine compounds against several important drug targets. The evidence presented, combining computational predictions with experimental data, underscores the value of the TFMP scaffold in modern drug discovery. The detailed protocols and workflows are intended to empower researchers to conduct their own robust and reproducible in silico studies.
The future of this field lies in the continued integration of computational and experimental techniques. As docking algorithms and scoring functions become more sophisticated, their predictive power will undoubtedly increase. However, experimental validation will always remain the gold standard for confirming in silico hypotheses. The trifluoromethylpyridine scaffold, with its unique and tunable properties, will continue to be a valuable tool in the design of the next generation of therapeutic agents.
References
-
Ma, Y.-Y., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Letters in Drug Design & Discovery, 21(12), 2359-2373. [Link]
-
Bentham Science Publishers. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. [Link]
-
Bentham Science Publishers. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Nishimura, T., & Tsukamoto, M. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 139-155. [Link]
-
MDPI. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]
-
iGEM IISc-Bengaluru. (n.d.). Protocol for Docking with AutoDock. [Link]
-
Kumar, A., & Roy, A. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. International Journal of Scientific Research in Science and Technology, 11(4), 245-251. [Link]
-
American Transplant Congress. (2025). Identification of Novel Modulators of RORγt by Rational Drug Design and Molecular Docking. [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2351-2365. [Link]
-
Al-Anazi, K. M., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(1), 103517. [Link]
-
Omixium. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Dovepress. (2025). Network Pharmacology, Molecular Docking and Experimental Validation on. Drug Design, Development and Therapy. [Link]
-
ResearchGate. (2025). RORγt: A Drug Target in Organ Transplantation — Identification of Novel Modulators of RORγt by Rational Drug Design and Molecular Docking. [Link]
-
Trends in Pharmaceutical Sciences and Technologies. (2024). The Molecular Docking of Specific Reverse Transcriptase Inhibitory Ligands onto the Molecular Model of HIV-1 Reverse Transcriptase. [Link]
-
Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
da Silva, A. B. F., et al. (2007). Design, synthesis, and biological evaluation of new 3-hydroxy-2-oxo-3-trifluoromethylindole as potential HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 15(10), 3436-3444. [Link]
-
Bioscience Biotechnology Research Communications. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. [Link]
-
Probojati, R. T., Murtadlo, A. A. A., & et al. (2022). Molecular Docking Study of HIV-1 Antiretroviral Candidate via Reverse Transcriptase Inhibitor from Zingiber officinale var. SAINSTEK, 9(1), 1-8. [Link]
-
Araf, M. H., et al. (2020). Docking Study of EGFR inhibitor as Anticancer Agents. Manipal Journal of Pharmaceutical Sciences, 6(1), 27-40. [Link]
-
ResearchGate. (n.d.). Molecular docking of reverse transcriptase inhibitors to HIV-1 and. [Link]
-
ResearchGate. (n.d.). Comparison of docking method scores vs. experimental IC50 values. [Link]
-
Al-Suwaidan, I. A., et al. (2016). Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. Arabian Journal of Chemistry, 9, S1540-S1550. [Link]
-
ResearchGate. (n.d.). Comparison between IC 50 and docking score. [Link]
-
National Institutes of Health. (n.d.). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. [Link]
-
Royal Society of Chemistry. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
-
MDPI. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 3. ijirem.org [ijirem.org]
- 4. A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivative...: Ingenta Connect [ingentaconnect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GIL [genomatics.net]
A Comparative Guide to the Validation of Analytical Methods for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical method validation for the novel compound 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, a molecule of interest in pharmaceutical development. We will explore the validation of a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method and compare its performance with a more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The validation of an analytical procedure is intended to demonstrate its suitability for its intended purpose.[5] For a quantitative impurity method, this involves a thorough evaluation of specificity, linearity, range, accuracy, precision, and robustness.
The Importance of a Stability-Indicating Method
A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions.[6][7] This is essential for ensuring the safety and efficacy of a drug product throughout its shelf life. Forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light, are a key component of developing and validating such methods.[8][9][10]
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a widely used and robust technique for the quantitative analysis of pharmaceutical compounds.[6] For a molecule like 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, a C18 column is a suitable starting point for method development due to the compound's aromatic and moderately polar nature.[11]
Experimental Protocol: Validation of an RP-HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
2. Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1) Guidelines): [3][5][12]
-
Specificity (Forced Degradation):
-
Procedure: Expose a 1 mg/mL solution of the API to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[8]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[8]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8]
-
Thermal Degradation: Solid API at 80°C for 48 hours.[8]
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[8]
-
-
Analysis: Analyze the stressed samples and an unstressed control.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all degradation product peaks. Peak purity analysis (e.g., using a DAD) should confirm the homogeneity of the main peak.
-
-
Linearity:
-
Procedure: Prepare a series of at least five concentrations of the API reference standard, typically ranging from the reporting limit to 120% of the working concentration (e.g., 0.5 µg/mL to 12 µg/mL).[5]
-
Analysis: Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Procedure: Spike a placebo matrix with the API at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).[13]
-
Analysis: Prepare each concentration in triplicate and analyze.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the API at 100% of the working concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Procedure: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: Typically, an S/N ratio of 10 for LOQ and 3 for LOD is acceptable.[13]
-
-
Robustness:
-
Procedure: Intentionally vary critical method parameters such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5°C).
-
Mobile phase composition (± 2% organic).
-
-
Analysis: Analyze the system suitability solution under each varied condition.
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.[1]
-
Visualizing the HPLC Validation Workflow
Caption: Workflow for the validation of an analytical HPLC method.
Alternative Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or the detection of trace-level impurities, UPLC-MS/MS is a powerful alternative.[14][15][16] UPLC utilizes smaller particle size columns to achieve faster separations and higher resolution, while tandem mass spectrometry provides excellent specificity and sensitivity through selected reaction monitoring (SRM).[17]
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
| Parameter | RP-HPLC-UV | UPLC-MS/MS | Rationale & Insights |
| Specificity | Good | Excellent | HPLC-UV relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere. UPLC-MS/MS adds a layer of mass-based specificity, allowing for the differentiation of compounds with the same retention time but different mass-to-charge ratios.[18] |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL to pg/mL range | The sensitivity of MS detectors is significantly higher than UV detectors, making UPLC-MS/MS ideal for trace analysis and bioanalytical applications where sample concentrations are low.[14][15] |
| Linearity Range | Typically 2-3 orders of magnitude | Can be 4-5 orders of magnitude | The wider dynamic range of MS detectors often allows for a broader linear range, reducing the need for sample dilution. |
| Analysis Time | 15-30 minutes | 2-5 minutes | The higher efficiency of UPLC columns allows for faster gradient separations without sacrificing resolution, significantly increasing sample throughput. |
| Robustness | Generally high | Moderate | UPLC-MS/MS systems can be more susceptible to matrix effects and require more rigorous sample preparation to prevent ion source contamination. Method robustness testing is critical. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are more common and less expensive to acquire and maintain. UPLC-MS/MS requires specialized expertise for operation and data interpretation. |
Logical Relationship of Validation Parameters
Sources
- 1. propharmagroup.com [propharmagroup.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. onyxipca.com [onyxipca.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. waters.com [waters.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Hazard Assessment and Core Safety Principles
Understanding the potential hazards of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is the first step in safe handling and disposal. Based on analogous compounds, it is prudent to treat this chemical with a high degree of caution.
Anticipated Hazards:
-
Acute Toxicity: Likely to be toxic or harmful if swallowed.[1]
-
Eye Irritation: Expected to cause serious eye irritation.[1]
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]
Given these potential hazards, a proactive approach to safety is paramount. The "Hierarchy of Controls" is a fundamental concept in chemical safety that should guide all laboratory practices. This framework prioritizes engineering controls and administrative controls to minimize reliance on personal protective equipment (PPE) alone.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid for any purpose, including disposal, the appropriate PPE must be worn.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation or absorption.[5][6] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against splashes, dust, and aerosols that can cause serious eye irritation.[1][5] |
| Protective Clothing | A flame-retardant lab coat. | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of potentially harmful dust or vapors.[4] |
Step-by-Step Disposal Protocol
The proper disposal of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.
Step 1: Waste Segregation
It is critical to segregate halogenated organic waste from non-halogenated waste streams.[8] Co-mingling of different waste types can complicate the disposal process and may lead to non-compliance.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
Step 2: Container Selection and Labeling
The choice of waste container is crucial for safe storage and transport.
-
Action:
-
Select a robust, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass.[8]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid," and any other components of the waste mixture.[8]
-
Affix the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
Step 3: Waste Collection
Handle the chemical waste with care to prevent spills and exposure.
-
Action:
-
If the compound is a solid, transfer it carefully to the designated waste container, minimizing dust generation.[5][6]
-
If it is in a solution, the solvent must also be treated as hazardous waste.
-
Do not overfill the container; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion.[8]
-
Securely close the container after each addition of waste.
-
Step 4: Storage
Proper storage of the hazardous waste container is essential while awaiting pickup by a certified disposal service.
-
Action:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[9][10]
-
The container should be stored in a secondary containment bin to mitigate any potential leaks.
-
Step 5: Final Disposal
The final disposal of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid must be conducted by a licensed and certified environmental management company.
-
Action:
-
Arrange for a pickup with your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
-
The most probable method of disposal for this type of compound is controlled incineration in a chemical destruction plant equipped with flue gas scrubbing.[1][3]
-
Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [4][5][11]
-
Spill and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
For Small Spills:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[8][11]
-
Clean-Up: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5][6] Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's EHS department.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key stages.
Caption: Disposal workflow for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid, upholding the highest standards of laboratory safety and environmental protection.
References
-
Acros PharmaTech Limited. (2018). Safety Data Sheet for 2-hydroxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Alfa Aesar. (2024). Safety Data Sheet for 2,6-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 4-(Trifluoromethoxy)picolinicacid. Retrieved from [Link]
-
Sdfine. (n.d.). 2-picolinic acid Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010). Safety Data Sheet for 2-Picolinic acid. Retrieved from [Link]
-
International Programme on Chemical Safety & the Commission of the European Communities. (n.d.). International Chemical Safety Cards: PYRIDINE. Retrieved from [Link]
Sources
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
Comprehensive Guide to Handling 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid: A Senior Application Scientist's Protocol
This document provides essential safety and logistical information for the handling of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. As a novel compound, specific safety data may be limited. Therefore, this guide is built upon established principles for handling structurally related compounds, including pyridine derivatives, trifluoromethyl-substituted aromatics, and picolinic acids. The protocols herein are designed to be self-validating systems, emphasizing a proactive approach to laboratory safety.
Hazard Assessment and Triage
Due to its chemical structure, 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is presumed to possess potential hazards. The pyridine moiety suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or inhaled. The trifluoromethyl group can enhance the compound's reactivity and may contribute to the formation of hazardous decomposition products, such as hydrogen fluoride, upon combustion.[1][2][3][4] Picolinic acid and its derivatives can also cause irritation.[5]
Assumed Hazard Classification:
| Hazard Class | Anticipated Effect | Supporting Evidence from Analogous Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][6][7][8] | Pyridine and its derivatives can cause nausea, vomiting, and abdominal pain.[9] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] | Direct contact with pyridine-containing compounds can lead to irritation and burns.[9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6][7][10] | Vapors and splashes can cause significant eye damage.[9] |
| Respiratory Irritation | May cause respiratory irritation.[1][6] | Inhalation of vapors or dust can irritate the nose and throat.[9] |
| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects.[1][8][11] | Many pyridine derivatives exhibit aquatic toxicity.[11] |
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered PPE approach is mandatory when handling this compound. The following specifications are based on best practices for handling hazardous aromatic and fluorinated compounds.[12][13][14]
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Nitrile or other solvent-resistant gloves (e.g., Viton®, Barrier®).[12][13] | Standard latex gloves are not sufficient. Nitrile provides good resistance to a broad range of chemicals, including aromatic compounds. For prolonged contact or immersion, heavier-duty gloves should be considered. Always check the manufacturer's glove compatibility data. |
| Eye and Face Protection | Chemical safety goggles with side shields.[12][14] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[11][14] | This combination protects against splashes, vapors, and dust from reaching the eyes and face, which are highly susceptible to chemical burns. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if work is not performed in a certified chemical fume hood.[9][11][14] | The trifluoromethyl and pyridine moieties suggest that the compound may be volatile and harmful if inhaled. A respirator ensures that airborne particles and vapors do not enter the respiratory system. |
| Body Protection | A flame-resistant lab coat, worn fully buttoned.[13][14] For larger quantities or increased risk of splashes, chemical-resistant aprons and sleeves are recommended.[14] | This protects the skin from accidental contact and prevents contamination of personal clothing. Flame-resistant material is a precaution against potential flammability. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Engineering Controls and Safe Handling Workflow
Engineering controls are the most effective way to minimize exposure. Personal protective equipment should be considered the last line of defense.
Workflow Diagram: From Receipt to Disposal
Caption: Waste disposal workflow for 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid.
References
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
- Safety Data Sheet: Pyridine - Carl ROTH.
- JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet - Jubilant Ingrevia.
- Safety Data Sheet PYRIDINE - ChemSupply Australia.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
- 6-(4-Trifluoromethoxyphenyl)picolinic acid - Apollo Scientific.
- 2-picolinic acid - Sdfine.
- 2-Picolinic acid - Santa Cruz Biotechnology.
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet Jubilant Ingrevia Limited.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine SDS, 69045-84-7 Safety Data Sheets - ECHEMI.
- SAFETY DATA SHEET.
- 2-Fluoro-6-(trifluoromethyl)pyridine - Apollo Scientific.
- 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Safety Data Sheet.
- 2-chloro-5-trifluoromethylpyridine Safety Data Sheet - Jubilant Ingrevia.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine - Safety Data Sheet - ChemicalBook.
- picolinic acid hydrochloride - Organic Syntheses Procedure.
- 3 - SAFETY DATA SHEET. (2015, September 30).
- Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 - MDPI. (2019, March 11).
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 24).
- Trifluoromethanesulfonic acid - Szabo-Scandic.
- Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines - Supporting Information.
- Working with Hazardous Chemicals - Organic Syntheses.
- Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99% - Cole-Parmer. (2005, October 3).
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. nj.gov [nj.gov]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. carlroth.com [carlroth.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
